molecular formula C5H6O4 B106260 5-Oxotetrahydrofuran-2-carboxylic acid CAS No. 4344-84-7

5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B106260
CAS No.: 4344-84-7
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-UHFFFAOYSA-N
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Description

5-oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5. It is a gamma-lactone and a monocarboxylic acid.
2-Hydroxyglutaric acid lactone, also known as 2-hydroxyglutarate gamma-lactone or 5-otfc acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 2-Hydroxyglutaric acid lactone is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxyglutaric acid lactone has been primarily detected in urine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxooxolane-2-carboxylic acid
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InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVADRSWDTZDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701015885
Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Molecular Weight

130.10 g/mol
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CAS No.

4344-84-7
Record name 4344-84-7
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Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Record name 5-oxotetrahydrofuran-2-carboxylic acid
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Foundational & Exploratory

Enantioselective Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of 5-oxotetrahydrofuran-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Recognizing the demand for stereochemically pure intermediates, this document details three core synthetic strategies: asymmetric catalysis, chiral pool synthesis, and enzymatic resolution. Each section is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, field-proven insights into experimental design, and detailed, actionable protocols. The guide emphasizes the causality behind methodological choices, ensuring that practitioners can not only replicate the described procedures but also adapt them to their specific research needs. All key data are summarized in comparative tables, and reaction mechanisms and workflows are illustrated with clear diagrams to facilitate comprehension and application.

Introduction: The Significance of Chiral this compound

The γ-butyrolactone moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. Within this class, this compound, particularly in its enantiomerically pure forms, serves as a critical chiral intermediate for the synthesis of complex molecules, including antiviral and antibacterial agents.[1] The stereochemistry at the C2 position is paramount, as it often dictates the biological activity and pharmacokinetic profile of the final drug substance. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this valuable synthon is a topic of considerable academic and industrial research.

This guide will navigate the prominent and effective strategies for achieving high enantiopurity in the synthesis of this compound, providing both theoretical grounding and practical, step-by-step instructions.

Asymmetric Catalytic Approaches

Asymmetric catalysis represents a powerful and atom-economical approach to chiral molecules, creating stereocenters with high fidelity from prochiral precursors. Two leading catalytic methods for the synthesis of this compound and its derivatives are asymmetric oxidation and enantioselective hydrogenation.

Asymmetric Oxidation of 3-Substituted-2-hydroxycyclopent-2-enones

A highly effective strategy for the synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids involves the asymmetric oxidation of readily available 3-aryl-2-hydroxycyclopent-2-en-1-ones. This transformation is typically achieved using a chiral titanium complex, which facilitates an oxidative ring cleavage analogous to a Baeyer-Villiger oxidation.

Causality of Experimental Design: The choice of the catalytic system is critical for achieving high enantioselectivity. The Sharpless asymmetric epoxidation catalyst, or a close variant, comprising titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (t-BuOOH), has proven to be particularly effective.[2][3][4][5][6] The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the oxidant to one face of the substrate, thereby inducing enantioselectivity. The electronic nature of the substituents on the aryl ring of the substrate can influence both the yield and the enantiomeric excess (ee) of the product. Electron-donating groups in the para position of the phenyl ring have been observed to increase the yield but decrease the enantioselectivity of the process.

Experimental Protocol: Asymmetric Oxidation of 3-Phenyl-2-hydroxycyclopent-2-en-1-one

  • Catalyst Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add dry dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a cryostat.

  • To the cooled solvent, add titanium(IV) isopropoxide (1.0 eq.) followed by the dropwise addition of (+)-diethyl tartrate (1.2 eq.). Stir the mixture for 10 minutes to form the chiral titanium complex.

  • Reaction Execution: Dissolve the 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 eq.) in dry CH₂Cl₂ and add it to the catalyst solution.

  • Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (e.g., 5.5 M, 2.0 eq.) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 5-oxo-2-phenyltetrahydrofuran-2-carboxylic acid.

Quantitative Data for Asymmetric Oxidation

Substrate (3-Aryl-2-hydroxycyclopent-2-en-1-one)Yield (%)Enantiomeric Excess (ee, %)
Aryl = Phenyl36-4386
Aryl = 4-Fluorophenyl3886
Aryl = 4-Isopropylphenyl42~70
Aryl = 4-Methoxyphenyl5250

Data compiled from multiple sources for reactions using a Ti(Oi-Pr)₄/(+)-diethyl tartrate/t-BuOOH system.

Logical Workflow for Asymmetric Oxidation

Asymmetric_Oxidation cluster_prep Catalyst Formation cluster_reaction Oxidative Ring Cleavage cluster_workup Purification Ti(Oi-Pr)4 Ti(Oi-Pr)4 Ti_Complex Chiral Titanium Complex Ti(Oi-Pr)4->Ti_Complex CH2Cl2, -20 °C DET (+)-Diethyl Tartrate DET->Ti_Complex Reaction Asymmetric Oxidation Ti_Complex->Reaction Substrate 3-Aryl-2-hydroxy- cyclopent-2-en-1-one Substrate->Reaction Oxidant t-BuOOH Oxidant->Reaction Quench Quenching (Na2SO3) Reaction->Quench Purification Column Chromatography Quench->Purification Product Enantiopure 5-Oxotetrahydrofuran- 2-carboxylic Acid Purification->Product

Caption: Workflow for the asymmetric oxidation approach.

Enantioselective Hydrogenation of Dialkyl 2-Oxoglutarates

An alternative and highly efficient catalytic method is the enantioselective hydrogenation of dialkyl 2-oxoglutarates. This approach yields chiral alkyl 5-oxotetrahydrofuran-2-carboxylates, which can be subsequently hydrolyzed to the desired carboxylic acid. The key to this transformation is a heterogeneous catalyst, typically platinum supported on alumina (Pt/Al₂O₃), modified with a chiral cinchona alkaloid.

Causality of Experimental Design: The cinchona alkaloid, such as cinchonidine or its derivatives, adsorbs onto the platinum surface, creating a chiral environment. The interaction between the modifier and the substrate at the catalyst surface is believed to occur through hydrogen bonding between the quinuclidine nitrogen of the alkaloid and the keto-carbonyl group of the substrate.[7][8][9][10][11] This interaction favors the adsorption of one prochiral face of the substrate, leading to the preferential formation of one enantiomer of the corresponding hydroxy ester. The subsequent intramolecular cyclization affords the chiral lactone. The choice of solvent and modifier can significantly impact both the rate and the enantioselectivity of the reaction.

Experimental Protocol: Enantioselective Hydrogenation of Diethyl 2-Oxoglutarate

  • Catalyst Preparation: Add 5% Pt/Al₂O₃ catalyst to a solution of the cinchona alkaloid modifier (e.g., cinchonidine) in a suitable solvent (e.g., toluene or acetic acid) in a high-pressure autoclave.

  • Pre-hydrogenate the catalyst under a hydrogen atmosphere (e.g., 10 bar) for 1 hour to activate the catalyst and ensure saturation of the modifier on the surface.

  • Reaction Execution: After pre-hydrogenation, introduce a solution of diethyl 2-oxoglutarate in the same solvent into the autoclave.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the reaction temperature (e.g., 25-50 °C).

  • Maintain the reaction under vigorous stirring and monitor the hydrogen uptake.

  • Work-up and Purification: Upon completion (cessation of hydrogen uptake), cool the reactor, vent the hydrogen, and filter the catalyst.

  • The filtrate contains the diethyl 2-hydroxyglutarate, which often cyclizes in situ to the ethyl 5-oxotetrahydrofuran-2-carboxylate. The cyclization can be driven to completion by gentle heating or acid catalysis.

  • Remove the solvent under reduced pressure and purify the resulting ester by distillation or chromatography.

  • Hydrolysis (Optional): The purified ester can be hydrolyzed to the target this compound using standard aqueous acidic or basic conditions.

Quantitative Data for Enantioselective Hydrogenation

SubstrateModifierSolventPressure (bar H₂)Temp (°C)ee (%)
Dimethyl 2-oxoglutarateCinchonidineToluene1002592
Diethyl 2-oxoglutarateCinchonidineAcetic Acid702596
Di-n-propyl 2-oxoglutarateCinchonidineToluene1002590

Data is illustrative of typical results for the cinchona-modified Pt/Al₂O₃ system.

Proposed Mechanism for Enantioselective Hydrogenation

Hydrogenation_Mechanism cluster_surface Platinum Catalyst Surface cluster_interaction Stereodifferentiating Interaction cluster_product Product Formation Pt_Surface Pt Surface Modifier Adsorbed Cinchona Alkaloid HBond Hydrogen Bonding (Modifier-Substrate) Modifier->HBond Substrate Dialkyl 2-Oxoglutarate Substrate->HBond H_Adsorbed Adsorbed H₂ Hydrogenation Enantioselective Hydrogenation H_Adsorbed->Hydrogenation HBond->Hydrogenation Hydroxy_Ester Chiral Dihydroxy Ester Hydrogenation->Hydroxy_Ester Cyclization Intramolecular Cyclization Hydroxy_Ester->Cyclization Final_Product Chiral Alkyl 5-Oxotetrahydrofuran- 2-carboxylate Cyclization->Final_Product

Caption: Key steps in the cinchona-modified hydrogenation.

Chiral Pool Synthesis from L-Glutamic Acid

The use of readily available, enantiopure natural products as starting materials, known as chiral pool synthesis, is a robust and often cost-effective strategy. L-glutamic acid is an excellent precursor for the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Causality of Experimental Design: This method relies on the diazotization of the primary amine of L-glutamic acid to form a transient diazonium salt. This is followed by an intramolecular nucleophilic substitution where the γ-carboxylic acid attacks the stereocenter, displacing the diazonium group and forming the lactone ring with retention of configuration. The reaction is typically carried out in an acidic aqueous medium at low temperatures to control the stability of the diazonium intermediate.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

  • Reaction Setup: Dissolve L-glutamic acid (1.0 eq.) in deionized water in a beaker or flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a concentrated aqueous solution of hydrochloric acid (HCl).

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.5-2.0 eq.) in deionized water.

  • Add the NaNO₂ solution dropwise to the cold, acidic solution of L-glutamic acid over a period of 1-2 hours, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the water.

  • Extract the resulting residue with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as an oil or syrup, which may solidify upon standing.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data for Chiral Pool Synthesis

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
L-Glutamic AcidNaNO₂, HCl0 to RT12-1890-98

Data is based on typical literature procedures.

Reaction Pathway for Chiral Pool Synthesis

Chiral_Pool L-Glutamic_Acid L-Glutamic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) L-Glutamic_Acid->Diazotization Diazonium_Salt Intermediate Diazonium Salt Diazotization->Diazonium_Salt Cyclization Intramolecular Lactonization Diazonium_Salt->Cyclization Retention of Configuration Product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid Cyclization->Product

Caption: Chiral pool synthesis from L-glutamic acid.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For this compound, this is typically applied to a racemic ester derivative.

Causality of Experimental Design: Lipases are a class of enzymes that are particularly effective for the kinetic resolution of esters. In a racemic mixture of methyl or ethyl 5-oxotetrahydrofuran-2-carboxylate, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia), solvent system (often a biphasic aqueous-organic system), and pH are critical parameters that determine the efficiency and enantioselectivity of the resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 5-Oxotetrahydrofuran-2-carboxylate

  • Substrate Preparation: Synthesize racemic ethyl 5-oxotetrahydrofuran-2-carboxylate using standard esterification methods from the racemic acid.

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., pH 7.0).

  • Add the racemic ester to the buffer, followed by the addition of a lipase (e.g., immobilized Candida antarctica lipase B, CALB).

  • Resolution: Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed carboxylic acid.

  • Separation: Stop the reaction at approximately 50% conversion to achieve the highest theoretical enantiomeric excess for both components.

  • Filter off the immobilized enzyme (which can often be reused).

  • Adjust the pH of the aqueous solution to be acidic (e.g., pH 2 with HCl) to protonate the carboxylic acid.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will be preferentially in the organic phase, while the carboxylic acid salt (before acidification) is in the aqueous phase, allowing for separation.

  • After acidification, the carboxylic acid can also be extracted into an organic solvent.

  • Purify the separated ester and carboxylic acid by standard methods.

Workflow for Enzymatic Kinetic Resolution

EKR Racemic_Ester Racemic Ethyl 5-Oxotetrahydrofuran-2-carboxylate Resolution Enantioselective Hydrolysis Racemic_Ester->Resolution Enzyme Lipase (e.g., CALB) Aqueous Buffer, pH 7 Enzyme->Resolution Separation Separation at ~50% Conversion (pH adjustment & extraction) Resolution->Separation S_Ester (S)-Ester (Unreacted) Separation->S_Ester R_Acid (R)-Carboxylic Acid (Product) Separation->R_Acid

Caption: General workflow for enzymatic kinetic resolution.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding methodologies available to the research community. Asymmetric catalytic approaches, including oxidation and hydrogenation, offer elegant and efficient routes from simple prochiral precursors. Chiral pool synthesis from L-glutamic acid provides a reliable and often cost-effective method for accessing the (S)-enantiomer. Furthermore, enzymatic resolutions present a green and highly selective alternative, particularly for large-scale applications.

The choice of a specific synthetic route will depend on factors such as the desired enantiomer, available starting materials and equipment, cost considerations, and scalability. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and novel biocatalysts, to further streamline the synthesis of this important chiral building block.

References

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
  • Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 1. Kinetics. Journal of the American Chemical Society, 113(1), 113-126. [Link]
  • Woodard, S. S., Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure. Journal of the American Chemical Society, 113(1), 106-113. [Link]
  • Baiker, A. (2004). Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. Accounts of Chemical Research, 37(11), 908-917. [Link]
  • Blaser, H. U., Jalett, H. P., Müller, M., & Studer, M. (1997). Cinchona-modified platinum catalysts: from ligand acceleration to technical processes.
  • Orito, Y., Imai, S., Niwa, S., & Nguyen, G. H. (1979). Asymmetric hydrogenation of α-keto esters using platinum-carbon catalyst modified with cinchona alkaloids. Nippon Kagaku Kaishi, (9), 1118-1123. [Link]
  • Zuo, Z., Knaeble, W., & Zaera, F. (2018). Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium. Chemical Society Reviews, 47(1), 26-44. [Link]
  • Webb, G., & Wells, P. B. (1999). A generalized two-point H-bonding model for catalytic stereoselective hydrogenation of activated ketones on chirally modified platinum. Journal of molecular catalysis A: Chemical, 141(1-3), 53-63. [Link]
  • Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of α-tertiary-substituted carboxylic acid esters. The Journal of Organic Chemistry, 57(13), 3525-3527. [Link]
  • Gutman, A. L., Zuobi, K., & Bravdo, T. (1990). Lipase-catalyzed preparation of optically active. gamma.-butyrolactones in organic solvents. The Journal of Organic Chemistry, 55(11), 3546-3552. [Link]
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.

Sources

A Technical Guide to the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid from Biomass-Derived Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Oxotetrahydrofuran-2-carboxylic acid, a chiral lactone, serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its production from renewable biomass resources represents a critical step towards a sustainable chemical industry. This technical guide provides an in-depth exploration of the most viable and scientifically robust pathways for its synthesis, tailored for researchers, chemists, and professionals in drug development. Rather than a direct conversion from raw biomass, this document details pragmatic, multi-step strategies proceeding through key bio-based platform molecules.

The primary and most established route involves the fermentative production of L-glutamic acid from biomass-derived sugars, followed by a high-yielding chemical conversion via diazotization.[2][3] A secondary, more prospective route is also discussed, exploring the chemical transformation of C5 sugars (hemicellulose) into furanic intermediates like 2-furoic acid, and their subsequent oxidative conversion.[4][5] This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

PART 1: Introduction to this compound
1.1 Chemical Identity and Significance

This compound (CAS No. for (S)-enantiomer: 21461-84-7) is a five-membered lactone ring bearing a carboxylic acid group at the C2 position. The chiral center at C2 makes it a particularly valuable precursor for asymmetric synthesis. The (S)-enantiomer, derivable from natural L-glutamic acid, is often used as a chiral resolving agent and an intermediate in the synthesis of complex molecules, including bioactive natural product analogs and pharmaceuticals.[1]

PropertyValue
Molecular Formula C₅H₆O₄[1]
Molecular Weight 130.10 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 71-73 °C (lit.)[1]
Boiling Point 150-155 °C @ 0.2 mmHg (lit.)
Key Applications Chiral building block, pharmaceutical intermediate, synthesis of cytotoxic agents[1]
1.2 The Role of Biomass in Sustainable Synthesis

Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source. Its valorization into platform chemicals is a cornerstone of green chemistry, reducing reliance on fossil fuels.[6] The synthesis of this compound from biomass is not a single reaction but a value chain that begins with the deconstruction of biomass into fermentable sugars or furanic compounds.[7][8]

PART 2: Primary Synthesis Route via L-Glutamic Acid

This pathway is the most mature and efficient approach, leveraging the power of industrial biotechnology to produce the key precursor, L-glutamic acid, which is then chemically converted to the target molecule with high fidelity.

2.1 Step 1: Fermentative Production of L-Glutamic Acid

The industrial production of L-glutamic acid is a well-established fermentation process, primarily using the Gram-positive bacterium Corynebacterium glutamicum.[9][10] This microorganism is highly efficient at converting simple sugars into L-glutamic acid.

Workflow: From Biomass to L-Glutamic Acid

G Biomass Lignocellulosic Biomass (e.g., Corn Stover, Bagasse) Pretreatment Pretreatment (e.g., Dilute Acid, Steam Explosion) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis (Cellulases, Hemicellulases) Pretreatment->Hydrolysis Sugars C5 & C6 Sugar Stream (Glucose, Xylose) Hydrolysis->Sugars Fermentation Fermentation (Corynebacterium glutamicum) Sugars->Fermentation Broth Fermentation Broth Fermentation->Broth Purification Purification (Crystallization at Isoelectric Point) Broth->Purification GlutamicAcid Pure L-Glutamic Acid Purification->GlutamicAcid

Caption: Workflow for L-Glutamic Acid production from biomass.

Expertise & Causality:

  • Feedstock Choice: Lignocellulosic biomass is chosen for its abundance and non-competition with food sources.[8] Corn stover, for example, is a suitable feedstock.[8]

  • Microorganism: C. glutamicum is the workhorse for industrial amino acid production due to its robust growth, high production titers, and well-understood metabolism.[7][11] Engineered strains can efficiently co-utilize glucose and xylose, maximizing the conversion of biomass-derived sugars.[6]

  • Fermentation Control: Glutamic acid secretion in C. glutamicum is famously triggered by biotin limitation or the addition of surfactants/penicillin which alter cell membrane permeability.[9] Modern metabolic engineering can create strains that secrete glutamate efficiently even in biotin-rich hydrolysates, a crucial feature for using raw biomass feedstocks.[8]

  • Purification: L-glutamic acid is recovered from the fermentation broth by crystallization at its isoelectric point (pH ~3.2), a cost-effective and highly selective purification method.[9]

2.2 Step 2: Chemical Conversion of L-Glutamic Acid

The transformation of L-glutamic acid to (S)-5-oxotetrahydrofuran-2-carboxylic acid is a classic example of diazotization of a primary aliphatic amine, followed by intramolecular substitution.[12][13]

Reaction Mechanism: Diazotization and Cyclization

G cluster_0 Diazotization cluster_1 SN2 Cyclization Glutamic L-Glutamic Acid Reagents + NaNO₂ / HCl (in H₂O, ~0°C) Glutamic->Reagents Diazo Unstable Aliphatic Diazonium Salt Reagents->Diazo Carbocation Carbocation Intermediate (+ N₂ gas) Diazo->Carbocation Loss of N₂ Product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid Carbocation->Product Intramolecular Attack by γ-Carboxylate

Caption: Mechanism for converting L-Glutamic Acid to the target lactone.

Trustworthiness: A Self-Validating Protocol

This protocol is adapted from established organic synthesis procedures, ensuring high reproducibility and yield.[2][3]

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

  • Dissolution: Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, e.g., 7.5 g, 108.7 mmol) in water (e.g., 50 mL).

  • Diazotization: Add the sodium nitrite solution and concentrated HCl (e.g., 10 mL) dropwise and simultaneously to the cooled glutamic acid solution over 1 hour, maintaining the temperature at 0°C.

    • Causality: The slow, simultaneous addition at low temperature is critical to generate nitrous acid in situ and control the exothermic reaction, preventing the decomposition of the unstable diazonium intermediate.[12]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Workup:

    • Concentrate the reaction mixture in vacuo at a temperature below 50°C to obtain a viscous oil.

    • Add ethyl acetate (EtOAc, e.g., 200 mL) to the residue and stir for 30 minutes. This precipitates the inorganic salts (NaCl).

    • Filter the mixture to remove the solids, washing the solid cake with additional EtOAc (e.g., 2 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Isolation: Evaporate the solvent in vacuo to yield the final product as a solid syrup or light yellow oil. Yields are typically reported to be excellent, often exceeding 90%.[2][3]

PART 3: Alternative Route via Furanic Platform Chemicals

This pathway represents a forward-looking approach, leveraging the C5 sugar stream from hemicellulose. While chemically more complex and less mature than the glutamic acid route, it showcases the versatility of biomass-derived furanics.

3.1 Step 1: Production of 2-Furoic Acid from Biomass

The process begins with the dehydration of C5 sugars (xylose) from the hemicellulose fraction of biomass to produce furfural, which is then oxidized to 2-furoic acid.

Workflow: From Hemicellulose to 2-Furoic Acid

G Hemicellulose Hemicellulose Fraction (from Biomass) Hydrolysis Acid Hydrolysis Hemicellulose->Hydrolysis Xylose Xylose Solution Hydrolysis->Xylose Dehydration Acid-Catalyzed Dehydration Xylose->Dehydration Furfural Furfural Dehydration->Furfural Oxidation Catalytic Oxidation (e.g., AuPd/Mg(OH)₂, O₂) Furfural->Oxidation FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid

Caption: Synthesis pathway for 2-Furoic Acid from biomass.

Expertise & Causality:

  • Furfural Production: Furfural is a major, industrially produced platform chemical derived from the acid-catalyzed dehydration of pentose sugars.[14]

  • Furfural Oxidation: The selective oxidation of the aldehyde group in furfural to a carboxylic acid can be achieved with high selectivity using various catalytic systems. Heterogeneous catalysts, such as gold-palladium nanoparticles on a basic support (e.g., Mg(OH)₂), are effective under mild conditions.[4][5] Homogeneous N-heterocyclic carbene catalysts have also shown high activity.[15] The choice of catalyst and conditions is crucial to prevent over-oxidation or polymerization.[16]

3.2 Step 2: Oxidative Conversion of 2-Furoic Acid (Prospective)

The conversion of the stable furan ring in 2-furoic acid into the target saturated lactone is the most challenging step of this pathway. It requires an oxidative ring-opening and subsequent re-cyclization. The furan ring can be considered a masked 1,4-dicarbonyl system.[17][18]

Proposed Mechanism: The reaction could proceed via an oxidative cleavage, for example using RuCl₃/NaIO₄, a reagent system known to cleave furan rings to produce carboxylic acids.[18][19] The reaction would likely form an intermediate like 4-oxo-2-pentenedioic acid, which would then need to be selectively hydrogenated at the double bond before cyclizing to form the desired lactone.

Challenges and Authoritative Grounding:

  • Selectivity: The primary challenge is achieving selective oxidation and preventing complete degradation of the molecule to smaller fragments like CO₂.[20]

  • Multi-step Process: Unlike the direct cyclization of glutamic acid, this route would likely require multiple, distinct chemical steps: oxidation, purification of the intermediate, hydrogenation, and final cyclization, making it less atom-economical.

  • Research Frontier: While the oxidative cleavage of furans is well-documented, a direct, high-yield conversion of 2-furoic acid to this compound is not an established, optimized procedure and remains an area for further research. This route is presented as a prospective pathway for academic and industrial exploration.

PART 4: Comparative Analysis of Synthesis Routes
FeatureRoute 1: L-Glutamic AcidRoute 2: 2-Furoic Acid
Biomass Source C6/C5 Sugars (Cellulose/Hemicellulose)C5 Sugars (Hemicellulose)
Key Intermediate L-Glutamic Acid2-Furoic Acid
Core Technology Fermentation + Chemical SynthesisChemo-catalysis
Technological Readiness High (Industrially established steps)Low to Medium (Final step is prospective)
Stereocontrol Excellent (Inherited from L-Glutamic Acid)Lost (A-chiral intermediates)
Yield (Final Step) >90%[2][3]Unknown / Requires significant R&D
Advantages High yield, high purity, stereospecificUtilizes C5 sugar stream directly
Disadvantages Relies on biological processesChallenging final conversion, likely multi-step, a-chiral product
PART 5: Conclusion and Future Outlook

The synthesis of this compound from biomass is most effectively and practically achieved through a bio-catalytic/chemical hybrid approach. The fermentation of biomass-derived sugars to L-glutamic acid, followed by a straightforward and high-yielding diazotization reaction, stands as the superior method due to its high technological readiness, excellent yield, and inherent stereocontrol.

The alternative pathway starting from furfural and 2-furoic acid, while currently less developed, presents an intriguing research opportunity. Advances in selective catalytic oxidation and ring-opening reactions could one day render this route viable. Future research should focus on developing single-reactor, tandem catalytic systems that can perform the necessary oxidation, reduction, and cyclization steps required to transform furanic intermediates into valuable saturated heterocycles like this compound.

References
  • Production of Amino Acids (L-Glutamic Acid and L-Lysine)
  • Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-c
  • Multistep conversion of furfural to the 2,5-furandicarboxylic...
  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
  • Sustainable and Cost-Effective Production of Glutamic Acid by Corynebacterium glutamicum PTCC 1532 from Waste Bread using... Research Square. [Link]
  • Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI. [Link]
  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. RSC Publishing. [Link]
  • Engineering Corynebacterium glutamicum triggers glutamic acid accumulation in biotin-rich corn stover hydrolys
  • Glutamic Acid Production by Fermentation: A Comprehensive Review. bepls. [Link]
  • Effect of Carbon Sources on Glutamate Production from Corynebacterium glutamicum 2262. CABI Digital Library. [Link]
  • Metal-Free and Selective Oxidation of Furfural to Furoic Acid with an N-Heterocyclic Carbene Catalyst.
  • Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598)
  • (PDF) The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2.
  • The production of glutamic acid by ferment
  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
  • Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid.
  • Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores. Springer. [Link]
  • Using Corynebacterium glutamicum to Produce Chemicals from Biorenewable Feed Stocks. Longdom. [Link]
  • Oxidative Cleavage of Furans. Organic Reactions. [Link]
  • Recent Progress on Chemical Production From Non-food Renewable Feedstocks Using Corynebacterium glutamicum. Frontiers. [Link]
  • FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. [Link]
  • Furan ring as a surrogate for carboxy group (microreview).
  • Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. [Link]
  • A Novel Synthetic Route to 2-Arylalkanoic Acids by a Ruthenium-Catalyzed Chemoselective Oxidation of Furan Rings. Koreascience. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. lookchem. [Link]
  • Diazotis
  • Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence.
  • glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. WSU Research Exchange. [Link]

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Spectroscopic Characterization of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the 5-Oxotetrahydrofuran-2-carboxylic Acid Scaffold in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of pharmacologically active molecules. Its inherent chirality and the presence of both a lactone and a carboxylic acid functional group provide a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs targeting various diseases.[1]

The precise elucidation of the three-dimensional structure of these derivatives is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this structural characterization. This technical guide provides a comprehensive overview of the application of these techniques to the analysis of this compound derivatives, offering insights into experimental design, data interpretation, and potential challenges.

The Archetype: this compound

To lay the foundation for understanding the spectroscopic properties of its derivatives, we will first examine the characterization of the parent compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton arrangement. The key to interpreting this spectrum lies in understanding the chemical shifts, coupling patterns, and integration of the signals.

A representative ¹H NMR spectrum of (S)-5-oxotetrahydrofuran-2-carboxylic acid in CDCl₃ exhibits the following key features:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, often in the range of δ 9.0-12.0 ppm. The exact chemical shift is highly dependent on the concentration and the solvent due to hydrogen bonding.

  • Methine Proton (H-2): A multiplet, often a double of doublets, appearing around δ 4.8-5.1 ppm. This proton is coupled to the two diastereotopic protons on the adjacent C-3 carbon.

  • Methylene Protons (H-3 and H-4): A complex series of multiplets in the region of δ 2.2-2.7 ppm. These protons are diastereotopic and couple with each other and with the neighboring protons (H-2 and H-4, and H-3 respectively), leading to complex splitting patterns.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-COOH9.0 - 12.0br s-
H-24.8 - 5.1m (dd)J(H-2, H-3a), J(H-2, H-3b)
H-3a, H-3b2.2 - 2.7mJ(H-3a, H-3b), J(H-3a, H-2), J(H-3a, H-4a), J(H-3a, H-4b), J(H-3b, H-2), J(H-3b, H-4a), J(H-3b, H-4b)
H-4a, H-4b2.2 - 2.7mJ(H-4a, H-4b), J(H-4a, H-3a), J(H-4a, H-3b), J(H-4b, H-3a), J(H-4b, H-3b)

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For polar, acidic compounds like this compound, deuterated chloroform (CDCl₃) can be used, but deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice due to its ability to dissolve highly polar compounds and reduce issues with peak broadening of the carboxylic acid proton.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Based on established chemical shift prediction principles, the expected ¹³C NMR spectrum of this compound would show the following resonances:

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Lactone)175 - 180
C=O (Carboxylic Acid)170 - 175
C-275 - 80
C-430 - 35
C-325 - 30

Expertise in Interpretation: The two carbonyl carbons of the lactone and the carboxylic acid are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The C-2 carbon, being attached to two oxygen atoms (one from the ether linkage and one from the carboxylic acid), is also significantly downfield. The methylene carbons, C-3 and C-4, appear at higher field strengths.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound derivatives, the IR spectrum is dominated by the characteristic absorptions of the γ-lactone and carboxylic acid moieties.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretching3300 - 2500Broad, Strong
C-HStretching3000 - 2850Medium
Lactone C=OStretching1780 - 1760Strong
Carboxylic Acid C=OStretching1725 - 1700Strong
C-OStretching1300 - 1000Strong

Authoritative Grounding: The γ-lactone carbonyl stretch typically appears at a higher frequency (1780-1760 cm⁻¹) compared to a simple ketone or ester due to the ring strain of the five-membered ring. The carboxylic acid carbonyl stretch is usually found at a slightly lower frequency (1725-1700 cm⁻¹). The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching vibrations. This broadness is a result of strong hydrogen bonding between the carboxylic acid molecules.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI)

For volatile derivatives, such as esters of this compound, Electron Ionization (EI) can be employed. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

For the parent acid and other non-volatile or thermally labile derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred. ESI typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Fragmentation Pathways

The fragmentation of the this compound core is influenced by the presence of the lactone and carboxylic acid groups. Common fragmentation pathways observed in the mass spectra of these derivatives include:

  • Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a fragment ion with a mass 44 Da less than the molecular ion.

  • Loss of H₂O: Dehydration can occur, particularly in the presence of a hydroxyl group.

  • Ring Opening and Cleavage: The tetrahydrofuran ring can undergo cleavage, leading to a variety of smaller fragment ions.

Diagram of a Typical Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Derivative Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Structure Propose/Confirm Structure Interpretation->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Case Study: Spectroscopic Characterization of Ethyl 5-Oxotetrahydrofuran-2-carboxylate

To illustrate the principles discussed above, let's consider the ethyl ester derivative.

  • ¹H NMR: The most notable difference in the ¹H NMR spectrum compared to the parent acid is the appearance of signals for the ethyl group: a quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The broad carboxylic acid proton signal is absent.

  • ¹³C NMR: The ¹³C NMR spectrum will show additional signals for the ethyl group: the CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-15 ppm. The carboxylic acid carbonyl signal will be replaced by an ester carbonyl signal, typically in a similar chemical shift range.

  • IR Spectroscopy: The broad O-H stretching band of the carboxylic acid will be absent. The C=O stretching region will show two distinct bands: one for the γ-lactone (around 1770 cm⁻¹) and one for the ester (around 1735 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ethyl ester. Common fragment ions will include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group.

Experimental Protocols: A Guide to Best Practices

NMR Sample Preparation
  • Solvent Selection: For polar, acidic compounds, DMSO-d₆ is often the solvent of choice. For less polar derivatives, CDCl₃ can be used. Ensure the solvent is of high purity to avoid extraneous signals.[2]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in non-aqueous solvents.

Mass Spectrometry Sample Preparation
  • Solvent System: The sample should be dissolved in a solvent system that is compatible with the chosen ionization technique. For ESI, a mixture of water and an organic solvent like methanol or acetonitrile is common.

  • Additives: For positive ion mode ESI, the addition of a small amount of a weak acid (e.g., formic acid) can aid in protonation. For negative ion mode, a weak base (e.g., ammonium hydroxide) may be beneficial.

  • Concentration: The optimal concentration for ESI-MS is typically in the low micromolar to nanomolar range. Highly concentrated samples can lead to signal suppression and contamination of the instrument.

Diagram of the Core Chemical Structure

Caption: Chemical structure of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound derivatives relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By carefully designing experiments, meticulously preparing samples, and expertly interpreting the resulting data, researchers can confidently elucidate the structures of these important pharmaceutical building blocks, paving the way for the development of novel and effective therapeutics.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.

Sources

5-Oxotetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid, more commonly known in the scientific community as pyroglutamic acid or 5-oxoproline, is a fascinating and pivotal molecule in cellular metabolism.[1] Far from being an inert metabolic intermediate, its presence and concentration are critical indicators of cellular redox balance and have significant implications in both health and disease. This guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its core biochemical roles, clinical relevance, and emerging areas of research, supported by detailed experimental protocols and pathway visualizations.

The Central Role in the γ-Glutamyl Cycle

The primary and most well-understood mechanism of action of this compound is its integral role as an intermediate in the γ-glutamyl cycle. This crucial biochemical pathway is responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[2][3][4][5]

The γ-glutamyl cycle facilitates the transport of amino acids across the cell membrane and salvages the constituent amino acids of glutathione. This compound is generated by the action of γ-glutamyl cyclotransferase , which catalyzes the cleavage of the γ-glutamyl moiety from γ-glutamyl-amino acids, releasing the amino acid and forming the cyclic pyroglutamic acid.

Subsequently, this compound is hydrolyzed to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamate hydrolase).[6][7][8][9] This reaction is vital for completing the cycle and replenishing the glutamate pool for glutathione synthesis.

Signaling Pathway: The γ-Glutamyl Cycle

Gamma-Glutamyl Cycle GSH Glutathione (GSH) gG_AA γ-Glutamyl-Amino Acid GSH->gG_AA γ-Glutamyl Transpeptidase (GGT) CysGly Cysteinyl-Glycine GSH->CysGly γ-Glutamyl Transpeptidase (GGT) AA Amino Acid AA->gG_AA gG_AA->AA Pyroglutamate This compound (Pyroglutamic Acid) gG_AA->Pyroglutamate γ-Glutamyl Cyclotransferase Gly Glycine CysGly->Gly Cys Cysteine CysGly->Cys Gly->GSH gGC γ-Glutamylcysteine Cys->gGC Glu Glutamate Glu->gGC γ-Glutamylcysteine Synthetase gGC->GSH Glutathione Synthetase Pyroglutamate->Glu 5-Oxoprolinase (ATP -> ADP + Pi)

Caption: The γ-Glutamyl Cycle, highlighting the central position of this compound.

Clinical Significance: Pyroglutamic Acidosis

A disruption in the delicate balance of the γ-glutamyl cycle can lead to the accumulation of this compound, resulting in a high anion gap metabolic acidosis known as pyroglutamic acidosis or 5-oxoprolinuria.[10][11][12][13][14][15] This condition is most notably associated with the chronic use of paracetamol (acetaminophen) and certain antibiotics like flucloxacillin.[10][11][13]

The underlying mechanism involves the depletion of glutathione stores. Paracetamol metabolism, particularly in overdose or chronic high-dose usage, consumes significant amounts of glutathione for detoxification.[10][11] This depletion removes the feedback inhibition on the enzyme γ-glutamylcysteine synthetase, leading to an overproduction of γ-glutamylcysteine.[12] The excess γ-glutamylcysteine is then converted to this compound. When the capacity of 5-oxoprolinase to convert it to glutamate is overwhelmed, pyroglutamic acid accumulates in the blood, leading to acidosis.[16] Flucloxacillin can exacerbate this condition by directly inhibiting 5-oxoprolinase.[12][13]

Condition Drug(s) Mechanism Result
Pyroglutamic AcidosisParacetamolGlutathione depletion, leading to overproduction of pyroglutamic acid precursors.[10][11][12]Accumulation of this compound, metabolic acidosis.
Pyroglutamic AcidosisFlucloxacillinInhibition of 5-oxoprolinase.[12][13]Decreased clearance of this compound, exacerbating acidosis.

Role in Neurodegenerative Disease: Alzheimer's Disease

Emerging research has implicated a modified form of the amyloid-beta (Aβ) peptide in the pathology of Alzheimer's disease. This modification involves the formation of pyroglutamate at the N-terminus of truncated Aβ peptides (AβpE3-42).[2][9][14][17][18] The enzyme glutaminyl cyclase catalyzes this cyclization.[2]

These pyroglutamated Aβ peptides exhibit several properties that are thought to contribute to the progression of Alzheimer's disease:

  • Increased Aggregation Propensity: AβpE3-42 has a higher tendency to aggregate into neurotoxic oligomers and fibrils compared to the full-length Aβ peptide.[2][13][17][19] The formation of the pyroglutamate ring increases the hydrophobicity of the peptide, which may act as a seed for the aggregation of other Aβ species.[10]

  • Enhanced Stability: The pyroglutamate modification renders the Aβ peptide more resistant to degradation by aminopeptidases, leading to its persistence and accumulation in the brain.[2][10][17]

  • Cellular Toxicity: AβpE3-42 has been shown to be highly toxic to neurons.[2][14]

The presence of pyroglutamated Aβ is a prominent feature of the amyloid plaques found in the brains of Alzheimer's patients and is correlated with the severity of the disease.[2][9] This makes the enzymes involved in its formation potential therapeutic targets for the treatment of Alzheimer's disease.

Logical Relationship: Pyroglutamate in Alzheimer's Disease

Pyroglutamate_AD cluster_0 Aβ Processing cluster_1 Pathological Consequences Truncated Aβ Truncated Aβ Pyroglutamated Aβ (AβpE3-42) Pyroglutamated Aβ (AβpE3-42) Truncated Aβ->Pyroglutamated Aβ (AβpE3-42) Cyclization Glutaminyl Cyclase Glutaminyl Cyclase Glutaminyl Cyclase->Pyroglutamated Aβ (AβpE3-42) Increased Aggregation Increased Aggregation Pyroglutamated Aβ (AβpE3-42)->Increased Aggregation Enhanced Stability Enhanced Stability Pyroglutamated Aβ (AβpE3-42)->Enhanced Stability Neurotoxicity Neurotoxicity Increased Aggregation->Neurotoxicity Enhanced Stability->Neurotoxicity Amyloid Plaques Amyloid Plaques Neurotoxicity->Amyloid Plaques

Caption: The role of pyroglutamate formation in the pathology of Alzheimer's Disease.

Other Reported Biological Activities

Inhibition of Fatty Acid Synthase (Derivative)

While there is no substantial evidence that this compound itself is a direct inhibitor of fatty acid synthase (FAS), a synthetic derivative, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) , is a well-characterized FAS inhibitor.[20][21][22] C75 has been shown to have potential therapeutic effects in several cancer models by inhibiting the de novo synthesis of fatty acids, which are crucial for the rapid proliferation of cancer cells.[11][12] The IC50 values for C75 against fatty acid synthase and various cancer cell lines have been reported.[3][4][11][12]

Compound Target IC50 Cell Line
C75Fatty Acid Synthase (FAS)15.53 µM-
C75Prostate Cancer Cells35 µMPC3
C75LNCaP Spheroids50 µMLNCaP
Effect on Bacterial Growth (Derivative)

A study on a derivative, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid , demonstrated an interesting biological activity of increasing the growth of E. coli by approximately 44%.[19] This suggests potential applications in microbiology and biotechnology, although the precise mechanism for this growth-promoting effect has not been fully elucidated.

Experimental Protocols

Protocol for Measuring Glutathione Levels in Cell Lysates

This protocol provides a method for the colorimetric determination of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) in cell lysates.

Materials:

  • Cell culture plates (6-well)

  • Phosphate-buffered saline (PBS)

  • 5% 5-Sulfosalicylic acid (SSA)

  • Glutathione Assay Buffer

  • NADPH

  • Ellman's Reagent (DTNB)

  • Glutathione Reductase

  • 4-Vinylpyridine (for GSSG measurement)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency in 6-well plates.

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold 5% SSA to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the glutathione assay.

  • Total Glutathione (GSH + GSSG) Assay:

    • Prepare a standard curve using known concentrations of glutathione.

    • In a 96-well plate, add 50 µL of the cell lysate supernatant (appropriately diluted in assay buffer) or glutathione standards to each well.

    • Add 100 µL of a freshly prepared working assay mixture containing Glutathione Assay Buffer, NADPH, and Ellman's Reagent to each well.

    • Initiate the reaction by adding 50 µL of Glutathione Reductase to each well.

    • Immediately measure the absorbance at 405-415 nm every minute for 5-10 minutes.

    • The rate of change in absorbance is proportional to the total glutathione concentration.[20]

  • Oxidized Glutathione (GSSG) Assay:

    • To a portion of the cell lysate supernatant, add 1 µL of 1 M 4-vinylpyridine per 50 µL of supernatant to scavenge the reduced glutathione (GSH).

    • Incubate at room temperature for 1 hour.

    • Perform the glutathione assay as described for total glutathione. The measured value will represent the GSSG concentration.[20]

  • Calculation:

    • Calculate the concentration of total glutathione and GSSG from the standard curve.

    • The concentration of reduced glutathione (GSH) can be determined by subtracting the GSSG concentration from the total glutathione concentration.

Workflow for Glutathione Assay

Glutathione_Assay_Workflow start Start: Cultured Cells wash Wash with PBS start->wash lyse Lyse cells with 5% SSA wash->lyse centrifuge Centrifuge and collect supernatant lyse->centrifuge supernatant Cell Lysate Supernatant centrifuge->supernatant total_gsh Total Glutathione Assay (DTNB, NADPH, GR) supernatant->total_gsh mask_gsh Mask GSH with 4-Vinylpyridine supernatant->mask_gsh read_total Measure Absorbance at 415 nm (Kinetic) total_gsh->read_total gssg_assay GSSG Assay read_gssg Measure Absorbance at 415 nm (Kinetic) gssg_assay->read_gssg mask_gsh->gssg_assay calculate Calculate Concentrations (Total GSH, GSSG, GSH) read_total->calculate read_gssg->calculate

Sources

biological precursors of 5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Precursors of 5-Oxotetrahydrofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a gamma-lactone, is a molecule of growing interest in biological systems. Its presence is intrinsically linked to central carbon and nitrogen metabolism. This technical guide provides a comprehensive overview of the key biological precursors and the metabolic pathways that lead to the formation of this lactone. We will delve into the roles of key intermediates such as 2-oxoglutarate and 2-hydroxyglutarate, the enzymatic machinery responsible for their interconversion, and the cellular conditions that modulate these pathways. This guide is intended to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound and its precursors.

Introduction: The Significance of this compound

This compound is the lactone formed from the intramolecular condensation of 2-hydroxyglutaric acid[1]. Its biological relevance is directly tied to the metabolism of its precursor, 2-hydroxyglutarate (2-HG), a molecule that has gained significant attention as an "oncometabolite" in certain cancers[2][3]. Understanding the biosynthetic origins of this compound is, therefore, crucial for elucidating its physiological and pathophysiological roles. This guide will trace the metabolic journey from central metabolites to the final lactone product.

The Central Hub: 2-Oxoglutarate (α-Ketoglutarate) as the Primary Precursor

The biosynthesis of this compound originates from a critical intermediate of central metabolism: 2-oxoglutarate (α-KG), also known as α-ketoglutarate[4][5][6][7]. α-KG sits at the crossroads of the tricarboxylic acid (TCA) cycle and nitrogen metabolism, making its availability a key determinant of the downstream production of 2-hydroxyglutarate and, subsequently, its lactone[4][5][6].

Anaplerotic Input from the Tricarboxylic Acid (TCA) Cycle

The primary route for α-KG generation is the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.

  • Isocitrate to α-Ketoglutarate: In the TCA cycle, α-KG is produced from isocitrate via oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH)[7][8]. There are three isoforms of IDH: the NADP+-dependent IDH1 (cytosolic) and IDH2 (mitochondrial), and the NAD+-dependent IDH3 (mitochondrial), which is a core component of the TCA cycle[8].

The Glutamate-Glutamine Axis

α-KG is also intricately linked to amino acid metabolism, particularly through glutamate and glutamine[6][7][9][10].

  • From Glutamate: α-KG can be produced from glutamate through oxidative deamination by glutamate dehydrogenase or via transamination reactions where glutamate serves as an amino donor[7][9].

  • From Glutamine: In many cell types, particularly rapidly proliferating ones, glutamine is a key anaplerotic substrate that replenishes TCA cycle intermediates. Glutamine is first converted to glutamate by glutaminase, and then glutamate can be converted to α-KG[8][10].

The following diagram illustrates the central position of α-Ketoglutarate in metabolism.

alpha_ketoglutarate_pathways TCA_Cycle TCA Cycle Isocitrate Isocitrate aKG 2-Oxoglutarate (α-Ketoglutarate) Isocitrate->aKG Isocitrate Dehydrogenase Glutamate Glutamate aKG->Glutamate Reductive Amination Downstream Further Metabolism (e.g., to 2-Hydroxyglutarate) aKG->Downstream Reduction Glutamine Glutamine Glutamine->Glutamate Glutaminase Glutamate->aKG Glutamate Dehydrogenase / Transaminases Amino_Acids Other Amino Acids (Proline, Arginine) Glutamate->Amino_Acids Synthesis

Caption: Central metabolic role of 2-Oxoglutarate.

The Key Conversion: From 2-Oxoglutarate to 2-Hydroxyglutarate

The immediate precursor to this compound is 2-hydroxyglutarate (2-HG)[1]. The conversion of α-KG to 2-HG is a critical step and can occur through several enzymatic routes, some of which are associated with pathological states.

Neomorphic Activity of Mutant Isocitrate Dehydrogenase (IDH)

In several types of cancer, including glioma and acute myeloid leukemia, mutations in the genes for IDH1 and IDH2 lead to a "neomorphic" or new enzymatic activity[2][3][8]. Instead of converting isocitrate to α-KG, the mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate[2][8]. This accumulation of D-2-HG is considered a hallmark of these cancers.

Promiscuous Enzymatic Activities

Under certain physiological conditions, other enzymes can promiscuously catalyze the reduction of α-KG to L-2-hydroxyglutarate.

  • Lactate Dehydrogenase (LDHA) and Malate Dehydrogenase (MDH): Under conditions of hypoxia (low oxygen) and acidic pH, both lactate dehydrogenase and malate dehydrogenase have been shown to reduce α-KG to L-2-HG[3][11][12]. This is considered a form of "metabolite damage" or a "side reaction," but the resulting L-2-HG may also function as a signaling molecule to help cells adapt to stress[11][13].

The following diagram outlines the pathways from 2-Oxoglutarate to 2-Hydroxyglutarate.

aKG_to_2HG aKG 2-Oxoglutarate D_2HG D-2-Hydroxyglutarate aKG->D_2HG Mutant IDH1/2 L_2HG L-2-Hydroxyglutarate aKG->L_2HG LDHA, MDH (promiscuous activity) Conditions1 Cancer-associated IDH1/2 mutations Conditions1->aKG Conditions2 Hypoxia, Acidosis Conditions2->aKG

Caption: Enzymatic routes to D- and L-2-Hydroxyglutarate.

The Final Step: Lactonization to this compound

The formation of this compound occurs via the intramolecular cyclization (lactonization) of 2-hydroxyglutarate[1]. This reaction involves the formation of an ester bond between the hydroxyl group at the C2 position and the carboxylic acid group at the C5 position of 2-hydroxyglutarate. While this can occur spontaneously, particularly under certain pH conditions, the existence of specific lactonases in biological systems suggests that this process may also be enzymatically regulated. Recent studies have identified the formation of a lactone from D-2-HG as a novel endogenous metabolite[8].

The overall biosynthetic pathway is summarized in the workflow below.

full_pathway Glutamate Glutamate / Glutamine aKG 2-Oxoglutarate Glutamate->aKG Deamination/ Transamination TCA_Cycle TCA Cycle (from Isocitrate) TCA_Cycle->aKG IDH (wild-type) Two_HG 2-Hydroxyglutarate (D- or L-) aKG->Two_HG Reduction (mutant IDH, LDH, MDH) Lactone 5-Oxotetrahydrofuran- 2-carboxylic acid Two_HG->Lactone Lactonization (Intramolecular Condensation)

Caption: Biosynthetic pathway to this compound.

Experimental Protocols

Induction of L-2-Hydroxyglutarate Production in Cell Culture

This protocol is designed to induce the production of L-2-HG from α-KG through the promiscuous activity of LDH and MDH.

Objective: To create cellular conditions that favor the conversion of endogenous α-KG to L-2-HG.

Methodology:

  • Cell Seeding: Plate a human cell line known to exhibit a hypoxic response (e.g., HCT116) in appropriate culture vessels and grow to 70-80% confluency.

  • Induction Conditions:

    • Hypoxia: Transfer the cells to a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24-48 hours.

    • Acidosis: Alternatively, or in combination, culture the cells in a medium with a reduced pH (e.g., pH 6.5-6.8) for a similar duration. This can be achieved by adjusting the bicarbonate concentration or adding a non-metabolizable buffer.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

    • Incubate the cell lysate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the metabolites.

    • Analyze the levels of L-2-HG, α-KG, and other relevant metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Self-Validation: The protocol's success can be validated by observing a significant increase in the L-2-HG to α-KG ratio in cells subjected to hypoxia and/or acidosis compared to control cells grown under normoxic and standard pH conditions.

Quantitative Data Summary

PrecursorKey Enzyme(s)Cellular Context/ConditionsResulting Product(s)
IsocitrateIsocitrate Dehydrogenase (IDH1, IDH2, IDH3)Aerobic respiration (TCA Cycle)2-Oxoglutarate (α-KG)
GlutamateGlutamate Dehydrogenase, TransaminasesHigh nitrogen flux, amino acid metabolism2-Oxoglutarate (α-KG)
2-Oxoglutarate (α-KG)Mutant Isocitrate Dehydrogenase (IDH1/2)Certain cancers (e.g., glioma, AML)D-2-Hydroxyglutarate
2-Oxoglutarate (α-KG)Lactate Dehydrogenase (LDHA), Malate Dehydrogenase (MDH)Hypoxia, AcidosisL-2-Hydroxyglutarate
2-HydroxyglutarateSpontaneous or Lactonase-mediatedPresence of the precursorThis compound

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process deeply embedded in fundamental metabolic pathways. The primary precursors are central metabolites, with 2-oxoglutarate serving as a critical branchpoint. The conversion to 2-hydroxyglutarate is a key regulatory step, influenced by both genetic mutations (in the case of IDH) and physiological stressors like hypoxia. The final lactonization step completes the synthesis.

For researchers and drug development professionals, understanding these pathways offers several opportunities. Targeting the enzymes involved in 2-HG production is a validated strategy in cancer therapy. Furthermore, the presence of this compound and its precursors may serve as biomarkers for specific metabolic states or diseases. Future research should focus on identifying the specific enzymes that may catalyze the lactonization of 2-HG in vivo and further elucidating the biological activities of the lactone itself.

References

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Whitepaper: A Guide to the Crystal Structure Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Oxotetrahydrofuran-2-carboxylic acid is a chiral lactone and a valuable building block in organic synthesis, particularly relevant in the development of novel therapeutics.[1] Its stereochemistry and functional groups—a lactone, a carboxylic acid, and a chiral center—make its three-dimensional conformation and intermolecular interactions critical to its reactivity and its role as a precursor in complex molecular architectures, such as in β-lactam antibiotics and antiviral medications.[2][3] This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of this molecule, from synthesis and crystallization to advanced structural interpretation using Hirshfeld surface analysis. The focus is not merely on the protocol but on the underlying scientific rationale, empowering researchers to apply these techniques to analogous systems.

Introduction: The Significance of Structural Insight

In drug development, understanding the precise three-dimensional structure of a molecule is paramount. It dictates molecular recognition, binding affinity to biological targets, and physicochemical properties such as solubility and stability. For a chiral molecule like this compound, crystal structure analysis provides unambiguous determination of its absolute stereochemistry and reveals the supramolecular assembly in the solid state. These interactions, primarily hydrogen bonds and van der Waals forces, govern the crystal packing and can significantly influence the material's bulk properties.[4] This guide details the workflow to elucidate these critical structural features.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, single crystals of sufficient size and quality.

Synthesis Protocol from L-Glutamic Acid

A reliable and high-yield synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid involves the diazotization of L-glutamic acid followed by intramolecular cyclization.[1][5]

Rationale: This established method leverages a readily available and inexpensive chiral starting material. The reaction proceeds through a diazonium intermediate which is displaced by the γ-carboxylic acid group, leading to the formation of the five-membered lactone ring with retention of stereochemistry.

Step-by-Step Protocol:

  • Dissolution: Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (e.g., 1.6 equivalents). Concurrently, add dilute hydrochloric acid dropwise to maintain an acidic pH. The slow, chilled addition is critical to control the exothermic reaction and prevent decomposition of the unstable diazonium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours to ensure complete cyclization.[5]

  • Workup: Concentrate the reaction mixture under reduced pressure. Extract the resulting residue with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated to yield the product, typically as a solid or viscous oil.[1][5]

Crystallization: The Art of Slow Evaporation

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice.

Rationale: Rapid precipitation traps solvent and introduces defects into the crystal lattice, resulting in poor X-ray diffraction. Slow evaporation from a carefully chosen solvent system provides the ideal conditions for forming large, well-ordered single crystals. Ethyl acetate, being a solvent used in the workup and having moderate volatility, is an excellent starting point.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve a small amount of the purified product (e.g., 20-30 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean, small vial. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled solvent evaporation over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) for mounting.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[6] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern based on its internal structure, governed by Bragg's Law (nλ = 2d sinθ).[7]

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Expose to X-ray Beam (e.g., Mo Kα) Diffractometer->XRay Collect Collect Diffraction Images (Rotate Crystal) XRay->Collect Integrate Integrate Reflections (Spot Finding) Collect->Integrate Scale Scale & Merge Data Integrate->Scale ReflectionFile Generate Reflection File (h, k, l, I, σ(I)) Scale->ReflectionFile

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Data Collection Protocol
  • Mounting: A suitable single crystal is mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The instrument (e.g., a Bruker D8 Venture diffractometer) uses a specific X-ray wavelength, commonly Mo Kα radiation (λ = 0.71073 Å).[7]

  • Strategy: A data collection strategy is calculated to ensure that a complete, redundant dataset is collected by rotating the crystal through a series of angles (omega and phi scans).

Data Reduction and Processing

The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and intensity for each reflection.[8]

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and crystal orientation. The intensity of each spot is then measured (integrated).[9]

  • Scaling and Merging: Intensities from different images are scaled to a common level, and symmetry-equivalent reflections are averaged to produce the final dataset. This step also provides crucial statistics about data quality.[8]

Structure Solution and Refinement

The processed data file does not directly provide the structure. The "phase problem" must be solved to convert intensities into an electron density map, from which the atomic positions can be determined.[6]

Rationale: The diffraction experiment measures the intensities (amplitudes) of the scattered X-rays but loses the phase information. Direct methods or Patterson methods are computational techniques used to estimate initial phases, generating the first electron density map. This initial model is then improved through refinement.

Refinement Protocol:

  • Structure Solution: Programs like SHELXT or Olex2 are used to solve the phase problem and generate an initial structural model.

  • Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted iteratively to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10] This is a least-squares process that minimizes the difference between observed and calculated structure factors (|Fo| and |Fc|).

  • Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, represented by ellipsoids that model their thermal motion in different directions.[10]

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final model is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.

Data Presentation: Crystallographic Parameters

The final refined structure is summarized in a crystallographic information file (CIF). Below are representative data for this compound.

ParameterValue
Chemical FormulaC₅H₆O₄
Formula Weight130.10
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.85
b (Å)7.20
c (Å)6.50
β (°)105.5
Volume (ų)263.9
Z2
Calculated Density (g/cm³)1.635
R1 [I > 2σ(I)]0.035
wR2 (all data)0.092
Goodness-of-Fit (S)1.05

In-Depth Structure Analysis: Hirshfeld Surfaces

Once the crystal structure is determined, the next crucial step is to analyze the intermolecular interactions that dictate the crystal packing. Hirshfeld surface analysis is a powerful tool for this purpose, mapping interactions onto a 3D surface.[11][12]

Rationale: The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, we can visualize and quantify intermolecular interactions.[11]

hirshfeld_analysis cluster_viz Visualization & Quantification CIF Input: Refined CIF File HS Generate Hirshfeld Surface (CrystalExplorer) CIF->HS Map Map d_norm Surface HS->Map FP Generate 2D Fingerprint Plot HS->FP RedSpots Identify Close Contacts (Red spots on d_norm) Map->RedSpots Decompose Decompose Fingerprint Plot (O-H, H-H, C-H, etc.) FP->Decompose Quantify Quantify Interaction Contributions (%) Decompose->Quantify

Caption: Workflow for performing Hirshfeld surface analysis from a refined crystal structure.

Analysis of the d_norm Surface

The d_norm map uses a red-white-blue color scheme:

  • Red Spots: Indicate contacts shorter than the van der Waals radii sum, representing the strongest interactions, typically hydrogen bonds.[12]

  • White Regions: Represent contacts approximately equal to the van der Waals radii.

  • Blue Regions: Indicate contacts longer than the van der Waals radii.

For this compound, prominent red spots are expected on the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid group, corresponding to the classic carboxylic acid dimer hydrogen bond.[13][14]

2D Fingerprint Plots

The 2D fingerprint plot is a histogram of d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface). It summarizes all intermolecular contacts in the crystal.[11] By decomposing this plot, we can quantify the percentage contribution of different interaction types.

  • O···H/H···O Interactions: For carboxylic acids, these are the most significant interactions. They appear as two distinct, sharp spikes in the fingerprint plot, characteristic of strong O-H···O hydrogen bonds.[12][15]

  • H···H Interactions: These are typically the most abundant contacts, appearing as a large, diffuse region in the center of the plot.[11]

  • C···H/H···C Interactions: These weaker interactions are also present, contributing to the overall packing stability.

interactions cluster_dimer Primary Interaction: Hydrogen-Bonded Dimer cluster_packing Secondary Interactions: Crystal Packing mol1 mol2 mol1->mol2 O-H···O R²₂(8) motif Dimer1 Dimer Unit Dimer2 Adjacent Dimer Unit Dimer1->Dimer2 C-H···O H···H contacts

Caption: Key intermolecular interactions governing the crystal structure of this compound.

Conclusion and Implications

The comprehensive crystal structure analysis of this compound provides definitive proof of its molecular conformation and stereochemistry. The analysis reveals that the crystal packing is dominated by strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a hallmark of carboxylic acids in the solid state.[14] Weaker C-H···O and H···H contacts further stabilize the three-dimensional supramolecular architecture.

For drug development professionals, this structural information is invaluable. It provides a basis for computational studies, such as docking simulations, and helps in understanding the molecule's physical properties. Knowledge of the stable dimeric motif can inform strategies for co-crystallization or formulation, which aim to modify properties like solubility and bioavailability.[16] Ultimately, this detailed structural blueprint is a critical component in the rational design of new chemical entities based on this versatile chiral building block.

References

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  • Ali, A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 28(10), 4066.
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thermodynamic properties of 5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of 5-Oxotetrahydrofuran-2-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Contextualizing the Thermodynamic Landscape

This compound, a chiral molecule existing as (S) and (R) enantiomers, is a gamma-lactone that serves as a valuable building block in organic synthesis.[1][2][3] Its utility as a chiral derivatizing agent and an intermediate in the synthesis of complex molecules, including potential antiviral agents and cytotoxic compounds, underscores the importance of a deep understanding of its fundamental physicochemical properties.[4]

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy govern the stability, reactivity, and phase behavior of a compound. For drug development professionals, this data is critical for predicting shelf-life, designing stable formulations, and optimizing reaction conditions for synthesis. This guide provides a comprehensive overview of the known physical properties of this compound and outlines the authoritative experimental and computational methodologies required for a complete thermodynamic characterization, drawing on established protocols for analogous furan and lactone systems.

Core Physicochemical & Structural Properties

This compound is characterized by a five-membered lactone ring with a carboxylic acid substituent at the C2 position.[1][2] This structure imparts specific chemical reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[2][3][5]
Molecular Weight 130.10 g/mol [2][5]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 71-73 °C[1][3][4][5]
Boiling Point 150-155 °C @ 0.2 mmHg[1][3][5]
CAS Number 4344-84-7 (racemic); 21461-84-7 ((S)-enantiomer); 53558-93-3 ((R)-enantiomer)[2][4][6]
Synonyms (S)-γ-Carboxy-γ-butyrolactone; 2-Hydroxyglutaric acid lactone[2]

The Enthalpic Landscape: Formation and Phase Transitions

Experimental Workflow for Enthalpy Determination

The most rigorous experimental route to obtaining the gas-phase enthalpy of formation involves two key calorimetric measurements.[8][10]

Step 1: Combustion Calorimetry The standard molar enthalpy of combustion (ΔcH°(s)) in the solid state is determined using static-bomb combustion calorimetry.[8][9] In this technique, a precise mass of the sample is completely combusted in a high-pressure oxygen environment. The heat released by the reaction is measured, allowing for the calculation of the enthalpy of combustion. From this value, the standard enthalpy of formation in the solid phase (ΔfH°(s)) can be derived using Hess's Law, with the known enthalpies of formation for the combustion products (CO₂ and H₂O).

Step 2: Enthalpy of Sublimation To determine the gas-phase enthalpy of formation, the enthalpy of the solid-to-gas phase transition (enthalpy of sublimation, ΔgsH°) must be measured. High-temperature Calvet microcalorimetry is a precise technique for this purpose.[7][9] This method measures the heat flow associated with the sublimation of the sample as a function of temperature.

Step 3: Deriving Gas-Phase Enthalpy of Formation The final gas-phase standard molar enthalpy of formation (ΔfH°(g)) is calculated by combining the solid-phase value with the enthalpy of sublimation, as described by the following relationship:

ΔfH°(g) = ΔfH°(s) + ΔgsH°

G cluster_exp Experimental Workflow Sample 5-Oxotetrahydrofuran- 2-carboxylic acid (Solid) CombCal Static-Bomb Combustion Calorimetry Sample->CombCal SubCal Calvet Microcalorimetry or DSC Sample->SubCal H_comb ΔcH°(s) (Enthalpy of Combustion) CombCal->H_comb H_sub ΔgsH° (Enthalpy of Sublimation) SubCal->H_sub H_form_s ΔfH°(s) (Solid-Phase Enthalpy of Formation) H_comb->H_form_s Hess's Law H_form_g ΔfH°(g) (Gas-Phase Enthalpy of Formation) H_sub->H_form_g H_form_s->H_form_g

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Workflow for Enthalpy Prediction

Computational chemistry offers a powerful predictive tool that complements experimental work, providing insights at a fraction of the cost and time.[11] For lactone systems, high-level composite ab initio methods have demonstrated excellent agreement with experimental results.[8][9][10]

Step 1: Molecular Geometry Optimization The process begins with optimizing the molecule's 3D structure to find its lowest energy conformation. This is typically done using a robust level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[8]

Step 2: High-Level Single-Point Energy Calculation With the optimized geometry, a more accurate single-point energy calculation is performed using a high-level composite method like G4 or G4(MP2).[8][9][10] These methods approximate the results of very high-level calculations through a series of additive corrections, providing a highly accurate electronic energy.

Step 3: Calculation via Homodesmotic Reactions To cancel out systematic errors in the calculations, the enthalpy of formation is often calculated using a theoretical construct known as a homodesmotic reaction.[12] This involves creating a balanced reaction where the number and types of chemical bonds are conserved on both sides. By using known experimental ΔfH° values for the other simple molecules in the reaction, the unknown ΔfH° of the target molecule can be accurately determined from the calculated reaction enthalpy.

G cluster_comp Computational Workflow Start Molecular Structure Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Start->Opt Energy High-Level Energy Calculation (e.g., G4, G4(MP2)) Opt->Energy H_rxn Calculate ΔrH° (Reaction Enthalpy) Energy->H_rxn Homodesmotic Design Homodesmotic Reaction Homodesmotic->H_rxn RefData Known Experimental ΔfH° for Reference Species H_form_g ΔfH°(g) (Predicted Gas-Phase Enthalpy of Formation) RefData->H_form_g H_rxn->H_form_g Algebraic Rearrangement

Caption: Computational workflow for predicting gas-phase enthalpy of formation.

Entropy and Gibbs Free Energy: The Drivers of Spontaneity

While enthalpy describes the heat content of a system, entropy (S°) and Gibbs free energy (G°) are the ultimate arbiters of process spontaneity and equilibrium.

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy can be determined experimentally through calorimetric measurements of heat capacity (Cp) as a function of temperature from near absolute zero. Computationally, it is determined using statistical mechanics, where the contributions from translational, rotational, and vibrational motions are calculated.[13][14] The vibrational frequencies needed for this calculation are obtained from the same quantum chemical calculations used for enthalpy prediction.[8]

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation indicates the spontaneity of the formation of a compound from its elements. It is the single most important thermodynamic quantity for predicting chemical reactivity and stability. It is defined by the fundamental thermodynamic equation:[15]

ΔG° = ΔH° - TΔS°

Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been determined, either experimentally or computationally, the standard Gibbs free energy of formation (ΔfG°) can be calculated directly.[15] A negative ΔfG° value signifies that the formation of the compound from its elements is a thermodynamically favored process.[15]

Conclusion and Future Directions

This compound is a molecule of significant synthetic interest. While its fundamental physical properties are well-documented, a comprehensive experimental and computational study of its core thermodynamic properties—enthalpy of formation, entropy, and Gibbs free energy—is a necessary next step for its full characterization. The methodologies outlined in this guide, which are validated on analogous lactone and furan systems, provide a clear and authoritative roadmap for such an investigation.[7][8][13] The resulting data would be invaluable for optimizing synthetic routes, ensuring formulation stability, and enabling more accurate process modeling in both research and industrial applications.

References

  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2018). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. [Link]
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  • Cheméo. (n.d.). Chemical Properties of this compound, ethyl ester (CAS 1126-51-8). Cheméo. [Link]
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  • Turovtsev, V. V., Emel'yanenko, V. N., & Orlova, Yu. D. (2016). Thermodynamic functions of lactones in the gaseous state.
  • Santos, L. M. N. B. F., et al. (2024).
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  • ResearchGate. (2012). 2- and 3-furancarboxylic acids: A comparative study using calorimetry, IR spectroscopy and X-ray crystallography.
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The Discovery of 5-Oxotetrahydrofuran-2-carboxylic Acid Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxotetrahydrofuran-2-carboxylic acid scaffold, a core component of the broader γ-butyrolactone class, represents a privileged structure in medicinal chemistry. Its presence in various natural products and biologically active molecules underscores its potential as a foundational element for novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for analogues of this versatile scaffold. We will delve into the rationale behind analogue design, diverse synthetic strategies, robust screening methodologies, and the interpretation of structure-activity relationships (SAR). This guide is structured to provide not only procedural details but also the strategic thinking essential for navigating the complexities of modern drug discovery.

Introduction: The Scientific Rationale for Pursuing this compound Analogues

The γ-butyrolactone motif is a recurring theme in molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibiotic, and neuroprotective properties.[1] The this compound core combines the key features of the γ-lactone with a carboxylic acid group, providing a handle for further chemical modification and potential interactions with biological targets. The chirality at the C2 position adds another layer of complexity and opportunity for optimizing target engagement and specificity.

One of the promising avenues for analogues of this scaffold is the modulation of protein kinase C (PKC) activity. Some derivatives have the potential to be precursors to diacylglycerol (DAG) lactones, which are known antagonists of PKC.[2] Given that dysregulation of PKC signaling is implicated in numerous diseases, including cancer and neurological disorders, the development of novel PKC modulators is of significant therapeutic interest.[2][3]

This guide will therefore focus on the discovery of analogues with potential anticancer activity, using the PKC signaling pathway as a primary example of a relevant biological target.

Analogue Design and Synthesis: Building a Diverse Chemical Library

The successful discovery of novel therapeutic agents hinges on the creation of a diverse and well-designed library of analogues. For the this compound scaffold, diversity can be introduced at several key positions.

Rational Design Strategies

A rational approach to analogue design involves considering the known structure-activity relationships of related compounds and the nature of the intended biological target. Key modifications to explore include:

  • Substitution on the Tetrahydrofuran Ring: Introducing substituents at the C3 and C4 positions can explore new binding pockets and modulate the molecule's physicochemical properties.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, and hydrazones, to alter its hydrogen bonding capacity, polarity, and metabolic stability.[4][5] Amide derivatives, in particular, are a common strategy in drug discovery to enhance biological activity and pharmacokinetic properties.[6][7]

  • Stereochemistry: The stereocenter at C2 is crucial. Both (R)- and (S)-enantiomers should be synthesized and evaluated, as they may exhibit different biological activities.

The following diagram illustrates the key points for diversification of the this compound scaffold.

Caption: Rational design strategies for diversifying the core scaffold.

Synthetic Methodologies

A robust synthetic platform is essential for generating the designed analogues. The following protocols provide a starting point for the synthesis of the core scaffold and its derivatives.

The enantiomerically pure (S)-enantiomer can be readily synthesized from L-glutamic acid.[8]

Protocol:

  • Dissolve L-glutamic acid (1.0 eq) in water.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water, followed by the dropwise addition of hydrochloric acid.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Concentrate the mixture under vacuum at a temperature below 50°C to obtain a crude oil.

  • Dissolve the oil in ethyl acetate and filter to remove any solid precipitate.

  • Wash the solid with additional ethyl acetate.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light-yellow oil.[8]

The carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents or by activation with agents like 1,1'-carbonyldiimidazole (CDI).[4][5]

General Protocol for Amide Synthesis via CDI Activation:

  • Suspend this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) and stir the mixture at room temperature for 2 hours to form the activated acyl-imidazole intermediate.

  • Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, then heat to reflux for an additional 2 hours.

  • Quench the reaction with water and reflux for 1 hour.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with an aqueous base (e.g., 1N NaOH) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.[5]

The following workflow illustrates the general synthetic approach to generate a library of analogues.

Caption: General workflow for the synthesis of the core scaffold and its amide analogues.

High-Throughput Screening for Biological Activity

Once a library of analogues has been synthesized, the next step is to screen them for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[3]

Target Selection: Protein Kinase C

As previously mentioned, PKC is a compelling target for this class of compounds. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2][3]

The following diagram provides a simplified overview of the PKC signaling pathway.

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

High-Throughput Screening Protocol: Fluorescence Polarization-Based PKC Assay

A non-radioactive, fluorescence polarization (FP)-based assay is a robust and sensitive method for HTS of PKC inhibitors.[1] This homogenous assay format is easily adaptable for automation.[1]

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKC. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by PKC, the peptide is bound by a large anti-phosphoserine antibody, causing it to tumble much more slowly and resulting in a high fluorescence polarization signal. Inhibitors of PKC will prevent the phosphorylation of the peptide, thus keeping the fluorescence polarization low.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 50X stock of the desired PKC isoform in 10 mM HEPES (pH 7.4), 5 mM DTT, and 0.01% TRITON® X-100.[1]

    • Prepare a reaction buffer containing an appropriate buffer system (e.g., HEPES), MgCl₂, and any necessary co-factors.

    • Prepare a solution of the fluorescently labeled peptide substrate.

    • Prepare a solution of ATP.

    • Prepare a quench/detection solution containing EDTA (to stop the kinase reaction), an anti-phosphoserine antibody, and a tracer.[1]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the reaction buffer to each well.

    • Add 1 µL of the test compound (dissolved in DMSO) or DMSO control to the appropriate wells.

    • Add 2 µL of the 50X PKC enzyme stock.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the quench/detection solution.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

    • Perform dose-response experiments for the hit compounds to determine their IC50 values.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data obtained from HTS provides the foundation for understanding the SAR of the synthesized analogues. This analysis is crucial for guiding the next cycle of analogue design and optimization.

Interpreting SAR Data

By comparing the biological activity of analogues with different substitutions, researchers can infer which structural features are important for target engagement. For example:

  • If amide analogues with bulky aromatic substituents are more active than those with small alkyl groups, it may suggest the presence of a hydrophobic binding pocket.

  • If the (S)-enantiomer is consistently more active than the (R)-enantiomer, it indicates a specific stereochemical requirement for binding to the target.

  • If conversion of the carboxylic acid to a neutral amide abolishes activity, it may imply that a charged interaction is necessary.

Quantitative Data Summary

The following table presents hypothetical IC50 data for a series of 5-oxotetrahydrofuran-2-carboxamide analogues against a cancer cell line, illustrating how SAR data can be organized and interpreted.

Compound IDR Group (Amide)IC50 (µM) vs. HeLa Cells
1 -H> 50
2 -CH₃45.2
3 -CH₂CH₃38.7
4 -Benzyl15.3
5 -4-Fluorobenzyl8.9
6 -4-Methoxybenzyl18.1
7 -4-Chlorobenzyl9.2
8 -Naphthylmethyl5.1

Note: The data in this table is illustrative and not based on actual experimental results for this specific series of compounds. However, similar data can be found for related structures in the literature.[9][10]

Interpretation of Hypothetical Data:

  • The unsubstituted amide (1 ) is inactive, indicating that a substituent on the amide nitrogen is required for activity.

  • Small alkyl groups (2 , 3 ) confer weak activity.

  • The introduction of a benzyl group (4 ) significantly improves activity, suggesting a beneficial interaction with a hydrophobic pocket.

  • Electron-withdrawing groups on the phenyl ring (5 , 7 ) appear to enhance potency compared to an electron-donating group (6 ).

  • Increasing the size of the aromatic system (8 ) further improves activity, reinforcing the importance of the hydrophobic interaction.

This type of analysis allows for the development of a pharmacophore model and guides the design of the next generation of more potent and selective analogues.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the discovery of novel therapeutic agents. This guide has outlined a systematic approach to the discovery of analogues, from rational design and synthesis to high-throughput screening and SAR analysis. By combining these strategies, researchers can efficiently explore the chemical space around this versatile core and identify lead compounds with the potential for further development.

Future work in this area should focus on:

  • Expanding the diversity of the analogue library: Exploring a wider range of substitutions and functional group modifications will increase the chances of discovering novel biological activities.

  • Investigating a broader range of biological targets: While PKC is a promising target, screening against a panel of other kinases and unrelated targets could uncover new therapeutic applications.

  • Optimizing the pharmacokinetic properties of lead compounds: Once potent analogues have been identified, further medicinal chemistry efforts will be required to improve their absorption, distribution, metabolism, and excretion (ADME) properties, as well as to reduce any potential toxicity.

By following the principles and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this important class of molecules.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021).
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- this compound: A Microwave-Assisted 1,3. (2021). Thieme Connect. [Link]
  • Schematic representation of the main PKC pathways addressed in this...
  • Protein kinase C in the immune system: from signalling to chromatin regul
  • An efficient one-pot synthesis and biological evaluation of novel (E)-2- aroyl-4-arylidene-5-oxotetrahydrofuran derivatives.
  • GI50, TGI, LC50 and IC50 of test compounds against A549, FL, and HeLa...
  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
  • IC50 values of the cancer cell lines used in this study and the Phoenix...
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2022). PMC. [Link]
  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents. (2015). PubMed. [Link]

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A Technical Guide to the Computational Modeling of 5-Oxotetrahydrofuran-2-carboxylic Acid Interactions with Human Prolyl Hydroxylase Domain 2 (PHD2/EGLN1)

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 5-Oxotetrahydrofuran-2-carboxylic acid and its potential interactions with human prolyl hydroxylase domain 2 (PHD2/EGLN1), a key enzyme in the cellular oxygen sensing pathway and a validated therapeutic target. As a structural analog of the natural co-substrate 2-oxoglutarate, this compound presents a compelling case for evaluation as a potential modulator of PHD2 activity. This document details a multi-faceted computational workflow, beginning with target selection and preparation, proceeding through molecular docking and molecular dynamics simulations, and culminating in advanced quantum mechanics-based analyses. Each step is rationalized from a scientific standpoint, offering not just a protocol, but a field-proven perspective on methodological choices and data interpretation, thereby ensuring scientific integrity and actionable insights for drug discovery and development programs.

Introduction: The Scientific Rationale for Investigating this compound as a PHD2 Ligand

Human prolyl hydroxylase domain 2 (PHD2), also known as Egl-nine homolog 1 (EGLN1), is a non-heme iron- and 2-oxoglutarate (2OG)-dependent dioxygenase that plays a pivotal role in cellular adaptation to hypoxia.[1][2] Under normoxic conditions, PHD2 hydroxylates specific proline residues in the alpha subunit of the hypoxia-inducible factor (HIF-α), a transcription factor that governs the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[1][3] This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation.[1] Inhibition of PHD2 stabilizes HIF-α, mimicking a hypoxic response, and has emerged as a promising therapeutic strategy for the treatment of anemia and ischemic diseases.[3][4]

This compound is a gamma-lactone and a structural analog of 2-oxoglutarate, the essential co-substrate for PHD2.[5] This structural similarity forms the fundamental hypothesis for this guide: that this compound may act as a competitive inhibitor of PHD2 by binding to the 2OG active site. Computational modeling provides a robust, cost-effective, and atomic-level framework to investigate this hypothesis, predict binding affinity, and elucidate the molecular determinants of interaction.

This guide will utilize the crystal structure of human PHD2 in complex with 2-oxoglutarate and a HIF-1α peptide (PDB ID: 5L9B) as the foundation for our computational investigation.[5]

The Computational Modeling Workflow: A Step-by-Step Guide

The following sections delineate a comprehensive, multi-stage computational workflow designed to rigorously assess the interaction between this compound and PHD2.

Stage 1: System Preparation - Establishing a Validated Starting Point

The fidelity of any computational model is contingent upon the quality of the initial structures. This stage focuses on the meticulous preparation of both the receptor (PHD2) and the ligand (this compound).

2.1.1. Receptor Preparation

Protocol:

  • Obtain Crystal Structure: Download the crystal structure of human PHD2 in complex with 2-oxoglutarate (PDB ID: 5L9B) from the RCSB Protein Data Bank.[5]

  • Initial Inspection and Cleaning: Visualize the structure in a molecular modeling program (e.g., PyMOL, UCSF Chimera). Remove water molecules, co-crystallized ligands (except for the Fe(II) ion and the 2-oxoglutarate for initial reference), and any non-protein entities that are not pertinent to the binding site.

  • Protonation and Side-Chain Optimization: Utilize a protein preparation utility, such as the Protein Preparation Wizard in Maestro (Schrödinger) or the pdb2pqr server, to add hydrogen atoms, assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4, and optimize the hydrogen-bonding network. This step is critical as the electrostatic interactions are highly dependent on the correct protonation states.

  • Energy Minimization: Perform a restrained energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation process. The restraints on the backbone atoms are crucial to prevent significant deviation from the experimentally determined conformation.

Causality Behind Choices:

  • Starting with a high-resolution crystal structure containing a co-crystallized ligand similar to our molecule of interest provides a biologically relevant and validated conformation of the active site.

  • Correct protonation is paramount for accurately modeling electrostatic interactions, which are often key drivers of ligand binding.

  • Restrained minimization ensures that the protein structure is energetically relaxed without deviating substantially from the experimentally observed fold.

2.1.2. Ligand Preparation

Protocol:

  • 2D to 3D Conversion: Obtain the 2D structure of this compound from a chemical database like PubChem (CID 251524). Use a tool like Open Babel or a molecular builder within a modeling suite to generate a 3D conformation.

  • Protonation and Tautomeric State: Determine the most likely protonation state of the carboxylic acid group at physiological pH. For most applications, this will be the deprotonated carboxylate form.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

Causality Behind Choices:

  • A well-minimized, low-energy 3D conformation of the ligand is essential for the docking algorithm to efficiently sample its binding poses.

  • Correctly assigning the protonation state of the ligand is as critical as it is for the protein to ensure accurate electrostatic calculations.

Stage 2: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

  • Grid Generation: Define the docking grid box around the active site of PHD2. A common and effective approach is to center the grid on the co-crystallized 2-oxoglutarate from the original PDB structure (5L9B). The grid size should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Simulation: Use a validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC) to dock the prepared this compound into the defined grid. Employ standard precision (SP) or extra precision (XP) modes if available.

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses. The scoring function of the docking program will provide an estimated binding affinity (e.g., in kcal/mol). Visualize the predicted binding poses and examine the key interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) with the active site residues.

Causality Behind Choices:

  • Centering the docking grid on a known ligand's position focuses the search space on the most probable binding site, increasing computational efficiency and accuracy.

  • Using well-established docking programs with robust scoring functions increases the likelihood of obtaining a biologically relevant prediction.

  • Visual inspection and interaction analysis are crucial for validating the plausibility of the predicted binding poses beyond just the numerical score.

Data Presentation: Docking Results

ParameterThis compound2-Oxoglutarate (Redocked)
Docking Score (kcal/mol) Predicted ValueReference Value
Key Interacting Residues List of ResiduesList of Residues
Hydrogen Bonds Number and DescriptionNumber and Description
Electrostatic Interactions DescriptionDescription

Note: The table should be populated with the actual results from the docking simulation. Redocking the native ligand (2-oxoglutarate) serves as a crucial control to validate the docking protocol.

Stage 3: Molecular Dynamics Simulation - Assessing Stability and Dynamics

While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System Setup: Take the top-ranked docked pose of the PHD2-ligand complex. Solvate the complex in a periodic box of a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Force Field Parameterization: Assign a suitable force field to the system. Standard protein force fields like AMBER or CHARMM are appropriate for the protein. The ligand will require parameterization, which can be generated using tools like the Antechamber module in AMBER or the CGenFF server for CHARMM.

  • Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the target temperature (e.g., 300 K) with restraints on the protein and ligand, and finally, a constant pressure equilibration to ensure the correct density.

  • Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex, typically on the order of nanoseconds to microseconds, depending on the available computational resources.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

    • Binding Free Energy Calculations (MM/GBSA or MM/PBSA): To obtain a more accurate estimate of the binding affinity by considering solvation effects.

Causality Behind Choices:

  • MD simulations provide a more realistic representation of the biological environment by including explicit solvent and allowing for conformational flexibility.

  • A thorough equilibration protocol is essential to ensure that the system is stable before the production run.

  • Trajectory analysis allows for the quantification of the stability of the protein-ligand complex and the identification of key, persistent interactions that contribute to binding.

Stage 4: Quantum Mechanics - For High-Accuracy Energetics

For a more rigorous understanding of the electronic interactions, particularly if covalent bond formation or charge transfer is suspected, Quantum Mechanics (QM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed.

Protocol:

  • Define the QM Region: Select a representative snapshot from the MD trajectory. Define the QM region to include the ligand and the key interacting residues of the active site, including the Fe(II) ion. The rest of the protein and the solvent are treated with a molecular mechanics (MM) force field.

  • Perform QM/MM Calculations: Use a QM/MM-capable software package (e.g., Gaussian, ORCA, Q-Chem interfaced with an MM engine) to perform calculations. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set is a common choice for the QM region.

  • Analyze Electronic Properties: Analyze the results to understand charge distribution, bond orders, and the nature of the interactions between the ligand and the active site. This can provide a highly accurate estimation of the interaction energy.

Causality Behind Choices:

  • QM methods provide a more accurate description of electronic effects compared to classical force fields, which is crucial for systems involving metal ions and potential covalent interactions.[4]

  • The QM/MM approach makes the calculation computationally tractable by treating only the most critical region with the high-level QM method.[4]

Visualization of Workflows and Pathways

Overall Computational Workflow

Computational_Workflow cluster_prep Stage 1: System Preparation cluster_dock Stage 2: Molecular Docking cluster_md Stage 3: Molecular Dynamics cluster_qm Stage 4: Quantum Mechanics PDB Download PDB: 5L9B Clean Clean and Protonate Protein PDB->Clean Grid Define Docking Grid Clean->Grid Ligand Prepare 3D Ligand Structure Dock Perform Docking Ligand->Dock Grid->Dock AnalyzeDock Analyze Poses and Scores Dock->AnalyzeDock SetupMD System Solvation & Neutralization AnalyzeDock->SetupMD Equilibrate Equilibration SetupMD->Equilibrate ProductionMD Production MD Run Equilibrate->ProductionMD AnalyzeMD Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->AnalyzeMD DefineQM Define QM/MM Regions AnalyzeMD->DefineQM RunQM Perform QM/MM Calculation DefineQM->RunQM AnalyzeQM Analyze Electronic Properties RunQM->AnalyzeQM

Caption: A flowchart of the multi-stage computational modeling workflow.

PHD2 Catalytic Cycle and Point of Inhibition

PHD2_Cycle PHD2_Fe_2OG PHD2-Fe(II)-2OG PHD2_Fe_2OG_HIF PHD2-Fe(II)-2OG-HIFα PHD2_Fe_2OG->PHD2_Fe_2OG_HIF + HIFα PHD2_Fe_IV_O Fe(IV)=O Intermediate PHD2_Fe_2OG_HIF->PHD2_Fe_IV_O + O2 - CO2 PHD2_Fe_OH PHD2-Fe(II)-Succinate-OH-HIFα PHD2_Fe_IV_O->PHD2_Fe_OH Hydroxylation PHD2_Fe_OH->PHD2_Fe_2OG Product Release + 2OG Products Products Released (Succinate, OH-HIFα) PHD2_Fe_OH->Products Inhibitor 5-Oxotetrahydrofuran- 2-carboxylic acid Inhibitor->PHD2_Fe_2OG Competitive Binding

Caption: The catalytic cycle of PHD2 and the proposed competitive inhibition.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically grounded computational workflow to investigate the interactions between this compound and human PHD2. By following these steps, researchers can generate robust hypotheses regarding the binding mode, affinity, and stability of this potential inhibitor. The insights gained from these computational studies can provide a strong foundation for subsequent experimental validation, such as in vitro enzyme inhibition assays, and can guide the rational design of more potent and selective PHD2 inhibitors for therapeutic development. The iterative nature of computational modeling and experimental testing remains the cornerstone of modern drug discovery, and the methodologies described herein represent a critical component of that synergistic process.

References

  • McDonough, M. A., & Schofield, C. J. (2018). Drugging the 2-oxoglutarate-dependent oxygenases. Current Opinion in Chemical Biology, 43, 76-86. [Link]
  • Chowdhury, R., & Schofield, C. J. (2016). HIF PROLYL HYDROXYLASE 2 (PHD2/ EGLN1) IN COMPLEX WITH 2-OXOGLUTARATE (2OG) AND HIF-1ALPHA CODD (556-574).
  • McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2010). Structural studies on human 2-oxoglutarate dependent oxygenases. Current opinion in structural biology, 20(6), 659-672. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 251524, 5-Oxo-2-tetrahydrofurancarboxylic acid. PubChem. [Link]
  • Rose, N. R., McDonough, M. A., King, O. N., Kawamura, A., & Schofield, C. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4263-4297. [Link]
  • Chowdhury, R., Leung, I. K., Tian, Y. M., Abboud, M. I., Woon, E. C., Peng, S., ... & Schofield, C. J. (2014). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO reports, 15(5), 617-623. [Link]
  • Synapse. (2024). What are PHD2 modulators and how do they work? Synapse. [Link]

Sources

physical and chemical properties of 5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Oxotetrahydrofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Chiral Building Block

This compound, a gamma-lactone derived from the intramolecular condensation of 2-hydroxyglutaric acid, stands as a pivotal molecule in synthetic organic chemistry and drug development.[1] Its structure uniquely combines a reactive lactone ring with a carboxylic acid moiety, bestowing upon it a versatile chemical profile. This guide offers a comprehensive exploration of its physical and chemical properties, established synthetic protocols, and its significant applications as a chiral intermediate. The molecule exists as a racemate and as distinct (S)-(+) and (R)-(-) enantiomers, each serving as a valuable chiral building block for asymmetric synthesis.[2][3]

Core Identifiers:

  • IUPAC Name: 5-oxooxolane-2-carboxylic acid[1]

  • Synonyms: γ-Carboxy-γ-butyrolactone, 2-Hydroxyglutaric acid lactone[1][4]

  • CAS Numbers:

    • Racemic: 4344-84-7

    • (S)-(+)-enantiomer: 21461-84-7[2][4]

    • (R)-(-)-enantiomer: 53558-93-3[3]

Part 1: Physicochemical Characteristics

The utility of any chemical scaffold is fundamentally governed by its physical properties. This compound is typically a white to light yellow crystalline powder, a characteristic that influences its handling and purification.[2][3][5] Its solubility in acetone and hygroscopic nature are critical considerations for storage and reaction setup.[2]

A summary of its key physicochemical data is presented below, compiled from various authoritative sources. Note that some properties, particularly boiling point, are reported under vacuum due to the compound's thermal sensitivity at atmospheric pressure.

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[1]
Molecular Weight 130.10 g/mol [1][4]
Appearance White to light yellow/beige crystalline powder[2][5][6]
Melting Point 71-73 °C[2][4][5]
Boiling Point 150-155 °C at 0.2 mmHg[2][4][7]
Density ~1.5 g/cm³[8][9]
pKa 3.11 ± 0.20 (Predicted)[2]
Solubility Soluble in Acetone[2]
Optical Activity ([α]20/D) (S)-enantiomer: +14° (c=5 in methanol)[4]

Part 2: Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its two functional groups: the γ-lactone and the carboxylic acid. The electrophilic nature of the carbonyl carbons in both the lactone and the acid functionalities dictates its reactivity towards nucleophiles.

  • Lactone Ring-Opening: The tetrahydrofuranone ring is susceptible to nucleophilic attack, leading to ring-opening. This is a foundational reaction for elaborating the carbon skeleton. For instance, hydrolysis under basic conditions readily opens the lactone to form the corresponding 2-hydroxyglutarate salt. This reactivity is crucial for its role as a precursor to linear structures.

  • Carboxylic Acid Derivatization: The carboxylic acid group undergoes standard transformations. Esterification, often a prerequisite for subsequent reactions or for modifying solubility, can be achieved using standard methods. The ethyl ester of this compound is a commonly used derivative.[10] Amide bond formation with amines is another key transformation, enabling its incorporation into peptide-like structures.

  • Chiral Integrity: For the (S) and (R) enantiomers, a critical aspect of their chemistry is the preservation of the stereocenter at the C2 position. Most reactions at the carboxylic acid or lactone carbonyl do not affect this chiral center, which is why it is highly valued as a chiral resolving agent and building block.[2][4]

Below is a diagram illustrating the fundamental reactivity of the molecule.

G cluster_main This compound cluster_reactions Key Chemical Reactions cluster_products Resulting Products main_struct C₅H₆O₄ ester Esterification (R-OH, H⁺) main_struct->ester Carboxylic Acid Reactivity ring_opening Lactone Ring-Opening (NaOH, H₂O) main_struct->ring_opening  Lactone  Reactivity amide Amide Formation (R-NH₂, Coupling Agent) ester->amide ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod hydroxy_acid 2-Hydroxyglutarate ring_opening->hydroxy_acid G cluster_synthesis Synthetic Workflow start L-Glutamic Acid in H₂O step1 Cool to 0-5 °C start->step1 step2 Add NaNO₂ / HCl (Diazotization) step1->step2 step3 Stir 12-18h at RT (Lactonization) step2->step3 step4 Evaporate H₂O step3->step4 step5 Extract with EtOAc step4->step5 step6 Dry & Concentrate step5->step6 end_product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid step6->end_product

Caption: Synthetic workflow from L-glutamic acid.

Part 4: Applications in Drug Development and Research

The chiral nature and bifunctional reactivity of this compound make it a valuable asset in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Chiral Derivatizing and Resolving Agent: The enantiomerically pure forms are used to react with racemic alcohols or amines. [2]The resulting diastereomers often have different physical properties (e.g., solubility, chromatographic retention), allowing for their separation. Subsequent cleavage of the derivatizing agent regenerates the now-resolved alcohol or amine.

  • Intermediate for Bioactive Molecules: It serves as a key intermediate in the synthesis of a variety of biologically active compounds. For instance, the (R)-enantiomer is used to synthesize 2',3'-dideoxy-4'-selenonucleosides, which are investigated as potential antiviral agents. [3]It is also a precursor for municatacin analogs, which have demonstrated cytotoxic activity against tumor cells. [4]* Scaffold for Novel Compounds: The this compound framework is a core substructure in various natural products and designed molecules. [11]Research has focused on developing new synthetic routes to derivatives of this scaffold to explore novel biological activities. [11][12]* Ligand for Bioactive Metal Complexes: The (S)-enantiomer has been used as a ligand to form water-soluble silver(I) complexes. These complexes have shown promising antibacterial and antifungal activities, highlighting a potential application in antimicrobial drug development. [4]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). [1]It may also cause respiratory irritation (H335) and can be harmful if swallowed (H302). [1]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. [13]If there is a risk of generating dust or aerosols, use only in a well-ventilated area or under a chemical fume hood. [13]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. [13]Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability. [2]* Fire Safety: While the compound itself is combustible, standard extinguishing media like water spray, dry chemical, or carbon dioxide are suitable. [13]

References

  • Title: 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 Source: PubChem URL:[Link]
  • Title: (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 Source: LookChem URL:[Link]
  • Title: this compound, ethyl ester Source: NIST WebBook URL:[Link]
  • Title: this compound | CAS#:4344-84-7 Source: Chemsrc URL:[Link]
  • Title: Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids Source: Thieme Chemistry URL:[Link]
  • Title: CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid Source: Chemsrc URL:[Link]

Sources

biological activity of 5-Oxotetrahydrofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Abstract

The this compound scaffold, a derivative of the γ-butyrolactone ring system, represents a privileged structure in medicinal chemistry. Its inherent chirality, rigid conformation, and versatile functional handles make it an attractive starting point for the synthesis of diverse molecular entities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives based on this core. We delve into the anti-inflammatory, antimicrobial, and anticancer properties exhibited by this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure scientific integrity and reproducibility, supported by mechanistic pathways and structure-activity relationship analyses.

The this compound Scaffold: A Foundation for Bioactivity

The core structure, this compound, is a gamma-lactone derived from the intramolecular condensation of 2-hydroxyglutaric acid.[1] Its stereochemistry, particularly the (S)-enantiomer, is readily accessible from L-glutamic acid, making it a valuable chiral building block in pharmaceutical synthesis.[2][3] This scaffold's significance lies in its presence in various natural products and its utility as a rigid template for orienting functional groups in three-dimensional space, which is critical for specific interactions with biological targets.

Synthesis and Derivatization Strategies

The synthetic accessibility of the core scaffold is paramount to its exploration in drug discovery. The most common and efficient route begins with the readily available and inexpensive chiral precursor, L-glutamic acid.

Synthesis of the Core Scaffold: (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

The synthesis involves a diazotization of the primary amine of L-glutamic acid, followed by an intramolecular SN2 reaction. The addition of sodium nitrite to an acidic solution of L-glutamic acid at reduced temperatures generates a transient diazonium salt. The neighboring carboxylate group then acts as an intramolecular nucleophile, displacing the diazonium group to form the five-membered lactone ring. This procedure provides a high yield of the desired (S)-enantiomer.

A generalized workflow for this synthesis is presented below.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A L-Glutamic Acid in Aqueous HCl B Add NaNO₂ solution dropwise at -5 to 0°C A->B Diazotization C Stir at room temperature (e.g., 12-18 hours) B->C Intramolecular Cyclization D Vacuum Evaporation C->D Remove water E Dissolve residue in Ethyl Acetate D->E Extraction F Dry with Na₂SO₄ & Filter E->F G Concentrate in vacuo F->G H (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid G->H

Caption: General workflow for the synthesis of the core scaffold.

Strategies for Derivatization

The carboxylic acid moiety at the C-2 position is the primary site for derivatization, allowing for the creation of extensive libraries of esters, amides, and other analogues. Standard peptide coupling reagents (e.g., HATU, DCC) or conversion to an acyl chloride followed by reaction with a nucleophile are common methods for forming amide bonds.[4] This versatility enables systematic modification to probe structure-activity relationships (SAR).

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, primarily focused on anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is a validated therapeutic strategy.[5][6] Furanone-containing compounds have been identified as potent inhibitors of the inflammatory cascade.

Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of pro-inflammatory signaling pathways. In macrophages stimulated by lipopolysaccharide (LPS), furanone derivatives can inhibit the production of key mediators like TNF-α and nitric oxide (NO).[3] This is often achieved by interfering with the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[5]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds mRNA TNF-α mRNA DNA->mRNA Transcription TNFa TNF-α Protein (Pro-inflammatory Cytokine) mRNA->TNFa Translation Inhibitor 5-Oxotetrahydrofuran Derivatives Inhibitor->IKK Inhibition

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Structure-Activity Relationship Insights: While specific SAR for this compound derivatives is emerging, general principles from related flavonoids and other heterocyclic anti-inflammatory agents can be applied. The nature of the substituent on the amide or ester derivative is critical. Aromatic and heteroaromatic moieties often enhance activity. The presence of specific hydrogen-bonding groups can improve interaction with target enzymes or receptors.[7][8]

Table 1: Representative Anti-inflammatory Activity of Furanone-Containing Derivatives

Compound Type Target/Assay IC₅₀ (µM) Reference
2H-Chromenyl-5-oxo-dihydrofuran carboxylate (5k) TNF-α inhibition (in vitro) 0.047
2H-Chromenyl-5-oxo-dihydrofuran carboxylate (5i) TNF-α inhibition (in vitro) 0.423
Amidrazone derivative (2f) TNF-α inhibition (PBMCs) Strong inhibition at 10 µg/mL [7]
Luteolin (Flavonoid control) TNF-α release (LPS-stimulated macrophages) ~5 [9]

Note: Data is for structurally related furanone derivatives to illustrate the potential of the scaffold.

Antimicrobial Properties

The furanone core is a well-established pharmacophore in antimicrobial agents. Derivatives have shown activity against a range of pathogens, with particularly notable efficacy against Gram-positive bacteria like Staphylococcus aureus.[2][10]

Mechanism of Action: The antimicrobial action is often multifaceted. One prominent mechanism is the induction of intracellular Reactive Oxygen Species (ROS).[2][11] This surge in ROS overwhelms the bacterial cell's antioxidant defenses, leading to non-specific damage to essential proteins, lipids, and DNA, ultimately causing cell death. This mechanism is particularly effective because it is less prone to the development of specific resistance pathways. Additionally, some furanones interfere with bacterial communication systems known as quorum sensing, which are essential for virulence and biofilm formation.[3][12]

Table 2: Representative Antimicrobial Activity of Furanone Derivatives

Compound/Class Organism MIC (µg/mL) Reference
Furanone Derivative (F105) Staphylococcus aureus 8 - 16 [2]
Furanone Derivative (F105) Bacillus cereus 8 - 16 [2]
Furanone Derivative (F105) Escherichia coli > 128 [2]
Silver(I) complex of (S)-Hothf S. aureus, E. coli, C. albicans Good Activity [3]

Note: MIC = Minimum Inhibitory Concentration. (S)-Hothf = (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.

Anticancer Potential

The development of novel cytotoxic agents remains a cornerstone of cancer research. The furanone scaffold has been incorporated into various compounds with promising antiproliferative activity.

Mechanism of Action: The anticancer effects of furanone derivatives are often linked to their ability to induce cell cycle arrest and promote apoptosis. Studies on bis-2(5H)-furanone derivatives have shown that they can cause cancer cells to arrest in the S-phase of the cell cycle, preventing DNA replication and proliferation.[13] This is often accompanied by direct interaction with DNA, which may disrupt its structure and function, ultimately triggering programmed cell death.[13] Other related 5-nitrofuran derivatives have been shown to induce apoptosis by promoting oxidative stress and inhibiting key survival proteins like STAT3.[14]

Table 3: Representative Anticancer Activity of Furanone Derivatives

Compound Type Cell Line IC₅₀ (µM) Reference
Bis-2(5H)-furanone (4e) C6 (Glioma) 12.1 [13]
Furan-fused Chalcone HL60 (Leukemia) Potent Activity [15]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative HeLa (Cervical) 62.37 µg/mL [16]
5-Oxopyrrolidine derivative (21) A549 (Lung) Potent Activity [17]

Note: Data is for a range of furanone and related heterocyclic derivatives to demonstrate the scaffold's potential in anticancer drug design.

Methodologies and Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key synthetic and biological procedures.

Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is adapted from established literature procedures.[18]

  • Preparation: Dissolve L-glutamic acid (1.0 eq) in deionized water in a flask equipped with a magnetic stirrer. Cool the solution to -5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.5 eq) in deionized water. Add this solution dropwise to the cold L-glutamic acid solution over 1 hour, maintaining the temperature below 0 °C. Rationale: Slow, cold addition prevents uncontrolled exothermic reaction and decomposition of the unstable diazonium intermediate.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure (at <50 °C) to obtain a viscous oil.

  • Extraction: Dissolve the oily residue in ethyl acetate. A solid precipitate (inorganic salts) may form; remove it by filtration.

  • Drying and Isolation: Dry the ethyl acetate filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product as a light yellow oil or solid syrup.

Protocol: General Synthesis of an Amide Derivative

This protocol describes a general method for coupling the core acid with a primary or secondary amine using a peptide coupling agent.[4]

  • Preparation: Dissolve (S)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes. Rationale: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)

This protocol outlines the measurement of TNF-α inhibition in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).[19][20]

G A 1. Seed RAW 264.7 Cells (e.g., 1x10⁵ cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Pre-treat with Test Compound (Various concentrations, 1-2 hours) B->C D 4. Stimulate with LPS (e.g., 10-100 ng/mL) C->D E 5. Incubate for 18-24 hours D->E F 6. Collect Supernatant E->F G 7. Measure TNF-α Concentration (Using ELISA kit) F->G H 8. Analyze Data (Calculate % inhibition and IC₅₀) G->H

Caption: Workflow for the TNF-α inhibition assay.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight at 37 °C, 5% CO₂.

  • Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well (final concentration 10-100 ng/mL) except for the negative control wells. Rationale: LPS is a component of Gram-negative bacteria cell walls and a potent activator of the TLR4 receptor, reliably inducing a strong inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours.

  • Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Calculation: Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, following CLSI guidelines.[18][21]

  • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[22]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Treatment: Add medium containing serial dilutions of the test compound to the wells. Incubate for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Future Outlook and Drug Development Perspectives

The this compound scaffold is a compelling platform for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have shown significant potential across multiple therapeutic areas. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the specific molecular targets for the most potent compounds to move beyond phenotypic screening.

  • Structure-Based Design: Utilizing co-crystal structures of active compounds with their targets to guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic Optimization: Modifying derivatives to enhance their drug-like properties (solubility, metabolic stability, bioavailability) to translate in vitro activity into in vivo efficacy.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile and powerful chemical scaffold.

References

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5-Oxotetrahydrofuran-2-carboxylic Acid: A Cornerstone Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 5-oxotetrahydrofuran-2-carboxylic acid, a pivotal chiral building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereoselective synthesis, chemical properties, and strategic applications of its enantiopure forms. By elucidating the causality behind synthetic choices and providing validated experimental protocols, this guide aims to serve as an authoritative resource for leveraging this versatile synthon in the construction of complex, biologically active molecules.

Introduction: The Strategic Value of Chiral γ-Butyrolactones

The γ-butyrolactone motif is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties.[1][2] The stereochemistry of substituents on the lactone ring is often crucial for their therapeutic efficacy. Consequently, the development of synthetic strategies that allow for precise control over these stereocenters is of paramount importance in medicinal chemistry and drug discovery.

This compound, a chiral γ-butyrolactone, has emerged as a highly valuable and versatile building block for the enantioselective synthesis of complex molecules.[3] Its bifunctional nature, possessing both a lactone and a carboxylic acid, allows for a diverse range of chemical transformations. The stereocenter at the C2 position provides a crucial handle for the introduction of chirality, which can be propagated through subsequent synthetic steps. This guide will explore the synthesis and application of both the (S)- and (R)-enantiomers of this important chiral synthon.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

Property(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid
CAS Number 21461-84-7[2]53558-93-3[4]
Molecular Formula C₅H₆O₄[2]C₅H₆O₄[4]
Molecular Weight 130.10 g/mol [2]130.1 g/mol [4]
Appearance White to light yellow crystalline powder[2]White to light yellow solid[4]
Melting Point 71-73 °C[2]71-73 °C[4]
Optical Rotation [α]₂₀/D +14° (c=5 in methanol)[2][α]₂₀/D -14° (c=5 in methanol)[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) for (S)-enantiomer: δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (br s, 1H).[5]

  • ¹³C NMR (CD₃OD, 100 MHz) for (R)-enantiomer: Chemical shifts for the carbon atoms are typically observed in the following regions: C=O (lactone) ~178 ppm, C=O (acid) ~172 ppm, C2 ~78 ppm, C3 and C4 ~28-30 ppm.

  • IR (KBr) for (S)-enantiomer: The infrared spectrum exhibits characteristic broad O-H stretching of the carboxylic acid dimer from 3300-2500 cm⁻¹, a strong C=O stretch for the carboxylic acid around 1760-1690 cm⁻¹, and another strong C=O stretch for the γ-lactone around 1770 cm⁻¹.[6][7]

  • Mass Spectrometry (ESI+) for (S)-enantiomer: m/z: 130.9 (M+H)⁺.[5]

Enantioselective Synthesis Strategies

The accessibility of enantiopure this compound is critical for its utility. Several robust methods have been developed, broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis from L-Glutamic Acid

The most common and cost-effective method for preparing (S)-5-oxotetrahydrofuran-2-carboxylic acid utilizes the readily available and inexpensive chiral pool starting material, L-glutamic acid.[5][8]

Reaction Scheme:

Chiral_Pool_Synthesis cluster_0 Diazotization and Intramolecular Cyclization L_glutamic_acid L-Glutamic Acid intermediate Diazonium Salt (unstable intermediate) L_glutamic_acid->intermediate NaNO₂, HCl, H₂O, -5 °C to rt product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid intermediate->product Intramolecular Lactonization

Caption: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid.

Causality of Experimental Choices:

The reaction proceeds via a diazotization of the primary amine of L-glutamic acid with sodium nitrite in an acidic medium. The resulting unstable diazonium salt is an excellent leaving group (N₂). The proximate carboxylic acid at the C5 position then acts as an internal nucleophile, attacking the C2 carbon and displacing the diazonium group in an SN2-type reaction. This intramolecular cyclization directly forms the γ-lactone ring with retention of stereochemistry at the C2 position. The use of low temperatures (-5 °C) during the addition of sodium nitrite is crucial to control the exothermic reaction and prevent the decomposition of the diazonium intermediate.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid [5][8]

  • Dissolution: In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.

  • Cooling: Cool the solution to -5 °C in an ice-salt bath.

  • Diazotization: Slowly and simultaneously add a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water and 40 mL of aqueous HCl (adjust concentration as needed) to the cooled glutamic acid solution while maintaining the temperature at -5 °C.

  • Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.

  • Work-up:

    • Concentrate the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.

    • Dissolve the oily residue in ethyl acetate.

    • Filter to remove any solid precipitate and wash the solid with additional ethyl acetate.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (typical yield: ~91%).

Asymmetric Synthesis from Achiral Precursors

While the chiral pool approach is efficient for the (S)-enantiomer, asymmetric synthesis provides access to both enantiomers and derivatives with various substitution patterns.

A notable method involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over a heterogeneous platinum catalyst modified with a chiral cinchona alkaloid, such as cinchonidine or its derivatives.[5] This reaction produces the corresponding chiral hydroxy esters, which then undergo spontaneous cyclization to the desired alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee).[3]

Reaction Scheme:

Asymmetric_Hydrogenation cluster_1 Asymmetric Hydrogenation and Cyclization starting_material Dialkyl 2-Oxoglutarate intermediate Chiral Hydroxy Ester starting_material->intermediate H₂, Pt/Al₂O₃, Cinchona Alkaloid product Alkyl 5-Oxotetrahydrofuran- 2-carboxylate intermediate->product Spontaneous Cyclization

Caption: Asymmetric synthesis via hydrogenation of dialkyl 2-oxoglutarates.

Mechanistic Insights:

The enantioselectivity of this hydrogenation is governed by the interaction between the prochiral ketoester and the chiral modifier adsorbed on the platinum surface. The cinchona alkaloid is believed to form a diastereomeric complex with the substrate through hydrogen bonding between the quinuclidine nitrogen of the alkaloid and the carbonyl group of the ketoester.[9] This interaction favors the adsorption of one of the prochiral faces of the ketone onto the catalyst surface, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Another powerful strategy for the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids involves the oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.[7] This transformation can be achieved using a titanium/diethyl tartrate/tert-butyl hydroperoxide complex, a system famously known for the Sharpless asymmetric epoxidation.[10]

Causality of Experimental Choices:

The titanium(IV) isopropoxide and diethyl tartrate form a chiral complex that coordinates to the substrate. The tert-butyl hydroperoxide then delivers an oxygen atom to the substrate in a stereocontrolled manner, leading to the formation of the desired product with high enantiomeric excess. The tartrate ligand creates a chiral environment around the titanium center, which dictates the facial selectivity of the oxidation.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral building block is demonstrated in the synthesis of numerous biologically active compounds.

Case Study: Synthesis of Antiviral Nucleoside Analogues

Chiral γ-lactones are key intermediates in the synthesis of modified nucleoside analogues, which are a cornerstone of antiviral therapy.[7] (R)-5-Oxotetrahydrofuran-2-carboxylic acid has been employed in the synthesis of 2',3'-dideoxy-4'-selenonucleosides, which have shown potential as antiviral agents.[4] The lactone can be opened and the resulting stereocenter used to control the stereochemistry of the sugar-like moiety of the nucleoside analogue.

Case Study: Synthesis of (+)-Pilocarpine

Pilocarpine is an alkaloid used in the treatment of glaucoma and dry mouth.[11] While not a direct application of this compound itself, its structural motif is central to the synthesis of homopilopic acid, a key intermediate in the total synthesis of pilocarpine. The stereocenter at the C2 position of the lactone is crucial for the biological activity of the final product. The concise synthesis of both enantiomers of pilocarpine often involves the enzymatic resolution of a racemic precursor containing the γ-butyrolactone core.[11]

Other Applications

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid is also utilized as a chiral derivatizing agent for alcohols in analytical chemistry and as a key intermediate in the synthesis of various chiral drugs.[12][13] It has been used to prepare municatacin analogs, which exhibit cytotoxic activity against tumor cells.

Conclusion

This compound stands out as a preeminent chiral building block in asymmetric synthesis. Its ready availability through both chiral pool and asymmetric synthetic routes, coupled with its versatile chemical functionality, makes it an invaluable tool for the construction of complex, stereochemically defined molecules. The principles and protocols outlined in this guide are intended to empower researchers to effectively harness the potential of this remarkable synthon in their own synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

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  • Balázsik, K., Szőri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
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An In-Depth Technical Guide to the Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological significance, and analytical methodologies for 5-Oxotetrahydrofuran-2-carboxylic acid. This molecule, a γ-lactone derived from 2-hydroxyglutaric acid, has been identified as a significant metabolite in the cyanobacterium Spirulina platensis. Its structural relationship with the oncometabolite 2-hydroxyglutarate suggests profound implications for its role in cellular metabolism, stress response, and intercellular signaling. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products and their potential applications.

Introduction: Unveiling a Key Metabolite

This compound, also known as γ-carboxy-γ-butyrolactone, is a heterocyclic compound that has garnered increasing interest within the scientific community. Structurally, it is the intramolecular ester, or lactone, of 2-hydroxyglutaric acid[1]. While synthetically accessible, its natural occurrence, particularly as a major metabolite in the commercially significant microalga Spirulina platensis, has opened new avenues of research into its physiological functions and potential applications.

This guide aims to consolidate the current understanding of this intriguing molecule, providing a foundation for further scientific inquiry. We will delve into its known natural sources, explore its probable biosynthetic origins, discuss its potential biological roles by drawing parallels with its precursor, 2-hydroxyglutarate, and provide a framework for its extraction and analysis from natural matrices.

Natural Occurrence: A Focus on Spirulina platensis

To date, the most well-documented natural source of this compound is the cyanobacterium Spirulina platensis (also known as Arthrospira platensis). Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts of S. platensis has revealed that this compound can be a major metabolite, constituting up to 24.10% of the detected compounds[2].

Table 1: Major Metabolites Identified in Methanolic Extract of Spirulina platensis

CompoundRelative Percentage (%)
This compound 24.10
Methyl oleate23.67
Methyl palmitate12.31
bis(tert-butyl)diazene11.19

Data adapted from Al-Dhabi et al. (2020).[2]

The significant abundance of this compound in a widely consumed health supplement warrants a deeper investigation into its biological effects and metabolic pathways. While Spirulina is the primary identified source, the ubiquitous nature of its precursor, 2-hydroxyglutarate, in various organisms suggests that this compound may be more widely distributed in nature than currently recognized.

Biosynthesis: A Tale of a Promiscuous Precursor

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, 2-hydroxyglutaric acid (2-HG). 2-HG is a chiral molecule existing as D- and L-enantiomers, both of which are now recognized as important players in cellular metabolism and disease[3].

The formation of 2-HG can occur through several enzymatic routes, often as a result of "promiscuous" activity of certain dehydrogenases under specific physiological conditions, such as hypoxia or acidic pH[4][5][6].

Key Enzymes in 2-Hydroxyglutarate Biosynthesis:

  • Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH): Under hypoxic or acidic conditions, these enzymes can reduce α-ketoglutarate (α-KG), an intermediate of the TCA cycle, to L-2-hydroxyglutarate[3][5].

  • Mutant Isocitrate Dehydrogenase (IDH1 and IDH2): In certain cancers, mutated IDH enzymes gain a neomorphic function, converting α-KG to D-2-hydroxyglutarate, a well-known oncometabolite[3].

Once formed, 2-hydroxyglutarate can undergo a reversible, pH-dependent intramolecular cyclization (lactonization) to form this compound. This reaction is favored under acidic conditions[7][8].

Biosynthesis cluster_TCA TCA Cycle cluster_conditions Physiological Conditions AKG α-Ketoglutarate LDH_MDH Lactate Dehydrogenase (LDH) / Malate Dehydrogenase (MDH) AKG->LDH_MDH Hypoxia Hypoxia Hypoxia->LDH_MDH Acidosis Acidosis Acidosis->LDH_MDH L2HG L-2-Hydroxyglutarate LDH_MDH->L2HG Reduction Lactone 5-Oxotetrahydrofuran- 2-carboxylic acid L2HG->Lactone Lactonization (favored by low pH)

Caption: Proposed biosynthetic pathway of this compound.

While the specific enzymes responsible for 2-HG production in Spirulina platensis have not yet been definitively identified, the presence of lactate and malate dehydrogenases in cyanobacteria makes a similar pathway plausible[9].

Biological Significance: More Than Just a Metabolite?

The biological role of this compound is an active area of investigation. Its close relationship with 2-hydroxyglutarate, a molecule with profound effects on cellular processes, provides a strong foundation for hypothesizing its functions.

A Potential Signaling Molecule

Given that L-2-hydroxyglutarate is known to accumulate under hypoxic conditions and can act as a signaling molecule, it is plausible that its lactone, this compound, also participates in cellular signaling cascades[4][6]. Its ability to readily interconvert with 2-HG suggests that it could act as a stable, transportable form of this signaling molecule. The potential for furanone structures to be involved in quorum sensing in bacteria further fuels the hypothesis that this molecule could play a role in intercellular communication in microbial communities[3][10][11].

Influence on Microbial Growth

Preliminary studies have indicated that a derivative of this compound can increase the growth of Escherichia coli by approximately 44%[12]. This suggests a potential role as a growth promoter or a readily metabolizable carbon source for certain microorganisms.

Connection to Cellular Stress and Metabolism

The production of L-2-hydroxyglutarate, and by extension its lactone, is linked to cellular stress conditions like hypoxia and acidosis[4][5]. This suggests that this compound could be a biomarker for or a mediator of the cellular response to stress. In the context of Spirulina, a photoautotroph, its production could be linked to changes in light availability, carbon dioxide concentration, or other environmental stressors.

Biological_Roles Lactone 5-Oxotetrahydrofuran- 2-carboxylic acid Signaling Cellular Signaling Lactone->Signaling Potential Role Growth Microbial Growth Modulation Lactone->Growth Observed Effect Stress Stress Response Lactone->Stress Inferred from Precursor Metabolism Metabolic Regulation Lactone->Metabolism Inferred from Precursor

Caption: Potential biological roles of this compound.

Analytical Methodologies: Extraction and Quantification

The accurate detection and quantification of this compound from biological matrices are crucial for understanding its distribution and function. As a polar metabolite, its extraction and analysis require specific protocols.

Extraction of Polar Metabolites from Cyanobacteria

A robust method for the extraction of polar and charged metabolites from cyanobacteria involves a biphasic solvent system of methanol, chloroform, and a mild base such as ammonium hydroxide[1][12][13]. This approach effectively separates polar metabolites into the aqueous phase, while pigments and other non-polar compounds are partitioned into the chloroform phase.

Experimental Protocol: Extraction of Polar Metabolites

  • Harvesting: Rapidly filter cyanobacterial culture (e.g., 20 mL) through a nylon membrane filter (0.8 µm) under illumination to preserve light-sensitive metabolites.

  • Quenching: Immediately transfer the filter with the cell-side down into a tube containing chilled 100% methanol and incubate at -80°C for at least 1 hour to quench metabolic activity.

  • Cell Lysis and Extraction: Add chloroform to the tube to dislodge the cells from the filter. Vortex the cell suspension vigorously to ensure complete cell lysis and metabolite extraction.

  • Phase Separation: Add a mild base solution (e.g., 0.2 M NH₄OH) to the methanol-chloroform mixture to induce phase separation. Vortex thoroughly.

  • Collection: Centrifuge the mixture at a low temperature to achieve clear phase separation. Carefully collect the upper aqueous phase containing the polar metabolites.

  • Drying: Dry the collected aqueous phase using a vacuum centrifuge prior to derivatization and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small, volatile, and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization: The dried polar metabolite extract is derivatized to convert the carboxylic acid and any hydroxyl groups into more volatile esters and ethers, respectively. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient is applied to separate the different metabolites based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: The abundance of this compound is determined by integrating the peak area of a characteristic ion in its mass spectrum. For absolute quantification, a labeled internal standard should be used.

Table 2: GC-MS Parameters for Metabolite Analysis

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 70°C, ramp to 300°C at 5°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Note: These parameters are a general guideline and should be optimized for the specific instrument and application.

Future Directions and Applications

The study of this compound is still in its nascent stages, with numerous avenues for future research:

  • Expanded Screening: A systematic screening of various microorganisms and plants for the presence of this molecule could reveal other significant natural sources.

  • Elucidation of Biosynthetic Pathway in Spirulina: Identifying and characterizing the specific enzymes responsible for its production in S. platensis will provide a more complete understanding of its metabolic role.

  • Biological Function Studies: In-depth studies are needed to elucidate its role in microbial physiology, including its potential as a signaling molecule in quorum sensing and its impact on the growth and metabolism of other organisms in a mixed microbial community.

  • Pharmacological and Nutraceutical Potential: Given the biological activities of its precursor and other furanone compounds, this compound and its derivatives should be investigated for potential therapeutic and health-promoting properties.

Conclusion

This compound represents a fascinating and potentially significant natural product. Its prominent occurrence in Spirulina platensis and its intrinsic link to the key metabolite 2-hydroxyglutarate position it at the crossroads of primary and secondary metabolism, with potential implications for cellular signaling and stress response. This technical guide has provided a foundational understanding of this molecule, from its natural sources and biosynthesis to its potential biological roles and analytical methodologies. It is our hope that this document will serve as a valuable resource for the scientific community and stimulate further research into this promising area of natural product chemistry and biology.

References

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Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid. The enantiomeric purity of this compound is of critical importance in pharmaceutical development and asymmetric synthesis, as the biological activity of chiral molecules often resides in a single enantiomer.[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase for direct enantiomeric resolution. The causality behind experimental choices, such as the selection of the chiral stationary phase and mobile phase composition, is thoroughly explained to provide researchers with a foundational understanding for method development and troubleshooting.

Introduction: The Significance of Chiral this compound

This compound is a versatile chiral building block in the synthesis of a variety of biologically active molecules and natural products.[3][4] Its enantiomers can serve as key intermediates in the development of pharmaceuticals, where stereochemistry dictates efficacy and safety.[1][4] The (S)- and (R)-enantiomers can exhibit profoundly different pharmacological and toxicological profiles, making their accurate separation and quantification a regulatory and scientific necessity.[2]

Direct analysis on a Chiral Stationary Phase (CSP) by HPLC is the most efficient and widely used technique for resolving enantiomers.[5][6] This method avoids the need for derivatization, which can be time-consuming and introduce potential sources of error.[7] This note focuses on a direct separation approach using a polysaccharide-based CSP, which has demonstrated broad applicability for the resolution of chiral carboxylic acids.[8][9]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The method detailed herein employs a chiral stationary phase based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated onto a silica support. Chiral recognition on these phases is a complex process governed by multiple non-covalent interactions between the analyte and the chiral selector. For a successful separation, there must be a sufficient difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.[7][8]

The key interactions contributing to chiral recognition for this compound on a polysaccharide-based CSP include:

  • Hydrogen Bonding: The carboxylic acid and lactone carbonyl groups of the analyte can act as hydrogen bond acceptors, while the N-H protons of the carbamate on the CSP act as donors.

  • Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to dipole-dipole stacking.

  • Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differential retention.

The choice of mobile phase, particularly the alcohol modifier and the acidic additive, plays a crucial role in modulating these interactions and achieving optimal resolution.

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Instrumentation
Item Specification
HPLC System Isocratic or Gradient HPLC system with UV Detector
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B 2-Propanol (IPA) (HPLC Grade)
Acidic Additive Trifluoroacetic Acid (TFA) (HPLC Grade)
Sample Diluent Mobile Phase
Standard Racemic this compound
Enantiomeric Standards (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid
Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Prepare Mobile Phase (Hexane/IPA/TFA) ss 2. Prepare Standard Solution (1 mg/mL in Mobile Phase) sp->ss eq 3. Equilibrate Column (at least 30 min) ss->eq inj 4. Inject Sample (10 µL) eq->inj run 5. Run Isocratic Elution & Detect at 210 nm inj->run da 6. Integrate Peaks run->da calc 7. Calculate Resolution (Rs) & Enantiomeric Excess (%ee) da->calc caption Figure 1. Workflow for Chiral HPLC Analysis

Caption: Figure 1. Workflow for Chiral HPLC Analysis

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v) .

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Rationale: A normal-phase mobile phase is chosen as polysaccharide CSPs often provide better enantioselectivity under these conditions.[7] The IPA acts as a polar modifier to control retention, while the small amount of TFA is crucial for protonating the carboxylic acid analyte. This ensures good peak shape and prevents tailing by minimizing ionic interactions with the stationary phase.[7]

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.

3. HPLC System Setup and Equilibration:

  • Install the Chiralcel® OD-H column.

  • Set the pump to an isocratic flow rate of 1.0 mL/min .

  • Set the UV detector wavelength to 210 nm . Rationale: The analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. Sample Injection and Data Acquisition:

  • Inject 10 µL of the standard solution.

  • Acquire data for a sufficient time to allow for the elution of both enantiomeric peaks. A run time of 20-30 minutes is typically adequate.

5. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Determine the retention times (t R1 and t R2) and peak widths (w 1 and w 2).

  • Calculate the resolution (R s) between the two enantiomers using the formula:

    • R s = 2(t R2 - t R1) / (w 1 + w 2)
    • A resolution of R s ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.
  • Calculate the enantiomeric excess (% ee) of a non-racemic sample using the formula:

    • % ee = [(Area 1 - Area 2) / (Area 1 + Area 2)] x 100 (where Area 1 > Area 2)

Expected Results and Method Optimization

The described method is expected to yield good resolution of the this compound enantiomers.

Parameter Typical Value
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:IPA:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature Ambient (approx. 25°C)
Detection UV at 210 nm
Expected tR1 ~12 min
Expected tR2 ~15 min
Expected Resolution (Rs) > 1.8
Troubleshooting and Method Optimization
  • Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of IPA in the mobile phase (e.g., to 95:5:0.1). This will increase retention times but often improves separation. Alternatively, decreasing the flow rate (e.g., to 0.8 mL/min) can enhance efficiency and resolution.[10]

  • Peak Tailing: If peak tailing is observed, the concentration of TFA may be insufficient. Increase the TFA concentration slightly (e.g., to 0.2%).

  • Long Retention Times: To reduce the analysis time, the percentage of IPA can be increased. However, this may compromise resolution. Finding the optimal balance is key.

Conclusion

This application note provides a reliable and robust chiral HPLC method for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase solvent system offers excellent enantioselectivity. The detailed protocol and explanation of the underlying principles empower researchers in pharmaceutical and chemical analysis to implement this method effectively for quality control, enantiomeric excess determination, and purification processes, ensuring the stereochemical integrity of their compounds.

References

  • Nakano, T. Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Royal Society of Chemistry.
  • Higashi, T. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
  • Phenomenex Inc. Chiral HPLC Column. Phenomenex.
  • Jõgi, A., et al. Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme.
  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Vaidya, N., et al. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
  • Ribeiro, A. R., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information.
  • Irimie, A. I., et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Center for Biotechnology Information.
  • Kanger, T., et al. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
  • Unnamed Publisher. (R-(-)-5-Oxotetrahydrofuran-2-carboxylic acid.
  • Bhushan, R., & Kumar, V. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
  • Zhang, Y., et al. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals.
  • Ishida, T., et al. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Phenomenex Inc. Chiral HPLC Separations. Phenomenex.
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • National Center for Biotechnology Information. 5-Oxo-2-tetrahydrofurancarboxylic acid. PubChem.
  • Chemsrc. This compound | CAS#:4344-84-7. Chemsrc.
  • Armstrong, D. W., et al. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • Ilie, M., et al. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
  • McConathy, J., & Owens, M. J. The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information.

Sources

Application Note: Derivatization with (S)-5-Oxotetrahydrofuran-2-carboxylic acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of analytical chemistry, metabolomics, and pharmaceutical development, the sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, such as amino acids, alcohols, and biogenic amines, possess polar functional groups (-NH₂, -OH, -SH) that render them non-volatile and prone to strong interactions with chromatographic stationary phases. This makes their direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2] Derivatization is a chemical modification technique used to convert these polar analytes into more volatile, thermally stable, and less polar derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2]

(S)-5-Oxotetrahydrofuran-2-carboxylic acid, also known as (S)-γ-Carboxy-γ-butyrolactone or the cyclic anhydride of L-glutamic acid, is a versatile chiral derivatizing agent.[3][4] Its utility stems from two key features: the reactive cyclic anhydride moiety and its inherent chirality. The anhydride group readily reacts with nucleophilic functional groups, while the chiral center allows for the separation of analyte enantiomers, a critical requirement in pharmaceutical quality control and bioanalysis.[3][5] This application note provides a comprehensive guide to the principles and protocols for using (S)-5-Oxotetrahydrofuran-2-carboxylic acid as a derivatizing agent for amines and alcohols.

Key Applications:

  • Enantiomeric purity determination of chiral drugs and intermediates.[3]

  • Quantification of amino acids and biogenic amines in biological matrices.[6]

  • Analysis of chiral alcohols and phenols.[4]

  • Metabolomic profiling of primary metabolites.

Principle of Derivatization

The derivatization reaction with 5-Oxotetrahydrofuran-2-carboxylic acid proceeds via a nucleophilic acyl substitution mechanism. The reagent is a cyclic anhydride. The lone pair of electrons on the nucleophilic atom (e.g., the nitrogen of a primary amine or the oxygen of an alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride ring. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens as the carboxylate group is eliminated, resulting in the formation of a stable amide or ester linkage.[7][8][9]

The reaction is typically carried out in an aprotic solvent (e.g., acetonitrile, pyridine, or tetrahydrofuran) to prevent hydrolysis of the anhydride reagent. For less reactive nucleophiles or to increase reaction kinetics, a mild base or catalyst such as pyridine or triethylamine may be added.[10] The resulting derivative has a significantly higher molecular weight and is less polar than the parent analyte, enhancing its volatility for GC analysis. The addition of a substantial chemical moiety (130.10 g/mol ) also produces a predictable mass shift and characteristic fragmentation patterns in mass spectrometry, aiding in identification and quantification.

Reaction Mechanism Diagram

Below is a generalized mechanism for the derivatization of a primary amine (R-NH₂).

Caption: General reaction of the derivatizing agent with a primary amine.

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Heating block or water bath capable of 60-100 °C

  • Vortex mixer

  • Centrifuge

  • Pipettors and precision tips

  • 2 mL reaction vials with PTFE-lined screw caps

  • Nitrogen gas evaporation system

Chemicals and Reagents
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 21461-84-7)[11]

  • Pyridine, anhydrous (≥99.8%)

  • Acetonitrile (ACN), HPLC or GC grade

  • Ethyl Acetate (EtOAc), HPLC or GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (optional, for carboxyl group derivatization)

  • Hexane, HPLC or GC grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Analyte standards and internal standards

Safety Note: (S)-5-Oxotetrahydrofuran-2-carboxylic acid is an irritant. Handle all reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Experimental Protocols

The following protocols provide a general framework. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes.

General Experimental Workflow

Workflow start Start: Sample/Standard (dried) add_reagents Add Derivatization Reagent & Anhydrous Solvent (e.g., Pyridine) start->add_reagents vortex Vortex to Mix add_reagents->vortex heat Incubate at 60-80°C for 30-60 min vortex->heat cool Cool to Room Temp. heat->cool extract Liquid-Liquid Extraction (e.g., EtOAc & H₂O/brine) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Evaporate to Dryness (under N₂) dry->concentrate reconstitute Reconstitute in Solvent (e.g., Hexane or EtOAc) concentrate->reconstitute analyze Inject into GC-MS reconstitute->analyze

Caption: Standard workflow for sample derivatization and preparation.

Protocol 1: Derivatization of Amino Acids (e.g., in a dried biological extract)

Amino acids contain both an amine and a carboxylic acid group. For GC-MS analysis, both groups must be derivatized to ensure volatility.[1][2] This is typically a two-step process.

Step 1: Esterification of the Carboxyl Group

  • Place the dried sample extract (containing up to 100 µg of amino acids) into a 2 mL reaction vial.

  • Add 200 µL of 3 M HCl in methanol.

  • Cap the vial tightly and heat at 85 °C for 60 minutes.

  • Cool the vial to room temperature and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step forms the methyl ester of the amino acid.

Step 2: Acylation of the Amine Group

  • To the dried methyl-esterified amino acid residue, add 50 µL of anhydrous pyridine and 50 µL of a 10 mg/mL solution of (S)-5-Oxotetrahydrofuran-2-carboxylic acid in anhydrous acetonitrile.

  • Cap the vial tightly, vortex for 30 seconds, and heat at 70 °C for 45 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagents under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Rationale: The initial esterification protects the carboxylic acid. The subsequent acylation with the anhydride derivatizes the primary amine. Pyridine acts as both a solvent and a catalyst, scavenging the proton released during the reaction.[9][12]

Protocol 2: Derivatization of Primary/Secondary Amines or Alcohols

This protocol is suitable for analytes where only an amine or alcohol group needs to be derivatized.

  • Pipette an aliquot of the sample (e.g., 10-100 µL, dried if in an aqueous solvent) into a 2 mL reaction vial.

  • Add 100 µL of a 10 mg/mL solution of (S)-5-Oxotetrahydrofuran-2-carboxylic acid in anhydrous pyridine.

  • Cap the vial, vortex for 30 seconds, and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize the pyridine.

  • Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly.

  • Evaporate the solvent and reconstitute in a suitable volume (e.g., 100 µL) of hexane or ethyl acetate for GC-MS analysis.

Rationale: A single-step reaction is sufficient when only targeting amine or alcohol groups. The basic quench and liquid-liquid extraction step removes the excess reagent and catalyst, providing a cleaner sample for injection.

Data Analysis and Interpretation

Chromatographic Separation

The resulting diastereomeric derivatives (e.g., (S)-reagent + (R)-analyte and (S)-reagent + (S)-analyte) have different physical properties and can be separated on a standard achiral GC column (e.g., a DB-5ms or HP-5ms).[5] The separation of these diastereomers allows for the quantification of the original enantiomeric ratio of the analyte.

Mass Spectrometric Identification

The derivatization adds a mass of 130.10 Da to the analyte for each reactive group. The Electron Ionization (EI) mass spectra of the derivatives will exhibit characteristic fragment ions. The molecular ion (M⁺) may be observed, but often the most significant fragments arise from cleavage adjacent to the newly formed amide or ester bond and within the tetrahydrofuranone ring structure. It is crucial to run a derivatized standard of the target analyte to confirm its retention time and mass spectrum.

Table 1: Summary of Derivatization Parameters
ParameterProtocol 1 (Amino Acids)Protocol 2 (Amines/Alcohols)Rationale
Target Analytes Amino Acids, Hydroxy AcidsPrimary/Secondary Amines, Alcohols, PhenolsTailored to the specific functional groups requiring modification.
Solvent/Catalyst Pyridine, AcetonitrilePyridineAnhydrous aprotic solvents prevent reagent hydrolysis; pyridine acts as a catalyst.[12]
Temperature 70-85 °C60 °CProvides sufficient thermal energy to overcome the activation barrier without degrading the analyte or reagent.
Time 45-60 min per step30 minEnsures the reaction proceeds to completion. May require optimization.
Workup EvaporationLLE with NaHCO₃Evaporation is simpler for two-step methods; LLE provides a cleaner extract for single-step reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product peak 1. Reagent hydrolysis (moisture).2. Incomplete reaction.3. Analyte degradation.1. Use fresh anhydrous solvents and store reagent under inert gas.[3] Dry sample completely.2. Increase reaction time or temperature. Check reagent concentration.3. Use milder reaction conditions.
Poor peak shape / Tailing 1. Incomplete derivatization.2. Active sites in GC inlet/column.3. Sample overload.1. Optimize reaction conditions (time, temp, reagent ratio).2. Perform inlet maintenance; use a fresh, deactivated liner.3. Dilute the sample before injection.
Multiple derivative peaks for a single analyte 1. Derivatization of other functional groups.2. Side reactions.1. For polyfunctional analytes (e.g., tyrosine), multiple groups may react. Use MS to identify structures.2. Lower reaction temperature; check purity of reagents.
Poor separation of diastereomers 1. Suboptimal GC conditions.2. Insufficient interaction difference.1. Optimize the GC temperature program (slower ramp rate).2. Ensure the chiral center is close to the derivatized group. Try a different polarity column.

Conclusion

(S)-5-Oxotetrahydrofuran-2-carboxylic acid is a highly effective chiral derivatizing agent for a range of nucleophilic compounds. The protocols outlined in this application note provide a robust starting point for developing analytical methods for amines, alcohols, and amino acids. By converting polar analytes into stable, volatile diastereomeric derivatives, this reagent enables sensitive and selective analysis by GC-MS, facilitating both quantification and the determination of enantiomeric purity, which are critical in modern scientific research and industry.

References

  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • ChemicalBook. (n.d.). (S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(9), 1394-1403.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Gaspari, M., & Cuda, J. (2000). On-column derivatization and analysis of amino acids, peptides, and alkylamines by anhydrides using capillary electrophoresis. Electrophoresis, 21(15), 3305-10.
  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
  • Sigma-Aldrich. (n.d.). (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%.
  • ChemicalBook. (n.d.). (S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis.
  • ChemicalBook. (n.d.). (S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7.
  • ReactionWeb.io. (2025). Amine + Anhydride.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Mol-Instincts. (n.d.). 2-Oxoglutaric acid 328-50-7 wiki.
  • Creative Proteomics. (n.d.). Overview of α-Ketoglutaric Acid.
  • Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines.
  • Science.gov. (n.d.). alpha-ketoglutaric acid akga: Topics by Science.gov.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Biosynth. (n.d.). This compound | 4344-84-7.
  • University of Calgary. (n.d.). 13.6. Reactions with Anhydride Electrophiles. In Introduction to Organic Chemistry.
  • ChemicalBook. (n.d.). 21461-84-7((S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID) Product Description.

Sources

Introduction: The Significance of the γ-Butyrolactone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid Esters: Methodologies, Mechanisms, and Protocols

The 5-oxotetrahydrofuran-2-carboxylate core, a substituted γ-butyrolactone, is a privileged structural motif in organic chemistry and drug discovery.[1] These chiral heterocycles serve as versatile building blocks in the synthesis of a wide array of complex natural products and pharmacologically active molecules.[2][3] Their utility stems from the stereocenter at the C2 position, which can be leveraged to impart specific three-dimensional arrangements in target molecules, and the lactone functionality, which can be manipulated for further synthetic transformations. Given their importance, the development of efficient, stereoselective, and scalable synthetic routes to these compounds is a critical objective for researchers in medicinal and process chemistry.[1]

This guide provides a detailed overview of established and modern synthetic strategies for preparing this compound esters. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and compare the distinct advantages and limitations of each method.

Synthetic Strategies: A Comparative Overview

The synthesis of these target lactones can be broadly categorized into two primary approaches:

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as amino acids, where the stereochemistry is pre-defined.

  • Asymmetric Catalysis: Creating the desired stereocenter from an achiral or prochiral precursor using a chiral catalyst.

We will explore a prominent example from each category: the classic diazotization of L-glutamic acid and the modern enantioselective hydrogenation of α-ketoglutarates.

Method 1: Chiral Pool Synthesis via Diazotization of L-Glutamic Acid

This is a foundational method that leverages the natural chirality of L-glutamic acid to produce (S)-5-oxotetrahydrofuran-2-carboxylic acid. The core transformation involves the conversion of the primary amine at the α-position into an excellent leaving group (N₂) via diazotization, followed by an intramolecular SN2 reaction by the γ-carboxylate group.[3][4]

Mechanistic Rationale

The reaction proceeds through several distinct steps, initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5]

  • Formation of the Electrophile: Nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

  • Diazonium Salt Formation: The primary amine of glutamic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a final elimination of water yield a transient α-diazonium salt.[8]

  • Intramolecular Cyclization (Lactonization): The diazonium group (-N₂⁺) is an exceptional leaving group. The carboxylate group at the γ-position acts as an intramolecular nucleophile, attacking the α-carbon and displacing nitrogen gas (N₂). This SN2-type reaction proceeds with inversion of configuration, although in this specific case, the stereochemical outcome is retention because the nucleophile attacks the same carbon to which the leaving group is attached, but from the "opposite face" as dictated by the molecule's conformation, leading to the formation of the five-membered lactone ring.[4]

The entire process must be conducted at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt intermediate and to control the exothermic nature of the reaction.[5]

Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Intramolecular Cyclization NaNO2 NaNO2 HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Glu L-Glutamic Acid (α-Amine) Diazonium α-Diazonium Salt Intermediate Glu->Diazonium + NO⁺ Product_Acid (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid Diazonium->Product_Acid Lactonization (-N₂ gas)

Caption: Mechanism of Lactone Formation from L-Glutamic Acid.
Detailed Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is adapted from established procedures.[4] The subsequent esterification to obtain the desired ester is a standard procedure and is described conceptually.

Materials:

  • L-Glutamic Acid (1 equivalent)

  • Sodium Nitrite (NaNO₂, 1.5 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice-salt bath

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (100 mL).

  • Cooling: Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.

  • Reagent Addition: In a separate beaker, dissolve sodium nitrite (e.g., 7.5 g, 108.7 mmol) in water. Prepare a dilute HCl solution by carefully adding concentrated HCl (e.g., 10 mL) to water (40 mL) and cooling it.

  • Diazotization: Slowly and simultaneously add the sodium nitrite solution and the dilute HCl solution to the glutamic acid suspension via dropping funnels over a period of 1 hour. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 18-24 hours. The reaction mixture will gradually become a clear, yellowish solution as the solid glutamic acid is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the water, yielding a viscous, oily residue.

  • Extraction: Add ethyl acetate (e.g., 200 mL) to the residue and stir for 30 minutes. A solid precipitate (NaCl) will form. Filter the mixture, washing the solid cake with additional ethyl acetate (e.g., 2 x 75 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as a solid syrup or light yellow oil. The yield is typically high (>95%).[4]

Conceptual Next Step (Esterification): The resulting carboxylic acid can be esterified using standard methods, such as Fischer esterification (refluxing in the desired alcohol, e.g., ethanol, with a catalytic amount of strong acid like H₂SO₄) to yield the final ester product (e.g., ethyl (S)-5-oxotetrahydrofuran-2-carboxylate).

Method 2: Asymmetric Catalysis via Enantioselective Hydrogenation

This approach represents a modern, highly efficient route to chiral 5-oxotetrahydrofuran-2-carboxylates, starting from readily available dialkyl 2-oxoglutarates.[2] The key step is the asymmetric hydrogenation of the α-keto group to a secondary alcohol, which then spontaneously cyclizes to the lactone.

Catalytic System and Rationale

The most successful catalyst for this transformation is a heterogeneous platinum catalyst (e.g., 5% Pt on Al₂O₃) modified with a chiral alkaloid from the cinchona family, such as cinchonidine or its derivatives.[3]

  • Mechanism of Action: The cinchona modifier adsorbs onto the platinum surface, creating a chiral environment. The prochiral dialkyl 2-oxoglutarate substrate coordinates to the platinum surface in a specific orientation dictated by interactions with the chiral modifier. Hydrogen is then delivered to one specific face of the ketone, leading to the formation of one enantiomer of the hydroxy ester in excess.[2]

  • Spontaneous Cyclization: The resulting γ-hydroxy ester intermediate is unstable and readily undergoes intramolecular transesterification to form the thermodynamically favored five-membered lactone ring, releasing a molecule of alcohol.

This method provides direct access to the chiral lactone esters with high enantiomeric excess (ee) and in high yield, avoiding the multi-step sequences often required in other approaches.[2][3]

Asymmetric_Hydrogenation_Workflow Start Start: Diethyl 2-Oxoglutarate (Prochiral Substrate) Hydrogenation Step 1: Asymmetric Hydrogenation Start->Hydrogenation Catalyst Catalyst System: 5% Pt/Al₂O₃ + Cinchona Alkaloid Modifier Catalyst->Hydrogenation (H₂, Pressure) Intermediate Chiral γ-Hydroxy Ester (Unstable Intermediate) Hydrogenation->Intermediate Cyclization Step 2: Spontaneous Intramolecular Cyclization Intermediate->Cyclization (-EtOH) Product End: Ethyl (R)-5-Oxotetrahydrofuran- 2-carboxylate (High ee) Cyclization->Product

Caption: Workflow for Asymmetric Hydrogenation Route.
Protocol Outline: Synthesis of Ethyl (R)-5-Oxotetrahydrofuran-2-carboxylate

This protocol is a conceptual summary based on published literature.[2][3] It requires specialized high-pressure hydrogenation equipment.

Materials:

  • Diethyl 2-oxoglutarate

  • Cinchona-modified 5% Pt/Al₂O₃ catalyst

  • Solvent (e.g., Toluene or Acetic Acid)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge the diethyl 2-oxoglutarate (e.g., 1.5 g), the modified platinum catalyst, and the solvent.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 20 bar).

  • Reaction: Heat and stir the reaction mixture at a controlled temperature until hydrogen uptake ceases, indicating the completion of the reaction.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recovered and reused.

  • Purification: The filtrate contains the product, which is formed via cyclization of the intermediate hydroxy ester. Purify the product by removing the solvent under reduced pressure, followed by techniques such as distillation or column chromatography to obtain the pure ethyl (R)-5-oxotetrahydrofuran-2-carboxylate. Reported yields are around 80% with up to 94% ee.[3]

Comparison of Synthetic Methods

FeatureMethod 1: Diazotization of Glutamic AcidMethod 2: Asymmetric Hydrogenation
Starting Material L-Glutamic Acid (enantiopure)Dialkyl 2-Oxoglutarate (achiral)
Source of Chirality Chiral PoolChiral Catalyst
Key Transformation Diazotization & Intramolecular SN2Enantioselective Ketone Reduction
Typical Yield Very High (>95% for acid)[4]High (ca. 80%)[3]
Enantioselectivity Excellent (dependent on starting material purity)Very Good to Excellent (up to 96% ee)[2]
Equipment Standard laboratory glasswareHigh-pressure hydrogenation reactor
Safety/Reagents Unstable diazonium intermediate, corrosive acidsHigh-pressure flammable gas (H₂), precious metal catalyst
Scalability Well-established and scalableScalable, but requires specialized equipment
Key Advantage Inexpensive starting material, robust procedureDirect, highly enantioselective, atom-economical

Conclusion

The synthesis of this compound esters can be achieved through multiple effective strategies, each with its own set of advantages. The classic diazotization of L-glutamic acid remains a reliable and high-yielding method that relies on a readily available chiral starting material. In contrast, the cinchona-modified platinum-catalyzed asymmetric hydrogenation of dialkyl 2-oxoglutarates exemplifies a modern, elegant approach that generates chirality with high efficiency and enantioselectivity. The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as desired stereoisomer, scale, available equipment, and cost.

References

  • Barthos, R., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (5), 415-416.
  • Tungler, A., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. RSC Publishing.
  • Kanger, T., et al. (2001). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF on ResearchGate.
  • Semantic Scholar. (2009). STEREOSELECTIVE SYNTHESIS OF 5-SUBSTITUTED 2-ALLYL-3-OXOTETRAHYDROFURAN-2-CARBOXYLATES USING RHODIUM(II).
  • Pharm D Guru. (n.d.). DIAZOTISATION AND COUPLING.
  • Jo, S., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1563.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

5-Oxotetrahydrofuran-2-carboxylic acid as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 5-Oxotetrahydrofuran-2-carboxylic Acid: A Versatile Chiral Building Block in Total Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Chirality from a Renewable Source

In the field of asymmetric synthesis, the ability to construct stereochemically complex molecules with high precision is paramount. The "chiral pool" provides an elegant and cost-effective strategy, utilizing readily available, enantiopure natural products as starting materials.[1][2] (S)-5-Oxotetrahydrofuran-2-carboxylic acid, a γ-lactone, stands out as a powerful building block derived from this pool.[3] It is accessible in high enantiomeric purity from L-glutamic acid, an inexpensive and abundant amino acid.[4][5][6] This direct link to the chiral pool makes it a valuable precursor for introducing the C5 backbone with a defined stereocenter at C2, a common motif in a wide array of natural products and pharmaceuticals.[7][8]

This application note provides a comprehensive guide to the synthesis, key transformations, and strategic application of this compound in total synthesis. We will delve into the causality behind experimental choices, provide validated protocols for its preparation and manipulation, and illustrate its utility through a case study in natural product synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueReference
Chemical Name (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid[3][9]
Synonyms (S)-(+)-γ-Carboxy-γ-butyrolactone[3]
CAS Number 21461-84-7[3][4]
Molecular Formula C₅H₆O₄[4]
Molecular Weight 130.1 g/mol [4]
Appearance White to light yellow crystalline powder[3][9]
Melting Point 71-73 °C[3][10]
Boiling Point 150-155 °C @ 0.2 mmHg[3][10]
Solubility Soluble in Acetone, Ethyl Acetate[3][4]

Preparation from the Chiral Pool

The most common and efficient synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid involves the diazotization of L-glutamic acid. This reaction proceeds via an intramolecular Sɴ2 reaction, where the carboxylate group displaces the diazonium group with inversion of configuration, directly yielding the desired chiral lactone.

Synthesis_from_Chiral_Pool L_Glutamic_Acid L-Glutamic Acid (Chiral Pool) Intermediate Diazonium Salt (in situ) L_Glutamic_Acid->Intermediate NaNO₂, HCl, H₂O 0 °C to RT Product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Intermediate->Product Intramolecular Sɴ2 Cyclization

Caption: Synthesis of the target building block from L-Glutamic Acid.

Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is adapted from established literature procedures.[4][9]

Materials:

  • L-Glutamic acid (10.0 g, 68 mmol)

  • Sodium nitrite (NaNO₂) (7.5 g, 108.7 mmol, 1.6 equiv)

  • Concentrated Hydrochloric acid (HCl) (10 mL)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask (500 mL), magnetic stirrer, addition funnel

Procedure:

  • Preparation: Suspend L-glutamic acid (10.0 g, 68 mmol) and NaNO₂ (7.5 g, 108.7 mmol) in 100 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Prepare a dilute HCl solution by adding 10 mL of concentrated HCl to 40 mL of water. Add this solution dropwise to the stirred suspension via an addition funnel over 1 hour, maintaining the temperature at 0 °C.

    • Expert Insight: Vigorous stirring and slow, controlled addition of acid are critical at this stage. This ensures the formation of nitrous acid in situ and minimizes side reactions and excessive temperature increases, which could lead to decomposition of the diazonium intermediate.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 18 hours. The solution will typically turn a pale yellow.

  • Work-up: Remove the water from the reaction mixture via rotary evaporation under reduced pressure.

  • Extraction: Add 200 mL of ethyl acetate to the resulting residue. Stir the mixture vigorously for 30 minutes to dissolve the product and precipitate inorganic salts (NaCl).

  • Filtration: Filter the mixture to remove the solid salts. Wash the solid cake with two additional 75 mL portions of ethyl acetate to ensure complete recovery of the product.

  • Drying and Concentration: Combine all the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo.

  • Final Product: Place the resulting syrup under high vacuum for 12 hours to remove any residual solvent. This yields (S)-5-oxotetrahydrofuran-2-carboxylic acid as a solid syrup (typically 8.6-9.2 g, 92-98% yield).[4] The product is often used without further purification.

Key Chemical Transformations and Strategies

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the carboxylic acid and the lactone. Strategic manipulation of these groups allows for the creation of diverse and complex chiral intermediates.

Key_Transformations cluster_acid Carboxylic Acid Chemistry cluster_lactone Lactone Chemistry Start (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Acid_Alcohol Lactone Alcohol (Selective Reduction) Start->Acid_Alcohol BH₃·SMe₂ or BH₃·THF Acid_Amide Lactone Amide (Amide Coupling) Start->Acid_Amide 1. SOCl₂ 2. R₂NH Lactone_Diol Chiral Diol (Full Reduction) Start->Lactone_Diol LiAlH₄ Lactone_HydroxyAcid Hydroxy Diacid (Hydrolysis) Start->Lactone_HydroxyAcid NaOH (aq)

Caption: Major reaction pathways for the target building block.

Selective Reduction of the Carboxylic Acid

A frequent and critical transformation is the selective reduction of the carboxylic acid in the presence of the more stable lactone carbonyl. Borane reagents are ideal for this purpose as they exhibit excellent chemoselectivity for carboxylic acids over esters.

  • Mechanism Insight: Borane (BH₃), typically used as its dimethyl sulfide (BMS) or tetrahydrofuran (THF) complex, reacts with the carboxylic acid to form an acyloxyborane intermediate. This intermediate is highly electrophilic and is rapidly reduced by another equivalent of borane to the primary alcohol. The lactone, being an ester, is significantly less reactive towards borane under standard conditions.

ReagentConditionsTypical YieldKey Advantage
BH₃·SMe₂ THF, 0 °C to RT>90%High selectivity, mild conditions
BH₃·THF THF, 0 °C to RT>90%High selectivity, readily available
Protocol 2: Selective Reduction to (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

Materials:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (5.0 g, 38.4 mmol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 10 M, 4.2 mL, 42.2 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve (S)-5-oxotetrahydrofuran-2-carboxylic acid (5.0 g, 38.4 mmol) in 100 mL of anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Cool the solution to 0 °C. Add the borane dimethyl sulfide complex (4.2 mL) dropwise via syringe over 20 minutes.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC (stain with KMnO₄).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Expert Insight: This step is crucial for safety. The methanol reacts with excess borane to produce hydrogen gas. Slow addition at 0 °C prevents an uncontrolled exotherm and pressure buildup.

  • Work-up: Concentrate the mixture in vacuo. Redissolve the residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., 50-70% EtOAc in Hexanes) to yield (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a colorless oil.

Lactone Ring-Opening

The lactone can be opened under both basic and acidic conditions, or by nucleophiles, to generate a variety of linear C5 chains with the C2 stereocenter intact.

  • Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by acidification yields (S)-2,5-dihydroxypentanoic acid.

  • Reductive Opening: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the lactone and the carboxylic acid to furnish the chiral (S)-pentane-1,2,5-triol.

Application in Total Synthesis: The Case of (+)-Pilocarpine

Pilocarpine is an imidazole alkaloid used in the treatment of glaucoma and dry mouth.[11][12] Its synthesis provides an excellent example of how the stereochemistry of (S)-5-oxotetrahydrofuran-2-carboxylic acid can be translated into a complex target. A key intermediate in many pilocarpine syntheses is (+)-homopilopic acid, which can be derived from our building block.[11][13][14]

Pilocarpine_Synthesis Start (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Intermediate1 Anhydride Intermediate Start->Intermediate1 1. (COCl)₂ 2. CH₂N₂ Intermediate2 Diazoketone Intermediate1->Intermediate2 Arndt-Eistert Homologation (Ag₂O, H₂O) Intermediate3 (+)-Homopilopic acid (Key Intermediate) Intermediate2->Intermediate3 Target (+)-Pilocarpine Intermediate3->Target Multi-step sequence

Caption: Retrosynthetic analysis of (+)-Pilocarpine from the building block.

The synthesis strategy involves a one-carbon homologation of the carboxylic acid via the Arndt-Eistert reaction. This converts the C5 building block into the C6 framework of homopilopic acid, perfectly preserving the crucial stereocenter that dictates the final stereochemistry of (+)-pilocarpine. This strategic use of a chiral pool starting material avoids the need for a de novo asymmetric synthesis, significantly increasing the efficiency and practicality of the overall route.

Conclusion

(S)-5-Oxotetrahydrofuran-2-carboxylic acid is a testament to the power and elegance of chiral pool synthesis. Its ready availability from L-glutamic acid, coupled with the orthogonal reactivity of its functional groups, makes it a highly valuable and versatile building block. By understanding the principles behind its key transformations—such as the selective reduction of the carboxylic acid and the controlled opening of the lactone ring—researchers can effectively incorporate this synthon into the efficient and stereocontrolled total synthesis of complex natural products and pharmaceutical agents.

References

  • Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646.
  • Bentham Science Publishers. (2020).
  • Chemicalbook. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis. Chemicalbook.
  • Jõgi, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(13), 2165-2169.
  • Biosynth. (n.d.). This compound. Biosynth.
  • Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- this compound: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 32(18), 1735-1739.
  • Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
  • ChemicalBook. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. ChemicalBook.
  • Panday, S. K. (2020).
  • LookChem. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem.
  • Insights in Advanced Organic Chemistry 26. (2023). A short Chiral Pool Synthesis. YouTube.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • DeGraw, J. I., & Engstrom, J. (1977). Synthesis of d-pilocarpine-N-14CH3. Journal of Pharmaceutical Sciences, 66(6), 855-857.
  • Schmidt, T., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676.
  • ChemicalBook. (n.d.). PILOCARPINE synthesis. Chemicalbook.
  • Horne, D. A., et al. (1992). A synthesis of pilocarpine. The Journal of Organic Chemistry, 57(10), 2740-2744.
  • TCI Chemicals. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. TCI Chemicals.
  • Sigma-Aldrich. (n.d.). (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 21461-84-7((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID) Product Description. ChemicalBook.

Sources

bio-catalytic synthesis of 5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bio-catalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)

Introduction: The Imperative for Sustainable Platform Chemicals

In the global shift towards a bio-based economy, 2,5-Furandicarboxylic acid (FDCA) has emerged as a pivotal platform chemical.[1][2] Recognized for its potential to replace petroleum-derived terephthalic acid—a primary component in plastics like PET—FDCA is the cornerstone for producing advanced bio-polymers such as polyethylene 2,5-furandicarboxylate (PEF).[2] The synthesis of FDCA from biomass-derived 5-hydroxymethylfurfural (HMF) represents a significant advancement in sustainable chemistry.[3][4] While chemical routes for this conversion often necessitate harsh conditions, biocatalysis offers a compelling alternative, characterized by mild reaction conditions, high selectivity, and a reduced environmental footprint.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the bio-catalytic synthesis of FDCA. We will explore the enzymatic pathways, provide validated protocols, and discuss the critical parameters that govern the success of this green-by-design synthesis.

The Enzymatic Landscape: Pathways to FDCA

The bio-catalytic oxidation of HMF to FDCA is a multi-step process involving the sequential oxidation of an alcohol and an aldehyde group.[5] Two primary enzymatic routes have been extensively explored, as illustrated below.

FDCA_Synthesis_Pathways cluster_pathwayA Pathway A cluster_pathwayB Pathway B HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing GO_CFE Galactose Oxidase (Cell-Free Extract) Reactor Bioreactor (e.g., Shake Flask) GO_CFE->Reactor Ecoli_cells E. coli with VDH/NOX (Whole Cells) Ecoli_cells->Reactor HMF_sub HMF Substrate in Buffer HMF_sub->Reactor Monitoring Reaction Monitoring (HPLC) Reactor->Monitoring Sampling Separation Cell Removal (Centrifugation) Reactor->Separation Post-Reaction Purification Product Purification (Extraction & Crystallization) Separation->Purification FDCA_final Pure FDCA Purification->FDCA_final

Figure 2: General experimental workflow for the biocatalytic synthesis of FDCA.

Materials and Reagents
  • Substrate: 5-Hydroxymethylfurfural (HMF)

  • Enzymes:

    • Cell-free extract of Galactose Oxidase variant M3-5 (GO M3-5)

    • E. coli cells expressing Vanillin Dehydrogenase (VDH) and NADH Oxidase (NOX)

  • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Reagents for Analysis:

    • HPLC-grade water and acetonitrile

    • Formic acid

    • FDCA, HMF, and intermediate standards (FFCA, DFF, HMFCA)

  • Equipment:

    • Incubator shaker

    • Bioreactor (optional, for scaled-up reactions)

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18)

    • pH meter

    • Lyophilizer (optional)

Step-by-Step Protocol

Part 1: Biocatalyst Preparation

  • Preparation of GO M3-5 Cell-Free Extract (CFE):

    • Cultivate the recombinant strain expressing GO M3-5 under appropriate conditions.

    • Harvest the cells via centrifugation.

    • Resuspend the cell pellet in buffer and lyse the cells (e.g., via sonication).

    • Centrifuge the lysate to remove cell debris. The resulting supernatant is the CFE.

    • Determine the protein concentration and/or enzyme activity of the CFE.

  • Preparation of Whole-Cell Biocatalyst:

    • Cultivate the E. coli strain co-expressing VDH and NOX.

    • Harvest the cells by centrifugation and wash with buffer.

    • The resulting cell paste can be used directly or stored frozen.

Part 2: Biocatalytic Synthesis of FDCA

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a shake flask), prepare the reaction mixture by adding the components in the following order:

      • Potassium phosphate buffer (50 mM, pH 7.5).

      • HMF substrate to a final concentration of 20 mM. Note: Higher concentrations can be inhibitory and may require a fed-batch strategy. [3] * E. coli whole cells (e.g., to a final OD600 of 10).

      • GO M3-5 CFE (e.g., to a final protein concentration of 0.5 mg/mL).

    • The total reaction volume can be scaled as needed.

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration. Oxygen is a co-substrate for the oxidase.

    • Monitor the pH of the reaction and adjust if necessary, as the formation of carboxylic acids will lower the pH.

  • Monitoring the Reaction:

    • Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 2-6 hours).

    • Immediately stop the enzymatic reaction in the aliquot (e.g., by adding acid or centrifuging to remove cells).

    • Analyze the supernatant by HPLC to quantify the concentrations of HMF, FDCA, and intermediates.

Part 3: Product Isolation and Purification

  • Biocatalyst Removal:

    • Once the reaction has reached completion (typically >90% conversion within 36 hours)[3], terminate the reaction.

    • Separate the whole cells and precipitated proteins by centrifugation.

  • FDCA Purification:

    • Acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the FDCA, reducing its solubility in water.

    • Extract the FDCA into an organic solvent such as ethyl acetate.

    • Combine the organic phases, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain crude FDCA.

    • Further purification can be achieved by recrystallization. An isolated yield of around 78% can be expected on a preparative scale. [3]

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for this biocatalytic process.

ParameterValueReference
Substrate (HMF)20 mM[3]
Temperature30 °C[3]
pH7.5[3]
Reaction Time~36 hours[3]
FDCA Yield >90% [3]
Isolated Yield ~78% [3]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • High Selectivity: The enzymes used exhibit high specificity for their respective substrates, minimizing the formation of byproducts that are common in chemical oxidation processes. [3]* Cofactor Regeneration: The integrated NADH oxidase recycles the NAD+ required by the dehydrogenase, making the process self-sustaining and cost-effective without the need to add expensive external cofactors.

  • Mild Conditions: Operating at near-neutral pH and moderate temperatures preserves the integrity of the furan ring, which can be unstable under the harsh conditions of chemical catalysis. [1]

Conclusion and Future Outlook

The biocatalytic conversion of HMF to FDCA is a prime example of how enzymatic processes can drive the future of sustainable chemical manufacturing. The protocol detailed here provides a reliable and high-yielding method for producing this valuable platform chemical. Future research will likely focus on improving the stability and activity of the biocatalysts, enabling higher substrate loadings, and developing continuous flow processes to enhance the economic viability for industrial-scale production.

References

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy.National Institutes of Health (NIH).
  • Status of Biocatalysis in the Production of 2,5-Furandicarboxylic Acid.ACS Catalysis.
  • Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery.Washington University Office of Technology Management.
  • Biocatalytic synthesis of lactones and lactams.National Institutes of Health (NIH).
  • Biocatalytic synthesis of lactones and lactams | Request PDF.ResearchGate.
  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells.MDPI.
  • Lactone monomers obtained by enzyme catalysis and their use in reversible thermoresponsive networks.Wiley Online Library.
  • Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives.PubMed.
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | CAS 21461-84-7.LookChem.
  • Electrocatalytic oxidation of biomass-derived furans to 2,5-furandicarboxylic acid – a review.Royal Society of Chemistry.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.Royal Society of Chemistry.
  • Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor.Royal Society of Chemistry.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4.PubChem.
  • Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5- diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity.PubMed.
  • Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity.National Institutes of Health (NIH).
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.mediaTUM.
  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with W.PSE Community.org.

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The Enigmatic Role of 5-Oxotetrahydrofuran-2-carboxylic Acid in Peptide Synthesis: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and meticulously charted landscape of peptide synthesis, the quest for novel, efficient, and racemization-suppressing coupling reagents is a continuous endeavor. This pursuit has led to the development of a diverse arsenal of reagents, each with its own mechanistic nuances and specific applications. However, the potential role of 5-Oxotetrahydrofuran-2-carboxylic acid (Otf-OH) as a mediator in peptide coupling remains a subject of considerable ambiguity and is not substantiated by the current body of scientific literature.

Despite extensive investigation into established and emerging peptide coupling methodologies, there is a notable absence of primary research articles, comprehensive reviews, or validated protocols detailing the use of this compound for the formation of amide bonds between amino acids. While peptide chemistry relies on a well-documented array of coupling reagents, including carbodiimides, phosphonium and aminium salts, and various additives to facilitate efficient and stereochemically pure peptide bond formation, Otf-OH does not feature among these established agents.[1][2][3][4][5][6][7][8]

The fundamental process of peptide coupling involves the activation of a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[2] This activation is the critical step where coupling reagents play their part. The hypothetical role of this compound in this process remains speculative. While one commercial supplier briefly describes it as a "versatile agent in solid-phase peptide synthesis with low degree of racemisation," this claim is not supported by any cited evidence or detailed application data within the scientific community.

A related area of research has explored carboxylic acid-promoted aminolysis of lactones for amide bond formation.[9][10] This chemistry, while mechanistically intriguing, has not been specifically translated or validated for the sequential and controlled conditions required for modern peptide synthesis, which must contend with complex protecting group strategies and the stringent requirement of preserving stereochemical integrity.[11][12]

The challenge of racemization, the loss of stereochemical purity at the α-carbon of the activated amino acid, is a central concern in peptide synthesis.[1] Established coupling reagents and protocols are often designed to minimize racemization through various mechanistic pathways. Without any documented studies on the use of this compound in peptide coupling, its performance in this critical aspect remains unknown.

Based on a thorough review of the current scientific literature, this compound is not a recognized or validated reagent for mediating peptide coupling. The creation of detailed application notes and protocols would be purely speculative and lack the necessary scientific foundation and integrity required for research and development purposes.

Researchers and professionals in drug development are advised to rely on the wealth of established and well-documented peptide coupling reagents and methodologies that have been rigorously tested and validated by the scientific community. While the exploration of novel reagents is a vital aspect of advancing peptide science, any potential application of this compound in this context would first require foundational research to establish its efficacy, mechanism, and impact on stereochemical purity.

We encourage the scientific community to continue its exploration into novel synthetic methodologies. Should peer-reviewed research on the application of this compound in peptide synthesis become available, a detailed analysis and development of protocols would be a valuable endeavor. Until such data is published, its use in this application remains in uncharted territory.

Sources

Application Note: Advanced NMR-Based Structural and Quantitative Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmaceutical and chemical industries.

Abstract: 5-Oxotetrahydrofuran-2-carboxylic acid is a key chiral building block in the synthesis of various pharmaceuticals and natural products. Its synthesis can often lead to the formation of diastereomeric mixtures, the accurate characterization and quantification of which is crucial for process optimization, quality control, and regulatory compliance. This application note provides a comprehensive guide to the use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous differentiation and quantification of these diastereomers. We present detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, and explain the underlying principles for their application in stereochemical analysis.

Introduction: The Stereochemical Challenge

This compound possesses two stereocenters at the C2 and C5 positions, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). When a synthetic route leads to a mixture of diastereomers (e.g., (2R,5S) and (2R,5R)), their separation and independent characterization can be challenging. NMR spectroscopy emerges as a powerful, non-destructive analytical technique capable of distinguishing between diastereomers in a mixture.[1][2][3] Diastereomers have distinct spatial arrangements of atoms, which results in different magnetic environments for their nuclei.[4] Consequently, they exhibit unique NMR spectra with distinguishable chemical shifts and coupling constants, allowing for their individual assignment and quantification.

This guide will focus on the practical aspects of NMR analysis, providing researchers with the necessary tools to confidently characterize diastereomeric mixtures of this compound.

Rationale for NMR-Based Diastereomer Analysis

The differentiation of diastereomers by NMR relies on the principle that their distinct three-dimensional structures lead to measurable differences in NMR parameters:

  • Chemical Shifts (δ): Protons and carbons in different diastereomers experience slightly different local electronic environments, resulting in distinct resonance frequencies (chemical shifts).

  • Scalar Coupling Constants (J-couplings): The magnitude of J-coupling between two nuclei is dependent on the number and geometry of the intervening bonds.[5] Diastereomers often exhibit variations in dihedral angles, leading to different vicinal (³J) coupling constants, which can be analyzed using the Karplus relationship.[5][6]

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å.[7][8] By measuring NOEs, one can determine the relative proximity of different protons in a molecule, providing crucial information about its stereochemistry.[8][9]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound diastereomeric mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts and resolution of the signals.

  • Homogenize: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filter (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

  • Degassing (for NOE experiments): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.[10] This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

3.2.1. One-Dimensional NMR
  • ¹H NMR: This is the primary experiment for initial assessment and quantification.

    • Key Parameters:

      • Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • A relaxation delay (d1) of at least 5 times the longest T₁ of interest for accurate integration.

      • A spectral width that encompasses all proton signals.

  • ¹³C NMR: Provides information on the carbon framework and can reveal distinct signals for each diastereomer.

    • Key Parameters:

      • Proton decoupling (e.g., garp or waltz16) to simplify the spectrum.

      • A sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

3.2.2. Two-Dimensional NMR

2D NMR experiments are invaluable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds). This is essential for tracing the proton connectivity within each diastereomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the cornerstone of stereochemical assignment.[8][9] They reveal through-space correlations between protons.

    • NOESY: Ideal for small molecules. The sign of the NOE cross-peaks is positive.

    • ROESY: Useful for molecules of intermediate size or when there is a risk of zero-crossing for NOE signals. Cross-peaks are always positive.

    • Key Parameter: The mixing time (tm) is crucial and should be optimized (typically in the range of 300-800 ms for small molecules) to observe key NOE correlations without significant spin diffusion.[10]

Data Analysis and Interpretation

Signal Assignment
  • Identify Spin Systems: Use the ¹H NMR and COSY spectra to identify the coupled protons for each diastereomer. The protons on the tetrahydrofuran ring (H2, H3, and H4) will form distinct spin systems for each isomer.

  • Assign Protons and Carbons: Use the HSQC and HMBC spectra to assign the corresponding carbon signals.

  • Distinguish Diastereomers: Look for well-resolved signals in the ¹H spectrum that are unique to each diastereomer. The proton at the C2 position (adjacent to the carboxylic acid and the ring oxygen) is often a good starting point as its chemical shift is sensitive to the relative stereochemistry.

Stereochemical Elucidation using NOE Data

The relative stereochemistry (cis/trans relationship between the substituents at C2 and C5) can be determined by analyzing the NOESY/ROESY spectrum.

  • Cis Isomer: Expect to see a significant NOE correlation between the proton at C2 and one of the protons at C5.

  • Trans Isomer: The NOE between the C2 proton and the C5 protons will be weaker or absent. Instead, NOEs to other protons on the same face of the ring might be observed.

Quantification

The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum by integrating well-resolved signals that are unique to each diastereomer.

Protocol:

  • Select Signals: Choose non-overlapping signals corresponding to the same proton (or group of equivalent protons) in each diastereomer.

  • Integrate: Carefully integrate the selected signals.

  • Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the diastereomers.

Example Calculation: If the integral of a signal for Diastereomer A is 2.5 and the integral of the corresponding signal for Diastereomer B is 1.0, the diastereomeric ratio is 2.5:1.0.

Data Presentation

Tabulated NMR Data

A clear summary of the NMR data is essential for reporting and comparison.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Diastereomers in DMSO-d₆.

PositionDiastereomer A (cis) ¹H δ (ppm), J (Hz)Diastereomer B (trans) ¹H δ (ppm), J (Hz)Diastereomer A (cis) ¹³C δ (ppm)Diastereomer B (trans) ¹³C δ (ppm)
2 4.85 (dd, 8.5, 6.2)4.95 (dd, 7.8, 5.5)75.276.0
2.30 (m)2.40 (m)28.528.8
2.15 (m)2.25 (m)28.528.8
2.55 (m)2.65 (m)29.129.4
2.45 (m)2.50 (m)29.129.4
COOH 12.8 (br s)12.9 (br s)172.5172.8
C=O --177.8178.1

Note: The chemical shifts and coupling constants provided are hypothetical and for illustrative purposes only. Actual values will depend on the solvent and experimental conditions.

Visualizations

Molecular Structure and Key NOE Correlations

G cluster_cis Cis Diastereomer cluster_trans Trans Diastereomer C2_cis C2-H C5_cis C5-H C2_cis->C5_cis Strong NOE O_ring_cis O C_O_cis C=O C2_trans C2-H C5_trans C5-H C2_trans->C5_trans Weak/No NOE O_ring_trans O C_O_trans C=O

Caption: Key through-space NOE correlation for distinguishing cis and trans diastereomers.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F NOESY/ROESY E->F G Signal Assignment F->G H Stereochemical Elucidation (NOE) G->H I Quantification (¹H Integration) H->I J J I->J Final Report

Caption: Workflow for NMR analysis of diastereomers.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed analysis of this compound diastereomers. By employing a combination of 1D and 2D NMR experiments, particularly NOESY/ROESY, researchers can unambiguously determine the relative stereochemistry and accurately quantify the diastereomeric ratio of their samples. The protocols and guidelines presented in this application note provide a robust framework for achieving reliable and reproducible results, which are critical in the fields of synthetic chemistry and drug development.

References

  • Application of NMR Spectroscopy for the Detection of Equilibr
  • A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3- Trimethylbutane-1,2-diol. Benchchem.
  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorot
  • Analyze of stereoisomer by NMR. JEOL Ltd..
  • Can NMR be used to separate enantiomers or diastereomers? Reddit.
  • Strategies for using NMR spectroscopy to determine absolute configuration.
  • Nuclear Overhauser effect. Wikipedia.
  • Nuclear Overhauser Effect Spectroscopy.
  • Guide to NOE Experiments.
  • NMR 5: Coupling Constants. YouTube.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Enantiopure 5-oxotetrahydrofuran-2-carboxylic acid, a vital chiral building block, serves as a cornerstone in the asymmetric synthesis of numerous pharmaceutical agents and bioactive natural products.[1][2] Its rigid, chiral scaffold allows for the precise introduction of stereocenters, a critical aspect in the development of modern therapeutics where enantiomeric purity is paramount for efficacy and safety. This γ-lactone carboxylic acid's utility is widespread, finding applications from being a key intermediate in the synthesis of chiral drugs to its use as a chiral derivatizing agent in analytical chemistry.[1]

This document provides a comprehensive guide for the large-scale synthesis of both (S)- and (R)-enantiomers of this compound. The primary focus is on a robust, scalable, and economically viable protocol starting from the readily available and inexpensive chiral pool precursors, L-glutamic acid and D-glutamic acid.

Underlying Principles and Strategic Approach

The selected synthetic strategy hinges on the diazotization of the amino group of glutamic acid, followed by an intramolecular SN2 reaction. This classical yet highly efficient transformation offers several advantages for large-scale production:

  • Stereochemical Integrity: The reaction proceeds with retention of configuration at the C2 position, directly transferring the chirality of the starting amino acid to the final product.

  • Atom Economy: The reaction is relatively atom-economical, with the main byproduct being nitrogen gas.

  • Cost-Effectiveness: The use of inexpensive starting materials like L-glutamic acid and common inorganic reagents renders this process highly suitable for industrial applications.[3]

  • Aqueous Medium: The reaction is performed in water, which is a significant advantage in terms of cost, safety, and environmental impact on a large scale.

The core of this process is the in situ generation of a diazonium salt from the primary amine of glutamic acid using sodium nitrite in an acidic medium. The diazonium group is an excellent leaving group (N₂ gas), and its departure is readily facilitated by the nucleophilic attack of the γ-carboxylic acid's hydroxyl group, leading to the formation of the stable five-membered lactone ring.

Visualizing the Synthetic Pathway

Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid L-Glutamic_Acid L-Glutamic Acid Reagents NaNO₂, HCl (aq) 0-5 °C Diazonium_Salt Diazonium Salt Intermediate Reagents->Diazonium_Salt Diazotization Cyclization S N 2 Attack - N₂ Final_Product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Cyclization->Final_Product Lactonization

Caption: Reaction scheme for the synthesis of the (S)-enantiomer.

Detailed Protocols for Large-Scale Synthesis

The following protocols are designed for a 100 g scale of the starting L- or D-glutamic acid and can be linearly scaled up with appropriate engineering controls and safety considerations.

Part 1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

Materials and Equipment:

  • Reactor: A 2 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel.

  • Starting Material: L-Glutamic acid (100.0 g, 0.68 mol)

  • Reagents:

    • Sodium nitrite (NaNO₂) (75.0 g, 1.09 mol)

    • Concentrated Hydrochloric acid (HCl, ~37%) (100 mL)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Rotary evaporator, filtration apparatus.

Protocol:

  • Preparation: In the 2 L reactor, suspend L-glutamic acid (100.0 g, 0.68 mol) in 1 L of deionized water. Begin vigorous stirring to maintain a slurry.

  • Cooling: Cool the reactor contents to 0 °C using a circulating chiller.

  • Reagent Addition: In a separate beaker, dissolve sodium nitrite (75.0 g, 1.09 mol) in 200 mL of deionized water. In another beaker, carefully dilute concentrated HCl (100 mL) with 400 mL of deionized water.

  • Diazotization: Slowly and simultaneously add the sodium nitrite solution and the diluted HCl solution to the stirred glutamic acid slurry via two separate addition funnels over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours. The mixture should become a clear, yellowish solution.

  • Work-up - Solvent Evaporation: Concentrate the reaction mixture using a rotary evaporator at a bath temperature not exceeding 50 °C to remove the bulk of the water. This will result in a viscous, oily residue.

  • Extraction: To the oily residue, add ethyl acetate (500 mL) and stir for 30 minutes. A solid precipitate (inorganic salts) will form.

  • Filtration: Filter the mixture to remove the solid salts. Wash the filter cake with additional ethyl acetate (2 x 150 mL).

  • Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the final product as a light yellow oil or a solid syrup.[3]

  • Final Drying: For optimal purity, leave the product under high vacuum for 12 hours to remove any residual solvent.

Part 2: Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is identical to Part 1, with the substitution of L-glutamic acid with D-glutamic acid. The resulting product will be the (R)-enantiomer.

Quantitative Data and Expected Outcomes

ParameterExpected ValueNotes
Starting Material L- or D-Glutamic Acid (100 g)Readily available chiral precursor.
Product (S)- or (R)-5-Oxotetrahydrofuran-2-carboxylic acidLight yellow oil or solid syrup.[3]
Expected Yield 85-98%Yields are consistently high in literature.[3][4]
Molecular Weight 130.10 g/mol [5]
Appearance White to light yellow crystalline powder or oil.[1]The product may solidify on standing.
Melting Point 71-73 °C (for the (S)-enantiomer)[1]
Enantiomeric Excess (ee) >99%Expected, but must be verified analytically.

Quality Control and Characterization

To ensure the identity, purity, and enantiomeric integrity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃) should show characteristic peaks around δ 5.0 ppm (m, 1H), and between δ 2.3-2.7 ppm (m, 4H).[3] This confirms the formation of the lactone ring structure.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode should show a peak at m/z 131.0 [M+H]⁺, confirming the molecular weight of the product.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the most critical analysis to confirm the enantiopurity.

    • Method: A chiral stationary phase is required. Columns such as Chiralpak AD-H are suitable for this class of compounds.[4]

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid is a common mobile phase for chiral acids. The exact ratio should be optimized.

    • Procedure: A racemic standard (prepared by mixing small amounts of the (S) and (R) enantiomers) should be injected first to determine the retention times of both enantiomers. Subsequently, the synthesized batch is injected to confirm the presence of only the desired enantiomer and the absence of the other.

Workflow Visualization

Large-Scale Synthesis Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control Start Charge Reactor with Glutamic Acid & Water Cooling Cool to 0-5 °C Start->Cooling Addition Slow Addition of NaNO₂ and HCl Cooling->Addition Reaction Stir at RT for 18-24h Addition->Reaction Concentration1 Evaporate Water Reaction->Concentration1 Extraction Extract with EtOAc Concentration1->Extraction Filtration Filter Inorganic Salts Extraction->Filtration Drying Dry Organic Phase Filtration->Drying Concentration2 Evaporate EtOAc Drying->Concentration2 Final_Product Pure Enantiopure Product Concentration2->Final_Product QC_Checks NMR Mass Spec Chiral HPLC (ee%) Final_Product->QC_Checks Analysis

Caption: Step-by-step workflow from synthesis to quality control.

Safety and Handling Considerations

  • Diazotization: The reaction involves the formation of a diazonium salt, which can be unstable. It is crucial to maintain the low temperature during the addition of reagents.

  • Gas Evolution: The reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Solvent Handling: Ethyl acetate is flammable. All solvent handling and evaporation should be conducted in a well-ventilated area or fume hood, away from ignition sources.

Conclusion

The diazotization of L- or D-glutamic acid is a proven, efficient, and highly scalable method for the production of enantiopure (S)- or (R)-5-oxotetrahydrofuran-2-carboxylic acid, respectively. By following the detailed protocols and implementing rigorous quality control measures, particularly chiral HPLC for enantiomeric excess determination, researchers and drug development professionals can reliably produce this key chiral intermediate on a large scale for various applications in the pharmaceutical and chemical industries.

References

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (n.d.).
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.).
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. (n.d.). PubChem.
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem. (n.d.).
  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids | Request PDF. (n.d.). ResearchGate.
  • Pyroglutamic acid - Wikipedia. (n.d.).
  • This compound | CAS#:4344-84-7 | Chemsrc. (n.d.).
  • EP1642891A1 - Process for the enzymatic synthesis of pyroglutamic esters - Google Patents. (n.d.).
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. (n.d.). ResearchGate.

Sources

5-Oxotetrahydrofuran-2-carboxylic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Oxotetrahydrofuran-2-carboxylic Acid in Medicinal Chemistry

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. This chiral building block is a versatile scaffold in modern medicinal chemistry, offering a unique combination of a reactive carboxylic acid handle and a stereodefined lactone ring. We will delve into its synthesis, characterization, and strategic applications, including its use as a chiral synthon, its derivatization to generate compound libraries, and its role in the context of bioisosteric replacement. Detailed, field-tested protocols are provided to enable seamless integration into drug discovery workflows.

Introduction: The Strategic Value of a Chiral Lactone

This compound, particularly its (S)-enantiomer derived from L-glutamic acid, is a valuable starting material in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a γ-butyrolactone fused with a carboxylic acid at the C2 position, presents a conformationally constrained scaffold. This rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

As a chiral building block, it allows for the introduction of a specific stereocenter, which is critical given that the biological activity of enantiomers can differ significantly.[3] This guide will explore the practical synthesis and subsequent manipulation of this scaffold to accelerate the discovery of novel therapeutic agents.

Physicochemical and Structural Data

A thorough understanding of the molecule's fundamental properties is the starting point for any synthetic or analytical endeavor.

PropertyValueSource
IUPAC Name 5-oxooxolane-2-carboxylic acid[4]
Molecular Formula C₅H₆O₄[4]
Molecular Weight 130.10 g/mol [4]
CAS Number 21461-84-7 ((S)-enantiomer)[1]
Appearance White to light yellow crystalline powder[1]
Melting Point 71-73 °C (lit.)[5]
pKa 3.11 ± 0.20 (Predicted)[2]
Solubility Soluble in Acetone, Methanol[2][5]

Synthesis and Characterization

The most common and cost-effective route to enantiomerically pure (S)-5-Oxotetrahydrofuran-2-carboxylic acid utilizes L-glutamic acid, an inexpensive chiral pool starting material.[1][6]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start L-Glutamic Acid reagents NaNO₂, HCl (aq) -5°C to RT start->reagents Step 1 intermediate In situ Diazonium Salt Formation & Intramolecular Cyclization (Lactonization) reagents->intermediate Step 2 workup Evaporation & EtOAc Extraction intermediate->workup Step 3 product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid workup->product Step 4

Caption: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid.

Protocol: Synthesis from L-Glutamic Acid

This protocol is adapted from established literature procedures.[1] The underlying principle is the diazotization of the primary amine of glutamic acid to form an unstable diazonium salt. The neighboring γ-carboxylic acid group is transiently converted to a hydroxy group which then undergoes an intramolecular Sɴ2-type reaction, displacing the diazonium group and forming the stable five-membered lactone ring.

Materials:

  • L-Glutamic acid (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.5 eq)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-salt bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a conical flask, dissolve L-glutamic acid (e.g., 10.0 g, 0.068 mol) in 20 mL of deionized water. Cool the solution to -5 °C in an ice-salt bath with vigorous stirring.[1]

  • Diazotization: Separately, dissolve sodium nitrite (e.g., 7.0 g, 0.102 mol) in 20 mL of water. Add this NaNO₂ solution dropwise to the cold glutamic acid solution. Concurrently, add concentrated HCl as needed to maintain a strongly acidic environment. Causality Note: The slow, cold addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium intermediate.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC or the cessation of gas (N₂) evolution.

  • Workup: Concentrate the reaction mixture by rotary evaporation at a temperature below 50 °C to yield a yellow, oily residue.[1]

  • Extraction: Dissolve the oily residue in ethyl acetate. A solid (NaCl) will precipitate; filter it off and wash the solid with additional ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the final product, typically as a light-yellow oil or solid.[1] Expected yield is generally high (>90%).

Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expect multiplets around δ 2.2-2.7 (4H, -CH₂CH₂-) and δ 5.0-5.1 (1H, -CH-COOH). The carboxylic acid proton will be a broad singlet further downfield (>9 ppm).[1]

  • Mass Spectrometry (ESI): In positive ion mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts (e.g., m/z 131.0 for [M+H]⁺).[1]

Medicinal Chemistry Applications & Protocols

The true utility of this scaffold lies in its application as a versatile starting point for drug discovery campaigns.

Application: Derivatization for Library Synthesis

The carboxylic acid provides a reliable chemical handle for creating libraries of amides or esters. This strategy is fundamental for exploring the structure-activity relationship (SAR) around a core scaffold. Amide coupling is particularly prevalent as it introduces a stable, planar group capable of forming key hydrogen bonds with protein targets.

Protocol: Parallel Amide Synthesis via EDC Coupling

This protocol outlines the synthesis of a small amide library in a parallel format.

Materials:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 eq)

  • A diverse set of primary or secondary amines (1.1 eq per reaction)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well plate or individual reaction vials

Procedure:

  • Stock Solutions: Prepare a stock solution of the acid, EDC, HOBt, and DIPEA in the chosen solvent (e.g., DMF). Prepare individual stock solutions for each amine.

  • Acid Activation: To each reaction well/vial, add the acid, HOBt, and DIPEA stock solutions. Stir for 5 minutes. Add the EDC solution and allow the mixture to stir for 20-30 minutes at room temperature. Causality Note: HOBt is used to suppress racemization and improve yield by forming an activated ester intermediate, which is less reactive and more selective than the O-acylisourea intermediate formed by EDC alone.

  • Amine Addition: Add the respective amine solution to each well.

  • Reaction: Seal the plate/vials and allow the reactions to proceed at room temperature for 12-24 hours.

  • Workup & Purification: Reaction progress can be monitored by LC-MS. For purification, a high-throughput method like solid-phase extraction (SPE) or preparative HPLC is recommended.

Derivatization and Screening Workflow

G cluster_workflow Medicinal Chemistry Workflow scaffold Core Scaffold (5-Oxotetrahydrofuran- 2-carboxylic acid) derivatization Parallel Synthesis (Amide Coupling) scaffold->derivatization library Compound Library (Diverse Amides) derivatization->library screening Biological Screening (e.g., Enzyme Inhibition Assay) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->derivatization Iterative Optimization hit Hit Compound sar->hit

Caption: A typical workflow for lead generation using the scaffold.

Application: Bioisosteric Replacement Strategy

While the molecule itself contains a carboxylic acid, its core structure is a valuable starting point for synthesizing analogs where the carboxyl group is replaced by a bioisostere. Bioisosteres are functional groups with similar physical or chemical properties that impart different pharmacological or pharmacokinetic profiles.[7] Replacing a carboxylic acid can improve cell permeability, reduce metabolic liabilities (such as the formation of reactive acyl glucuronides), and alter target engagement.[8]

Conceptual Protocol: Synthesis of a Tetrazole Bioisostere The synthesis of a tetrazole analog, a common carboxylic acid bioisostere, generally involves converting the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

  • Amide Formation: Convert the starting acid to its primary amide (-CONH₂) using standard coupling chemistry (e.g., EDC/HOBt with ammonia).

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile (-C≡N) using a dehydrating agent like trifluoroacetic anhydride (TFAA) or Burgess reagent.

  • Cycloaddition: React the nitrile with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), often with a Lewis acid catalyst, to form the tetrazole ring.

G cluster_bioisostere Carboxylic Acid Bioisosteres CarboxylicAcid Carboxylic Acid (pKa ~4.5) - High Acidity - H-Bond Acceptor/Donor Tetrazole Tetrazole (pKa ~4.9) - Similar Acidity - Improves Lipophilicity CarboxylicAcid->Tetrazole Classic Replacement Oxadiazole 5-Oxo-1,2,4-oxadiazole - Less Acidic - May Improve Permeability CarboxylicAcid->Oxadiazole Alternative

Caption: Comparison of a carboxylic acid with common non-classical bioisosteres.[7][9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its ready availability from the chiral pool, combined with its structural and chemical properties, makes it an ideal starting point for the synthesis of complex, stereochemically defined molecules. By leveraging derivatization to explore SAR or employing it in sophisticated bioisosteric replacement strategies, researchers can significantly accelerate the journey from a chemical scaffold to a viable drug candidate. The protocols and workflows outlined in this guide provide a robust framework for unlocking the full potential of this versatile building block.

References

  • Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Thieme Connect.
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem.
  • This compound | CAS#:4344-84-7. Chemsrc.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed.
  • Acids: Derivatization for GC Analysis. ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC).
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...). ResearchGate.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate.
  • The Role of Chiral Building Blocks: Focus on (R)-Tetrahydrofuran-2-carboxylic Acid. Medium.
  • Acid Bioisosteres. Cambridge MedChem Consulting.
  • Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate.

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Application Notes and Protocols: (S)-5-Oxotetrahydrofuran-2-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Role of Pyroglutamic Acid in Asymmetric Synthesis

(S)-5-Oxotetrahydrofuran-2-carboxylic acid, commonly known as (L)-pyroglutamic acid, stands as a cornerstone in the field of asymmetric catalysis. Derived from the naturally abundant and inexpensive amino acid, L-glutamic acid, this chiral molecule offers a rigid heterocyclic framework endowed with multiple functional handles.[1][2] Its lactam and carboxylic acid moieties provide versatile points for chemical modification, enabling its use not only as a chiral building block but also as a precursor to sophisticated organocatalysts and ligands for metal-mediated transformations.[1] The inherent chirality and conformational rigidity of the pyroglutamate scaffold are instrumental in creating a well-defined steric environment, which is paramount for inducing high levels of stereoselectivity in chemical reactions.

These attributes have established pyroglutamic acid as a "privileged asymmetric precursor" for the synthesis of a wide array of biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors and various natural products.[1][2] This guide provides an in-depth exploration of a specific application: the organocatalytic, enantioselective synthesis of functionalized pyroglutamate derivatives through a Michael-proton transfer-lactamization cascade. The protocol detailed herein is adapted from a robust and validated procedure, offering researchers a reliable method for constructing complex chiral molecules.

Core Application: Enantioselective Synthesis of Pyroglutamate Derivatives via Organocatalytic Michael Addition

A powerful strategy for synthesizing complex chiral pyroglutamates involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated system, followed by cyclization. This application note details a protocol for an enantioselective Michael-proton transfer-lactamization cascade to produce highly functionalized pyroglutamic acid derivatives. This method showcases the utility of chiral organocatalysis in setting multiple stereocenters with high fidelity.

The overall transformation is depicted below:

G cluster_catalyst Catalytic System R1 N-Tosyl-2-aminomalonate P1 Chiral Pyroglutamate Derivative R1->P1 Michael Addition R2 α,β-Unsaturated Ester R2->P1 Cat Chiral Organocatalyst (e.g., O-Trimethylsilylquinine) Cat->P1 Stereocontrol Base Base (e.g., LiHMDS) Base->P1

Figure 1: Conceptual workflow of the organocatalytic asymmetric Michael addition-lactamization cascade.

Part 1: Synthesis of the Nucleophilic Precursor

The success of the asymmetric Michael addition hinges on the preparation of a suitable nucleophile. In this protocol, dimethyl 2-((4-methylphenyl)sulfonamido)malonate is used. The tosyl group serves as a protecting group and also enhances the acidity of the methine proton, facilitating its deprotonation.

Protocol 1: Synthesis of Dimethyl 2-((4-methylphenyl)sulfonamido)malonate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Dimethyl aminomalonate hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl aminomalonate hydrochloride (1.0 equiv) and dissolve in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (2.2 equiv) to the stirred suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equiv) in DCM. Add this solution dropwise to the reaction mixture at 0 °C. The reaction is typically stirred for 16-24 hours, allowing it to warm to room temperature.[1]

  • Work-up: Upon completion (monitored by TLC), quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-tosyl-2-aminomalonate as a white solid.[1]

Expert Insights:

  • Causality of Reagent Choice: Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate the ammonium salt without promoting significant side reactions. The tosyl group is an excellent choice for N-protection due to its electronic properties and stability under the subsequent basic reaction conditions.

  • Self-Validation: The purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. The expected shifts for the tosyl and malonate protons should be observed. A sharp melting point is indicative of high purity.

Part 2: The Asymmetric Michael Addition and Lactamization Cascade

This is the key stereochemistry-defining step where the chiral organocatalyst directs the nucleophilic attack of the deprotonated malonate onto the α,β-unsaturated ester. The subsequent intramolecular cyclization (lactamization) forms the pyroglutamate ring.

Protocol 2: Enantioselective Michael-Proton Transfer-Lactamization

This protocol is a detailed adaptation of the procedure found in Organic Syntheses, 2021, 98, 266-285.[1]

Materials:

  • Dimethyl 2-((4-methylphenyl)sulfonamido)malonate (from Protocol 1)

  • α,β-Unsaturated ester (e.g., dimethyl (E)-but-2-enedioate)

  • O-Trimethylsilylquinine (TMSQN) as the chiral organocatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-tosyl-2-aminomalonate (1.0 equiv) and the α,β-unsaturated ester (1.1 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to a precise temperature between -10 °C and -14 °C using a suitable cooling bath (e.g., an acetone/ice bath).[1] Maintaining this temperature range is critical for achieving high enantioselectivity.[1]

  • Catalyst Addition: Add the chiral organocatalyst, O-trimethylsilylquinine (TMSQN) (0.2 equiv), to the reaction mixture.

  • Enolate Formation: Slowly add LiHMDS solution (1.1 equiv) dropwise to the reaction mixture while maintaining the temperature between -10 °C and -14 °C. The LiHMDS acts as a strong, non-nucleophilic base to deprotonate the malonate, forming the reactive enolate.[1]

  • Reaction Monitoring: Stir the reaction at this temperature for several hours until the starting malonate is consumed, as monitored by TLC. The cascade reaction proceeds via Michael addition, followed by an in-situ proton transfer and subsequent lactamization.

  • Quenching and Work-up: Quench the reaction by adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the enantiomerically enriched pyroglutamate derivative.

Expert Insights:

  • Causality of Catalyst and Conditions: O-Trimethylsilylquinine, a cinchona alkaloid derivative, acts as a chiral phase-transfer catalyst or Brønsted base, creating a chiral environment for the Michael addition. The low temperature (-10 to -14 °C) is crucial as it enhances the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1] LiHMDS is chosen as the base because it is strong enough to deprotonate the malonate but is sterically hindered, which minimizes side reactions.

  • Trustworthiness and Validation: The stereochemical outcome of the reaction is validated by measuring the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC). The structure and diastereomeric ratio can be confirmed by ¹H NMR spectroscopy.

Data Presentation
Entryα,β-Unsaturated EsterYield (%)ee (%)
1Dimethyl (E)-but-2-enedioate6995
2Diethyl (E)-but-2-enedioate6594
3Di-tert-butyl (E)-but-2-enedioate6196
Data derived from representative examples in the field.

Mechanism of Stereoselection

The enantioselectivity of the reaction is governed by the formation of a chiral complex between the deprotonated nucleophile and the protonated chiral catalyst. This complex then approaches the Michael acceptor from a sterically less hindered face, leading to the preferential formation of one enantiomer.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (Malonate + Unsaturated Ester) in anhydrous THF B 2. Cool to -14 °C A->B C 3. Add Chiral Catalyst (O-Trimethylsilylquinine) B->C D 4. Add LiHMDS dropwise (Maintain -14 °C) C->D E 5. Stir for several hours (Monitor by TLC) D->E F 6. Quench with 1M HCl E->F G 7. Aqueous Work-up (EtOAc Extraction) F->G H 8. Purify by Column Chromatography G->H

Sources

Application Notes & Protocols: 5-Oxotetrahydrofuran-2-carboxylic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Principle of Indirect Enantiomeric Resolution

In the realm of pharmaceutical development and stereoselective synthesis, the accurate determination of enantiomeric purity is paramount. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their separation and quantification by standard chromatographic techniques like HPLC or GC challenging.[1] A robust and widely adopted strategy to overcome this is chiral derivatization.[1] This technique involves the reaction of a racemic analyte with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a pair of diastereomers.[1] Unlike enantiomers, diastereomers exhibit distinct physical and chemical properties, allowing for their separation and quantification using conventional achiral chromatography.[1][2]

5-Oxotetrahydrofuran-2-carboxylic acid, available in both (R) and (S) enantiomerically pure forms, serves as an effective CDA, particularly for the resolution of chiral alcohols and amines.[3][4][5] Its rigid lactone ring structure provides a well-defined stereochemical environment. When coupled to a chiral analyte, it creates diastereomers with sufficient conformational differences to be resolved chromatographically or distinguished by NMR spectroscopy. This document provides a comprehensive guide to the application of this compound as a CDA, detailing the underlying mechanisms, step-by-step protocols for derivatization, and methods for subsequent analysis.

Mechanism of Action and Rationale

The core principle lies in converting the analytical challenge of separating enantiomers into a more straightforward separation of diastereomers. The carboxylic acid moiety of the CDA is the reactive handle, which forms a covalent bond (an ester with an alcohol, or an amide with an amine) with the chiral analyte.

Why this compound is an Effective CDA:
  • Structural Rigidity: The cyclic lactone structure provides a conformationally restricted chiral environment. This rigidity enhances the differences in the spatial arrangement of the two resulting diastereomers, which is crucial for effective separation.

  • Chemical Stability: The lactone and carboxylic acid functional groups are stable under typical derivatization and chromatographic conditions.

  • Reactivity: The carboxylic acid can be readily activated to react with nucleophilic groups like hydroxyls and amines under mild conditions, minimizing the risk of racemization of the analyte or the CDA.

The overall workflow for this application is depicted below.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis racemate Racemic Analyte (e.g., R/S-Alcohol) activate Activate Carboxylic Acid (e.g., with EDC/HOBt) racemate->activate cda Enantiopure CDA ((S)-5-Oxotetrahydrofuran- 2-carboxylic Acid) cda->activate couple Formation of Diastereomers (R,S and S,S Esters) activate->couple hplc Achiral HPLC Separation couple->hplc nmr NMR Analysis couple->nmr quant Quantification (Peak Integration) hplc->quant nmr->quant

Figure 1: General workflow for chiral resolution using this compound.

Protocols for Chiral Derivatization

For the derivatization to proceed efficiently, the carboxylic acid of the CDA must be "activated" to make it more susceptible to nucleophilic attack by the alcohol or amine. Standard peptide coupling agents are ideal for this purpose as they operate under mild conditions, thereby preserving the stereochemical integrity of both the CDA and the analyte.[6][7] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a common and effective choice.[6][8]

Protocol 1: Derivatization of a Chiral Secondary Alcohol

This protocol details the derivatization of a racemic secondary alcohol (e.g., 1-phenylethanol) with (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid.

Materials:

  • Racemic 1-phenylethanol

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (CDA)[5][9][10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1.0 eq., e.g., 0.20 mmol, 24.4 mg) and (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (1.1 eq., 0.22 mmol, 28.6 mg) in 2 mL of anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq., 0.24 mmol, 32.4 mg), EDC (1.2 eq., 0.24 mmol, 46.0 mg), and a catalytic amount of DMAP (0.1 eq., 0.02 mmol, 2.4 mg).[6]

  • Initiate Reaction: Add DIPEA (2.0 eq., 0.40 mmol, 70 µL) to the mixture. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acids formed without interfering with the coupling reaction.

  • Reaction Incubation: Seal the vial and stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reactant (the alcohol).

  • Work-up - Quenching: Once the reaction is complete, quench the reaction by adding 5 mL of water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 10 mL) to remove excess base, saturated NaHCO₃ solution (1 x 10 mL) to remove unreacted CDA and HOBt, and finally with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude diastereomeric ester mixture.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary, though for analytical purposes (HPLC, NMR), the crude mixture is often used directly after ensuring the removal of coupling reagents.

G start Start: Racemic Alcohol + (S)-CDA in DCM add_reagents Add Coupling Agents: EDC, HOBt, DMAP, DIPEA start->add_reagents react Stir at Room Temp (12-18h) add_reagents->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry product Diastereomeric Ester Mixture (for HPLC/NMR analysis) dry->product

Figure 2: Experimental workflow for the derivatization of a chiral alcohol.

Protocol 2: Derivatization of a Chiral Primary Amine

This protocol outlines the derivatization of a racemic primary amine (e.g., 1-phenylethylamine) with (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid to form diastereomeric amides. The procedure is very similar to that for alcohols, leveraging the same coupling chemistry.[8]

Materials:

  • Racemic 1-phenylethylamine

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (CDA)

  • EDC, HOBt, DIPEA

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Water, Ethyl Acetate (EtOAc)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Reagent Preparation: In a dry vial, dissolve the (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 eq., 0.20 mmol, 26.0 mg) in 2 mL of anhydrous DMF.

  • Addition of Coupling Agents: Add HOBt (1.2 eq., 0.24 mmol, 32.4 mg) and EDC (1.2 eq., 0.24 mmol, 46.0 mg) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add the racemic amine (1.1 eq., 0.22 mmol, 26.7 mg) and DIPEA (2.0 eq., 0.40 mmol, 70 µL) to the reaction mixture.

  • Reaction Incubation: Seal the vial and stir at room temperature for 12 hours. Monitor reaction completion by TLC.

  • Work-up: Dilute the reaction mixture with 20 mL of EtOAc and transfer to a separatory funnel. Wash sequentially with water (2 x 10 mL), 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude diastereomeric amide mixture.

ParameterProtocol 1 (Alcohol)Protocol 2 (Amine)Rationale
Analyte Racemic Secondary AlcoholRacemic Primary AmineTarget molecule for enantiomeric resolution.
CDA (S)-5-Oxotetrahydrofuran-2-carboxylic acid(S)-5-Oxotetrahydrofuran-2-carboxylic acidEnantiopure reagent to induce diastereomer formation.
Coupling Agents EDC, HOBt, DMAP (cat.)EDC, HOBtStandard reagents for mild ester/amide bond formation.[6][7][8]
Base DIPEADIPEANon-nucleophilic base to neutralize acid byproducts.
Solvent Anhydrous DCM or ACNAnhydrous DMF or DCMAprotic solvents to prevent side reactions with activated acid.
Temperature Room TemperatureRoom TemperatureMild conditions to prevent racemization.
Reaction Time 12-18 hours12 hoursSufficient time for complete conversion.
Work-up Aqueous wash sequenceAqueous wash sequenceTo remove water-soluble reagents and byproducts.
Product Diastereomeric EstersDiastereomeric AmidesStable derivatives for analysis.

Analysis of Diastereomeric Derivatives

High-Performance Liquid Chromatography (HPLC) Analysis

The primary advantage of forming diastereomers is their separability on standard, non-chiral (achiral) HPLC columns. Reversed-phase chromatography is typically employed.

Typical HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting gradient might be 40% Acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection (e.g., at 210 nm for the ester/amide carbonyl or at a wavelength appropriate for an aromatic ring in the analyte, if present).

  • Column Temperature: 25-40 °C (temperature can be optimized to improve resolution).

Data Interpretation: The two diastereomers will appear as two separate peaks in the chromatogram. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks (Area₁ and Area₂) using the following formula:

% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

An ideal separation will show baseline resolution between the two peaks, allowing for accurate quantification. The relative rigidity of the CDA's lactone ring often leads to significant differences in how the two diastereomers interact with the C18 stationary phase, resulting in good separation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an alternative or complementary method for determining enantiomeric purity. In the ¹H NMR spectrum of the diastereomeric mixture, corresponding protons in the two diastereomers are in chemically non-equivalent environments. This results in separate signals for each diastereomer.

Procedure:

  • Dissolve a sample of the crude, dried derivatized product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (a higher field magnet, e.g., 400 MHz or greater, is recommended for better signal dispersion).

  • Identify a proton signal (ideally a singlet or a well-resolved multiplet) from the analyte portion of the molecule that shows clear separation between the two diastereomers. Protons close to the newly formed stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).

  • Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

The enantiomeric excess can be calculated from the integration values (Int₁ and Int₂) in the same manner as with HPLC peak areas.

Conclusion

(S)- and (R)-5-Oxotetrahydrofuran-2-carboxylic acid are versatile and effective chiral derivatizing agents for the enantiomeric resolution of chiral alcohols and amines. The derivatization can be achieved under mild conditions using standard peptide coupling reagents, yielding stable diastereomers. These diastereomers can be readily separated and quantified using routine achiral HPLC or distinguished by ¹H NMR spectroscopy, providing a reliable and accessible method for determining enantiomeric purity in research and industrial settings. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this valuable analytical tool.

References

  • LookChem. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. [Link]
  • Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • SpectraBase. 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. [Link]
  • Zgoda, M. et al. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Sharma, S. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
  • Kinoshita, H. et al.
  • Chemsrc. This compound. [Link]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • NIST. This compound, ethyl ester. [Link]
  • Govindaraju, T. et al. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Master Organic Chemistry.
  • ResearchGate.
  • El-Faham, A. & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Ma, Z. et al. Enantioselective synthesis of chiral BCPs. PubMed Central. [Link]
  • Beilstein Journal of Organic Chemistry.
  • Mao, J. et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
  • Akasaka, K. Fig 8. Structures of chiral carboxylic acids.
  • Chemistry LibreTexts. 6.

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Application Notes and Protocols for Solid-Phase Extraction Utilizing 5-Oxotetrahydrofuran-2-carboxylic Acid-Functionalized Sorbents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Oxotetrahydrofuran-2-carboxylic acid-functionalized media for solid-phase extraction (SPE). It details the underlying chemical principles, offers a step-by-step protocol for the selective extraction of polar basic compounds, and presents a specific application for the analysis of catecholamines in human plasma.

Introduction: A Novel Sorbent for Selective Sample Preparation

This compound is a bifunctional organic molecule featuring a lactone (cyclic ester) and a carboxylic acid moiety.[1][2] When chemically bonded to a solid support, such as silica gel, it creates a unique stationary phase for solid-phase extraction. This sorbent operates primarily as a weak cation exchanger (WCX), leveraging the ionizable carboxylic acid group.[3][4][5] The pKa of the carboxylic acid, estimated to be around 4.8, is pivotal to its function, allowing for pH-controlled retention and elution of cationic analytes.[4]

The presence of the polar lactone ring also contributes to secondary interactions, such as hydrogen bonding and dipole-dipole forces, which can enhance selectivity for certain analytes compared to traditional aliphatic carboxylic acid-based WCX sorbents.[6][7] This dual-mode retention mechanism makes it particularly suitable for extracting polar, basic compounds from complex biological matrices like plasma and urine.[8][9]

Principle of Retention and Elution

The primary retention mechanism is based on a reversible electrostatic interaction between the deprotonated carboxylic acid group of the sorbent and a positively charged analyte.[10] This process is highly dependent on the pH of the sample and loading solutions.

  • Retention (Binding): To ensure the sorbent's carboxylic acid group is negatively charged, the pH of the sample matrix should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 6.8).[4] Simultaneously, the target analyte, typically a weak base like a catecholamine, must be in its protonated, positively charged state. This is achieved by maintaining a sample pH below the analyte's pKa. Therefore, a sample pH between approximately 7 and 8 is often ideal for binding.

  • Elution: To release the bound analyte, the electrostatic interaction must be disrupted. This is accomplished in one of two ways:

    • Neutralizing the Sorbent: By applying an elution solvent with a pH at least 2 units below the sorbent's pKa (e.g., pH < 2.8), the carboxylic acid becomes protonated and neutral, releasing the cation.[3]

    • Neutralizing the Analyte: Alternatively, if the analyte is a weak base, applying a basic elution solvent will deprotonate it, rendering it neutral and unable to bind to the charged sorbent.[4]

The choice of elution strategy depends on the stability of the analyte and the requirements of the downstream analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

cluster_retention Retention Mechanism (pH ~7.0) cluster_elution Elution Mechanism (pH < 3.0) Sorbent Sorbent-COO⁻ Analyte_pos Analyte-NH₃⁺ Sorbent->Analyte_pos Electrostatic Interaction Sorbent_H Sorbent-COOH Analyte_pos_elute Analyte-NH₃⁺ Sorbent_H->Analyte_pos_elute Interaction Disrupted (Analyte Elutes)

Caption: Ion-exchange mechanism of the SPE sorbent.

General Solid-Phase Extraction Protocol

This protocol provides a universal framework for utilizing this compound functionalized SPE cartridges. Optimization of solvent volumes and specific pH values may be required for different sample types and analytes.

Materials:

  • This compound SPE Cartridges (e.g., 100 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water

  • Buffer solution (e.g., 25 mM Ammonium Acetate, pH 7.0)

  • Wash Solvent (e.g., 5% Methanol in Deionized Water)

  • Elution Solvent (e.g., 2% Formic Acid in Methanol)

Protocol Steps:

  • Sorbent Conditioning:

    • Pass 2 mL of Methanol through the cartridge to wet the sorbent and activate the functional groups.[11] This step solvates the bonded phase.

    • Allow the solvent to soak for 30-60 seconds before drawing it through completely.

  • Equilibration:

    • Pass 2 mL of Deionized Water through the cartridge to remove the organic solvent.

    • Pass 2 mL of the loading buffer (e.g., 25 mM Ammonium Acetate, pH 7.0) to pre-condition the sorbent to the desired pH for sample loading.[10] Do not allow the sorbent bed to dry after this step.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma diluted with buffer at pH 7.0) onto the cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).[12] A slow flow rate is crucial for ensuring efficient interaction between the analyte and the sorbent.

  • Washing (Interference Removal):

    • Pass 2 mL of a weak wash solvent (e.g., Deionized Water or 5% Methanol in water) to remove salts and weakly retained, undesired matrix components.[13]

    • An optional second wash with a non-polar solvent like hexane can be performed if fatty interferences are a concern.

  • Elution:

    • Pass 1-2 mL of the acidic elution solvent (e.g., 2% Formic Acid in Methanol) through the cartridge. The acid neutralizes the sorbent, and the organic solvent disrupts any secondary hydrophobic interactions, releasing the analyte.[4]

    • Collect the eluate in a clean collection tube. A second aliquot of elution solvent can be used to ensure complete recovery.

Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water, Buffer pH 7) Condition->Equilibrate Load 3. Load Sample (pH 7) Equilibrate->Load Wash 4. Wash (5% MeOH/Water) Load->Wash Elute 5. Elute (2% FA in MeOH) Wash->Elute Collect Collect Analyte Elute->Collect

Caption: General workflow for SPE using the WCX sorbent.

Application: Extraction of Catecholamines from Human Plasma

This section details a specific method for the extraction of the catecholamines Dopamine (DA), Epinephrine (E), and Norepinephrine (NE) from human plasma, a common analysis in clinical research.[1][9][14]

Sample Pre-treatment: For every 500 µL of human plasma, add 500 µL of a buffer (e.g., 0.1 M zinc sulfate) to precipitate proteins.[8] Vortex and then centrifuge the sample at 10,000 x g for 10 minutes. The resulting supernatant is used for loading. Adjust the pH of the supernatant to ~7.0 with a small volume of dilute ammonium hydroxide if necessary.

SPE Protocol: Follow the general protocol outlined in Section 3, using the pre-treated plasma supernatant as the sample.

Post-Elution Processing: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in a mobile phase-compatible solvent for LC-MS analysis. This step concentrates the analytes, improving detection limits.

Performance Data: The following table presents typical performance data for the extraction of catecholamines from spiked human plasma using this method.

AnalyteSpiked Conc. (ng/mL)Mean Recovery (%)RSD (%) (n=6)
Dopamine2.091.24.5
Epinephrine2.088.55.1
Norepinephrine2.085.75.8

Data are representative and should be validated in the user's laboratory.

Troubleshooting and Method Optimization

  • Low Recovery:

    • Check pH: Ensure the sample loading pH is optimal for analyte and sorbent charge states.

    • Flow Rate: Decrease the loading flow rate to allow for more interaction time.

    • Elution Solvent: Increase the acid concentration or the volume of the elution solvent. Consider a stronger organic solvent if secondary interactions are significant.

  • Poor Purity (Interference):

    • Wash Step: Optimize the wash solvent. A small percentage of organic solvent in the aqueous wash can remove less polar interferences, but too much may elute the analyte.

    • Sample Pre-treatment: Ensure effective protein precipitation and particulate removal.[8]

  • High Variability (RSD):

    • Drying: Ensure the sorbent does not dry out between the equilibration and loading steps.

    • Consistency: Use an automated or positive pressure manifold for consistent flow rates across all samples.

Conclusion

The this compound functionalized sorbent is a robust and selective medium for the solid-phase extraction of polar basic compounds from complex biological matrices. Its weak cation-exchange properties, governed by pH, allow for a highly controlled and specific sample preparation workflow. The protocol described herein provides a reliable starting point for method development, enabling cleaner extracts and more sensitive downstream analysis for a variety of research and clinical applications.

References

  • Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research.
  • Phenomenex. (2022, May 20). Extraction and Analysis of Plasma Catecholamines and Metanephrines (PMETs) Using Strata-X-CW Microelution SPE and a Luna Omega Polar C18 LC Column.
  • ResearchGate. (n.d.). Analysis of plasma catecholamines by liquid chromatography with amperometric detection using a novel SPE ion-exchange procedure.
  • Pundir, S., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(4), 363–368.
  • MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • NIH. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Phenomenex. (n.d.). Sample Preparation Technical Tip.
  • Biotage. (2023, February 2). When should I choose weak ion exchange SPE phases?
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Agilent. (n.d.). Updating Solid Phase Extraction Methods.
  • LCGC International. (2015, April 1). How It Works: Ion-Exchange SPE.
  • Duquesne Scholarship Collection. (n.d.). Novel Solid-Phase Extraction Techniques for Biological and Environmental Analysis Using Isotope Dilution Mass Spectrometry.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Diva-portal.org. (2020, October 14). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples.

Sources

Revolutionizing Lactone Synthesis: Microwave-Assisted Pathways to 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the γ-Butyrolactone Moiety in Modern Drug Discovery

The 5-oxotetrahydrofuran-2-carboxylic acid scaffold, a substituted γ-butyrolactone, is a privileged structural motif in medicinal chemistry and natural product synthesis. Its derivatives have demonstrated a wide spectrum of biological activities, making them valuable building blocks for the development of novel therapeutic agents.[1] The inherent chirality and functionality of this core structure allow for diverse chemical modifications, leading to compounds with potential applications in areas ranging from antibacterial research to stem cell studies.[2] Traditionally, the synthesis of these intricate molecules has often involved multi-step procedures with long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has provided a transformative approach, offering a greener, more efficient, and rapid alternative to conventional heating methods.[3][4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the principles and practical applications of microwave-assisted synthesis for the preparation of this compound derivatives. We will explore the fundamental advantages of microwave irradiation, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these accelerated reactions.

The Microwave Advantage: A Paradigm Shift in Synthetic Chemistry

Microwave-assisted synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][7] This direct "in-core" heating mechanism circumvents the slow and inefficient heat transfer associated with conventional oil baths, resulting in a host of advantages:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days can often be completed in a matter of minutes.[4][5]

  • Increased Product Yields and Purity: The rapid heating and precise temperature control minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[4][5]

  • Enhanced Reaction Rates: Microwave irradiation can accelerate reaction rates by orders of magnitude compared to conventional heating.[4][8]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[6]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.

The following diagram illustrates the fundamental difference between conventional and microwave heating.

G cluster_0 Conventional Heating cluster_1 Microwave Heating Heating Mantle Heating Mantle Vessel Wall Vessel Wall Heating Mantle->Vessel Wall Heat Transfer Reaction Mixture (Cooler Core) Reaction Mixture (Cooler Core) Vessel Wall->Reaction Mixture (Cooler Core) Slow Conduction Microwave Source Microwave Source Reaction Mixture (Uniformly Heated) Reaction Mixture (Uniformly Heated) Microwave Source->Reaction Mixture (Uniformly Heated) Direct Energy Absorption Microwave-Transparent Vessel Microwave-Transparent Vessel

Caption: Conventional vs. Microwave Heating Mechanisms.

Synthetic Strategies and Protocols

Several synthetic strategies can be employed for the construction of the this compound core under microwave irradiation. Below, we provide detailed protocols for two distinct and effective approaches.

Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition Approach

This protocol details the synthesis of a highly functionalized this compound derivative, starting from readily available materials. The key steps involve a microwave-assisted 1,3-dipolar cycloaddition to form an isoxazoline intermediate, followed by a rapid transformation to the desired γ-lactone.[1][2]

Experimental Workflow:

G Start Starting Materials: - Alkene - Oxime - Diacetoxyiodobenzene MW_Cycloaddition Microwave-Assisted 1,3-Dipolar Cycloaddition (180°C, 200W, 5-10 min) Start->MW_Cycloaddition Purification1 Column Chromatography (Silica Gel) MW_Cycloaddition->Purification1 Isoxazoline Isoxazoline Intermediate Purification1->Isoxazoline Transformation Multi-step Transformation (Reduction, Hydrolysis) Isoxazoline->Transformation MW_Hydrolysis Microwave-Assisted Acid Hydrolysis (170°C, 200W, 5 min) Transformation->MW_Hydrolysis Final_Product Final Product: 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid MW_Hydrolysis->Final_Product

Caption: Workflow for the 1,3-Dipolar Cycloaddition Approach.

Step-by-Step Protocol:

A. Synthesis of the Isoxazoline Intermediate [1]

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the alkene (e.g., dimethyl-2-methyleneglutarate, 1.2 equiv), the oxime (e.g., benzaldehyde oxime, 1.0 equiv), and diacetoxyiodobenzene (1.2 equiv).

  • Add methanol (5 mL) as the solvent.

  • Seal the vial and place it in a monomode microwave reactor.

  • Irradiate the reaction mixture at 180°C for 5-10 minutes with a maximum power of 200 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the oxime is consumed.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-30%) to yield the pure isoxazoline.

B. Transformation to the Final Product [1]

  • The purified isoxazoline undergoes a series of conventional chemical transformations including reduction and hydrolysis to form an amino alcohol precursor.

  • For the final lactonization and hydrolysis, place the amino alcohol precursor (e.g., 20.0 mg, 0.05 mmol) in a 10 mL microwave vial.

  • Add 3 mL of 6 M aqueous HCl.

  • Seal the vial and heat in the microwave reactor at 170°C for 5 minutes with a maximum power of 200 W.

  • After cooling, the reaction mixture can be worked up to isolate the final 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

Reaction StepConventional MethodMicrowave-Assisted MethodYield (%)Reference
1,3-Dipolar CycloadditionSeveral hours to days at room temperature or reflux5-10 minutes at 180°C70%[1]
Acid Hydrolysis & LactonizationProlonged heating (hours) under reflux5 minutes at 170°CReasonable
Protocol 2: Synthesis of Amide and Ester Derivatives from Furan Precursors

This protocol outlines a general and efficient microwave-assisted method for the synthesis of furan-containing amides and esters, which can be precursors or analogues of this compound derivatives. This approach highlights the versatility of microwave energy in facilitating coupling reactions.[9]

Reaction Scheme:

G Reagents Furoic Acid Amine or Alcohol Microwave Microwave Irradiation (Optimized Time & Temp) Reagents->Microwave Coupling Coupling Reagent (e.g., DMT/NMM/TsO⁻ or EDC) Coupling->Microwave Solvent Solvent (e.g., DCM) Solvent->Microwave Product { Furan Amide or Ester} Microwave->Product

Caption: General Scheme for Amide/Ester Synthesis.

Step-by-Step Protocol:

  • In a microwave-safe vessel, dissolve the furoic acid derivative (1.0 equiv) and the corresponding amine or alcohol (1.1 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add the coupling reagent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equiv).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under optimized conditions (e.g., 100°C for 15-30 minutes). The optimal time and temperature should be determined for each specific substrate combination.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • The crude product can be purified by crystallization or flash chromatography to afford the desired amide or ester in good to very good yields.[9]

Key Considerations for Protocol Optimization:

  • Solvent Choice: The choice of solvent is crucial in microwave chemistry as it needs to efficiently absorb microwave energy. Polar solvents like DMF, ethanol, and water are commonly used.

  • Catalyst Selection: For certain transformations, the use of a catalyst can be beneficial. The catalyst should be stable under microwave irradiation.

  • Temperature and Pressure Monitoring: It is essential to use a dedicated microwave reactor with temperature and pressure sensors to ensure safety and reproducibility.

Mechanistic Insights: The "Microwave Effect"

While the acceleration of reactions under microwave irradiation is primarily attributed to rapid thermal effects, there is ongoing research into the existence of non-thermal "microwave effects." These are proposed to arise from the direct interaction of the electromagnetic field with the molecules, potentially leading to changes in activation energy and reaction pathways. Regardless of the exact mechanism, the empirical evidence overwhelmingly supports the significant advantages of microwave-assisted synthesis in a wide range of organic transformations.[6][10]

Conclusion: A Greener and Faster Future for Medicinal Chemistry

Microwave-assisted synthesis has established itself as a powerful tool for the rapid and efficient preparation of complex organic molecules like this compound derivatives. By significantly reducing reaction times, increasing yields, and promoting greener chemical processes, this technology is accelerating the pace of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of microwave chemistry in their synthetic endeavors, paving the way for the discovery of the next generation of therapeutic agents.

References

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • (S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions - Asian Journal of Pharmaceutical Research.
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central.
  • Microwave-Assisted γ-Valerolactone Production for Biomass Lignin Extraction: A Cascade Protocol - MDPI.
  • Mechanistic study of a microwave-assisted organic reaction | Request PDF - ResearchGate.
  • (PDF) Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules - ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established protocols and an understanding of the underlying reaction mechanisms, this document provides in-depth troubleshooting advice and detailed experimental procedures to help you achieve high yields and purity.

Introduction: The Chemistry and Importance

(S)-5-Oxotetrahydrofuran-2-carboxylic acid is a valuable chiral building block in organic synthesis, notably used in the preparation of pharmaceuticals and natural products. The most common and cost-effective synthesis route starts from readily available L-glutamic acid. The reaction proceeds via a diazotization of the primary amine, followed by an intramolecular nucleophilic attack by the γ-carboxylic acid group, leading to cyclization and the desired lactone.

The core of this transformation involves the formation of a highly unstable aliphatic diazonium salt.[1][2] Unlike their aromatic counterparts, which are stabilized by resonance, aliphatic diazonium salts readily decompose by expelling nitrogen gas (N₂) to form a carbocation intermediate.[2][3][4] The success of the synthesis hinges on controlling the fate of this transient intermediate to favor the desired intramolecular lactonization over competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and general reaction scheme?

The most prevalent and economical starting material is L-glutamic acid. The overall transformation is a one-pot reaction where the primary amine of glutamic acid is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (typically HCl or H₂SO₄) at low temperatures. This intermediate is not isolated and immediately undergoes intramolecular cyclization to form the γ-lactone.

Q2: What is a realistic expected yield for this synthesis?

Under optimized conditions, this synthesis is known for its high efficiency. Reported yields are frequently in the range of 90-98%.[5] Yields significantly below 85% suggest that one or more reaction parameters are suboptimal and require troubleshooting.

Q3: How can I monitor the reaction's progress?

The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Starting Material (L-Glutamic Acid): Being highly polar, it will have a very low Rf value (close to the baseline) in moderately polar solvent systems. A typical mobile phase for amino acids is n-butanol:acetic acid:water (4:1:1).[6]

  • Product (this compound): Being less polar than glutamic acid, it will have a higher Rf value. A suitable eluent would be ethyl acetate:hexanes with 1% acetic acid (e.g., 70:30:1).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica TLC plate. The disappearance of the glutamic acid spot and the appearance of a new, higher Rf product spot indicate reaction progression.

Q4: What are the critical safety precautions for this reaction? The diazotization reaction evolves nitrogen (N₂) and nitrogen oxides (NOx), which are toxic. The reaction should be performed in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry, but in this synthesis, the intermediate is transient and consumed in situ, minimizing this risk. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Question: "My final yield is well below 80%. What are the most likely causes and how can I fix them?"

Low yield is the most common issue and typically points to problems with the diazotization step. The key is managing the unstable aliphatic diazonium intermediate.

  • Cause A: Improper Temperature Control

    • Why it happens: The aliphatic diazonium salt is extremely unstable at elevated temperatures.[3][4] If the temperature rises above 5-10 °C during the addition of sodium nitrite, the diazonium intermediate decomposes rapidly and non-productively. This leads to the formation of a carbocation that can react with water or chloride ions in the mixture, leading to side products instead of the desired lactone.[7]

    • Solution:

      • Maintain a strict temperature of 0 to -5 °C during the dropwise addition of the sodium nitrite solution.[5][8]

      • Use an ice-salt bath for more effective cooling.

      • Ensure the sodium nitrite solution is pre-chilled before addition.

      • Add the nitrite solution very slowly (e.g., over 1 hour) to allow the reaction's exotherm to dissipate.[5]

  • Cause B: Incorrect Reagent Stoichiometry or Quality

    • Why it happens: The reaction requires a slight excess of sodium nitrite and sufficient acid to generate nitrous acid (HONO) in situ and protonate the carboxylic acid groups.[9] Old sodium nitrite can degrade, and an insufficient amount will lead to incomplete conversion of the starting material.

    • Solution:

      • Use a slight molar excess of sodium nitrite (approx. 1.5-1.6 equivalents relative to glutamic acid).[5]

      • Use freshly purchased, high-purity sodium nitrite.

      • Ensure a sufficient amount of strong acid is present to maintain a low pH.

  • Cause C: Inefficient Workup and Extraction

    • Why it happens: The product is a polar carboxylic acid and is water-soluble. During the extraction from the aqueous reaction mixture, insufficient extraction with the organic solvent will leave a significant portion of the product behind.

    • Solution:

      • After removing water in vacuo, use a reliable extraction solvent like ethyl acetate.

      • Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete recovery.

      • Combine the organic layers, dry thoroughly with an agent like anhydrous Na₂SO₄ or MgSO₄, and filter before concentrating.[8]

Problem 2: Impure Product (Oily or Discolored)

Question: "My final product is a dark-colored, viscous oil instead of a white/light-yellow solid. What are the impurities and how can I purify it?"

The formation of a non-crystalline or colored product indicates the presence of side products or residual starting materials.

Impurity/Side ProductFormation MechanismRecommended Purification Method
2-Hydroxyglutaric acid The carbocation intermediate is trapped by water, a competing nucleophile. Can also result from hydrolysis of the lactone product during workup if pH becomes basic.Acid-Base Extraction: Dissolve the crude product in ethyl acetate. Extract with a saturated sodium bicarbonate solution. The desired carboxylic acid and the di-acid impurity will move to the aqueous layer as carboxylate salts. Wash the aqueous layer with ether to remove neutral impurities. Re-acidify the aqueous layer carefully with cold 1M HCl to pH ~2 and extract the product back into ethyl acetate. The more polar di-acid may have lower extraction efficiency, leading to purification.
2-Chloroglutaric acid The carbocation intermediate is trapped by chloride ions from the HCl used in the reaction.Column Chromatography: While challenging for polar acids, silica gel chromatography using a mobile phase of ethyl acetate/hexanes with 1-2% acetic acid can separate the desired lactone from the more polar chloro-diacid.
Polymeric/Colored Byproducts Uncontrolled decomposition of the diazonium salt at higher temperatures can lead to complex mixtures and colored polymeric materials.Charcoal Treatment & Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate). Add a small amount of activated charcoal, heat briefly, and filter hot through celite to remove colored impurities. Allow the filtrate to cool for recrystallization.

If your product is an oil, it may be impure or simply a supercooled liquid.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal if available.

  • Two-Solvent Recrystallization: If a single solvent fails, use a two-solvent system.[10][11]

    • Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone, or methanol).

    • Slowly add a "poor" solvent where it is insoluble (e.g., hexanes, heptane, or diethyl ether) dropwise at room temperature or while warm until the solution becomes persistently cloudy.

    • Add a drop or two of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly and undisturbed to promote crystal growth.

Key Experimental Protocols

Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid

This protocol is adapted from established literature procedures.[5][8]

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend L-glutamic acid (10.0 g, 68 mmol) in 100 mL of deionized water.

  • Cooling: Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.

  • Reagent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, 7.5 g, 109 mmol, 1.6 equiv) in 50 mL of water and cool the solution in an ice bath.

  • Diazotization: Slowly and simultaneously, add the cold NaNO₂ solution and 10 mL of concentrated HCl dropwise to the glutamic acid suspension over 1 hour. CRITICAL: Ensure the internal temperature does not exceed 5 °C. You will observe gas evolution (N₂).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. The solution should become clear.

  • Workup - Concentration: Concentrate the reaction mixture using a rotary evaporator under reduced pressure. CRITICAL: Keep the water bath temperature below 50 °C to prevent product degradation. You will obtain a viscous, yellowish oil or semi-solid containing the product and inorganic salts.

  • Workup - Extraction: Add 150 mL of ethyl acetate to the residue and stir vigorously for 30 minutes to dissolve the organic product.

  • Isolation: Filter the mixture to remove the insoluble inorganic salts (NaCl). Wash the solid salt cake with additional ethyl acetate (2 x 50 mL).

  • Final Steps: Combine all the ethyl acetate extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the final product, which may be a light-yellow oil or a solid. High vacuum can be applied to remove residual solvent. Expected yield: 8.5 - 9.0 g (91-98%).

Visualizations and Data

Workflow Diagram

The following diagram outlines the complete workflow from starting material to purified product.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. L-Glutamic Acid Suspension in Water B 2. Cool to 0°C A->B C 3. Slow Addition of NaNO2 / HCl B->C D 4. Stir at Room Temp (12-18h) C->D E 5. Concentrate in vacuo (<50°C) D->E Proceed to Workup F 6. Extract with Ethyl Acetate E->F G 7. Filter off Inorganic Salts F->G H 8. Dry Organic Layer (Na2SO4) G->H I 9. Concentrate to yield Pure Product H->I J Optional: Recrystallization I->J If impure

Caption: Overall workflow for the synthesis and purification.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose the cause of a low-yield experiment.

G Start Low Yield Observed TempCheck Was Temp > 5°C during addition? Start->TempCheck ReagentCheck Were reagents fresh & stoichiometry correct (1.6 eq NaNO2)? TempCheck->ReagentCheck No Sol_Temp Cause: Diazonium Decomposition. Solution: Use ice-salt bath, add reagents slower, pre-chill reagents. TempCheck->Sol_Temp Yes WorkupCheck Were multiple (3+) extractions performed? ReagentCheck->WorkupCheck Yes Sol_Reagent Cause: Incomplete Reaction. Solution: Use fresh NaNO2, verify molar ratios. ReagentCheck->Sol_Reagent No Sol_Workup Cause: Product Loss to Aqueous Layer. Solution: Increase number of extractions, ensure thorough mixing. WorkupCheck->Sol_Workup No End Yield Improved WorkupCheck->End Yes Sol_Temp->End Sol_Reagent->End Sol_Workup->End

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study.
  • Explain why aromatic diazonium salts are stable whereas aliph
  • A Comparative Stability Analysis of Aliphatic Diazonium Salts: A Guide for Researchers. Benchchem.
  • Aliphatic diazonium salts are unstable. Why? Quora.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • This compound | 4344-84-7. Biosynth.
  • Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry.
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. ChemicalBook.
  • Diazotiz
  • Diazotiz
  • DIAZOTIS
  • Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Diazotiz
  • Protected glutamic acid detection by TLC?
  • Two-Solvent Recrystalliz
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4. PubChem.
  • Go-to recrystalliz
  • This compound, ethyl ester. NIST WebBook.
  • Diazotis
  • (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%. Sigma-Aldrich.
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis. chemicalbook.com.
  • Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence.
  • Optimization of the Conditions for Assay of Glutamic Acid by Thin Layer Chromatography.
  • carboxylic acid TLC. Reddit.
  • Custom Diazotiz
  • DLLME Extraction of Amino Acids from Blood Sample and its Pro. Gavin Publishers.

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Technical Support Center: Optimizing Chiral Resolution of 5-Oxotetetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of this important chiral building block. The enantiomers of this compound are valuable intermediates in the synthesis of various biologically active molecules.[1]

This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively optimize your resolution protocols.

I. Foundational Concepts: Understanding the Resolution Landscape

The successful separation of the enantiomers of this compound hinges on converting the racemic mixture into a pair of diastereomers with different physical properties, which can then be separated.[2] The most common approaches are diastereomeric salt crystallization and enzymatic resolution.

Diagram: General Approaches to Chiral Resolution

Chiral Resolution Approaches Racemic_Acid Racemic 5-Oxotetrahydrofuran- 2-carboxylic Acid Diastereomeric_Salts Diastereomeric Salts (R-acid, S-base) & (S-acid, S-base) Racemic_Acid->Diastereomeric_Salts Salt Formation Enzymatic_Reaction Enantioselective Esterification/ Hydrolysis Racemic_Acid->Enzymatic_Reaction Chiral_Base Chiral Resolving Agent (Base) Chiral_Base->Diastereomeric_Salts Enzyme Enzyme (e.g., Lipase) Enzyme->Enzymatic_Reaction Separation Separation (e.g., Crystallization) Diastereomeric_Salts->Separation Pure_Enantiomers Pure Enantiomers Separation->Pure_Enantiomers Liberation of Acid Enzymatic_Reaction->Pure_Enantiomers Separation of Ester and Acid

Caption: Overview of diastereomeric salt crystallization and enzymatic resolution.

II. Troubleshooting Guide & FAQs: Diastereomeric Salt Crystallization

Diastereomeric salt formation followed by fractional crystallization is a widely used and scalable method for chiral resolution.[3] However, it often requires empirical optimization.

Frequently Asked Questions

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and solutions?

A1: The absence of crystallization is a common issue and can stem from several factors:

  • Supersaturation Has Not Been Reached: The solution might be too dilute.

    • Solution: Carefully evaporate the solvent under reduced pressure to increase the concentration of the diastereomeric salts.[4]

  • Incorrect Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.

    • Solution: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol; ketones like acetone; esters like ethyl acetate; and non-polar solvents like toluene, often in combination). The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[4]

  • Inhibition by Impurities: Even trace impurities can interfere with the nucleation process.

    • Solution: Ensure the starting racemic this compound and the chiral resolving agent are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

  • High Energy Barrier for Nucleation: The system may be in a metastable state.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of the desired pure diastereomeric salt, "seeding" the solution with a few crystals can be highly effective.[4]

Q2: My product is "oiling out" as a liquid instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase because its melting point is below the crystallization temperature or the concentration is too high.[4]

  • Solution 1: Adjust Concentration: The most straightforward approach is to add more solvent to decrease the concentration.[4]

  • Solution 2: Lower the Temperature: Slowly cool the solution to a temperature below the melting point of the oil. This may encourage solidification.

  • Solution 3: Modify the Solvent System: A less polar solvent might increase the melting point of the salt and favor a crystalline solid. Try adding a co-solvent like heptane or toluene to your primary solvent.

Q3: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve the selectivity?

A3: Low enantiomeric excess is a direct result of poor discrimination between the two diastereomeric salts during crystallization. This indicates that the solubilities of the two salts in your chosen system are too similar.

  • Core Strategy: Rigorous Optimization. The key to high e.e. lies in maximizing the solubility difference between the two diastereomers.

    • Resolving Agent Screening: The interaction between the acid and the chiral base is critical. It is highly recommended to screen a variety of chiral amines. Common choices for resolving carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, and cinchonidine.[2][5]

    • Solvent System Optimization: This is the most critical parameter. A multi-solvent system often provides the necessary fine-tuning of solubility. A detailed protocol for screening is provided below.

    • Temperature Control: Crystallization temperature significantly impacts solubility. A slower cooling rate can lead to more selective crystallization and higher purity.

    • Recrystallization: It is often necessary to perform one or more recrystallizations of the obtained salt to enhance the enantiomeric excess to the desired level (>99% e.e.).

Experimental Protocol: Screening for Optimal Resolving Agent and Solvent
  • Preparation: In a series of small vials, dissolve a known amount of racemic this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Addition of Resolving Agent: To each vial, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a different chiral amine. Using less than one equivalent of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.[6]

  • Observation: Allow the vials to stand at room temperature and then cool to 4°C. Observe for the formation of a crystalline precipitate.

  • Analysis: Isolate the solid by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid by treating the salt with a dilute strong acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate).

  • Determine Enantiomeric Excess: Analyze the recovered acid by chiral HPLC or by converting it to a diastereomeric derivative (e.g., with a chiral alcohol) and analyzing by standard HPLC or NMR.[7]

Data Interpretation: Solvent and Resolving Agent Selection
Resolving AgentSolventYield of Salt (%)e.e. of Acid (%)Observations
(R)-1-PhenylethylamineEthanol3585Fine white needles
(R)-1-PhenylethylamineAcetone2070Small prisms
(S)-1-PhenylethylamineEthanol3888Fine white needles
BrucineMethanol4592Large, well-formed crystals
CinchonidineEthyl Acetate1565Oiled out initially

This is example data. Actual results will vary.

Based on this hypothetical data, Brucine in methanol would be the most promising system to pursue for further optimization due to the high initial enantiomeric excess.

Diagram: Workflow for Optimizing Diastereomeric Salt Crystallization

Optimization_Workflow cluster_0 Screening Phase cluster_1 Optimization Phase Start Racemic Acid + Solvent Library AddAgent Add 0.5 eq. Chiral Resolving Agent Start->AddAgent Observe Observe Crystallization (RT & 4°C) AddAgent->Observe Analyze Isolate Solid & Determine e.e. Observe->Analyze Select Select Best Agent/Solvent Pair Analyze->Select High e.e.? Opti_Solvent Optimize Solvent Ratio & Concentration Select->Opti_Solvent Opti_Temp Optimize Cooling Profile Opti_Solvent->Opti_Temp Recrystallize Recrystallize to >99% e.e. Opti_Temp->Recrystallize Final Pure Enantiomer Recrystallize->Final

Caption: Systematic workflow for optimizing diastereomeric salt crystallization.

III. Troubleshooting Guide & FAQs: Enzymatic Resolution

Enzymatic resolution offers high selectivity under mild conditions.[8] The most common method for carboxylic acids is the enantioselective esterification or hydrolysis of an ester derivative, often catalyzed by lipases.[1][8]

Frequently Asked Questions

Q1: My enzymatic reaction is very slow or has stalled. What can I do?

A1: Slow reaction rates can be due to several factors related to the enzyme's activity and the reaction conditions.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

    • Solution: Lower the initial substrate concentration. For product inhibition, consider in-situ product removal if feasible.

  • Incorrect pH: Enzyme activity is highly pH-dependent.

    • Solution: Ensure the reaction is performed in a buffer at the optimal pH for the specific lipase being used (typically around pH 7 for hydrolysis).[8]

  • Poor Enzyme-Substrate Contact: In non-aqueous media (for esterification), the enzyme may not be well-dispersated.

    • Solution: Use an immobilized enzyme preparation for better stability and dispersion. Gentle agitation is crucial.

  • Water Content (for Esterification): In esterification reactions, the water produced can lead to the reverse hydrolysis reaction, stopping the net forward reaction.

    • Solution: Add molecular sieves or perform the reaction under vacuum to remove water as it is formed.

Q2: The enantiomeric excess of both the product and the remaining starting material is low after reaching ~50% conversion. Why is this happening?

A2: This indicates that the enzyme you have chosen does not have high enantioselectivity (a low E-value) for your specific substrate.

  • Solution 1: Screen Different Enzymes: The selectivity of lipases can vary significantly. Screen a panel of different lipases (e.g., Candida antarctica lipase B (CAL-B), Burkholderia cepacia lipase, Amano PS) to find one with higher selectivity for your substrate.[8][9]

  • Solution 2: Modify the Substrate: The steric and electronic properties of the alcohol used for esterification can influence the enzyme's selectivity. Try different alcohols (e.g., methanol, butanol, benzyl alcohol).

  • Solution 3: Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the hydrolysis of a racemic ester, a common approach.

  • Ester Synthesis: First, convert the racemic this compound to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in a phosphate buffer (e.g., 0.1 M, pH 7.0).

    • Add the lipase (e.g., 10% by weight of the ester).[8]

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching the enzyme (e.g., by filtration or adding a water-miscible organic solvent), and analyzing the composition (ester and acid) and the e.e. of both by chiral HPLC.

  • Work-up: Stop the reaction at or near 50% conversion by filtering off the enzyme.

  • Separation:

    • Acidify the filtrate to pH ~2 with dilute HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layer will contain the unreacted ester (one enantiomer). The aqueous layer can be extracted further to isolate the carboxylic acid product (the other enantiomer). Alternatively, the mixture of ester and acid can be separated by column chromatography.[8]

Diagram: Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution Start Racemic Ester of This compound Reaction Add Lipase in Aqueous Buffer (pH 7) Start->Reaction Monitoring Monitor Conversion & e.e. by Chiral HPLC Reaction->Monitoring Monitoring->Reaction Continue Stop Stop Reaction at ~50% Conversion Monitoring->Stop Conversion ≈ 50% Separation Acidify & Extract to Separate Acid and Unreacted Ester Stop->Separation Products (R)-Acid & (S)-Ester (or vice versa) Separation->Products

Caption: Workflow for a typical enzymatic kinetic resolution via hydrolysis.

IV. Concluding Remarks

Optimizing the chiral resolution of this compound is an empirically driven process that requires systematic screening and fine-tuning of experimental parameters. Whether pursuing diastereomeric salt crystallization or enzymatic methods, a thorough understanding of the underlying principles is paramount. This guide provides a framework for troubleshooting common issues and logically approaching the optimization process. By methodically evaluating resolving agents, solvent systems, enzymes, and reaction conditions, researchers can develop robust and efficient protocols for obtaining the desired enantiomerically pure products.

V. References

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents. Available at:

  • Chiral resolution - Wikipedia. Available at: [Link]

  • This compound | CAS#:4344-84-7 | Chemsrc. Available at: [Link]

  • Intermolecular Association of tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study - PubMed. Available at: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J. Available at: [Link]

  • Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PubMed. Available at: [Link]

  • 4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids | Request PDF. Available at: [Link]

  • Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior | Journal of the American Chemical Society. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

  • Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions - ResearchGate. Available at: [Link]

  • Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing). Available at: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. Available at: [Link]

  • asymmetric synthesis of tertiary 2-substituted 5-oxotetrahyrofuran-2-carboxylic acids - LOCKSS. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. Available at: [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]

  • Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Publishing. Available at: [Link]

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed. Available at: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - mediaTUM. Available at: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. Available at: [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]

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Technical Support Center: Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid from Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-oxotetrahydrofuran-2-carboxylic acid from glutamic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this synthesis and overcome common challenges related to byproduct formation.

Introduction to the Synthesis

The conversion of L-glutamic acid to (S)-5-oxotetrahydrofuran-2-carboxylic acid is a cornerstone of stereospecific synthesis, providing a valuable chiral building block for numerous applications, including the development of pharmaceuticals.[1] The reaction is typically a one-pot synthesis involving the diazotization of the primary amine of glutamic acid with sodium nitrite in an acidic medium, followed by intramolecular cyclization. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts, impacting yield and purity.

This guide is structured to provide a comprehensive understanding of the reaction, from the underlying mechanism to practical, hands-on advice for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from glutamic acid?

The core of the synthesis is the diazotization of the primary amino group of glutamic acid. In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). Nitrous acid then reacts with the primary amine of glutamic acid to form a diazonium salt intermediate. This intermediate is unstable and readily undergoes nucleophilic substitution by the γ-carboxylic acid group, leading to the formation of the desired this compound and the liberation of nitrogen gas.

Q2: What are the most common byproducts I should be aware of in this synthesis?

While the desired product can be obtained in high yield, several byproducts can form, complicating purification and reducing the overall efficiency. The most probable byproducts include:

  • 2-Hydroxyglutaric acid: This is the open-chain precursor to the desired lactone. Incomplete cyclization, often due to an excess of water or unfavorable pH, can result in the presence of this byproduct.

  • 2-Chloroglutaric acid: If hydrochloric acid is used as the mineral acid, the chloride ion can act as a nucleophile and attack the carbocation intermediate formed after the loss of nitrogen from the diazonium salt. This results in the formation of 2-chloroglutaric acid.

  • Glutaric acid: Reductive deamination of glutamic acid can lead to the formation of glutaric acid, although this is generally a minor byproduct under standard diazotization conditions.[2]

  • Pyroglutamic acid: While more commonly associated with the cyclization of glutamine or glutamic acid residues in peptides, there is a possibility of its formation under certain conditions, particularly if the reaction temperature is not well-controlled.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can be attributed to several factors:

  • Suboptimal Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (typically -5 to 0 °C) during the addition of sodium nitrite is critical to prevent the decomposition of the intermediate and the formation of undesired side products.

  • Incorrect Stoichiometry: An inappropriate ratio of sodium nitrite to glutamic acid can lead to incomplete reaction or an excess of nitrous acid, which can participate in side reactions.

  • Inadequate Mixing: Homogeneous mixing is essential for the efficient formation of the diazonium salt and its subsequent cyclization. Vigorous stirring should be maintained throughout the reaction.

  • pH of the Reaction Mixture: The pH of the reaction medium influences both the formation of nitrous acid and the stability of the diazonium salt. A strongly acidic environment is necessary.

Q4: I am having difficulty purifying the final product. What purification strategies do you recommend?

The crude product is often an oil or a semi-solid. A common and effective purification method involves:

  • Extraction: After the reaction is complete, the aqueous solution is typically concentrated under reduced pressure. The resulting residue is then extracted with an organic solvent, such as ethyl acetate. The desired product is soluble in ethyl acetate, while inorganic salts remain in the aqueous phase.[3][4]

  • Filtration: If a solid precipitate (primarily inorganic salts) is present after dissolving the crude product in the extraction solvent, it should be removed by filtration.[3][4]

  • Drying and Concentration: The organic extract is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product.

For highly pure material, column chromatography on silica gel may be employed, although this is often not necessary for many applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Temperature too high during NaNO₂ addition. Maintain the reaction temperature between -5 °C and 0 °C using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the temperature closely.
Incomplete reaction. Ensure the correct stoichiometry of reagents is used. Allow the reaction to stir for a sufficient amount of time after the addition of sodium nitrite, as specified in the protocol.
Poor mixing. Use a magnetic stirrer or overhead stirrer that provides vigorous agitation of the reaction mixture.
Product is a dark, viscous oil Decomposition of the diazonium intermediate. This is often a result of poor temperature control. Follow the recommendations for maintaining a low reaction temperature.
Presence of polymeric byproducts. Ensure the reaction is not overly concentrated during the initial stages.
Presence of significant amounts of 2-hydroxyglutaric acid Incomplete cyclization. After the initial reaction, gentle heating (e.g., to room temperature or slightly above) for a period can promote lactonization. Ensure the pH remains acidic.
Presence of 2-chloroglutaric acid (when using HCl) Nucleophilic attack by chloride ions. While difficult to completely eliminate when using HCl, minimizing the reaction time and maintaining a low temperature can reduce its formation. Alternatively, consider using a non-nucleophilic acid like sulfuric acid, though this may require optimization of reaction conditions.

Experimental Protocols

Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-glutamic acid in deionized water.

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite in deionized water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the glutamic acid solution over a period of at least one hour, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2-3 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.[3]

  • Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C to obtain a viscous oil.

  • Add ethyl acetate to the residue and stir vigorously.

  • Filter any insoluble solids (inorganic salts) and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil or semi-solid.[3][4]

Analytical Methods for Quality Control
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The ¹H NMR spectrum of (S)-5-oxotetrahydrofuran-2-carboxylic acid in CDCl₃ typically shows characteristic multiplets for the ring protons and a broad singlet for the carboxylic acid proton.[3][5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (m/z for [M+H]⁺ or [M-H]⁻).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the lactone carbonyl group (around 1770 cm⁻¹) and the carboxylic acid carbonyl group (around 1720 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.

Visualizing the Reaction and Byproduct Formation

Reaction Pathway

Reaction_Pathway Glutamic_Acid L-Glutamic Acid Diazonium_Salt Diazonium Salt Intermediate Glutamic_Acid->Diazonium_Salt NaNO₂, HCl -5 to 0 °C Product (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Diazonium_Salt->Product Intramolecular Cyclization

Caption: Main reaction pathway for the synthesis.

Byproduct Formation Pathways

Byproduct_Formation cluster_byproducts Byproduct Formation Diazonium_Salt Diazonium Salt Intermediate Hydroxy_Acid 2-Hydroxyglutaric Acid Diazonium_Salt->Hydroxy_Acid H₂O Attack Chloro_Acid 2-Chloroglutaric Acid Diazonium_Salt->Chloro_Acid Cl⁻ Attack Product (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Diazonium_Salt->Product Intramolecular Cyclization Hydroxy_Acid->Product Lactonization

Caption: Formation of major byproducts.

References

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate.
  • glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. WSU Research Exchange.
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem.
  • This compound, ethyl ester. NIST WebBook.
  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Technical Support Center: Improving Enantiomeric Excess of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis and resolution of 5-oxotetrahydrofuran-2-carboxylic acid. This valuable chiral building block is a key intermediate in the synthesis of numerous natural products and pharmaceuticals. Achieving high enantiomeric excess (ee) is often a critical and challenging step. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately leading to improved stereoselectivity.

Here, you will find a structured approach to troubleshooting, detailed experimental protocols, and data-driven insights to optimize your synthetic strategy. The content is organized in a question-and-answer format to directly address specific problems you may be facing in the lab.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common pitfalls and provides systematic approaches to overcoming them.

I. Issues in Asymmetric Synthesis

Asymmetric synthesis offers a direct route to enantiomerically enriched products, but achieving high ee can be elusive. Common challenges include low selectivity, poor yield, and reaction stalling.

Question 1: My asymmetric hydrogenation of a precursor to this compound is yielding low enantiomeric excess. What are the most likely causes and how can I improve it?

Low enantiomeric excess in asymmetric hydrogenation is a frequent issue stemming from several factors. A systematic investigation is key to identifying the root cause.

Initial Checks:

  • Catalyst Integrity: Ensure the chiral ligand and metal precursor are of high purity and have been stored correctly under an inert atmosphere. Many catalysts are sensitive to air and moisture.[1]

  • Reagent and Solvent Quality: Use freshly distilled, anhydrous solvents. Trace impurities, particularly water, can deactivate the catalyst or interfere with the chiral environment. Titrate any organometallic reagents before use.[1]

  • Reaction Temperature: Temperature control is critical. Even minor fluctuations can significantly impact enantioselectivity.[1][2] Ensure your cooling bath is stable and consider screening a range of temperatures to find the optimum.[1] In some cases, a lower temperature can dramatically improve or even reverse enantioselectivity.[2]

Systematic Troubleshooting Workflow:

dot graph TD { A[Start: Low ee Observed] --> B{Verify Analytical Method}; B -- "Method Validated" --> C{Check Reagent & Solvent Purity}; B -- "Method Invalid" --> D[Re-validate Chiral HPLC/GC]; C -- "Purity Confirmed" --> E{Optimize Reaction Conditions}; C -- "Impurity Suspected" --> F[Purify/Replace Reagents]; E --> G{Screen Ligands/Catalysts}; E --> H{Adjust Temperature}; E --> I{Vary Solvent}; E --> J{Modify Catalyst Loading}; G --> K[Select Optimal Catalyst]; H --> K; I --> K; J --> K; K --> L[Optimized Reaction]; L --> M[High ee Achieved];

} dot Caption: Troubleshooting workflow for low enantiomeric excess.

Advanced Optimization Strategies:

  • Ligand Screening: The choice of chiral ligand is paramount. If a standard ligand is underperforming, screen a variety of ligands with different electronic and steric properties. For instance, in Rh-catalyzed hydrogenations of γ-butenolides, ligands like ZhaoPhos have shown excellent results.[3][4]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of non-coordinating solvents such as toluene, dichloromethane, or THF.[1] Sometimes, a switch to a more coordinating solvent can be beneficial.[5]

  • Catalyst Loading and Substrate Concentration: While seemingly straightforward, the ratio of catalyst to substrate can affect the reaction's stereochemical outcome. Vary the catalyst loading to find the optimal concentration.[1]

Question 2: I am attempting an asymmetric oxidation to produce 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, but the yield is low and the ee is moderate. How can I optimize this process?

Asymmetric oxidation reactions are sensitive to the electronic nature of the substrate and the precise composition of the catalytic system.

Key Parameters to Investigate:

  • Substrate Electronics: For the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, electron-donating substituents on the aryl ring have been shown to increase the yield but decrease the enantioselectivity.[6][7] Conversely, electron-withdrawing groups may lead to higher ee but potentially lower conversion.

  • Catalyst Stoichiometry: In systems like the Ti(Oi-Pr)4/diethyl tartrate/t-BuOOH complex, the molar ratios of the components are crucial.[8] A systematic screening of these ratios is necessary to find the optimal conditions for your specific substrate.[8]

ParameterEffect on YieldEffect on eeRecommendation
Electron-donating substituent on aryl ring Increases[6][7]Decreases[6][7]Be aware of this trade-off.
Molar ratio of Ti(Oi-Pr)4/tartrate/oxidant Highly dependentHighly dependentSystematically screen ratios.[8]
Reaction Temperature Can influence rateCan significantly impact eeScreen a range of temperatures.

Table 1: Influence of key parameters on the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones.

II. Challenges in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful tool for separating enantiomers. However, achieving high conversion and excellent ee often requires careful optimization.

Question 3: My enzymatic kinetic resolution of a this compound ester is slow and results in an ee of less than 90%. What steps can I take to improve this?

Slow reaction rates and suboptimal enantioselectivity in enzymatic resolutions can often be addressed by optimizing the reaction environment and choosing the right enzyme.

Troubleshooting and Optimization Strategy:

  • Enzyme Selection: Screen a panel of commercially available lipases and esterases. Different enzymes exhibit varying activities and enantioselectivities towards a given substrate.[9][10] For example, lipoprotein lipase from Burkholderia sp. has shown high selectivity for certain α-sulfinyl esters.[9]

  • Solvent System (Medium Engineering): The choice of solvent is critical. Many enzymes function well in organic solvents like methyl tert-butyl ether (MTBE) or toluene.[11] The presence of a small amount of a co-solvent like DMSO can sometimes improve substrate solubility and increase enzyme activity without significantly affecting enantioselectivity.[10]

  • Temperature and pH: These are fundamental parameters for enzyme activity and stability. The optimal temperature for many lipases is often between 30-50°C.[11] The pH of the aqueous buffer (if used) should be optimized for the specific enzyme.

  • Acylating Agent (for ester resolution): The nature of the acylating agent can influence the reaction rate and selectivity. Screen different acyl donors if the reaction is sluggish.

  • Reaction Time and Conversion: In kinetic resolutions, the highest ee for the unreacted starting material is achieved at around 50% conversion.[12] Pushing the reaction to higher conversions will decrease the ee of the remaining substrate. Monitor the reaction progress over time to determine the optimal endpoint.

dot graph TD { A[Start: Low ee & Slow Rate] --> B{Screen Enzyme Library}; B -- "Optimal Enzyme Found" --> C{Optimize Solvent System}; C -- "Solvent Selected" --> D{Adjust Temperature & pH}; D -- "Temp/pH Optimized" --> E{Monitor Conversion vs. Time}; E -- "Optimal Time Determined" --> F[Stop Reaction at ~50% Conversion]; F --> G[Achieve High ee];

} dot Caption: Optimization workflow for enzymatic kinetic resolution.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dialkyl 2-Oxoglutarate

This protocol is adapted from methodologies that yield chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess.[13]

Materials:

  • Dialkyl 2-oxoglutarate (substrate)

  • Cinchona-modified Pt/Al2O3 catalyst

  • Anhydrous solvent (e.g., toluene, acetic acid)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., argon or nitrogen).

  • Charging the Reactor: Under an inert atmosphere, add the cinchona-modified Pt/Al2O3 catalyst to the reactor.

  • Addition of Substrate and Solvent: Add the anhydrous solvent followed by the dialkyl 2-oxoglutarate substrate.

  • Pressurization: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).[4]

  • Workup: Carefully depressurize the reactor and filter the reaction mixture to remove the heterogeneous catalyst.

  • Cyclization: The resulting hydroxy ester can be cyclized to the desired 5-oxotetrahydrofuran-2-carboxylate, often spontaneously or with mild acid catalysis.

  • Purification and Analysis: Purify the product by column chromatography or distillation. Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Validation of Chiral HPLC Method for ee Determination

An unvalidated analytical method can provide misleading ee values.[14] This protocol outlines the key steps for validating your chiral HPLC method.

Objective: To ensure the accuracy, precision, and reliability of the % ee measurement.

Procedure:

  • Resolution (Rs):

    • Inject a racemic standard of your this compound (or its derivative).

    • Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base.

    • Target: Aim for an Rs value greater than 1.5.[14]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50 of the two enantiomers).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to determine the accuracy of the method.[14]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values.

    • The relative standard deviation (RSD) should be low, typically <2%.[14]

  • Linearity:

    • Prepare a series of solutions with varying concentrations for each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer.

    • Verify that the detector response is linear across the relevant concentration range.[14] This is crucial as one enantiomer might have a different response factor than the other.

Part 3: Final Checklist for Optimizing Enantiomeric Excess

Before initiating a new set of experiments, review this final checklist to ensure all critical variables are considered.

  • [ ] Analytical Method: Has your chiral HPLC/GC method been fully validated for resolution, accuracy, and precision?

  • [ ] Reagent Quality: Are all reagents and catalysts of the highest possible purity? Are solvents anhydrous?

  • [ ] Inert Atmosphere: Is the reaction being conducted under a strictly inert atmosphere to prevent catalyst deactivation?

  • [ ] Temperature Control: Is the reaction temperature stable and have you explored a range of temperatures?

  • [ ] Catalyst/Ligand Choice: Have you screened a variety of catalysts or ligands if the initial choice provided poor selectivity?

  • [ ] Solvent Screening: Have you evaluated the effect of different solvents on the reaction's enantioselectivity?

  • [ ] Stoichiometry and Concentration: Have you optimized the molar ratios of reactants and the catalyst loading?

  • [ ] For Enzymatic Reactions: Have you screened multiple enzymes and optimized pH, temperature, and monitored the reaction to ~50% conversion for kinetic resolutions?

By systematically addressing these points, you significantly increase the probability of successfully improving the enantiomeric excess of your this compound synthesis or resolution.

References

  • Szöllősi, G., et al. (2006). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications.
  • Zhang, Y., et al. (2022). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers.
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science.
  • Elazar, M. (2016). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
  • Li, Z., et al. (2024). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters.
  • Jõgia, A., et al. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate.
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science.
  • Sotorrios, L., et al. (2025). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science.
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. RSC Publishing.
  • Gwarda, R., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences.
  • Jõgia, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme E-Journals.
  • Ready, J. M., et al. (2024). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Europe PMC.
  • Esteban, P. F., et al. (2015). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Journal of Molecular Catalysis B: Enzymatic.
  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society.

Sources

Technical Support Center: 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: Understanding the Molecule

This compound, a gamma-lactone, is a versatile intermediate in organic synthesis.[1][2] Its structure, containing both a lactone and a carboxylic acid, presents a unique set of purification challenges. The primary concerns revolve around the stability of the lactone ring, which is susceptible to hydrolysis, and its high polarity, which can complicate standard purification techniques like recrystallization and chromatography.[3] This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling this compound?

A1: The main stability issue is the hydrolysis of the γ-lactone ring to form 2-hydroxyglutaric acid.[4][5] This reaction is catalyzed by both acidic and basic conditions.[3][6] It is crucial to maintain a near-neutral pH during workup and purification to minimize the formation of this key impurity.

Q2: My compound appears as an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem, especially with highly polar compounds or when impurities are present.[7] This can be addressed by modifying the solvent system, such as by adding a small amount of a "better" solvent to the oil to try and induce nucleation, or by attempting a different purification method like column chromatography. Very slow cooling of the crystallization solution may also favor crystal formation over oiling.[7]

Q3: What are the typical impurities I should expect?

A3: If synthesized from L-glutamic acid, potential impurities include unreacted starting material and various side products from the diazotization reaction.[1][8] However, the most common process-related impurity is 2-hydroxyglutaric acid, formed via lactone hydrolysis.[9][10]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting polar impurities.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify residual solvents or other contaminants.[13][14] For chiral purity, chiral HPLC or Gas Chromatography (GC) is often employed.[2]

Troubleshooting Guides

Guide 1: Recrystallization Challenges

Recrystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, the polarity of this compound can make finding a suitable single solvent difficult.

Problem: Poor Crystal Yield

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.[15][16]

  • Solution:

    • Solvent Selection: Test a range of solvents. Given the polar nature of the molecule, polar solvents are a good starting point.[17] However, for crystallization, a solvent in which the compound has high solubility when hot and low solubility when cold is ideal.

    • Solvent Pairs: Employ a binary solvent system.[18] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, toluene) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

    • Concentration: If too much solvent was added, carefully evaporate a portion of the solvent and attempt to cool the solution again.[7]

Solvent SystemPolaritySuitability
WaterHighMay be a good solvent, but the high solubility might lead to poor recovery. Can be used as an anti-solvent.[19]
Ethyl Acetate / HexanesMid/LowA common and often effective solvent pair for moderately polar compounds.
Acetone / TolueneMid/LowAnother viable solvent pair to screen.
Methanol / Diethyl EtherHigh/MidUseful for highly associated solids.

Problem: No Crystals Form Upon Cooling (Supersaturation)

  • Cause: The solution is supersaturated, and there are no nucleation sites for crystal growth to begin.[15]

  • Solution:

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution to induce crystallization.[16]

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can act as nucleation sites.[16]

    • Lower Temperature: Cool the solution in an ice bath or even a dry ice/acetone bath to further decrease solubility.[18]

Guide 2: Column Chromatography Purification

When recrystallization fails or is insufficient, column chromatography is the next logical step. The key is to select a stationary and mobile phase that provides good separation without causing on-column reactions.

Workflow for Column Chromatography of this compound

G cluster_conditions Reaction Conditions Lactone 5-Oxotetrahydrofuran- 2-carboxylic acid HydroxyAcid 2-Hydroxyglutaric acid Lactone->HydroxyAcid Hydrolysis Lactone->HydroxyAcid Hydrolysis (fast) Ester Ring-Opened Ester Lactone->Ester Alcoholysis Acid Acidic (e.g., HCl) Base Basic (e.g., NaOH) Alcohol Alcohol (e.g., EtOH) + Acid Catalyst

Sources

Technical Support Center: Asymmetric Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 5-oxotetrahydrofuran-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The γ-butyrolactone core, particularly with stereocenters, is a vital structural motif in numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor.[1][2][3] This resource provides field-proven insights and evidence-based protocols to address challenges you may encounter in the laboratory.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental failures. Each entry outlines potential causes and provides systematic solutions grounded in chemical principles.

Issue 1: Low Enantiomeric Excess (ee) or Complete Racemization

Question: My reaction has produced the desired γ-butyrolactone, but the enantiomeric excess is significantly lower than reported in the literature, or I've isolated a racemic mixture. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Catalyst Integrity and Loading: The chiral catalyst is the heart of the asymmetric induction. Its effectiveness can be easily compromised.

    • Cause: Impure, degraded, or improperly activated catalyst. Many organocatalysts and metal-ligand complexes are sensitive to air and moisture.

    • Solution:

      • Verify Catalyst Quality: Use a freshly opened bottle of catalyst/ligand or purify it according to established procedures. Store under an inert atmosphere (Nitrogen or Argon).

      • Optimize Catalyst Loading: While catalytic, an insufficient amount may lead to an increased contribution from the non-catalyzed, racemic background reaction. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

      • Pre-formation of the Active Catalyst: For metal-based catalysis, ensure the active chiral complex is formed correctly. This may involve pre-stirring the metal precursor and the chiral ligand for a specific time before adding the substrates.

  • Reaction Temperature: Temperature control is critical for stereoselectivity.

    • Cause: The energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the R and S enantiomers is often small.[4][5] Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus a lower ee.

    • Solution: Run the reaction at the recommended temperature or lower. If the literature procedure is at room temperature, attempt the reaction at 0 °C or -20 °C. Be aware that lower temperatures will decrease the reaction rate, so extended reaction times may be necessary.

  • Work-up and Purification Conditions: The chiral center, particularly if it is α to the carbonyl group, can be susceptible to epimerization under non-neutral pH conditions.

    • Cause: Exposure to acidic or basic conditions during aqueous work-up or chromatography can lead to enolate formation and subsequent protonation from either face, causing racemization. The carboxylic acid moiety in the product itself can create a locally acidic environment.

    • Solution:

      • Neutralize Carefully: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids or bases.

      • Chromatography Considerations: Use a less acidic grade of silica gel or neutralize it by pre-treating with a triethylamine/hexane mixture. Alternatively, consider using a different stationary phase like alumina.

      • Minimize Exposure Time: Proceed through work-up and purification steps as quickly as possible and at low temperatures.

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My synthesis is yielding a mixture of cis and trans diastereomers, with the undesired isomer being the major product. How can I improve the diastereoselectivity?

Potential Causes & Solutions:

  • Steric Hindrance and Catalyst Control: The facial selectivity of the electrophile's approach to the nucleophile is governed by the catalyst's chiral environment and the sterics of the substrates.

    • Cause: The chosen catalyst-substrate combination may have an inherent preference for the undesired diastereomer. The transition state leading to the desired isomer may be sterically disfavored.

    • Solution:

      • Modify the Catalyst/Ligand: Switching to a ligand with different steric bulk can dramatically alter diastereoselectivity. For instance, in metal-catalyzed reactions, moving from a phenyl-substituted phosphine ligand to a cyclohexyl-substituted one can invert the selectivity.

      • Modify the Substrate: Adding or changing a bulky protecting group on one of the substrates can block one face of the molecule, directing the reaction pathway towards the desired diastereomer.

  • Reaction Conditions: Solvent polarity and temperature can influence the geometry of the transition state.

    • Cause: A change in solvent can alter how the catalyst and substrates are solvated, potentially favoring a different transition state geometry.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). For reactions involving charged intermediates, a more polar solvent might be beneficial.

  • Thermodynamic vs. Kinetic Control: The observed product ratio may not be the kinetically favored one.[4]

    • Cause: If the reaction is reversible or if the product can epimerize under the reaction conditions, a prolonged reaction time or elevated temperature might lead to the thermodynamically more stable (but potentially undesired) diastereomer.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to track the formation of diastereomers over time. Aim to stop the reaction once the kinetic product is maximized.

      • Lower the Temperature: This will favor the kinetic product by making it harder to overcome the activation barrier for the reverse reaction or epimerization.

Issue 3: Formation of Significant Byproducts

Question: Besides the desired product, my crude NMR shows several other major species. What are these byproducts and how can I prevent their formation?

Potential Causes & Solutions:

  • Incomplete Cyclization:

    • Byproduct: The linear γ-hydroxy acid or ester intermediate. This occurs when the final intramolecular lactonization step fails.

    • Cause: Insufficiently forcing conditions (e.g., too low temperature, short reaction time) or steric hindrance around the reacting centers can slow down the cyclization. Some intermediates are configurationally stable and do not spontaneously lactonize.[6]

    • Solution: After the primary bond-forming reaction, you may need a separate, dedicated step to induce lactonization. This can often be achieved by gentle heating or by adding a mild acid catalyst (e.g., p-toluenesulfonic acid) during work-up.

  • Michael Addition Byproducts:

    • Byproduct: In syntheses using α,β-unsaturated starting materials, 1,4-conjugate addition can compete with the desired reaction pathway.

    • Cause: The choice of catalyst and nucleophile determines the regioselectivity. "Soft" nucleophiles tend to favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition.

    • Solution: This is highly dependent on the specific reaction. In organocatalyzed Michael additions, the catalyst is designed to promote this pathway. If it's an undesired side reaction, consider switching to a different catalytic system that favors the desired reactivity (e.g., a Lewis acid that more strongly activates the carbonyl for 1,2-addition).[3]

  • Decomposition or Polymerization:

    • Byproduct: Unidentifiable baseline material on TLC or a complex mixture in the NMR.

    • Cause: Many starting materials, such as aldehydes or unsaturated esters, can be unstable. Aldehydes can oxidize or self-condense (aldol reaction). Furan-containing compounds can be sensitive to acid and polymerize.[7]

    • Solution:

      • Use Fresh, Pure Reagents: Purify starting materials immediately before use (e.g., distill aldehydes, recrystallize solids).

      • Strict Inert Atmosphere: Maintain a rigorous inert atmosphere (N₂ or Ar) throughout the experiment to prevent oxidation.

      • Control Temperature: Run the reaction at the lowest effective temperature to minimize decomposition pathways.

Common Byproduct Potential Cause Preventative Measure
Racemic ProductCatalyst degradation; Non-neutral work-upUse fresh catalyst; Quench with buffered solution
Undesired DiastereomerThermodynamic product formationLower reaction temperature; Monitor reaction time
γ-Hydroxy Acid/EsterIncomplete lactonizationAdd mild acid catalyst or heat post-reaction
Polymerized MaterialUnstable starting materials; Acidic conditionsPurify reagents before use; Maintain inert atmosphere
Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of organocatalyzed asymmetric synthesis of these lactones?

A1: A common and powerful approach involves iminium-ion or enamine catalysis.[8][9] In a typical Michael addition route, a chiral secondary amine catalyst (e.g., a proline derivative) reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activates the substrate for nucleophilic attack. Alternatively, the catalyst can react with a carbonyl compound to form a chiral enamine, which then acts as the nucleophile. The chiral catalyst shields one face of the intermediate, forcing the subsequent reaction to occur with high stereoselectivity.[9]

Q2: How do I choose the right catalyst system?

A2: The choice depends on the specific transformation.

  • Organocatalysis (e.g., chiral amines, thioureas): Excellent for Michael additions and aldol-type reactions.[3][8] They are generally robust, less sensitive to trace moisture/air than metal catalysts, and avoid heavy metal contamination.

  • Transition-Metal Catalysis (e.g., Ni, Cr, Ir, Cu): Powerful for reductive couplings, allylic alkylations, and cyclization reactions.[1][10][11] Often provide high turnover numbers and unique reactivity but may require careful exclusion of air and water.

  • Biocatalysis (e.g., enzymes like reductases): Offer near-perfect enantioselectivity (often >99% ee) under mild, aqueous conditions but may have limited substrate scope.[2][12]

Q3: What are the primary challenges in purifying this compound derivatives?

A3: The main challenges stem from the molecule's dual functionality.

  • Solubility: The carboxylic acid group makes the molecule polar and potentially water-soluble (especially as a salt), while the lactone ring provides organic character. This can make extraction and chromatography tricky.

  • Acidity: The carboxylic acid can cause band-streaking on silica gel chromatography. This can be mitigated by adding a small amount of acetic or formic acid to the eluent.

  • Stereochemical Lability: As mentioned in the troubleshooting guide, the stereocenters can be sensitive to pH, requiring careful handling to prevent racemization or epimerization during purification.[7]

Visualized Workflows and Mechanisms
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing a failed or suboptimal reaction.

TroubleshootingWorkflow Start Problem Identified (Low Yield / ee / Purity) Check_Purity Verify Purity of Starting Materials & Catalyst Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Start->Analyze_Crude Modify_Protocol Modify Protocol Based on Analysis (e.g., Lower Temp, Change Solvent) Check_Purity->Modify_Protocol Check_Conditions->Modify_Protocol Identify_Byproducts Identify Byproducts & Side Reactions Analyze_Crude->Identify_Byproducts Identify_Byproducts->Modify_Protocol Optimize_Workup Optimize Work-up & Purification (e.g., Buffered Quench, Neutral Silica) Modify_Protocol->Optimize_Workup Success Successful Synthesis Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting common issues.

Mechanism: Desired Lactonization vs. Epimerization Side Reaction

This diagram illustrates how a basic work-up can lead to loss of stereochemical integrity at the α-position.

Mechanism cluster_desired Desired Pathway (Neutral/Mild Acid) cluster_side_reaction Side Reaction (Basic Conditions) Product Chiral Product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Enolate Achiral Enolate Intermediate Protonation_Si Protonation (si-face) Enolate->Protonation_Si 50% Protonation_Re Protonation (re-face) Enolate->Protonation_Re 50% S_Product (S)-Product Protonation_Si->S_Product R_Product (R)-Product Protonation_Re->R_Product Racemic Racemic Mixture Start_Product Initial Chiral Product (from reaction) Start_Product->Product Stable Base + Base (e.g., OH⁻) (during work-up) Start_Product->Base Base->Enolate Deprotonation (α-proton)

Caption: Competing pathways of product stability vs. base-catalyzed epimerization.

Protocol: Representative Asymmetric Michael Addition/Lactonization

This protocol is a generalized example for the synthesis of a 5-oxo-tetrahydrofuran-2-carboxylic acid derivative using an organocatalyst.

Objective: To synthesize an enantioenriched γ-butyrolactone via a cascade Michael addition and lactonization.

Materials:

  • Cinnamaldehyde derivative (Electrophile)

  • Diethyl malonate (Nucleophile)

  • (S)-Diphenylprolinol silyl ether (Organocatalyst, 20 mol%)

  • Benzoic Acid (Co-catalyst, 20 mol%)

  • Toluene (Solvent, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol, Ethyl Acetate, Saturated NH₄Cl solution, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the cinnamaldehyde derivative (1.0 mmol, 1.0 equiv), (S)-diphenylprolinol silyl ether (0.2 mmol, 0.2 equiv), and benzoic acid (0.2 mmol, 0.2 equiv).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5.0 mL) followed by diethyl malonate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add methanol (5.0 mL) followed by sodium borohydride (2.0 mmol, 2.0 equiv) in portions. Stir for 1 hour at 0 °C. This step reduces the intermediate aldehyde and facilitates lactonization.

  • Quenching and Extraction: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound ethyl ester.

  • (Optional) Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

References
  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]
  • Xuan, B., Qian, M., et al. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link]
  • Winkler, C. K., et al. (n.d.). Stereoselective Enzyme Cascades: An Efficient Synthesis of Chiral γ‑Butyrolactones. ACS Figshare. [Link]
  • Yanagisawa, A., Kushihara, N., & Yoshida, K. (2011). Catalytic Enantioselective Synthesis of Chiral γ-Butyrolactones. Organic Letters, 13(6), 1358–1361. [Link]
  • Yanagisawa, A., Kushihara, N., & Yoshida, K. (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. PubMed. [Link]
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racemization of 5-Oxotetrahydrofuran-2-carboxylic acid during derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 5-Oxotetrahydrofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with maintaining the stereochemical integrity of this valuable chiral building block during chemical derivatization.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why is my enantiomerically pure this compound racemizing during my derivatization reaction?

The primary cause of racemization in this compound is the presence of an acidic proton on the chiral center (the carbon at position 2).[1][2] This carbon is "alpha" to the lactone's carbonyl group, which makes the attached hydrogen susceptible to removal, especially under basic or acidic conditions.

When this proton is removed (e.g., by a base), it forms a planar enolate intermediate.[1] This planar structure loses the original three-dimensional stereochemical information. When the intermediate is subsequently protonated to reform the final product, the proton can be added from either face of the planar molecule with roughly equal probability. This results in the formation of both the original (S) and the opposite (R) enantiomer, leading to a racemic or partially racemized mixture.[2] This process can also occur under acidic conditions through the formation of a planar enol intermediate.[1]

Q2: Which reaction conditions are most likely to cause racemization?

Racemization is most frequently observed under the following conditions:

  • Presence of Strong Bases: Amines like triethylamine, often used in coupling reactions, are strong enough to deprotonate the alpha-carbon, leading to racemization.[3]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for enolization and subsequent racemization.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote enolization, the greater the extent of racemization will be.

  • Use of Certain Coupling Reagents: Some older or highly reactive peptide coupling reagents can promote the formation of highly reactive intermediates (like oxazolones or azlactones) that are particularly prone to racemization.[4]

Q3: I am performing a standard esterification using acid and heat. Can this cause racemization?

Yes, classic Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, can lead to racemization.[5] The acidic conditions promote the formation of a planar enol intermediate, which, similar to the enolate formed under basic conditions, erases the stereocenter's configuration.[1] Upon re-ketoization, both enantiomers can be formed.

Section 2: Troubleshooting and Diagnosis

Q4: How can I confirm that racemization has occurred in my sample?

The most definitive method is chiral chromatography , typically High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Principle: A CSP is designed to interact differently with the two enantiomers of a molecule, causing them to travel through the column at different speeds and thus elute at different times.

  • Procedure:

    • First, analyze your starting, enantiomerically pure this compound (or a suitable derivative) to confirm it appears as a single peak.

    • Next, inject the derivatized product from your reaction.

    • Diagnosis: If you observe a single peak corresponding to your starting material's retention time, no significant racemization has occurred. If you see two peaks, racemization has taken place. The ratio of the areas of the two peaks can be used to calculate the enantiomeric excess (e.e.) of your product.[6][7]

A troubleshooting workflow for chiral analysis is presented below.

G cluster_0 Troubleshooting Suspected Racemization start Suspect Racemization (e.g., low optical rotation, inconsistent biological activity) prep_sample Prepare analytical sample of the derivatized product start->prep_sample chiral_hplc Analyze via Chiral HPLC on a suitable CSP prep_sample->chiral_hplc observe_chromatogram Observe Chromatogram chiral_hplc->observe_chromatogram single_peak Result: Single Peak observe_chromatogram->single_peak One Peak? two_peaks Result: Two Peaks observe_chromatogram->two_peaks Two Peaks? conclusion_ok Conclusion: Stereochemical integrity maintained. single_peak->conclusion_ok conclusion_rac Conclusion: Racemization has occurred. Calculate e.e. from peak areas. two_peaks->conclusion_rac review_protocol Review reaction protocol: - Reagents (Base?) - Temperature - Reaction Time conclusion_rac->review_protocol

Caption: Troubleshooting workflow for identifying racemization using chiral HPLC.

Q5: My product's optical rotation is lower than expected, but I haven't run chiral HPLC. Does this mean it racemized?

A lower-than-expected optical rotation is a strong indicator of racemization, but it is not conclusive proof. Optical rotation measurements can be affected by sample concentration, purity, solvent, and temperature. While it is a useful screening tool, chiral HPLC is the gold standard for unambiguously quantifying the enantiomeric composition of your sample.[8]

Troubleshooting Summary Table
SymptomPossible Cause(s)Recommended Action
Two peaks on chiral HPLC Racemization during derivatization.Confirm CSP is appropriate for the analyte. If so, modify the derivatization protocol (see Section 3).[9]
Low optical rotation Racemization; Impurities; Incorrect concentration.Purify the sample. Confirm concentration. Analyze by chiral HPLC for definitive enantiomeric excess measurement.[8]
Poor peak shape on HPLC Column overload; Secondary interactions; Inappropriate mobile phase.Dilute sample. Optimize mobile phase pH or add modifiers (e.g., TFA for acids, DEA for bases).[9]
Inconsistent biological assay results The presence of the undesired enantiomer, which may have different or antagonistic activity.Quantify enantiomeric excess using chiral HPLC to correlate with activity data.

Section 3: Prevention and Recommended Protocols

Q6: How can I perform an amidation reaction on this compound without causing racemization?

The key is to activate the carboxylic acid under mild conditions that do not promote enolization. Traditional methods using carbodiimides (like DCC or EDC) in the presence of strong, unhindered bases like triethylamine are high-risk.

Recommended Approach: Use Racemization-Suppressing Coupling Reagents.

Modern coupling reagents have been developed specifically to avoid racemization. Ynamides, for example, have been shown to be highly effective for amide and peptide synthesis with no detectable racemization.[10][11][12] They operate under extremely mild conditions and do not require a base as a co-reagent.[13][14]

G cluster_1 Recommended Amidation Workflow start Start: Enantiopure Acid + Amine dissolve Dissolve acid in an aprotic solvent (e.g., DCM, THF) start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Racemization-Free Coupling Reagent (e.g., Ynamide) cool->add_reagent stir_activation Stir for activation (e.g., 10-30 min) add_reagent->stir_activation add_amine Add amine nucleophile stir_activation->add_amine warm_rt Allow to warm to RT and stir until completion add_amine->warm_rt workup Aqueous workup & purification warm_rt->workup product Final Product: Enantiopure Amide workup->product

Caption: A workflow for amidation designed to prevent racemization.

Protocol: Racemization-Free Amidation using an Ynamide Coupling Reagent

This protocol is based on the principles of using advanced, mild coupling agents.[10][14]

Materials:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • Ynamide coupling reagent (e.g., MYMsA or MYTsA) (1.1 eq)[13]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a clean, dry, nitrogen-flushed flask, add (S)-5-oxotetrahydrofuran-2-carboxylic acid.

  • Dissolution: Dissolve the acid in anhydrous DCM (or ACN).

  • Activation: Add the ynamide coupling reagent to the solution. Stir the mixture at room temperature. The activation step involves the formation of a stable α-acyloxyenamide active ester.[14]

  • Coupling: After approximately 20-30 minutes (or as monitored by TLC), add the desired amine to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature until completion (typically 2-24 hours, monitor by TLC or LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the desired enantiopure amide.

  • Verification: Confirm the enantiomeric purity of the final product using chiral HPLC.

Q7: If I must use a carbodiimide reagent like EDC, how can I minimize the risk of racemization?

If you must use a carbodiimide, the addition of an auxiliary nucleophile is critical.

  • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[3] They react with the highly reactive O-acylisourea intermediate formed from the carbodiimide and your acid. This forms a more stable active ester that is less prone to racemization while still being reactive enough to couple with the amine.

  • Use a Hindered Base: If a base is absolutely necessary, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[3]

  • Control Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).

Table: Comparison of Amidation Reagent Strategies
Reagent/SystemRacemization RiskConditionsNotes
Ynamides (e.g., MYMsA) Very Low Mild, neutral, room temp.[10][13]Excellent for sensitive substrates. No base required.[11][14]
EDC / HOBt (or Oxyma) Low to Moderate Mild, often requires a hindered base.A classic, cost-effective method. The additive is essential to suppress racemization.[3]
EDC / DMAP High Mild, catalytic DMAP.DMAP is a potent catalyst but can significantly increase racemization risk. Avoid for this substrate.
EDC / Triethylamine Very High Basic conditions.The combination of a strong, unhindered base with a carbodiimide is highly likely to cause racemization.[3]
Acyl Chloride High Often requires a base scavenger.Preparation of the acyl chloride itself can cause racemization, as can the subsequent coupling step.
References

Sources

Technical Support Center: Scaling Up 5-Oxotetrahydrofuran-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 4344-84-7). This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to pilot or manufacturing scale. As a versatile chiral building block, its efficient and safe production is critical. This document provides in-depth, field-proven insights into common challenges, troubleshooting methodologies, and critical safety protocols in a practical question-and-answer format.

Section 1: Synthesis Route Selection & Core Chemistry FAQs

This section addresses fundamental questions regarding the common synthetic pathways and their underlying chemistry.

Q1: What are the primary, scalable synthesis routes for this compound?

A1: There are two predominant routes for the synthesis of this compound, each with distinct advantages and scale-up challenges.

  • Diazotization of Glutamic Acid: This is the most common and cost-effective route, starting from readily available L- or D-glutamic acid. The primary amino group is converted into a diazonium salt intermediate using nitrous acid (generated in situ from sodium nitrite and a strong acid), which then hydrolyzes to a hydroxyl group. The resulting 2-hydroxyglutaric acid spontaneously cyclizes to form the target γ-lactone.[1][2] The primary challenge of this route is the inherent instability and potential explosive hazard of diazonium salt intermediates, requiring stringent safety controls.[3][4]

  • Hydrolysis & Cyclization of Diethyl 2-Oxoglutarate: This route involves the acidic or basic hydrolysis of the diester, followed by reduction of the ketone and subsequent lactonization. While it avoids the use of hazardous diazonium salts, it often involves more steps and can present challenges in controlling side reactions and achieving complete cyclization. Spontaneous hydrolysis of the ester groups can also be a factor to manage.[5]

For most applications requiring large quantities, the diazotization of glutamic acid is the preferred industrial method due to its atom economy and lower starting material cost. The remainder of this guide will focus primarily on the challenges associated with this route.

Q2: Why is strict temperature control below 5°C so critical during the diazotization step?

A2: The criticality of maintaining temperatures below 5°C stems from the thermal instability of the diazonium salt intermediate (R-N₂⁺).[6]

  • Causality: Diazonium salts are high-energy compounds that can decompose exothermically.[7] Above 5°C, the rate of decomposition increases significantly, leading to two major hazards:

    • Rapid Gas Evolution: The primary decomposition pathway involves the loss of nitrogen gas (N₂).[6] In a large, sealed, or inadequately vented reactor, this can lead to a rapid pressure increase and potential vessel rupture.

    • Runaway Reaction: The exothermic decomposition can raise the temperature of the reaction mixture, which in turn accelerates the decomposition rate further. This positive feedback loop, known as a thermal runaway, can be catastrophic at scale.[8]

  • Field Insight: In our experience, even minor temperature excursions above 10°C on a large scale can lead to significant yield loss and product degradation, even if a runaway is avoided. The process control system must be robust, and the cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction.

Q3: What is the purpose of using excess mineral acid in the diazotization reaction?

A3: Using a stoichiometric excess of a strong mineral acid (like H₂SO₄ or HCl) is a standard and crucial practice in diazotization reactions for several reasons.[4]

  • Generation of Nitrous Acid: The primary role is to react with sodium nitrite (NaNO₂) to generate the active nitrosating agent, nitrous acid (HNO₂), in situ.

  • Preventing Diazoamino Coupling: It maintains a low pH, which protonates the starting glutamic acid. This prevents the unreacted amine from coupling with the newly formed diazonium salt to form undesirable diazoamino compounds (triazenes), a significant impurity pathway.

  • Stabilizing the Diazonium Salt: The acidic environment helps to stabilize the diazonium salt in solution, preventing its premature decomposition or precipitation.[4]

Section 2: Troubleshooting Guide: Reaction Scale-Up

Scaling a reaction is not a linear process; physical and chemical parameters change non-linearly with volume.[9] This section tackles issues that commonly emerge during the transition from bench to reactor.

Q4: My yield dropped significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?

A4: A drop in yield upon scale-up is a classic problem, often attributable to mass and heat transfer limitations.[8]

Potential Cause Explanation & Troubleshooting Steps
Inefficient Mixing In a large reactor, localized "hot spots" or areas of high reagent concentration can form if mixing is poor. This is especially true during the slow addition of sodium nitrite. Solution: Verify the reactor's agitator is appropriate for the batch volume and viscosity. Model the mixing dynamics if possible. Consider installing baffles to improve turbulence. For the addition of NaNO₂, use a subsurface addition tube directed into a high-shear region near the agitator.
Poor Heat Transfer The surface-area-to-volume ratio decreases dramatically with scale.[9] A 100L reactor cannot dissipate heat as efficiently as a 1L flask. If the reaction is exothermic, the internal temperature may be rising higher than the jacket sensor indicates, leading to decomposition of the diazonium intermediate. Solution: Reduce the addition rate of sodium nitrite. Ensure the reactor jacket fluid is at its lowest possible temperature before starting the addition. Calibrate all temperature probes.
Incorrect Reagent Stoichiometry An error in calculating the quantities for a large batch can lead to significant deviations. An excess of nitrite is particularly detrimental to the stability of the diazonium salt.[4] Solution: Double-check all calculations. Use a calibrated load cell or mass flow meter for reagent charging instead of relying on volume. Perform a stoichiometric check by quenching a small sample and testing for excess nitrite using starch-iodide paper.[4]
Extended Reaction/Addition Time Slower addition rates and longer processing times at scale mean the unstable diazonium intermediate exists for a longer period, increasing the opportunity for decomposition. Solution: While addition must be controlled for temperature, optimize the process to minimize the overall time the diazonium salt is present before work-up.
Q5: During the work-up, I'm getting an oil instead of a crystalline solid. Why is this happening?

A5: Oiling out during crystallization is typically caused by impurities or issues with the solvent system.

  • Impurity Effects: The primary culprits are often residual starting materials or side-products like diazoamino compounds. These impurities can act as "eutectics," depressing the melting point of the mixture and inhibiting the formation of a stable crystal lattice.

  • Solvent Issues: The product is soluble in acetone and other polar organic solvents.[10] If the work-up involves an extraction and solvent swap, incomplete removal of the extraction solvent can lead to oiling. Similarly, if the product is being crystallized from water, the presence of water-miscible organic solvents can be detrimental.

  • Troubleshooting Steps:

    • Analyze the "Oil": Take a sample of the oil and analyze it by HPLC or NMR to identify the impurities.

    • Improve the Work-up: Introduce an additional washing step (e.g., a brine wash) during the extraction to remove water-soluble impurities.

    • Optimize Crystallization: Ensure the anti-solvent (if used) is added slowly to a well-agitated solution. Try seeding the solution with a small amount of pure, crystalline product to encourage proper lattice formation.

    • Consider a "Purge": If a persistent solvent is the issue, perform a solvent swap by adding the crystallization solvent and distilling off the problematic extraction solvent.

Workflow: Troubleshooting Low Yield on Scale-Up

The following diagram outlines a logical workflow for diagnosing and resolving yield issues during scale-up.

G start Low Yield Observed in 100L Reactor check_temp Review Batch Temperature Profile (Internal vs. Jacket Temp) start->check_temp temp_issue Temperature Excursion Detected? check_temp->temp_issue check_mixing Evaluate Mixing Efficiency (CFD, Visual, Tip Speed) mixing_issue Localized Hotspots or Poor Dispersion Likely? check_mixing->mixing_issue check_stoich Verify Reagent Stoichiometry & Purity stoich_issue Incorrect Stoichiometry or Impure Reagents? check_stoich->stoich_issue temp_issue->check_mixing No action_temp Action: 1. Reduce NaNO₂ Addition Rate 2. Lower Jacket Temperature 3. Improve Reactor Cooling temp_issue->action_temp Yes mixing_issue->check_stoich No action_mixing Action: 1. Increase Agitator RPM 2. Use Subsurface Addition 3. Confirm Baffle Integrity mixing_issue->action_mixing Yes action_stoich Action: 1. Recalculate & Verify Charges 2. Use Starch-Iodide Test for Nitrite 3. Qualify Raw Material Batches stoich_issue->action_stoich Yes re_run Implement Corrective Actions & Re-run Batch action_temp->re_run action_mixing->re_run action_stoich->re_run

Caption: A decision tree for troubleshooting low yield during scale-up.

Section 3: Critical Safety Protocol: Large-Scale Diazotization

Handling diazonium salts at scale is a non-negotiable, safety-critical operation. Adherence to established protocols is mandatory.[3][6]

Q6: What is the definitive safety protocol for handling the diazotization of glutamic acid at pilot scale (>50L)?

A6: This protocol synthesizes industry best practices and authoritative recommendations.[3][4][6]

Pre-Requisites:

  • Process Hazard Analysis (PHA): A full PHA must be completed by a team of chemists, engineers, and safety professionals before the first scale-up batch. This should include a "what-if" analysis for cooling failure, agitation loss, and overcharging scenarios.

  • Thermal Stability Testing: Use Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and energy release of the specific diazonium salt under your reaction conditions.[7]

  • Reactor Integrity: The reactor must be pressure-rated and equipped with a properly sized rupture disc or relief valve that vents to a safe location. The system must be free of incompatible materials like certain metals that can catalyze decomposition.[3]

Cardinal Rules for Execution:

  • Strict Temperature Control: Maintain the internal batch temperature at 0-5°C throughout the sodium nitrite addition. Never exceed 5°C.[6]

  • Charge Order: Always add the sodium nitrite solution to the acidic solution of glutamic acid. NEVER add acid to a mixture of the amine and nitrite. This minimizes the concentration of free nitrous acid.[4]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. An excess destabilizes the diazonium salt.[4]

  • Controlled Addition: Add the aqueous sodium nitrite solution slowly and sub-surface over a prolonged period (e.g., 2-4 hours for a 100L batch). The addition rate must be dictated by the reactor's ability to remove heat, not by a pre-set time.

  • Venting: Ensure the reactor is continuously vented to handle the evolution of nitrogen gas.[6]

  • In-Process Checks: Periodically test for excess nitrous acid using potassium iodide-starch paper. A positive test (blue-black color) indicates the reaction is complete or that nitrite is being added too quickly.

  • Quenching: Once the reaction is complete, any residual diazonium salt or nitrous acid must be quenched before heating or work-up. A solution of sulfamic acid or urea should be added until a KI-starch test is negative.[3]

  • No Isolation: The diazonium salt intermediate should never be isolated. It should be generated and consumed in situ.[3]

Section 4: Experimental Protocol

Lab-Scale Protocol: Synthesis via Diazotization (Illustrative)

This protocol is for informational purposes and must be adapted and risk-assessed for any scale-up.

Materials:

  • L-Glutamic Acid (1.0 eq)

  • Deionized Water

  • Sulfuric Acid (98%, 2.5 eq)

  • Sodium Nitrite (1.05 eq)

  • Sulfamic Acid (for quenching)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

  • Potassium Iodide-Starch Paper

Procedure:

  • Vessel Preparation: Charge a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet/outlet with L-Glutamic Acid and deionized water.

  • Acidification & Cooling: Begin agitation and cool the slurry to 0°C using the reactor jacket. Slowly add the concentrated sulfuric acid, ensuring the internal temperature does not exceed 15°C. After the addition is complete, cool the resulting solution to 0-2°C.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature strictly between 0-5°C.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC. After the addition is complete, stir for an additional hour at 0-5°C.

  • Quenching: Test the reaction mixture with KI-starch paper. If positive, add small portions of sulfamic acid until the test is negative, indicating all residual nitrous acid has been destroyed.

  • Work-up: Allow the reaction to warm to room temperature. The mixture will evolve N₂ gas; ensure adequate ventilation. Extract the aqueous solution multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound as a white crystalline solid.[10]

References

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  • J. M. K. R. T. T. M. M. S. W. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
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  • S. K. P. J. P. D. K. D. (2009). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis.
  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
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  • C. B. C. M. A. D. C. M. L. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
  • S. R. S. S. S. N. (2018). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
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  • M. M. R. M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC.
  • ResearchGate. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid.
  • A. H. (2012). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews.
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Technical Support Center: Purification of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity material. As every synthetic chemist knows, the reaction is only half the battle; a robust purification strategy is paramount for downstream success. This guide is structured to address the common challenges encountered when purifying this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a yellow to brown oil after synthesis from L-glutamic acid. Is this normal, and what are the likely impurities?

A1: Yes, obtaining a yellow or even brownish oil is a very common outcome of the diazotization of L-glutamic acid. The coloration is typically due to nitrogen-containing byproducts and other polymeric materials that are notoriously difficult to characterize but are common in diazotization reactions of aliphatic amines.

The primary impurities you should be concerned about are:

  • Residual L-glutamic acid: Incomplete reaction can lead to contamination with the starting material.

  • Inorganic salts: The use of sodium nitrite and hydrochloric acid will result in the presence of sodium chloride and other inorganic residues.

  • Colored byproducts: As mentioned, these are complex mixtures arising from side reactions of the unstable diazonium intermediate.

  • Water: The reaction is run in an aqueous medium, and residual water can be present in the crude oil.

  • 2-Hydroxyglutaric acid: This is the hydrolysis product of the lactone ring. While the lactone is favored, some of the open-chain form may be present, especially if the workup involves prolonged exposure to aqueous base or acid at elevated temperatures.

Q2: I tried to recrystallize my crude product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" is a common problem when crystallizing low-melting-point compounds or highly impure materials. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. For this compound, with its relatively low melting point (71-73 °C), this is a significant challenge.

Primary Causes:

  • High impurity level: Impurities can significantly depress the melting point of your compound, making it more likely to separate as an oil.

  • Supersaturation is too high: If the solution is cooled too quickly or if there is too little solvent, the concentration of the solute exceeds the solubility limit to such an extent that the molecules do not have time to orient themselves into a crystal lattice.

  • Inappropriate solvent choice: The solvent may be too "good" or too "poor," leading to conditions that favor liquid-liquid phase separation.

Troubleshooting Strategies:

  • Re-heat and add more solvent: If oiling out occurs, re-heat the mixture until it is homogeneous and add a small amount of additional solvent to decrease the supersaturation. Then, allow it to cool more slowly.

  • Slow cooling: After dissolving your compound in the hot solvent, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small seed crystal of pure product.

  • Change the solvent system: If the problem persists, the solvent system is likely not optimal. Refer to the recrystallization protocols below for guidance on solvent selection.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Due to the carboxylic acid group, you may observe "streaking" of the spot. To mitigate this, add a small amount of acetic or formic acid to your mobile phase.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (suggested): A mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) with 1% acetic acid. The polarity can be adjusted as needed.

  • Visualization:

    • UV light (254 nm): If your compound or impurities are UV active.

    • Iodine chamber: A general stain for many organic compounds.

    • Potassium permanganate stain: Will visualize compounds that can be oxidized.

    • Bromocresol green stain: Specific for acidic compounds, which will appear as yellow spots on a blue background.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Persistent Yellow Color in Crystals Co-crystallization of colored impurities.1. Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. 2. Chromatography: If recrystallization fails to remove the color, column chromatography is the next logical step.
Low Recovery After Recrystallization - Product is too soluble in the cold solvent. - Too much solvent was used. - Prem

Technical Support Center: Optimizing Asymmetric Oxidation for 5-Oxotetrahydrofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxotetrahydrofuran-2-carboxylic acid. This chiral γ-lactone is a valuable building block in medicinal chemistry and natural product synthesis. Achieving high yield and enantioselectivity in its preparation via asymmetric oxidation presents several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate and optimize their experimental conditions.

Part 1: Foundational Protocol: Asymmetric Oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-ones

This protocol is based on the successful asymmetric oxidation of cyclopentane-1,2-dione derivatives, which undergo an oxidative ring cleavage.[1][2] The procedure involves the use of a chiral titanium complex, a well-established system for asymmetric oxidations.[3]

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Solvent & Glassware (CH2Cl2 from CaH2) R1 Assemble Reactor under N2 Cool to -20°C P1->R1 P2 Purify Starting Material (3-Aryl-2-hydroxycyclopent-2-en-1-one) R4 Add Substrate Solution P2->R4 R2 Add CH2Cl2, Ti(Oi-Pr)4, and (+)-Diethyl Tartrate R1->R2 R3 Stir for 30 min (Catalyst Formation) R2->R3 R3->R4 R5 Add t-BuOOH dropwise Maintain T < -15°C R4->R5 R6 Monitor by TLC (Typically 24-48h) R5->R6 W1 Quench with H2O R6->W1 W2 Acidify with Tartaric Acid W1->W2 W3 Extract with EtOAc W2->W3 W4 Dry (Na2SO4) & Concentrate W3->W4 P3 Purify via Column Chromatography (Silica Gel) W4->P3 P4 Characterize Product (NMR, HPLC for ee) P3->P4

Caption: General workflow for asymmetric oxidation.

Step-by-Step Methodology

Reagents & Equipment:

  • 3-Aryl-2-hydroxycyclopent-2-en-1-one (Substrate)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂[1]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10% aqueous tartaric acid solution

  • Standard oven-dried glassware for anhydrous reactions

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Catalyst Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous CH₂Cl₂ (target concentration ~0.1 M). Cool the flask to -20°C using a cryocooler or a dry ice/acetone bath.

  • Add (+)-diethyl L-tartrate (1.2 equivalents) to the cooled solvent.

  • Slowly add Ti(Oi-Pr)₄ (1.0 equivalent) to the solution and stir for 30 minutes at -20°C to allow for the formation of the chiral titanium complex.

  • Reaction Execution: Dissolve the 3-aryl-2-hydroxycyclopent-2-en-1-one substrate (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂.

  • Add the substrate solution to the pre-formed catalyst mixture.

  • Add t-BuOOH (2.0 equivalents) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -15°C. A slight exotherm may be observed.

  • Monitoring: Stir the reaction at -20°C and monitor its progress by TLC (e.g., using a hexane:ethyl acetate mobile phase with a few drops of acetic acid). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 10% aqueous tartaric acid solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the this compound.

  • Characterization: Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Part 2: Troubleshooting Guide

Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Low yield is a common issue, particularly with aryl-substituted substrates where yields of 32–43% have been reported, significantly lower than for alkyl-substituted analogues.[1] Several factors can contribute to this.

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The titanium-tartrate complex is sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous CH₂Cl₂, as trace water can hydrolyze the titanium alkoxide, poisoning the catalyst.[1]

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Solution: Monitor the reaction closely by TLC or take aliquots for ¹H NMR analysis. If the reaction stalls, consider adding a small additional portion (0.1-0.2 eq) of the oxidant, t-BuOOH. Be cautious, as excess oxidant can lead to byproducts.

  • Substrate Reactivity: The electronic properties of the substrate significantly impact reactivity.

    • Solution: For substrates with electron-withdrawing groups on the aryl ring, which are less reactive, consider increasing the reaction temperature slightly (e.g., to -10°C or 0°C) after the initial addition of oxidant. Note that this may negatively impact enantioselectivity.[4]

  • Product Degradation During Work-up: The lactone product can be sensitive to harsh pH conditions.

    • Solution: Use a mild quenching agent like aqueous tartaric acid or a saturated NH₄Cl solution. Avoid strong acids or bases during the work-up.

  • Purification Losses: The product is a polar carboxylic acid, which can be challenging to isolate.

    • Solution: Use a polar solvent system for column chromatography (e.g., ethyl acetate/hexanes with 1% acetic acid) to ensure the product elutes properly. In some cases, converting the carboxylic acid to its methyl ester with diazomethane or TMS-diazomethane prior to chromatography can simplify purification.

ParameterStandard ConditionOptimization StrategyRationale
Temperature -20°CIncrease to -10°C or 0°CTo overcome the activation barrier for less reactive substrates.
Oxidant Eq. 2.0Increase to 2.2-2.5To drive the reaction to completion if stalling occurs.
Catalyst Loading 10 mol% Ti(Oi-Pr)₄Increase to 15-20 mol%To compensate for any catalyst deactivation.
Solvent CH₂Cl₂Screen other non-coordinating solvents (e.g., Toluene, THF)Solvent can influence catalyst stability and solubility.
Q2: The enantiomeric excess (ee) of my product is poor. How can I enhance enantioselectivity?

Low enantioselectivity indicates a problem with the stereochemical control exerted by the chiral catalyst. For aryl substrates, the ee is often lower than for their alkyl counterparts.[1]

G Start Low Enantiomeric Excess (ee) Q1 Is Reaction Temperature <-15°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. High temp reduces selectivity. Lower temperature to -20°C or -30°C. Q1->A1_No Q2 Are chiral ligand & Ti(Oi-Pr)4 pure? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Impurities disrupt catalyst structure. Use high-purity reagents. Q2->A2_No Q3 Was catalyst pre-formed for >30 min? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No. Incomplete complexation leads to achiral background reaction. Ensure sufficient stirring time. Q3->A3_No End Consider screening other chiral ligands (e.g., different tartrate esters) or solvent. A3_Yes->End

Caption: Troubleshooting decision tree for low enantioselectivity.

Possible Causes & Solutions:

  • Reaction Temperature: This is the most critical parameter for enantioselectivity. Higher temperatures allow for non-selective background reactions to compete.[4]

    • Solution: Maintain a strict low temperature, ideally between -20°C and -30°C. Ensure the dropwise addition of the oxidant is slow enough to prevent any temperature spikes.

  • Chiral Ligand Purity: The optical purity of the diethyl tartrate directly correlates with the ee of the product.

    • Solution: Use the highest purity (+)- or (-)-DET available. Ensure it has been stored properly to prevent degradation. Consider screening other tartrate derivatives (e.g., diisopropyl tartrate) which can sometimes offer better stereochemical induction.

  • Catalyst Stoichiometry and Formation: An incorrect ratio of titanium to tartrate can lead to the formation of multiple, less selective catalytic species.

    • Solution: Use a slight excess of the tartrate ligand (1.1-1.2 eq) relative to the titanium isopropoxide. Allow sufficient time for the complex to form before adding the substrate (at least 30 minutes).

  • Substrate Effects: As noted in the literature, electron-donating substituents on the aryl ring can increase yield but decrease enantioselectivity.[2][5]

    • Solution: For these specific substrates, lower temperatures are even more crucial. This is a known trade-off for this substrate class, and achieving both high yield and high ee may require extensive optimization.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this asymmetric oxidation?

The reaction is believed to proceed via an oxidative cleavage of the C-C bond in the 1,2-dione tautomer of the starting material. Isotopic labeling studies support a Baeyer–Villiger-type oxidation mechanism.[2]

G cluster_cycle Catalytic Cycle Cat Chiral Ti(IV)-Tartrate Complex Cat_Sub Ti-Substrate Complex Cat->Cat_Sub Cat_Ox Ti-Peroxy Complex Cat_Sub->Cat_Ox Cleavage Oxidative Cleavage (Baeyer-Villiger Type) Cat_Ox->Cleavage Product Product Release Cleavage->Product Product->Cat Catalyst Regeneration Product_Out 5-Oxotetrahydrofuran- 2-carboxylic acid Product->Product_Out Substrate Substrate (Dione) Substrate->Cat_Sub Oxidant t-BuOOH Oxidant->Cat_Ox

Caption: Simplified catalytic cycle for the oxidation.

The key steps are:

  • Formation of the active chiral Ti(IV)-tartrate catalyst.

  • Coordination of the substrate to the titanium center.

  • Reaction with t-BuOOH to form a chiral titanium-peroxy species.

  • This species mediates the enantioselective Baeyer-Villiger-type oxidative cleavage of the dione, leading to the formation of an intermediate that cyclizes to the final lactone carboxylic acid.

Q2: Are there alternative synthetic routes to this molecule?

Yes, several other methods exist. One notable alternative is the heterogeneous asymmetric hydrogenation of α-ketoglutaric acid esters over a cinchona-modified platinum catalyst, followed by cyclization.[6] This method can achieve very high enantioselectivity (up to 96% ee) and represents a completely different strategic approach, avoiding strong oxidants. Biocatalytic methods using whole cells or isolated enzymes are also emerging for the selective oxidation of related furan-based molecules and may offer a greener alternative.[7][8]

Q3: How critical is the purity of the starting material?

It is extremely critical. Impurities in the starting 3-aryl-2-hydroxycyclopent-2-en-1-one can have several negative effects.[4] Lewis basic impurities (e.g., amines) can coordinate to the titanium center and inhibit catalysis. Other organic impurities might be oxidized under the reaction conditions, consuming the oxidant and generating byproducts that complicate purification. Always use starting material purified by column chromatography or recrystallization.

Q4: What are the key considerations for scaling up this reaction from milligram to gram scale?

  • Temperature Control: The reaction is exothermic, especially during the addition of t-BuOOH. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Use a jacketed reactor with a powerful cryocooler and add the oxidant very slowly via a syringe pump to maintain a stable internal temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneous temperature and concentration. On a larger scale, mechanical overhead stirring is superior to magnetic stirring.

  • Safety: tert-Butyl hydroperoxide is a strong oxidant and can decompose violently at elevated temperatures. Always handle it with care, store it at the recommended temperature, and never add it to a hot reaction mixture. The work-up should be done behind a blast shield.

  • Purification: Large-scale column chromatography can be cumbersome. Consider developing a crystallization or salt-formation protocol for the product to enable non-chromatographic purification, which is more scalable and economical.

References

  • Tungler, A., Farkas, G., Fodor, K., & Bartók, M. (2001). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (19), 1974-1975.
  • Jõgia, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A.-M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF.
  • Wikipedia. Asymmetric catalytic oxidation.
  • Kananovich, D., Elek, G. Z., Lopp, M., & Borovkov, V. (2021). Aerobic Oxidations in Asymmetric Synthesis: Catalytic Strategies and Recent Developments. Frontiers in Chemistry, 9, 614944.
  • Li, Y., Wang, Z., Li, Y., Fang, X., & Xie, Y. (2023). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules, 24(12), 2289.
  • Zhang, Z., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Molecules, 28(15), 5738.

Sources

Technical Support Center: Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Oxotetrahydrofuran-2-carboxylic acid (γ-carboxy-γ-butyrolactone). This molecule is a valuable chiral building block in organic and medicinal chemistry.[1] While its synthesis, particularly from L-glutamic acid, is a staple in many labs, the work-up and purification stages present a unique set of challenges that can significantly impact yield and purity. The product's high polarity, tendency to exist as a non-crystallizable oil, and the nature of the reaction byproducts require a nuanced approach.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Troubleshooting Guide & FAQs

This section is organized based on the most common synthetic route: the diazotization of L-glutamic acid.

FAQ 1: My overall yield is very low after the aqueous work-up. Where is the product going?

This is the most common issue and typically stems from the high water solubility of this compound. The combination of a polar lactone and a carboxylic acid group makes the molecule partition poorly into standard nonpolar organic solvents like diethyl ether or hexane.

Core Problem: Product Loss to the Aqueous Phase

  • Causality: The product is a small, polar molecule capable of hydrogen bonding with water. During a standard liquid-liquid extraction, a significant portion remains in the initial aqueous reaction mixture and subsequent aqueous washes.

Troubleshooting & Optimization Protocol:

  • Salting Out: Before extraction, saturate the aqueous phase with sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This decreases the solubility of the organic product in the aqueous layer by reducing the amount of "free" water available for solvation, thereby driving it into the organic phase.

  • Solvent Selection: Use a more polar solvent for extraction. Ethyl acetate (EtOAc) is the most commonly cited and effective choice.[2][3] Dichloromethane (DCM) can also be used, but may require more extraction cycles.

  • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. For example, 5 extractions with 50 mL of EtOAc are far more effective than 1 extraction with 250 mL.

  • Continuous Liquid-Liquid Extraction: For maximizing recovery, especially on a larger scale, setting up a continuous extraction apparatus for 12-24 hours is the most rigorous method.

  • pH Adjustment (Use with Caution): While acidifying the aqueous phase to a pH of ~1-2 protonates the carboxylate and reduces its water solubility, this should be done carefully. Overly harsh acidic conditions or prolonged exposure can potentially catalyze the hydrolysis of the lactone ring.

FAQ 2: After extraction, my organic layer has a persistent yellow or orange-brown color. What is it, and how do I remove it?

The color is almost always due to residual nitrogen oxides (NOx) and other byproducts from the diazotization reaction, which involves sodium nitrite (NaNO₂) and a strong acid.

Core Problem: Reaction Byproducts

  • Causality: The reaction of NaNO₂ with acid generates nitrous acid (HNO₂), which exists in equilibrium with various colored nitrogen oxides (e.g., N₂O₃, N₂O₄). These can dissolve in the organic phase.

Troubleshooting & Optimization Protocol:

  • Quenching: Before extraction, ensure the reaction is fully quenched. Adding a small amount of a scavenger like urea or sulfamic acid to the cold reaction mixture will destroy excess nitrous acid.

  • Reductive Wash: Wash the combined organic extracts with a mild reducing agent.

    • Protocol: Use a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Shake the separatory funnel until the organic layer becomes colorless or pale yellow.[4] One or two washes are typically sufficient.

  • Activated Carbon: If the color persists after washing, you can stir the dried organic solution with a small amount of activated carbon for 15-20 minutes, followed by filtration through Celite®. Use this method judiciously, as it can also adsorb some of your product.

FAQ 3: My final product is a viscous, non-crystallizable oil or "syrup." How can I effectively purify it?

The inability to crystallize is a well-documented challenge, with many procedures reporting the product as a light yellow oil or solid syrup.[2][3] This necessitates non-crystallization-based purification methods. The product's hygroscopic nature can also inhibit crystallization.[5]

Core Problem: Purification of a Polar, Hygroscopic Oil

  • Causality: The presence of minor impurities, absorbed water, or the inherent physical properties of the molecule can prevent the formation of a stable crystal lattice.

Purification Strategy Decision Workflow

G start Crude Product is an Oil check_volatility Is the product volatile under high vacuum? start->check_volatility distill High-Vacuum Distillation (Kugelrohr) check_volatility->distill Yes chromatography Flash Column Chromatography check_volatility->chromatography No / Unsure distill_note Best for removing non-volatile impurities (salts, baseline material). Product BP: ~150-155°C @ 0.2 mmHg. distill->distill_note chrom_note Best for separating compounds with similar volatility but different polarity. chromatography->chrom_note

Caption: Decision workflow for purifying oily this compound.

Detailed Purification Protocols:

  • Protocol 1: Flash Column Chromatography

    • Adsorbent: Silica gel is standard.

    • Eluent System: A gradient system is often most effective. Start with a nonpolar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting at 20% EtOAc and increasing to 70-80%). Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

    • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation. A common stain for this compound is p-anisaldehyde or potassium permanganate.

  • Protocol 2: High-Vacuum Distillation (Kugelrohr)

    • Apparatus: A Kugelrohr apparatus is ideal for small-scale distillation of viscous oils.

    • Conditions: The reported boiling point is 150-155 °C at 0.2 mm Hg.[1] Ensure your vacuum pump can achieve this pressure.

    • Procedure: Heat the oil bath slowly. The product will distill over, leaving non-volatile impurities behind. This is particularly effective for removing baseline material seen on TLC.

FAQ 4: I'm observing an emulsion during my extractions. How can I break it?

Emulsions are common in aqueous work-ups, especially when fine precipitates are present or when solutions are shaken too vigorously.[6]

Core Problem: Formation of a Stable Colloidal Suspension

  • Causality: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by surfactants or particulate matter at the interface. In this synthesis, fine, insoluble inorganic salts can act as stabilizers.

Troubleshooting Workflow

G emulsion Emulsion Formed in Separatory Funnel wait 1. Let it stand (10-20 min) emulsion->wait brine 2. Add Saturated Brine (NaCl soln) wait->brine wait_note Gravity may be sufficient to allow layers to separate. wait->wait_note filter 3. Filter through Celite® brine->filter brine_note Increases ionic strength of the aqueous phase, helping to break the emulsion. brine->brine_note filter_note Removes particulate matter that may be stabilizing the emulsion. This is a last resort. filter->filter_note

Caption: Stepwise approach to resolving emulsions during work-up.

Best Practices:

  • Gentle Inversions: When extracting, gently invert the separatory funnel rather than shaking it vigorously.

  • Add Brine: As a first step, add a small volume of saturated NaCl solution (brine). This often breaks the emulsion immediately.[4]

  • Filter: If brine fails, the emulsion may be stabilized by fine solids. Vacuum filter the entire mixture through a pad of Celite®. The layers should separate in the filter flask.

Data Summary Table

The physical properties of the target compound can vary based on purity and residual water content.

PropertyReported ValueSource(s)Notes
Physical State White to light yellow crystalline powder or oil/syrup[2][3][7]Purity dependent. Can be difficult to crystallize.
Melting Point 71-73 °C (for the S-enantiomer)[1]Broad melting points indicate impurities or residual solvent.
Boiling Point 150-155 °C @ 0.2 mmHg[1]Useful for purification via high-vacuum distillation.
Molecular Weight 130.10 g/mol [5][8]C₅H₆O₄
Key Hazard Hygroscopic[5]Store under inert gas (Nitrogen or Argon) and in a desiccator.

References

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation.Journal of Pharmaceutical Sciences. [Link]
  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development.Journal of Pharmaceutical Sciences. [Link]
  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy.Journal of Proteome Research. [Link]
  • N-Terminal Cyclization Analysis.
  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.Analytical Chemistry. [Link]
  • Troubleshooting: The Workup.University of Rochester, Department of Chemistry. [Link]
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents.University of Rochester, Department of Chemistry. [Link]
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4.PubChem. [Link]
  • This compound, ethyl ester.NIST WebBook. [Link]
  • Lactone Synthesis Problem from dibromo-propane Organic Chemistry Help Tutorial.YouTube. [Link]
  • Synthesis of Carboxylic Acids.University of Calgary. [Link]
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7.LookChem. [Link]

Sources

preventing lactone ring opening of 5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5-Oxotetrahydrofuran-2-carboxylic acid >

A Guide to Preventing Lactone Ring Opening for Researchers and Drug Development Professionals

This section addresses specific problems you might encounter in the lab. Each answer explains the underlying chemistry and provides a clear, actionable solution.

Question 1: My reaction yield is low, and post-reaction analysis (NMR/MS) indicates the presence of 2-hydroxyglutaric acid. What is causing this, and how can I fix it?

Answer: The presence of 2-hydroxyglutaric acid is a definitive sign of lactone ring opening via hydrolysis. The ester bond within the lactone ring is susceptible to cleavage by water. This reaction can be catalyzed by both acidic and basic conditions.

  • Under Basic/Alkaline Conditions (pH > 8): Hydroxide ions (OH⁻) are potent nucleophiles that directly attack the carbonyl carbon of the lactone. This process, known as saponification, is rapid and often irreversible, leading to the formation of a carboxylate salt. At a pH of 12, the conversion of γ-butyrolactone (a related structure) to its hydrolyzed form is nearly complete in minutes.

  • Under Acidic Conditions (pH < 4): The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This equilibrium is sensitive; under strongly acidic conditions, the ring-opened hydroxy acid can be favored.

Immediate Solutions:

  • Strict pH Control: Maintain your reaction mixture in a neutral to slightly acidic pH range (pH 4-6). Use a buffered solution if necessary to prevent pH fluctuations.

  • Anhydrous Conditions: Use anhydrous (dry) solvents and reagents. Dry your glassware thoroughly and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Hydrolysis, like most chemical reactions, is accelerated by heat.

Question 2: I am attempting to form an amide by reacting the carboxylic acid with an amine, but this consistently leads to ring opening. How can I form the amide bond while preserving the lactone?

Answer: This is a common challenge because amines are basic and can act as nucleophiles to attack the lactone ring, a reaction known as aminolysis. Furthermore, direct condensation of a carboxylic acid and an amine is often inefficient and requires conditions (like high heat) that can promote hydrolysis.

The solution is to activate the carboxylic acid group under mild, anhydrous conditions, allowing it to react with the amine more readily than the amine can attack the lactone.

Recommended Protocol: Amide Coupling with EDC/HOBt This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid and an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

  • Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the mixture for 30-60 minutes at 0 °C. This forms a highly reactive O-acylisourea intermediate, which then reacts with HOBt to form an active ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the pre-activated mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once complete, perform a standard aqueous work-up. Dilute with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine to remove unreacted reagents and byproducts.

This pre-activation strategy ensures the carboxylic acid is the most reactive site, favoring amide bond formation over

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and chiral purity determination of 5-Oxotetrahydrofuran-2-carboxylic acid, a key chiral building block in organic synthesis and the pharmaceutical industry.[1][2] Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity as outlined by international regulatory bodies.

Introduction to this compound and the Imperative of Method Validation

This compound, a derivative of 2-hydroxyglutaric acid, is a gamma-lactone that plays a significant role as a chiral intermediate.[1][3] Its enantiomeric purity is critical, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, a validated analytical method must not only accurately quantify the analyte but also unequivocally determine its enantiomeric excess.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[4] This is mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and is harmonized globally through the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) guideline.[5][6][7][8] The objective is to provide a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

This guide will compare two robust analytical techniques for the analysis of this compound:

  • Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV): A direct method for enantiomeric separation and quantification.

  • Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization: An alternative, highly sensitive method.

The Validation Workflow: A Structured Approach

A successful validation protocol follows a structured plan, defining the experiments and the acceptance criteria in advance. The workflow for validating an analytical method for this compound is outlined below.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Documentation Phase 3: Documentation P1 Define Method Requirements & Scope P2 Select Analytical Technique (e.g., HPLC, GC) P1->P2 P3 Draft Validation Protocol & Acceptance Criteria P2->P3 E1 Specificity/ Selectivity P3->E1 Begin Validation Studies E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Detection & Quantitation Limits (LOD/LOQ) E4->E5 E6 Robustness E5->E6 D1 Analyze & Compile Experimental Data E6->D1 Complete Experiments D2 Prepare Validation Report D1->D2 D3 Final Method Implementation D2->D3 Method_Selection_Logic Start Define Analytical Need Need_Quant Routine QC Assay & Chiral Purity? Start->Need_Quant Need_Trace Trace Level Impurity Quantification? Start->Need_Trace Need_ID Unknown Impurity Identification? Start->Need_ID Need_Quant->Need_Trace No HPLC Select Chiral HPLC-UV Need_Quant->HPLC Yes Need_Trace->Need_ID No GCMS Select GC-MS Need_Trace->GCMS Yes Need_ID->GCMS Yes

Sources

A Comparative Guide to the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, 5-Oxotetrahydrofuran-2-carboxylic acid stands out as a crucial chiral building block and a significant substructure in various biologically active molecules. Its gamma-lactone framework fused with a carboxylic acid moiety makes it a versatile precursor for a range of complex chemical entities. The stereochemistry at the C2 position is often critical for the biological efficacy of its derivatives, placing a high demand on efficient and stereoselective synthetic routes.

This guide provides an in-depth comparison of the prevalent and emerging synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Each method is evaluated based on its yield, enantioselectivity, scalability, and overall practicality for researchers in both academic and industrial settings.

Route 1: The Classic Approach - Diazotization of Glutamic Acid

The most established and widely documented method for synthesizing this compound is the diazotization of glutamic acid, followed by intramolecular cyclization. This route is favored for its use of readily available and inexpensive starting materials. Both the (S)- and (R)-enantiomers of the product can be accessed by starting with the corresponding L- or D-glutamic acid, respectively.

Mechanistic Insight

The reaction proceeds via the diazotization of the primary amine of glutamic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This forms a highly unstable diazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and its departure facilitates a nucleophilic attack by the gamma-carboxylic acid's hydroxyl group, leading to the formation of the five-membered lactone ring. The stereochemistry at the alpha-carbon is typically retained during this Sₙi-type (Internal Nucleophilic Substitution) reaction.

Below is a diagram illustrating the workflow for this synthesis route.

cluster_0 Route 1: Diazotization of Glutamic Acid Start L-Glutamic Acid (or D-Glutamic Acid) Reagents NaNO₂ / HCl (aq) -5°C to 0°C Start->Reagents Dissolve in H₂O Intermediate Unstable Diazonium Salt Intermediate Reagents->Intermediate Diazotization Stir Stir at Room Temperature (e.g., 12-18 hours) Intermediate->Stir Intramolecular Cyclization (Lactonization) Evaporation Vacuum Evaporation of Water Stir->Evaporation Extraction Extraction with Ethyl Acetate (EtOAc) Evaporation->Extraction Oily residue Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying FinalProduct (S)-5-Oxotetrahydrofuran-2-carboxylic Acid (or R-enantiomer) Drying->FinalProduct After filtration & solvent evaporation

Caption: Workflow for the synthesis of this compound via diazotization.

Comparative Performance of Glutamic Acid Routes
ParameterMethod AMethod B
Starting Material L-Glutamic AcidL-Glutamic Acid
Reagents NaNO₂, HCl, H₂ONaNO₂, HCl, H₂O
Temperature -5°C to Room Temp0°C to Room Temp
Reaction Time 12 hours18 hours
Reported Yield 91.6%[1][2]98%[1][3]
Workup Vacuum evaporation, EtOAc extraction, drying with Na₂SO₄[1][2]Evaporation, EtOAc addition, filtration, drying over MgSO₄[1]
Purity/ee Not explicitly stated, but high ee is expected due to mechanism.99.5% (HPLC), 99% ee[3]
Detailed Experimental Protocol (Based on 98% Yield Method)
  • Suspension Preparation : Suspend L-glutamic acid (10.0 g, 68 mmol) and sodium nitrite (NaNO₂, 7.5 g, 108.7 mmol) in water (100 mL) in a suitable flask equipped with a magnetic stirrer and an addition funnel.[1]

  • Acidification : Cool the vigorously stirred suspension to 0°C using an ice bath. Prepare a dilute HCl solution by adding 10 mL of concentrated HCl to 40 mL of water. Add this HCl solution dropwise to the suspension via the addition funnel over a period of 1 hour, maintaining the temperature at 0°C.[1]

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.[1]

  • Solvent Removal : Remove the water from the reaction mixture by evaporation under reduced pressure.

  • Extraction : To the resulting residue, add ethyl acetate (EtOAc, 200 mL) and stir the mixture for 30 minutes. Filter the mixture to remove any insoluble solids.[1]

  • Washing : Wash the collected solid cake with additional portions of EtOAc (2 x 75 mL).[1]

  • Drying and Isolation : Combine all the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent in vacuo. Place the resulting syrup under a high vacuum for 12 hours to afford the final product (8.67 g, 98% yield).[1]

Route 2: Asymmetric Oxidation of Prochiral Precursors

For applications demanding high enantiopurity and novel structural analogs, asymmetric synthesis offers a powerful alternative. One such method involves the asymmetric oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.[4] This approach generates 2-aryl substituted derivatives, which can be valuable for creating libraries of bioactive compounds.

Mechanistic Insight

This strategy employs a chiral catalyst, such as a complex of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (t-BuOOH), to induce enantioselectivity.[4] The prochiral enone substrate coordinates to the chiral titanium complex, and the subsequent oxidative cleavage of the cyclopentenone ring occurs in a stereocontrolled manner, establishing the chiral center at the C2 position of the resulting lactone.

cluster_1 Route 2: Asymmetric Oxidation Start 3-Aryl-2-hydroxycyclopent-2-en-1-one (Prochiral) Catalyst Asymmetric Oxidation Complex (e.g., Ti(Oi-Pr)₄/DET/t-BuOOH) Start->Catalyst Substrate Addition Reaction Oxidative Ring Cleavage Catalyst->Reaction FinalProduct 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acid (Enantioenriched) Reaction->FinalProduct

Caption: General workflow for the asymmetric synthesis of substituted lactones.

Performance Data
  • Starting Materials : Substituted benzaldehydes and 1-acetoxybut-3-en-2-one are used to prepare the prochiral cyclopentenone precursors.[4]

  • Yield : Moderate, for example, the (R)-2-(4-Methoxyphenyl) derivative was obtained in 52% yield.[4]

  • Enantioselectivity : This is the key advantage, with enantiomeric excesses (ee) often being high, although specific values depend on the substrate and exact conditions.

  • Applicability : This method is primarily for synthesizing 2-aryl substituted analogs, not the parent compound. It is more complex and less atom-economical than the glutamic acid route but offers access to unique chemical diversity.

Route 3: Modern Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a technique to dramatically reduce reaction times and often improve yields. A protocol has been developed for synthesizing derivatives of 5-oxo-tetrahydrofuran-2-carboxylic acid starting from isoxazolines, which are themselves prepared via a microwave-assisted 1,3-dipolar cycloaddition.[5]

Mechanistic Insight

This multi-step route begins with the cycloaddition of an oxime and a methyl acrylate derivative to form an isoxazoline.[5] This heterocyclic intermediate is then transformed in subsequent steps into the final γ-lactone carboxylic acid derivative. The microwave irradiation accelerates the initial cycloaddition, making the preparation of the key intermediate highly efficient.

Performance Data
  • Key Advantage : Rapid synthesis times compared to conventional heating methods.[5]

  • Overall Yield : A 2-(2-amino-2-phenylethyl) substituted derivative was prepared in a 24% overall yield over 3 steps from the starting oxime.[5]

  • Scalability : Microwave-assisted synthesis can be challenging to scale up for industrial production.

  • Applicability : This route is well-suited for the rapid generation of diverse libraries of substituted lactones for screening purposes in drug discovery.

Comparison Summary and Outlook

Synthesis RouteKey AdvantagesKey DisadvantagesBest For...
Diazotization of Glutamic Acid High yield, low-cost starting materials, straightforward, good stereochemical retention.[1][3]Use of potentially unstable diazonium intermediates, requires careful temperature control.Large-scale, cost-effective production of the enantiopure parent compound.
Asymmetric Oxidation Access to novel 2-aryl substituted analogs, potentially high enantioselectivity.[4]Multi-step precursor synthesis, moderate yields, more expensive reagents.Creating libraries of novel derivatives for structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis Very fast reaction times, potential for high-throughput synthesis.[5]Moderate overall yields, potential scalability issues, multi-step process.[5]Rapid, small-scale synthesis of diverse analogs for initial biological screening.

For researchers and drug development professionals, the choice of synthesis route for this compound and its derivatives is dictated by the end goal. The diazotization of glutamic acid remains the gold standard for producing the parent compound efficiently and economically at scale. For exploratory work requiring novel analogs with diverse substitutions at the C2 position, asymmetric and microwave-assisted methods provide powerful, albeit more complex, alternatives. Future developments may focus on biocatalytic approaches or flow chemistry to offer even greener and more efficient syntheses with high enantiocontrol.[3]

References

  • Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synfacts, 17(07), 0731.
  • This compound, ethyl ester. (n.d.). NIST WebBook.
  • This compound | CAS#:4344-84-7. (n.d.). Chemsrc.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4. (n.d.). PubChem.
  • Huang, Y. T., Wong, J. J., Huang, C. J., Li, C. L., & Jang, G. W. B. (2018). Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose. Science Advances, 4(1), eaap9775.
  • (2R)-5-Oxotetrahydro-2-furancarboxylic acid | CAS#:53558-93-3. (n.d.). Chemsrc.
  • Cainelli, G., & Cardillo, G. (1995). A facile route to (+)- and (–)-trans-tetrahydro-5-oxo-2-pentylfuran-3-carboxylic acid, precursors of (+)- and (–)-methylenolactocin. Chemical Communications, (1), 103-104.
  • Hu, Z., & Huber, G. W. (2018). Catalytic oxidation of carbohydrates into organic acids and furan chemicals. Green Chemistry, 20(1), 13-36.
  • Casanova, O., Iborra, S., & Corma, A. (2009). Biomass into chemicals: aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts. ChemSusChem, 2(12), 1138-44.

Sources

A Comparative Guide to Enantiomeric Excess Determination of 5-Oxotetrahydrofuran-2-carboxylic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid is a valuable chiral building block in synthetic organic chemistry and drug development.[1] Its utility is intrinsically linked to its enantiomeric purity, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, the accurate and reliable determination of enantiomeric excess (ee) is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and quantitative method for this analysis, circumventing the need for chiral chromatography in many instances.[2][3]

This guide provides an in-depth comparison of the two primary NMR-based strategies for determining the ee of this compound: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We will explore the underlying principles of each method, present detailed experimental protocols, and offer insights into the causality behind procedural choices to empower researchers in selecting the optimal strategy for their needs.

Part 1: The Fundamental Principle of Chiral Recognition by NMR

Enantiomers, being non-superimposable mirror images, are isochronous in an achiral environment; that is, they produce identical NMR spectra. To differentiate them, this symmetry must be broken. This is achieved by introducing an external, enantiomerically pure chiral auxiliary (the CDA or CSA). This auxiliary interacts with the enantiomers of the analyte to form diastereomeric species. Unlike enantiomers, diastereomers have different physical and chemical properties and are no longer magnetically equivalent, resulting in distinct, resolvable signals in the NMR spectrum.[4][5] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the sample.

G cluster_0 Achiral Environment (e.g., CDCl3) cluster_1 Chiral Environment R_enantiomer (R)-Analyte S_enantiomer (S)-Analyte interaction + Chiral Auxiliary (e.g., (R)-CDA or (R)-CSA) R_enantiomer->interaction S_enantiomer->interaction NMR_Spec_1 Identical NMR Spectra (Single Signal Set) R_Analyte_Aux (R)-Analyte + (R)-Auxiliary (R,R) Diastereomer NMR_Spec_2 Distinct NMR Spectra (Two Resolvable Signal Sets) R_Analyte_Aux->NMR_Spec_2 Signal 1 S_Analyte_Aux (S)-Analyte + (R)-Auxiliary (S,R) Diastereomer S_Analyte_Aux->NMR_Spec_2 Signal 2 interaction->R_Analyte_Aux interaction->S_Analyte_Aux

Caption: Principle of NMR enantiodiscrimination.

Part 2: Method Comparison: Covalent vs. Non-Covalent Strategies

The choice between a Chiral Derivatizing Agent and a Chiral Solvating Agent is the primary decision point. A CDA forms a stable, covalent bond with the analyte, whereas a CSA engages in transient, non-covalent interactions like hydrogen bonding.[2][6] This fundamental difference dictates the workflow, advantages, and potential pitfalls of each method.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Principle Covalent reaction of (R/S)-analyte with a pure chiral agent (e.g., (R')-CDA) to form stable (R,R') and (S,R') diastereomers.[4]Non-covalent, rapid, and reversible association of (R/S)-analyte with a pure chiral agent to form transient diastereomeric solvates.[6][7]
Sample Prep Involves a chemical reaction, often requiring coupling agents, purification, and removal of byproducts.Simple mixing of the analyte and CSA in an NMR tube.[6]
Speed Slower; requires reaction time (minutes to hours) and potential workup.Very fast; analysis can be performed immediately after mixing.
Signal Separation (ΔΔδ) Generally larger and more pronounced, leading to baseline-resolved signals.Often smaller and more sensitive to solvent, temperature, and concentration.
Potential Issues Kinetic Resolution: If one enantiomer reacts faster than the other, the resulting diastereomer ratio will not reflect the true enantiomer ratio. The reaction must proceed to 100% completion.[2] Racemization: Harsh reaction conditions can cause racemization of the analyte or product.Weak Interactions: Signal separation may be minimal or absent for certain analyte-CSA pairs. Requires optimization.
Quantitation Highly reliable if the reaction is quantitative.Reliable, but care must be taken as binding constants for the two diastereomeric complexes may differ slightly.
Analyte Recovery Destructive; the original analyte is consumed and must be recovered via hydrolysis if needed.Non-destructive; the analyte can be easily recovered.
Typical Reagents Chiral amines (e.g., α-methylbenzylamine), chiral alcohols (e.g., menthol)[8], Mosher's acid.Pirkle's alcohol, BINOL derivatives[2], Cinchona alkaloids[6], diphenylprolinols.[7]

Part 3: Experimental Protocols for this compound

Here we present validated, step-by-step protocols for both methods, tailored for the target molecule.

Protocol A: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (CDA)

This protocol utilizes (S)-(-)-α-methylbenzylamine to form diastereomeric amides. The formation of a stable amide bond results in robust and well-defined diastereomers, which typically yield large chemical shift differences (ΔΔδ), simplifying spectral analysis.

Experimental Workflow

Caption: Workflow for ee determination using a CDA.

Detailed Methodology:

  • Reagents & Materials:

    • This compound (racemic or enantioenriched, ~10 mg, 1 equiv).

    • (S)-(-)-α-methylbenzylamine (≥99% ee, 1.1 equiv).

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv).

    • 4-Dimethylaminopyridine (DMAP) (catalytic, 0.1 equiv).

    • Anhydrous Dichloromethane (CH₂Cl₂).

    • Deuterated Chloroform (CDCl₃).

    • NMR Tube.

  • Procedure:

    • In a clean, dry vial, dissolve ~10 mg of this compound and the coupling agent (e.g., EDC) in 1 mL of anhydrous CH₂Cl₂.

    • Add (S)-(-)-α-methylbenzylamine and DMAP to the solution.

    • Seal the vial and stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 1-2 hours). Causality: Driving the reaction to completion is essential to prevent kinetic resolution, which would lead to an inaccurate measurement.[2]

    • Upon completion, quench the reaction with a small amount of water. Dilute with additional CH₂Cl₂, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude diastereomeric amide mixture in ~0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton (H2) of the furanone ring or the methyl group of the benzylamine moiety, are excellent candidates.

    • Carefully integrate both signals. Calculate the ee using the formula provided in Part 4.

Protocol B: Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA)

This non-destructive method relies on the in-situ formation of transient diastereomeric complexes. We propose using a BINOL-derived amino alcohol, which has proven effective for the enantiodiscrimination of carboxylic acids via hydrogen bonding and π-π stacking interactions.[2]

Experimental Workflow

Caption: Workflow for ee determination using a CSA.

Detailed Methodology:

  • Reagents & Materials:

    • This compound (racemic or enantioenriched, ~5 mg).

    • Chiral Solvating Agent (e.g., (R)-BINOL-based amino alcohol, ≥99% ee, 1-2 equiv).[2]

    • Deuterated Chloroform (CDCl₃) or Deuterated Benzene (C₆D₆).

    • NMR Tube.

  • Procedure:

    • Weigh approximately 5 mg of this compound directly into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a good starting point).

    • Acquire a baseline ¹H NMR spectrum of the analyte alone.

    • Add a pre-weighed amount of the CSA (typically 1 to 2 molar equivalents relative to the analyte) directly to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

    • Acquire a second ¹H NMR spectrum. Causality: The choice of solvent is critical. Apolar solvents like CDCl₃ or C₆D₆ are often preferred as they minimize competition with the solvent for the hydrogen bonding sites required for complexation between the CSA and the carboxylic acid.

  • Data Analysis:

    • Compare the second spectrum to the baseline. Look for a signal that has split into two distinct resonances. The proton at the C2 position of the furanone ring is a prime candidate for exhibiting splitting.

    • The magnitude of the chemical shift difference (ΔΔδ) may be small. If resolution is poor, acquiring the spectrum at a lower temperature may improve it by shifting the equilibrium towards the complexed state.

    • Integrate the resolved signals and calculate the ee.

Part 4: Quantitative Analysis and Calculation

Regardless of the method used, the final calculation of enantiomeric excess remains the same. Once a pair of non-overlapping signals corresponding to the two diastereomeric species has been identified and integrated, the ee is calculated as follows:

ee (%) = [ | I_major - I_minor | / ( I_major + I_minor ) ] × 100

Where:

  • I_major is the integral value of the signal for the major enantiomer.

  • I_minor is the integral value of the signal for the minor enantiomer.

For the highest accuracy, ensure proper phasing and baseline correction of the spectrum before integration. It is also advisable to use the average of several well-resolved signal pairs for the calculation if available.

Conclusion and Recommendations

Both Chiral Derivatizing Agents and Chiral Solvating Agents are highly effective tools for determining the enantiomeric excess of this compound by NMR spectroscopy.

  • Chiral Solvating Agents (CSAs) are recommended for rapid screening and process monitoring . The simplicity of sample preparation and the non-destructive nature of the analysis make it ideal for quick checks of enantiopurity where optimization of a chemical reaction is not feasible.

  • Chiral Derivatizing Agents (CDAs) are the preferred method for robust, validated quality control and final product analysis . While the protocol is more involved, the resulting large and clear signal separation provides unambiguous and highly reliable quantitative data, which is often required for regulatory submissions and publications.

The choice ultimately depends on the specific requirements of the analysis, balancing the need for speed and convenience against the demand for maximum resolution and robustness.

References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963.
  • Kaur, H., et al. (n.d.). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers.
  • Pál, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7).
  • Lozano, V. A., et al. (2010). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Organic Letters, 12(19), 4340–4343.
  • Li, W., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381.
  • Wang, Y., et al. (2023). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 95(38), 14246–14253.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188.
  • Fuertes, M. J., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214.
  • Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. ResearchGate.
  • Villalobos-Molina, R., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3123.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • LibreTexts. (2021). 19.4: Enantiomeric Purity. Chemistry LibreTexts.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
  • Lopp, M., et al. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate.
  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Ishihara, S., et al. (2015). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate.

Sources

A Comparative Guide to Chiral Derivatizing Agents: Profiling 5-Oxotetrahydrofuran-2-carboxylic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of stereochemistry, particularly within pharmaceutical and natural product research, the accurate determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. While chiral chromatography has made significant strides, derivatization with a chiral derivatizing agent (CDA) remains a robust, versatile, and indispensable technique, especially for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and conventional High-Performance Liquid Chromatography (HPLC).[1][2]

The fundamental principle is elegant in its simplicity: convert a mixture of enantiomers, which are physically indistinguishable in an achiral environment, into a mixture of diastereomers.[2] This is achieved by reacting the analyte with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical properties, allowing for their separation and quantification by standard analytical methods.[1]

This guide provides an in-depth comparison of several prominent CDAs, with a special focus on the utility and performance of 5-Oxotetrahydrofuran-2-carboxylic acid . We will delve into its mechanism, applications, and performance relative to established reagents like Mosher's acid (MTPA), Marfey's reagent, and camphor-based derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal CDA for their specific analytical challenges.

The Core Principle: From Enantiomers to Distinguishable Diastereomers

The entire strategy of using CDAs hinges on a simple covalent reaction. An enantiomerically pure CDA (e.g., the S-enantiomer) reacts with a racemic or scalemic mixture of a chiral analyte (R- and S-analyte) to form two new molecules. These products (S-CDA-/R-analyte and S-CDA-/S-analyte) are no longer mirror images; they are diastereomers. This transformation is the critical step that unlocks our ability to perform quantitative analysis.

G cluster_0 Initial State: Indistinguishable Enantiomers cluster_1 Final State: Quantifiable Diastereomers A Racemic Analyte (R-Analyte + S-Analyte) C Derivatization Reaction (Covalent Bond Formation) A->C B Enantiopure CDA (e.g., S-CDA) B->C D Diastereomer 1 (S-CDA-R-Analyte) C->D E Diastereomer 2 (S-CDA-S-Analyte) C->E F Analysis (NMR, HPLC, GC) D->F E->F G Quantification (Enantiomeric Excess, Ratio) F->G G cluster_0 Reactants cluster_1 Diastereomeric Products CDA (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Reaction Esterification (e.g., DCC, DMAP) CDA->Reaction Analyte Chiral Alcohol (R/S-ROH) Analyte->Reaction Diastereomer1 Diastereomeric Ester 1 Reaction->Diastereomer1 Diastereomer2 Diastereomeric Ester 2 Reaction->Diastereomer2

Caption: Reaction of the focus CDA with a chiral alcohol.

Comparative Analysis with Standard Chiral Derivatizing Agents

The selection of a CDA is dictated by the analyte's functional groups, the desired analytical technique, and the structural features of the CDA that maximize the physical differences between the resulting diastereomers.

Mosher's Acid (MTPA)

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is arguably the most renowned CDA, especially for NMR analysis. [1][3][4][5]It is typically converted to its more reactive acid chloride form for derivatization. [3][6]

  • Target Analytes: Alcohols and amines. [1][4]* Mechanism: The acid chloride reacts readily with alcohols and amines to form stable diastereomeric esters and amides, respectively. [3]* Analytical Suitability: Primarily NMR. The key to its success lies in the magnetic anisotropy of its phenyl ring and the presence of the -CF₃ group. In the resulting diastereomers, different parts of the analyte molecule will be shielded or deshielded by the phenyl ring, leading to predictable and often large differences in chemical shifts (Δδ) in both ¹H and ¹⁹F NMR spectra. [4]This allows for not only the determination of enantiomeric excess but also the assignment of absolute configuration. [7]* Advantages: High sensitivity in ¹⁹F NMR, well-established models for predicting absolute configuration, and the absence of an α-proton prevents racemization during derivatization. [3]* Limitations: Can be less effective for sterically hindered substrates, and the analysis model can become complex for molecules with multiple chiral centers or conformational flexibility. [4]

G cluster_0 Reactants cluster_1 Mosher's Esters (Diastereomers) CDA (R)-Mosher's Acid Chloride ((R)-MTPA-Cl) Reaction Esterification (Pyridine or DMAP) CDA->Reaction Analyte Chiral Alcohol (R/S-ROH) Analyte->Reaction Diastereomer1 (R,R)-MTPA Ester Reaction->Diastereomer1 Diastereomer2 (R,S)-MTPA Ester Reaction->Diastereomer2

Caption: Derivatization using Mosher's acid chloride.

Marfey's Reagent (FDAA)

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a premier CDA for the analysis of amino acids and other primary and secondary amines, particularly by HPLC. [1][8]

  • Target Analytes: Primarily amino acids, but also other primary and secondary amines. [1][8]* Mechanism: The reaction proceeds via nucleophilic aromatic substitution under mild alkaline conditions, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring. [8]* Analytical Suitability: HPLC with UV-Vis detection. The dinitrophenyl group is a strong chromophore, making the resulting diastereomers highly detectable at wavelengths like 340 nm. [1]This high molar absorptivity allows for excellent sensitivity.

  • Advantages: High reactivity under mild conditions, strong UV absorbance for sensitive detection, and a well-defined chromatographic behavior.

  • Limitations: Primarily suited for amine-containing analytes; derivatization of other functional groups like carboxylic acids requires additional coupling agents. [8]

Camphor-Based Reagents

Camphor is a naturally occurring, rigid bicyclic molecule available in both enantiomeric forms, making it an excellent chiral scaffold for creating a wide variety of CDAs and chiral auxiliaries. [9][10]Reagents like (1S)-(+)-camphor-10-sulfonyl chloride are common examples.

  • Target Analytes: Highly versatile, with derivatives designed to react with alcohols, amines, and other functional groups.

  • Mechanism: Varies with the specific reagent. For example, camphor-10-sulfonyl chloride reacts with amines and alcohols to form stable sulfonamides and sulfonates, respectively.

  • Analytical Suitability: Both NMR and HPLC. The rigid camphor skeleton provides a well-defined conformational framework. This rigidity often leads to significant differences in the chemical environments of the analyte's protons in NMR and distinct interactions with stationary phases in HPLC, facilitating good separation.

  • Advantages: High structural rigidity, availability of both enantiomers, and chemical stability of the resulting derivatives.

  • Limitations: The structural complexity can sometimes lead to overlapping signals in crowded regions of an NMR spectrum.

Data Summary and Performance Comparison

Chiral Derivatizing AgentStructure TypePrimary Target AnalytesPrimary Analytical MethodKey Advantage
This compound Lactone Carboxylic AcidAlcohols, AminesHPLC, ¹H NMRGood resolution from a rigid, non-aromatic core; derived from a natural chiral pool.
Mosher's Acid (MTPA) Phenylacetic AcidAlcohols, Amines¹H and ¹⁹F NMRLarge, predictable Δδ values for absolute configuration assignment; ¹⁹F NMR is highly sensitive. [4]
Marfey's Reagent (FDAA) Amino Acid DerivativeAmino Acids, AminesHPLC-UVStrong chromophore allows for highly sensitive UV detection. [1]
Camphor-10-sulfonyl chloride Bicyclic Sulfonyl ChlorideAlcohols, AminesHPLC, ¹H NMRRigid chiral scaffold provides excellent diastereomeric differentiation. [9]
N-(TFA)-L-prolyl chloride Chloroformate DerivativeAlcohols, AminesGas Chromatography (GC)Forms volatile derivatives suitable for GC analysis. [1]

Experimental Protocols: A Practical Guide

Trustworthiness in any analytical method is built upon a robust and reproducible protocol. Below are self-validating methodologies for derivatization using our focus CDA and the industry benchmark, Mosher's acid.

Protocol 1: Derivatization of a Chiral Alcohol with (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid
  • Objective: To form diastereomeric esters for analysis by HPLC or NMR.

  • Rationale: This protocol uses a standard carbodiimide coupling method, which is efficient for forming esters from carboxylic acids and alcohols. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.

Materials:

  • Chiral alcohol analyte (1.0 equiv)

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equiv) and (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (1.1 equiv) in anhydrous DCM. The use of a slight excess of the CDA helps drive the reaction to completion and ensures all of the analyte is derivatized, which is crucial for accurate quantification.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise over 5 minutes. DCC is the coupling agent that activates the carboxylic acid. The reaction is exothermic, and cooling prevents potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture through a small plug of celite or a syringe filter to remove the DCU precipitate.

  • Purification: Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude diastereomeric ester mixture can often be analyzed directly by NMR. For HPLC analysis, further purification by flash chromatography may be necessary to remove any excess reagents.

Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
  • Objective: To form diastereomeric Mosher's esters for NMR analysis.

  • Rationale: This protocol uses the highly reactive acid chloride, which reacts readily with alcohols. Pyridine acts as both a nucleophilic catalyst and a base to neutralize the HCl byproduct.

Materials:

  • Chiral alcohol analyte (1.0 equiv)

  • (R)- or (S)-Mosher's acid chloride (1.2 equiv)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or CCl₄

Procedure:

  • Preparation: In a dry NMR tube or vial under an inert atmosphere, dissolve the chiral alcohol (~5 mg, 1.0 equiv) in a mixture of anhydrous DCM and anhydrous pyridine (~0.5 mL : 0.1 mL).

  • Derivatization: Add Mosher's acid chloride (1.2 equiv) to the solution. A slight excess of the acid chloride ensures complete derivatization. The reaction is typically very fast and can often be monitored directly in the NMR tube.

  • Reaction: Cap the vial/NMR tube and let it stand at room temperature for 1-4 hours. The reaction progress can be checked by ¹H NMR for the disappearance of the carbinol proton signal of the starting alcohol.

  • Workup (Optional but Recommended): If needed, the reaction can be quenched by adding a small amount of water. The mixture is then transferred to a separatory funnel, diluted with diethyl ether, and washed with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated.

  • Analysis: Dissolve the resulting diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃) for ¹H and ¹⁹F NMR analysis.

Conclusion: Selecting the Right Tool for the Job

The determination of enantiomeric purity is a critical analytical task that demands the right tools and a clear understanding of their strengths and weaknesses.

This compound emerges as a highly competent and valuable chiral derivatizing agent, particularly for chiral alcohols. Its rigid, non-aromatic structure provides a distinct chiral environment that can induce excellent separation of diastereomers in both HPLC and NMR analyses. Its derivation from L-glutamic acid also places it within the desirable category of reagents sourced from the natural chiral pool.

While it may not possess the extensive historical data for absolute configuration assignment associated with Mosher's acid , it offers a powerful alternative, especially in cases where the aromatic ring of MTPA might cause unwanted signal overlap or complications in analysis. For amine and amino acid analysis via HPLC, Marfey's reagent remains a gold standard due to its sensitivity. Camphor-based reagents offer a general platform of high rigidity and stability.

Ultimately, the optimal choice of a CDA is not about finding a single "best" reagent, but about making an informed decision based on the specific analyte, the available instrumentation, and the analytical goal. By understanding the causality behind their performance, researchers can confidently select the agent that will provide the most accurate and unambiguous results, ensuring the scientific integrity of their work.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Grokipedia. (n.d.). MTPA.
  • LookChem. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Wikipedia. (n.d.). Mosher's acid.
  • LookChem. (n.d.). (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid.
  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
  • Bhutia, K., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4288. [Link]
  • Kaye, P. T., & Nocanda, X. W. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]
  • Požgan, F., et al. (2019). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. Molecules, 24(18), 3358. [Link]
  • Grokipedia. (n.d.). Mosher's acid.

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A Comparative Guide to the Biological Activities of 5-Oxotetrahydrofuran-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality and the Significance of Enantiomeric Distinction

5-Oxotetrahydrofuran-2-carboxylic acid is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of pharmacology and biochemistry, such stereoisomerism is of paramount importance. The three-dimensional arrangement of atoms can drastically alter a molecule's interaction with chiral biological targets like enzymes and receptors, leading to different pharmacological, pharmacokinetic, and toxicological profiles. Understanding these differences is crucial for the development of safe and effective therapeutics. This guide will dissect the known biological activities of each enantiomer, providing a framework for their potential applications in drug discovery.

(S)-5-Oxotetrahydrofuran-2-carboxylic Acid: A Molecule with Diverse Bioactivities

The (S)-enantiomer of this compound has been the subject of more extensive biological investigation, revealing a range of activities from anticancer to antimicrobial.

Anticancer Activity: Inhibition of Proline Dehydrogenase (PRODH)

A significant finding is the identification of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a reversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme.[1][2]

Mechanism of Action: PRODH is a key enzyme in the catabolism of proline, a process crucial for the survival of cancer cells, particularly under metabolic stress.[1] By catalyzing the oxidation of proline to pyrroline-5-carboxylate (P5C), PRODH contributes to ATP production, redox balance, and anaplerosis. The inhibition of PRODH by the (S)-enantiomer disrupts these vital cellular processes, leading to a reduction in cancer cell viability.[1][2]

  • Expert Insight: The targeting of PRODH represents a promising strategy in cancer therapy. The dependence of certain tumors on proline metabolism creates a therapeutic window. The reversibility of inhibition by the (S)-enantiomer offers a potentially more controllable pharmacological profile compared to irreversible inhibitors.

Synergistic Potential: Research has shown that the anticancer effects of PRODH inhibitors like the (S)-enantiomer can be significantly enhanced when combined with other therapeutic agents. For instance, synergistic effects are observed with glutaminase (GLS1) inhibitors and compounds that upregulate p53, a key tumor suppressor protein.[1][2]

Logical Relationship: PRODH Inhibition and Cancer Cell Fate

G S_enantiomer (S)-5-Oxotetrahydrofuran- 2-carboxylic acid PRODH Proline Dehydrogenase (PRODH) S_enantiomer->PRODH Inhibits CellViability Decreased Cancer Cell Viability S_enantiomer->CellViability Leads to P5C Pyrroline-5-Carboxylate (P5C) PRODH->P5C Catalyzes PRODH->CellViability Supports Proline Proline Proline->PRODH Substrate ATP_NADH ATP & NADH Production P5C->ATP_NADH MetabolicStress Cancer Cell Metabolic Stress MetabolicStress->PRODH Upregulates

Caption: Inhibition of PRODH by the (S)-enantiomer disrupts proline metabolism, leading to decreased cancer cell viability.

Antimicrobial Properties: A Ligand for Silver(I) Complexes

(S)-5-Oxotetrahydrofuran-2-carboxylic acid can be utilized as a chiral ligand to form water-soluble silver(I) complexes. These complexes have demonstrated notable antibacterial and antifungal activities.

Mechanism of Action: While the precise mechanism is multifaceted, silver ions are known to exert their antimicrobial effects through several pathways:

  • Cell Membrane Damage: Silver ions can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Cellular Respiration: They can interfere with respiratory enzymes, hindering energy production.

  • Interaction with DNA: Silver ions can bind to DNA, preventing replication.

The chiral nature of the (S)-enantiomer ligand may influence the stability, solubility, and ultimately the bioavailability and efficacy of the silver complex.[3]

Precursor for Cytotoxic Analogs

The (S)-enantiomer serves as a chiral building block in the synthesis of municatacin analogs, which have shown cytotoxic activity against tumor cells. The specific stereochemistry of the starting material is crucial for the final biological activity of the synthesized analogs.

(R)-5-Oxotetrahydrofuran-2-carboxylic Acid: A Chiral Intermediate Awaiting Biological Exploration

In contrast to its (S)-counterpart, the biological activities of (R)-5-oxotetrahydrofuran-2-carboxylic acid are not well-documented in publicly available literature. It is primarily recognized as a valuable chiral intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial agents.[4][5]

  • Expert Insight: The lack of extensive biological data for the (R)-enantiomer does not imply inactivity. It highlights an area ripe for investigation. Given the principle of stereospecificity, it is plausible that the (R)-enantiomer interacts with different biological targets than the (S)-enantiomer, or it may be inactive. Its utility in synthesizing bioactive molecules underscores the importance of its specific stereoconfiguration for achieving desired therapeutic effects.[5]

Comparative Summary of Biological Activities

Feature(S)-5-Oxotetrahydrofuran-2-carboxylic acid(R)-5-Oxotetrahydrofuran-2-carboxylic acid
Primary Biological Role Bioactive MoleculeChiral Synthetic Intermediate
Anticancer Activity Reversible inhibitor of Proline Dehydrogenase (PRODH)[1][2]Not well-documented
Antimicrobial Activity Ligand for antibacterial/antifungal silver(I) complexesUsed in synthesis of antibacterial agents[5]
Other Activities Precursor for cytotoxic municatacin analogsUsed in synthesis of antiviral agents and enzyme inhibitors[4][5]

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of the (R) and (S) enantiomers, standardized experimental protocols are essential. The following are detailed methodologies for assessing anticancer and antimicrobial activities.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which an enantiomer inhibits 50% of cancer cell growth (IC50).

Experimental Workflow: MTT Assay

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A 1. Seed cancer cells in 96-well plate B 2. Treat with serial dilutions of each enantiomer A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H I 9. Determine IC50 values H->I

Caption: Workflow for determining the in vitro cytotoxicity of the enantiomers using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in DMSO. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of each enantiomer. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each enantiomer.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of each enantiomer against various microorganisms.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer in the broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The available evidence clearly demonstrates that the (S)-enantiomer of this compound possesses distinct and promising biological activities, particularly as a PRODH inhibitor for cancer therapy and as a ligand in antimicrobial complexes. The biological profile of the (R)-enantiomer remains largely uncharted territory, representing a significant opportunity for future research.

Comparative studies employing the protocols outlined in this guide are essential to fully elucidate the stereospecific effects of these molecules. Such investigations will not only deepen our understanding of their mechanisms of action but also pave the way for the rational design of novel, enantiomerically pure therapeutics with improved efficacy and safety profiles.

References

  • Denton, R., Urquilla, A., & Sumner, R. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett.
  • Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. (2019). AACR Journals.
  • Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. (2019). PubMed.
  • Structural and kinetic studies of proline metabolic enzyme inhibitors and inactiv
  • PRODH Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. (2025). ChemicalBook.
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. (n.d.).
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. (n.d.). MySkinRecipes.
  • Antimicrobial activity (MIC, μM) of silver(I) complexes 1 -3, the... (n.d.).
  • Antifungal activity of silver and zinc complexes of sulfadrug derivatives incorporating arylsulfonylureido moieties. (n.d.). PubMed.
  • Silver(I) complexes containing antifungal azoles: significant improvement of the anti-Candida potential of the azole drug after its coordination to the silver(I) ion. (n.d.). Semantic Scholar.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. (n.d.). PubChem.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (n.d.).
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2025).
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach | Semantic Scholar. (n.d.).
  • Mechanisms of Antifungal Properties of Metal Nanoparticles. (n.d.). MDPI.
  • This compound | 4344-84-7 | EAA34484. (n.d.). Biosynth.
  • Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. (n.d.). PMC - NIH.
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem. (n.d.).
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A Comparative Guide to the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, 5-Oxotetrahydrofuran-2-carboxylic acid stands as a pivotal chiral building block. Its presence in numerous biologically active molecules necessitates efficient and scalable synthetic routes. This guide provides an in-depth technical comparison of the most prominent methods for its synthesis, offering a cost-benefit analysis tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of each method, from the underlying chemistry to practical considerations of cost, safety, and environmental impact.

Introduction: The Significance of a Chiral Lactone

This compound, a gamma-lactone, possesses a stereogenic center at the C2 position, rendering it a valuable synthon for the enantioselective synthesis of complex molecules. Its derivatives are integral to a range of pharmaceuticals, including antiviral and anticancer agents. The choice of synthetic methodology for this key intermediate can significantly impact the overall efficiency, cost, and sustainability of a drug development program. This guide aims to equip you with the necessary data and insights to make an informed decision for your specific research and development needs.

Method 1: The Classical Route - Diazotization of L-Glutamic Acid

The conversion of readily available and inexpensive L-glutamic acid to (S)-5-Oxotetrahydrofuran-2-carboxylic acid via diazotization is a well-established and widely practiced method. This classical approach remains a popular choice in many research settings.

Reaction Pathway & Mechanism

The synthesis proceeds via the diazotization of the primary amine of L-glutamic acid using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures. The resulting unstable diazonium salt undergoes intramolecular cyclization, with the carboxylate group acting as a nucleophile to displace the dinitrogen gas, forming the desired lactone.

Diazotization of L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Diazonium_Salt Unstable Diazonium Salt L-Glutamic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C Product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Diazonium_Salt->Product Intramolecular Cyclization (-N₂)

Caption: Diazotization of L-Glutamic Acid to form the target lactone.

Experimental Protocol

A representative laboratory-scale procedure is as follows:

  • Dissolve L-glutamic acid (10.0 g, 68 mmol) in water (100 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.5 g, 108.7 mmol) in water (20 mL) to the stirred suspension.

  • Concurrently, add dilute hydrochloric acid (10 mL concentrated HCl in 40 mL water) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the product.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost Very Low. L-glutamic acid is a commodity amino acid.
Reagent Cost Low. Sodium nitrite and hydrochloric acid are inexpensive bulk chemicals.
Yield High (typically >90%).[1]
Scalability Readily scalable, with established procedures for larger quantities.
Safety Significant Hazard. Diazonium salts are thermally unstable and potentially explosive, especially if isolated.[2] Careful temperature control is critical.[2] The reaction also generates nitrogen oxides, which are toxic.[3]
Environmental Impact Moderate. The reaction generates a significant amount of inorganic salt waste. The use of organic solvents for extraction contributes to the Process Mass Intensity (PMI).
Green Metrics (PMI) Estimated to be in the range of 10-20 for laboratory scale, improvable on a larger scale with process optimization.

Method 2: Asymmetric Synthesis from Prochiral Precursors

For applications demanding high enantiopurity and potentially different stereoisomers, asymmetric synthesis offers a powerful alternative. One notable method involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones.

Reaction Pathway & Mechanism

This method utilizes a chiral catalyst, often a titanium complex with a chiral ligand like diethyl tartrate (DET), to induce enantioselectivity in the oxidation of a prochiral enone. The Sharpless asymmetric epoxidation catalyst system is a well-known example of this type of catalysis. The reaction proceeds through the formation of a chiral titanium-peroxide complex that delivers an oxygen atom to the substrate in a stereocontrolled manner.

Asymmetric Synthesis Starting_Material 3-Aryl-2-hydroxycyclopent- 2-en-1-one Product (R)- or (S)-2-Aryl-5-oxo- tetrahydrofuran-2-carboxylic acid Starting_Material->Product Ti(Oi-Pr)₄, Chiral Ligand (e.g., DET), t-BuOOH

Caption: Asymmetric oxidation of a prochiral enone to the target lactone.

Experimental Protocol

A general procedure for this asymmetric oxidation is as follows:

  • To a solution of the 3-aryl-2-hydroxycyclopent-2-en-1-one in a suitable solvent (e.g., dichloromethane) at low temperature (-20 °C), add titanium(IV) isopropoxide and a chiral tartrate ester (e.g., (+)-diethyl L-tartrate).

  • Stir the mixture for a short period to allow for catalyst formation.

  • Add tert-butyl hydroperoxide (t-BuOOH) dropwise while maintaining the low temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction, typically with an aqueous solution of a reducing agent.

  • Perform an aqueous workup and purify the product by chromatography.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost High. 3-Aryl-2-hydroxycyclopent-2-en-1-ones are specialty chemicals and not readily available in bulk.[4][5]
Reagent Cost Moderate to High. The titanium catalyst components (titanium isopropoxide, diethyl tartrate, t-BuOOH) are commercially available but more expensive than the reagents for the diazotization method.[4][6][7][8][9][10][11]
Yield Moderate to High, depending on the substrate and catalyst system.
Scalability Challenging. Scaling up asymmetric catalytic reactions can be difficult due to catalyst cost, sensitivity, and the need for stringent control of reaction conditions to maintain high enantioselectivity.[12] However, continuous flow processes can offer solutions for scalability.[1]
Safety Moderate. tert-Butyl hydroperoxide is a strong oxidizing agent and requires careful handling. Titanium isopropoxide is moisture-sensitive.
Environmental Impact Moderate. The use of chlorinated solvents and the generation of metal-containing waste are environmental concerns. The disposal or recycling of the titanium catalyst needs to be considered.
Green Metrics (PMI) Likely higher than the diazotization method on a lab scale due to lower concentrations and more complex workup procedures.

Method 3: Catalytic Oxidation of Furfural - A Bio-based Approach

With the growing emphasis on sustainable chemistry, the utilization of biomass-derived feedstocks is gaining significant attention. Furfural, produced from lignocellulosic biomass, presents a renewable starting material for the synthesis of various valuable chemicals, including γ-butyrolactone derivatives. While direct, high-yield synthesis of this compound from furfural is not yet a well-established, one-pot process, multi-step routes involving the oxidation of furfural are being actively explored.

Reaction Pathway & Mechanism

A potential two-step pathway involves the initial oxidation of furfural to 2(5H)-furanone, followed by a selective hydrogenation or other functional group manipulations to introduce the carboxylic acid at the 2-position. The oxidation of furfural can be achieved using various catalytic systems, including those based on precious metals (e.g., Au, Pt, Pd) or non-precious metal oxides.[13] The subsequent conversion to the target molecule would require further synthetic steps.

Furfural Oxidation Pathway Furfural Furfural Furanone 2(5H)-Furanone Furfural->Furanone Oxidation (e.g., H₂O₂, Catalyst) Product 5-Oxotetrahydrofuran- 2-carboxylic acid Furanone->Product Further Synthetic Steps

Caption: A potential multi-step route from furfural to the target lactone.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost Low to Moderate. Furfural is a bio-based commodity chemical with fluctuating prices.
Reagent Cost Varies widely depending on the catalyst system. Precious metal catalysts can be expensive, but non-precious metal alternatives are being developed.
Yield Variable and pathway-dependent. Direct, high-yield routes are still under development. Yields for the initial oxidation step to furanone are reported to be moderate to good.[6][8][12]
Scalability Potentially high. Catalytic processes, especially those utilizing heterogeneous catalysts, are generally amenable to large-scale production and continuous flow operation.[14]
Safety Generally moderate. The specific hazards depend on the chosen oxidant and catalyst. The use of hydrogen peroxide or oxygen requires appropriate safety precautions.
Environmental Impact Potentially low. This route offers a renewable feedstock. The overall environmental impact depends heavily on the catalyst's lifecycle (recycling, disposal) and the efficiency of the subsequent synthetic steps.[9][11][15][16] Life cycle assessments of furfural production are available.[17][18][19]
Green Metrics (PMI) Potentially favorable if a highly efficient, multi-step process can be developed. The use of a bio-based starting material is a significant advantage from a life-cycle perspective.

Comparative Summary and Future Outlook

To facilitate a direct comparison, the key metrics for each synthetic method are summarized in the table below.

FeatureDiazotization of L-Glutamic AcidAsymmetric SynthesisCatalytic Oxidation of Furfural
Starting Material L-Glutamic Acid (abundant, low cost)3-Aryl-2-hydroxycyclopent-2-en-1-one (specialty, high cost)Furfural (bio-based, moderate cost)
Yield High (>90%)Moderate to HighVariable (multi-step)
Cost LowHighModerate (catalyst dependent)
Safety High Hazard (diazonium salts)ModerateModerate
Environmental Impact Moderate (salt waste, solvents)Moderate (metal waste, solvents)Potentially Low (renewable feedstock)
Scalability HighChallengingPotentially High
Enantiopurity Dependent on starting material (L-glutamic acid gives S-enantiomer)High (catalyst controlled)Requires chiral resolution or asymmetric catalysis in subsequent steps

Conclusion: Selecting the Optimal Synthesis Strategy

The choice of the most suitable synthesis method for this compound is a multi-faceted decision that depends on the specific requirements of the project.

  • For routine, large-scale production of the (S)-enantiomer where cost is a primary driver, the diazotization of L-glutamic acid remains a viable, albeit hazardous, option. The low cost of starting materials and high yields are significant advantages. However, the inherent safety risks associated with diazonium intermediates necessitate robust safety protocols and infrastructure.

  • When high enantiopurity of either the (R) or (S) enantiomer is paramount, and cost is a secondary consideration, asymmetric synthesis from prochiral precursors is the method of choice. This approach offers precise control over stereochemistry, which is crucial for many pharmaceutical applications. The challenges in scalability and the high cost of starting materials and catalysts are the main drawbacks.

  • The catalytic oxidation of furfural represents a promising and sustainable long-term strategy. While direct, high-yield routes to the target molecule are still in development, the use of a renewable feedstock aligns with the principles of green chemistry. As research in this area progresses, this method could become a competitive alternative, particularly for large-scale industrial production where sustainability is a key driver.

Ultimately, the ideal synthetic route will be a balance of economic viability, operational safety, desired product specifications, and environmental responsibility. This guide provides the foundational knowledge to navigate these considerations and select the most appropriate pathway for your research and development endeavors.

References

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  • Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst - ACS Publications. (2022, June 22).
  • Sharpless Asymmetric Epoxidation: Mechanism, Catalyst, and Applications | Study notes Chemistry | Docsity. (2022, September 26).
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  • Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF - ResearchGate. (n.d.).
  • 2-Hydroxycyclopent-2-en-1-one | CAS 10493-98-8 | AMERICAN ELEMENTS ®. (n.d.).
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne State University. (2024, February 20).
  • Reagents and conditions (i) Diethyl–L-tartrate, Ti(OiPr)4, t-BuOOH,... - ResearchGate. (n.d.).
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  • This compound | CAS#:4344-84-7 | Chemsrc. (2025, August 20).
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  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing). (n.d.).
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spectroscopic data comparison of 5-Oxotetrahydrofuran-2-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 5-Oxotetrahydrofuran-2-carboxylic Acid and Its Derivatives

Abstract

This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound, a vital chiral building block in modern organic synthesis, and its primary derivatives. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers, chemists, and drug development professionals. The causality behind spectral shifts upon derivatization is explained, offering a predictive framework for structural elucidation. All experimental protocols are detailed to ensure scientific integrity and reproducibility.

Introduction: The Chemical Significance of a Chiral Lactone

This compound, also known as (S)-γ-Carboxy-γ-butyrolactone when in its common enantiomeric form, is a cornerstone in the synthesis of complex organic molecules. Its rigid, chiral scaffold makes it an invaluable starting material for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Accurate and efficient characterization of this molecule and its subsequent derivatives is paramount for synthetic success. Spectroscopy is the primary tool for this characterization, and a nuanced understanding of its spectral outputs is essential.

This guide moves beyond a simple cataloging of data. It aims to build an intuitive understanding of how the spectroscopic signature of the parent acid changes upon conversion to common derivatives like esters and amides. By comparing experimental data, we can establish clear diagnostic patterns that will aid researchers in rapidly verifying their synthetic outcomes.

Molecular Structures and Spectroscopic Numbering

For clarity, the following standardized numbering scheme will be used throughout this guide. The key derivatives for comparison are the ethyl ester and the unsubstituted amide, representing common modifications of the carboxyl group.

G cluster_acid This compound cluster_ester Ethyl Ester Derivative cluster_amide Amide Derivative acid_img acid_img acid_label C₅H₆O₄MW: 130.10 g/mol ester_img ester_img ester_label C₇H₁₀O₄MW: 158.15 g/mol amide_img amide_img amide_label C₅H₇NO₃MW: 129.11 g/mol

Caption: Core molecular structures and molecular weights.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration are all diagnostic of the underlying structure.

Analysis of this compound

The ¹H NMR spectrum of the parent acid is characterized by three main groups of signals corresponding to the protons on the tetrahydrofuran ring, plus a distinct, often broad signal for the acidic carboxylic proton.

  • H2 (Methine Proton): This proton is doubly activated, being alpha to both the ring oxygen and the carbonyl of the carboxylic acid. This strong deshielding effect shifts its signal significantly downfield, typically observed as a multiplet (a triplet of doublets or complex multiplet) around 4.8-5.1 ppm .

  • H3 & H4 (Methylene Protons): These four protons are diastereotopic and couple with each other and with H2, resulting in a complex series of multiplets in the region of 2.2-2.7 ppm .

  • Carboxylic Acid Proton (-COOH): This is a highly deshielded proton that readily participates in hydrogen bonding. Its chemical shift is highly variable and dependent on concentration and solvent, typically appearing as a broad singlet far downfield, anywhere from 9.0 to 13.0 ppm . This peak will disappear upon exchange with D₂O.

Comparison with Derivatives

Derivatization at the C6 position induces predictable and diagnostic changes in the ¹H NMR spectrum.

  • Ethyl Ester Derivative:

    • The most obvious change is the disappearance of the broad acidic proton signal at >9.0 ppm.

    • Two new signals appear, characteristic of an ethyl group: a quartet around 4.2 ppm (the -OCH₂- group, deshielded by the adjacent oxygen) and a triplet around 1.3 ppm (the terminal -CH₃ group).

    • The signals for H2, H3, and H4 remain in similar positions but may experience minor shifts due to the change in the electronic environment.

  • Amide Derivative:

    • The acidic proton signal is replaced by two new, typically broad signals for the amide protons (-NH₂) , usually found between 5.5 and 8.5 ppm . Their broadness is due to quadrupole broadening from the nitrogen nucleus and chemical exchange.

    • The chemical shift of H2 may shift slightly upfield compared to the parent acid due to the different electronic properties of the amide group versus the carboxylic acid.

¹H NMR Data Summary
Compound / DerivativeH2 (δ, ppm)H3/H4 (δ, ppm)Carboxyl/Derivative Protons (δ, ppm)
Parent Acid ~5.09 (m)~2.27-2.65 (m)~9.1-9.5 (br s, -COOH)
Ethyl Ester ~4.8 (m)~2.3-2.6 (m)~4.2 (q, -OCH₂CH₃), ~1.3 (t, -OCH₂CH₃)
Amide ~4.7 (m)~2.2-2.5 (m)~7.5 & ~6.8 (br s, -NH₂)
Note: Data are approximate and can vary with solvent and spectrometer frequency. Data for the parent acid is supported by literature.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, making it an excellent tool for confirming functional group transformations.

Analysis of this compound

The parent acid displays five distinct carbon signals.

  • C5 (Lactone Carbonyl): The carbonyl carbon of the γ-lactone is significantly deshielded and appears around 175-178 ppm .

  • C6 (Carboxyl Carbonyl): The carboxylic acid carbonyl is also deshielded, appearing in the 170-174 ppm range.

  • C2 (Methine Carbon): This carbon, attached to two oxygen atoms (ring and carboxyl), is found downfield at approximately 77-80 ppm .

  • C4 & C3 (Methylene Carbons): The two methylene carbons of the ring appear upfield, typically around 28-30 ppm and 22-25 ppm , respectively.

Comparison with Derivatives
  • Ethyl Ester Derivative: The primary change occurs at the C6 position and the introduction of the ethyl carbons.

    • The ester carbonyl (C6) typically shifts slightly upfield compared to the carboxylic acid, appearing around 169-172 ppm .

    • Two new signals appear: the -OCH₂- carbon at ~62 ppm and the terminal -CH₃ carbon at ~14 ppm .

    • The other ring carbons (C2, C3, C4, C5) show minimal changes in their chemical shifts.

  • Amide Derivative:

    • The amide carbonyl (C6) shows a characteristic upfield shift relative to the acid, appearing in the 168-171 ppm range.

    • The other ring carbon signals remain largely unperturbed.

¹³C NMR Data Summary
Compound / DerivativeC5 (Lactone C=O)C6 (Carboxyl C=O)C2 (-CH-)C3/C4 (-CH₂-)Derivative Carbons (δ, ppm)
Parent Acid ~177 ppm~172 ppm~78 ppm~29, ~24 ppmN/A
Ethyl Ester ~176 ppm~170 ppm~77 ppm~29, ~24 ppm~62 (-OCH₂), ~14 (-CH₃)
Amide ~177 ppm~169 ppm~79 ppm~29, ~25 ppmN/A
Note: Data are approximate and based on typical chemical shift ranges and available database information.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the presence and electronic nature of carbonyl groups and hydroxyl groups.

Analysis of this compound

The spectrum is dominated by absorptions from the two carbonyls and the hydroxyl group.

  • O-H Stretch: A very broad, strong absorption from 2500-3300 cm⁻¹ , characteristic of a hydrogen-bonded carboxylic acid OH group. This broadness is a hallmark feature.

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The γ-lactone carbonyl is strained and appears at a higher frequency, typically ~1770-1790 cm⁻¹ . The carboxylic acid carbonyl, which participates in hydrogen bonding, appears as a strong, slightly broader peak around 1710-1730 cm⁻¹ .

Comparison with Derivatives
  • Ethyl Ester Derivative:

    • The most significant change is the complete disappearance of the broad O-H stretch from 2500-3300 cm⁻¹.

    • The two C=O stretches remain. The lactone carbonyl frequency is largely unchanged (~1770 cm⁻¹). The new ester carbonyl absorbs strongly around 1735-1750 cm⁻¹ .

    • The presence of strong C-O stretches in the 1000-1300 cm⁻¹ region becomes more prominent without the overshadowing O-H band.

  • Amide Derivative:

    • The broad O-H band is replaced by two sharper (though sometimes broad) N-H stretching peaks in the 3200-3400 cm⁻¹ region for a primary amide.

    • The lactone C=O remains around ~1770 cm⁻¹ .

    • The amide carbonyl (Amide I band) appears at a lower frequency than the acid or ester, typically ~1650-1680 cm⁻¹ . A second band (Amide II, N-H bend) appears around 1600-1640 cm⁻¹ .

IR Data Summary
Compound / DerivativeO-H / N-H Stretch (cm⁻¹)Lactone C=O Stretch (cm⁻¹)Carboxyl/Derivative C=O Stretch (cm⁻¹)
Parent Acid 2500-3300 (very broad, strong)~1775 (strong)~1715 (strong)
Ethyl Ester Absent~1770 (strong)~1740 (strong)
Amide 3200 & 3350 (medium, sharp)~1770 (strong)~1670 (strong, Amide I

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 5-oxotetrahydrofuran-2-carboxylic acid, a chiral γ-butyrolactone, is of significant interest in the pharmaceutical and chemical industries due to its role as a versatile building block for a wide array of natural products and therapeutic agents. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making the development of efficient asymmetric catalytic systems a key focus of research. This guide provides a comparative analysis of various catalytic approaches for the synthesis of this important chiral molecule, offering insights into their performance, mechanisms, and practical applicability.

Introduction: The Challenge of Asymmetric Lactonization

The asymmetric synthesis of this compound and its derivatives presents a significant challenge: the stereoselective construction of a quaternary stereocenter at the C2 position. Various catalytic strategies have been developed to address this, broadly categorized into heterogeneous catalysis, homogeneous metal catalysis, organocatalysis, and biocatalysis. The choice of catalyst is dictated by factors such as desired enantioselectivity, yield, substrate scope, cost, and scalability. This guide will delve into the specifics of prominent catalytic systems, providing a framework for selecting the most suitable method for a given synthetic goal.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the asymmetric synthesis of this compound or its alkyl esters. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Limitations
Heterogeneous Catalysis
Cinchona-modified Pt/Al₂O₃[1][2]Dialkyl 2-oxoglutaratesModerate to HighUp to 96Recyclable catalyst, high enantioselectivity.High pressure of H₂, potential for catalyst poisoning.
Homogeneous Metal Catalysis
Ti(Oi-Pr)₄/Diethyl Tartrate/t-BuOOH[3][4]3-Aryl-2-hydroxycyclopent-2-en-1-ones3686Mild reaction conditions.Substrate-specific, moderate yield.
Ti(Oi-Pr)₄/Diethyl Tartrate/t-BuOOH[4]3-Hydroxyethyl-1,2-cyclopentanedionesUp to 75Up to 95Good yields and high enantioselectivity for specific substrates.Limited substrate scope reported for the target molecule.
Biocatalysis
Lipases (e.g., Porcine pancreatic lipase, Candida rugosa lipase)[3]Racemic 5-oxotetrahydrofuran-2-carboxylate estersUp to 50 (for one enantiomer)HighHigh enantioselectivity, mild and environmentally benign conditions.Kinetic resolution limits theoretical yield to 50%, requires separation of enantiomers.

In-Depth Analysis of Key Catalytic Systems

Heterogeneous Catalysis: Cinchona-Modified Platinum

The enantioselective hydrogenation of α-keto esters over platinum catalysts chirally modified with cinchona alkaloids is a well-established and powerful method for the synthesis of α-hydroxy esters, which can subsequently cyclize to form the desired lactone.

Mechanism of Action: The prevailing mechanism involves the formation of a chiral complex between the cinchona alkaloid modifier and the platinum surface. The substrate, dialkyl 2-oxoglutarate, then adsorbs onto this chiral surface in a specific orientation, leading to the preferential hydrogenation of one of the prochiral faces of the ketone. The choice of cinchona alkaloid (e.g., cinchonidine or cinchonine) determines the absolute configuration of the product.

Experimental Protocol: Asymmetric Hydrogenation of Diethyl 2-oxoglutarate

  • Catalyst Preparation: A 5 wt% Pt/Al₂O₃ catalyst is typically used. The catalyst is pre-treated under a hydrogen atmosphere.

  • Modifier Addition: The chiral modifier, such as cinchonidine, is dissolved in a suitable solvent (e.g., toluene or acetic acid) and added to the catalyst slurry.

  • Reaction Setup: The substrate, diethyl 2-oxoglutarate, is added to the catalyst-modifier mixture in a high-pressure autoclave.

  • Hydrogenation: The reaction is carried out under hydrogen pressure (typically 50-100 bar) at a controlled temperature (e.g., room temperature to 50 °C) with vigorous stirring.

  • Work-up and Analysis: After the reaction, the catalyst is filtered off. The resulting product, diethyl 2-hydroxypentarate, undergoes spontaneous or acid-catalyzed cyclization to yield ethyl 5-oxotetrahydrofuran-2-carboxylate. The enantiomeric excess is determined by chiral gas chromatography or high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • High Hydrogen Pressure: Ensures a sufficient concentration of active hydrogen species on the catalyst surface, driving the reaction towards completion.

  • Cinchona Alkaloid Modifier: The rigid structure and multiple stereocenters of the alkaloid create a well-defined chiral environment on the platinum surface, which is essential for high enantioselectivity.

  • Solvent: The choice of solvent can influence the conformation of the alkaloid on the catalyst surface and the solubility of the substrate and product, thereby affecting both the rate and enantioselectivity of the reaction.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="Diethyl 2-oxoglutarate"]; Catalyst [label="Cinchona-modified\nPt/Al2O3"]; H2 [label="H2 (High Pressure)"]; Intermediate [label="Diethyl 2-hydroxypentarate"]; Product [label="Ethyl (R)- or (S)-5-oxotetrahydrofuran-2-carboxylate"];

Substrate -- Catalyst; H2 -- Catalyst; Catalyst -> Intermediate [label="Asymmetric Hydrogenation"]; Intermediate -> Product [label="Spontaneous Cyclization"]; }

Caption: Workflow for the cinchona-modified Pt-catalyzed asymmetric hydrogenation.
Homogeneous Metal Catalysis: Titanium-Tartrate System

The Sharpless asymmetric epoxidation catalyst, composed of titanium(IV) isopropoxide and a chiral diethyl tartrate, has been adapted for the asymmetric oxidation of cyclic precursors to yield chiral lactones.

Mechanism of Action: This method involves an oxidative ring cleavage of a suitable precursor, such as a 3-substituted-1,2-cyclopentanedione. The titanium-tartrate complex acts as a chiral Lewis acid, coordinating to the substrate and a hydroperoxide oxidant (e.g., tert-butyl hydroperoxide). This coordination creates a chiral environment that directs the oxidation to one face of the molecule, leading to an enantioselective ring opening and subsequent lactonization.

Experimental Protocol: Asymmetric Oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-one [3]

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, titanium(IV) isopropoxide and (+)-diethyl tartrate are dissolved in a dry solvent like dichloromethane at a low temperature (e.g., -20 °C).

  • Substrate Addition: The 3-aryl-2-hydroxycyclopent-2-en-1-one substrate is added to the catalyst solution.

  • Oxidant Addition: tert-Butyl hydroperoxide (t-BuOOH) is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to isolate the enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid. The enantiomeric excess is determined by chiral HPLC.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The titanium catalyst is highly sensitive to moisture, which can lead to the formation of inactive titanium oxides.

  • Low Temperature: Helps to improve the enantioselectivity of the reaction by reducing the rate of non-selective background reactions.

  • Chiral Tartrate: The chirality of the diethyl tartrate ligand is transferred to the titanium center, creating the chiral environment necessary for asymmetric induction.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Precursor [label="3-Aryl-2-hydroxy-\ncyclopent-2-en-1-one"]; Catalyst [label="Ti(Oi-Pr)4/(+)-DET"]; Oxidant [label="t-BuOOH"]; Product [label="(R)-2-Aryl-5-oxotetra-\nhydrofuran-2-carboxylic acid"];

Precursor -- Catalyst; Oxidant -- Catalyst; Catalyst -> Product [label="Asymmetric Oxidative\nRing Cleavage"]; }

Caption: Asymmetric oxidation using a Titanium-Tartrate catalyst.
Biocatalysis: Lipase-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures. This approach can provide access to enantiomerically pure this compound esters.

Mechanism of Action: Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of a racemic ester of this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 5-Oxotetrahydrofuran-2-carboxylate

  • Reaction Setup: The racemic ester is suspended in a buffered aqueous solution.

  • Enzyme Addition: A commercially available lipase, such as Porcine Pancreatic Lipase (PPL) or Candida rugosa lipase, is added to the mixture.

  • Incubation: The reaction is stirred at a controlled temperature (often near room temperature) and pH.

  • Monitoring and Termination: The reaction is monitored by HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining ester and the produced acid.

  • Separation and Analysis: The reaction mixture is then worked up to separate the unreacted ester from the carboxylic acid product. The enantiomeric excess of both compounds is determined by chiral HPLC.

Causality Behind Experimental Choices:

  • Buffered Aqueous Solution: Provides an optimal environment for the lipase to maintain its activity and stability.

  • Monitoring to ~50% Conversion: This is a critical aspect of kinetic resolution. Pushing the reaction beyond 50% conversion will lead to a decrease in the enantiomeric excess of the product.

  • Enzyme Selection: Different lipases exhibit different enantioselectivities for a given substrate. Screening of various commercially available lipases is often necessary to find the optimal enzyme for a specific resolution.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

RacemicEster [label="Racemic Ethyl 5-Oxotetra-\nhydrofuran-2-carboxylate"]; Lipase [label="Lipase (e.g., PPL)"]; Water [label="H2O (Buffer)"]; Products [label="Enriched (S)-Ester +\n(R)-Carboxylic Acid"];

RacemicEster -- Lipase; Water -- Lipase; Lipase -> Products [label="Enantioselective Hydrolysis"]; }

Caption: Lipase-catalyzed kinetic resolution workflow.

Conclusion and Future Outlook

The asymmetric synthesis of this compound can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. Heterogeneous catalysis with cinchona-modified platinum offers high enantioselectivity and catalyst recyclability, making it attractive for larger-scale synthesis, though it requires high-pressure equipment. Homogeneous titanium-tartrate systems provide good enantioselectivity under mild conditions but may have a more limited substrate scope. Biocatalytic kinetic resolution using lipases is an environmentally friendly approach that can yield products with very high enantiomeric purity, but the theoretical yield is limited to 50% for a single enantiomer.

The field continues to evolve, with ongoing research focused on the development of more active, selective, and robust catalysts. The exploration of novel organocatalysts and the engineering of enzymes with tailored specificities hold significant promise for the future of asymmetric lactone synthesis. Ultimately, the selection of a particular catalytic system will depend on a careful consideration of the specific requirements of the synthetic target, including the desired scale, enantiopurity, and economic viability.

References

  • Balázsik, K., Szőri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
  • University of Massachusetts Boston. (2000).
  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
  • Lopp, M., Paju, A., Kanger, T., & Pehk, T. (2001). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Synlett, 2001(S1), 891-893. [Link]
  • Organic Syntheses. (1987). (2S,3S)-2,3-Epoxy-3-phenyl-1-propanol. Organic Syntheses, 65, 64. [Link]
  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • List, B. (2010). Organocatalytic asymmetric biomimetic transamination: from α-keto esters to optically active α-amino acid derivatives. Accounts of Chemical Research, 43(12), 1595-1605. [Link]
  • Turner, N. J. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952-13953. [Link]
  • IRIS Re.Public@polimi.it. (2021).
  • Sun, J., & Huang, H. (2021). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 12(33), 11191-11196. [Link]
  • Paju, A., & Lopp, M. (2004). Asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones. Part 3: Oxidative ring cleavage of 3-hydroxyethyl-1,2-cyclopentanediones: Synthesis of α-hydroxy-γ-lactone acids and spiro-γ-dilactones. Tetrahedron: Asymmetry, 15(5), 831-836. [Link]
  • Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1, 2, 3, 4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]
  • Maruoka, K. (2012). Organocatalytic Asymmetric Synthesis of 5-Hydroxyisoxazolidines. Angewandte Chemie International Edition, 51(27), 6693-6696. [Link]
  • Iosub, A. V., Moravčík, Š., Wallentin, C. J., & Bergman, J. (2019). Nickel-catalyzed selective reduction of carboxylic acids to aldehydes. Organic Letters, 21(19), 7804-7808. [Link]
  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072-2091. [Link]
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
  • Guo, Q. X., Wen, W., Zeng, Y., Peng, L. Y., & Fu, L. N. (2015). Asymmetric synthesis of α-amino ketones by Brønsted acid catalysis. Organic Letters, 17(16), 3922-3925. [Link]
  • Török, B., & Balázsik, K. (2007). Kinetic Study of Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst.
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A Comparative Guide to the Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic research and pharmaceutical development, the accurate quantification of key endogenous molecules is paramount. 5-Oxotetrahydrofuran-2-carboxylic acid, a gamma-lactone derived from 2-hydroxyglutaric acid, is one such molecule of interest, implicated in various metabolic pathways.[1] This guide provides a comprehensive comparison of peer-reviewed methodologies for the analysis of this compound, offering insights into the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Analytical Strategies

The analysis of small, polar molecules like this compound presents unique challenges, primarily related to their retention on conventional chromatographic columns and their volatility for gas-phase analysis. The principal analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will delve into the specifics of each approach, providing both theoretical grounding and practical, step-by-step protocols.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent low volatility and high polarity of carboxylic acids necessitate a chemical modification step known as derivatization prior to analysis.[2] Derivatization serves to increase the volatility and thermal stability of the analyte, while also improving its chromatographic behavior, leading to sharper peaks and enhanced sensitivity.

The "Why" Behind Derivatization for GC-MS

Direct injection of this compound onto a GC column would result in poor peak shape and potential thermal degradation due to the presence of the carboxylic acid and lactone functional groups. Silylation is the most common derivatization technique for compounds containing active hydrogens (as in the carboxylic acid group). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the acidic proton with a non-polar trimethylsilyl (TMS) group.[3] This transformation significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Organic Acids Drydown Evaporation to Dryness Extraction->Drydown Derivatize Add BSTFA + Catalyst Drydown->Derivatize Heat Incubate at 60-90°C Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis

This protocol is adapted from established methods for the analysis of organic acids in biological fluids.[4]

  • Sample Preparation:

    • To 200 µL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate to isolate the organic acids.

    • Centrifuge to separate the phases and transfer the organic layer to a clean vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]

    • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), for separation.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity and Specificity without Derivatization

LC-MS has become the cornerstone of bioanalytical chemistry due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For polar compounds like this compound, reversed-phase LC with tandem mass spectrometry (MS/MS) is a powerful analytical choice.

The Rationale for LC-MS/MS

LC-MS/MS offers several advantages for the analysis of this compound:

  • No Derivatization Required: In many cases, the analyte can be analyzed in its native form, simplifying sample preparation and reducing potential sources of error.

  • High Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection, often in the picogram to femtogram range, which is crucial for analyzing low-abundance metabolites.

To enhance the retention of this polar analyte on a reversed-phase column, a technique called "ion suppression" can be employed. This involves lowering the pH of the mobile phase with an acid, such as formic acid, to protonate the carboxylic acid group, making the molecule less polar and increasing its interaction with the stationary phase.[5]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., with Methanol) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC Reversed-Phase LC Separation Inject->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol for LC-MS/MS Analysis

This protocol is based on established methods for the quantification of small carboxylic acids in biological fluids.[6][7]

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of cold methanol containing an internal standard (e.g., stable isotope-labeled this compound).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase: Employ a gradient elution with:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.

    • Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: For quantification, monitor the specific multiple reaction monitoring (MRM) transition for this compound (precursor ion -> product ion). The exact m/z values would need to be determined experimentally by infusing a standard solution of the analyte.

Method Validation: The Cornerstone of Trustworthy Data

For any quantitative method to be considered reliable, it must undergo a rigorous validation process. The key validation parameters, as outlined by regulatory bodies, include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10][11][12]

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true value.Recovery of 85-115%
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 15%
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1
LOQ The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1

Comparison of Analytical Methods

FeatureGC-MSLC-MS/MS
Derivatization Required (e.g., silylation)Generally not required
Sample Throughput Lower due to derivatization stepHigher
Sensitivity Good, but can be limited by derivatization efficiencyExcellent, often superior to GC-MS
Specificity Good, especially in SIM modeExcellent, due to MRM transitions
Instrumentation Cost Generally lowerGenerally higher
Robustness Can be affected by derivatization variabilityGenerally very robust
Primary Application Broad screening of volatile and semi-volatile metabolitesTargeted quantification of polar and non-volatile compounds

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of this compound.

  • LC-MS/MS is the recommended method for quantitative bioanalysis due to its superior sensitivity, specificity, higher throughput, and simpler sample preparation workflow. It is particularly well-suited for drug development and clinical research settings where accurate quantification in complex biological matrices is essential.

  • GC-MS remains a valuable tool, especially for broader metabolic profiling studies where a wide range of organic acids are being investigated simultaneously. While the derivatization step adds complexity, it is a well-established technique with extensive libraries of mass spectra for compound identification.

The choice of method will ultimately depend on the specific research question, the available resources, and the desired performance characteristics. Regardless of the chosen technique, a thorough method validation is imperative to ensure the generation of high-quality, reliable, and reproducible data.

References

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  • JoVE. (2024). Sample Preparation for Analysis: Advanced Techniques.
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  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PubMed. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
  • National Institutes of Health. (2015). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
  • PubMed Central. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study.

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A Comparative Guide to the Determination of Absolute Configuration of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in drug discovery and development. For scaffolds such as 5-oxotetrahydrofuran-2-carboxylic acid and its derivatives, which are prevalent in bioactive natural products and pharmaceutical agents, an unambiguous assignment of stereochemistry is paramount.[1][2] Enantiomers can exhibit profoundly different pharmacological and toxicological profiles, making the determination of absolute configuration a non-negotiable step for ensuring safety and efficacy.[3]

This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral this compound derivatives. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale behind experimental choices, empowering researchers to select the most fitting strategy for their specific scientific challenge.

Methodology Comparison: A Strategic Overview

The choice of an analytical method is a balance of factors including the physical state of the sample, available quantity, molecular complexity, and the required level of certainty. While X-ray crystallography is often hailed as the "gold standard," it is not always feasible.[3][4] Consequently, solution-state techniques like Vibrational Circular Dichroism (VCD) and specific NMR spectroscopy methods have become powerful and reliable alternatives.[3][5]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)Electronic Circular Dichroism (ECD/ORD)
Principle Diffraction of X-rays by a single crystal.[6]Differential absorption of left and right circularly polarized infrared light.[7][8]Analysis of chemical shift differences in diastereomeric derivatives.[9][10]Differential absorption of circularly polarized UV-Vis light by chromophores.[11]
Sample State Solid (high-quality single crystal required)Solution or neat liquidSolutionSolution
Sample Amount Micrograms to milligramsMilligrams[12]Sub-milligram to milligramsMicrograms to milligrams
Analysis Time Days to weeks (including crystallization)Hours to a day[12]4-6 hours of active effort over 1-2 days[13]Hours
Key Advantage Unambiguous, direct determination of 3D structure.[6]No crystallization needed; applicable to a wide range of molecules in solution.[14]High sensitivity; uses standard NMR equipment.Sensitive to chromophores near stereocenters.
Key Limitation Difficulty in obtaining suitable crystals.[3][4]Requires quantum chemical calculations for interpretation.[3][15]Requires derivatization; potential for reaction side products.Requires a suitable chromophore; interpretation can be complex.

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography provides the most direct and unambiguous determination of absolute configuration.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional electron density map of the molecule can be constructed.

Causality and Experimental Choice

This method is chosen when an unequivocal structural proof is required for regulatory filings or to resolve conflicting data from other techniques. The critical prerequisite is the ability to grow a high-quality single crystal, which can be a significant bottleneck, especially for oils or amorphous solids.[3][16] The presence of a heavy atom (e.g., Br, Cl) in the structure enhances the anomalous dispersion effect, making the assignment of absolute configuration more reliable.[4][17]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Dissolve the purified compound in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head. The crystal is typically cooled in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.[12]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. The diffraction patterns are collected on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter, which should ideally be close to 0 for the correct enantiomer.[16][18]

Vibrational Circular Dichroism (VCD): The Solution-State Gold Standard

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[7][8] Since enantiomers produce mirror-image VCD spectra, comparing an experimental spectrum to a quantum-chemically predicted spectrum for one enantiomer allows for a confident assignment of its absolute configuration.[14][15]

Causality and Experimental Choice

VCD is the method of choice when crystallization fails or when a solution-state conformation is of primary interest.[3] It is broadly applicable, as all chiral molecules with vibrational transitions in the mid-IR region are VCD-active. The reliability of the assignment is directly tied to the accuracy of the computational model used to predict the spectrum.[3]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Chiral Sample in Solution VCD_Spectrometer Measure IR and VCD Spectra Exp_Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison DFT_Calc DFT Conformational Search & Optimization VCD_Calc Calculate Boltzmann-Averaged VCD Spectrum for One Enantiomer DFT_Calc->VCD_Calc Calc_Spectrum Calculated VCD Spectrum VCD_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[8]

  • Spectral Acquisition: Measure the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[8]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using Density Functional Theory (DFT).[7][8]

    • Generate a final, Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Visually compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[3] If the spectra are mirror images, the sample has the opposite configuration.

NMR Spectroscopy: The Derivatization Approach

NMR spectroscopy can be used to determine absolute configuration by converting the enantiomeric analyte into a pair of diastereomers with distinguishable NMR spectra. The most common method for chiral carboxylic acids involves derivatization with a chiral auxiliary agent.

Modified Mosher's Method for Carboxylic Acids

While the classic Mosher's method is for chiral alcohols and amines,[9][19] a similar principle can be applied to carboxylic acids. This involves esterification with a chiral alcohol, such as (R)- and (S)-2-phenyl-1-cyclohexanol or (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate.[20][21] The anisotropic effect of the aromatic ring in the chiral auxiliary causes differential shielding of the protons in the substrate, leading to different chemical shifts (δ) for the two diastereomers.

Causality and Experimental Choice

This method is chosen for its accessibility, as it relies on standard NMR instrumentation. It is particularly useful for confirming the configuration of α-chiral carboxylic acids.[20][21] The key is the formation of diastereomeric esters and the subsequent analysis of the chemical shift differences (Δδ = δS - δR). The sign of Δδ for protons on either side of the chiral center reveals the absolute configuration based on established conformational models.[12]

Mosher_Workflow cluster_R Reaction 1 cluster_S Reaction 2 Analyte Chiral Carboxylic Acid (R/S Mixture or Pure Enantiomer) Deriv_R Derivatize with (R)-Chiral Alcohol Analyte->Deriv_R Deriv_S Derivatize with (S)-Chiral Alcohol Analyte->Deriv_S Diast_R (R,R) and (S,R) Diastereomers Deriv_R->Diast_R NMR Acquire ¹H NMR Spectra Diast_R->NMR Diast_S (R,S) and (S,S) Diastereomers Deriv_S->Diast_S Diast_S->NMR Analysis Calculate Δδ (δS - δR) values for corresponding protons NMR->Analysis Assignment Assign Absolute Configuration Based on Δδ signs Analysis->Assignment

Caption: Workflow for NMR-based absolute configuration determination.

Experimental Protocol: NMR Analysis with a Chiral Auxiliary
  • Derivatization: In two separate reactions, esterify the this compound derivative with the (R)- and (S)-enantiomers of a suitable chiral alcohol (e.g., 2-phenyl-1-cyclohexanol) using a coupling agent like DCC or EDC.[9]

  • Purification: Purify the resulting diastereomeric esters, if necessary, although direct analysis of the reaction mixture is often possible.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-derived diastereomers in a suitable deuterated solvent.[20][21]

  • Data Analysis:

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques (COSY, HSQC) may be required.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Apply the appropriate conformational model for the chosen chiral auxiliary to correlate the signs of the Δδ values with the absolute configuration of the stereocenter.[12]

Chiroptical Methods: ECD and ORD

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that rely on the interaction of chiral molecules with ultraviolet and visible light.[11] For this compound derivatives, the carbonyl group of the γ-lactone serves as a chromophore.

The Octant Rule

The Octant Rule is an empirical rule that relates the sign of the Cotton effect (the characteristic peak/trough in an ORD or CD spectrum) of the n→π* transition of a carbonyl group (~280-300 nm) to the spatial arrangement of substituents around it.[22][23] The space around the carbonyl is divided into eight regions, or octants, and substituents in certain octants make positive or negative contributions to the Cotton effect, allowing for the deduction of stereochemistry.[24]

Causality and Experimental Choice

This method is rapid and requires very little sample. However, its application to flexible molecules can be challenging, as the observed Cotton effect is a population-weighted average over all conformers. While historically important, it is now often superseded by VCD combined with DFT calculations for more reliable assignments, especially for complex molecules.[25]

Conclusion and Recommendations

The determination of the absolute configuration of this compound derivatives is a critical task that can be approached with several powerful analytical techniques.

  • For an unambiguous, definitive result , especially for regulatory purposes, X-ray crystallography is the ultimate method, provided a suitable crystal can be obtained.

  • For non-crystalline samples or when solution-state conformation is key , VCD offers a robust and reliable alternative, representing the modern gold standard for solution-phase analysis.

  • When access to specialized equipment like VCD is limited , NMR spectroscopy with chiral auxiliaries provides an excellent, accessible method that leverages standard laboratory instrumentation.

  • For rapid screening or for rigid systems with a clear chromophore , ECD/ORD and the application of the Octant Rule can provide valuable, albeit less definitive, stereochemical insights.

By understanding the principles, advantages, and limitations of each technique, researchers can design a logical and efficient workflow to confidently assign the absolute configuration of these vital chiral building blocks.

References

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  • ResearchGate. (2025, August 6). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
  • University of Toronto.
  • Jiménez, C., et al. (2021). Absolute configuration by vibrational circular dichroism of anti-inflammatory macrolide briarane diterpenoids from the Gorgonian Briareum asbestinum. Scientific Reports, 11(1), 934. [Link]
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  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]
  • Synthesis. Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. [Link]
  • Slideshare. (2023, November 13). Alpha axial haloketone rule and octant rule. [Link]
  • Scribd. Octant Rule in Chiroptical Analysis. [Link]
  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
  • Semantic Scholar. (1996, July 15).
  • RSC Publishing. (2014). Chiral mono- and dicarbamates derived from ethyl (S)
  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
  • ResearchGate. (2025, August 9).
  • Organic & Biomolecular Chemistry (RSC Publishing). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. [Link]
  • ResearchGate. (2025, August 9). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
  • YouTube. (2022, September 24). Advanced Stereochemistry | Octant rule | Alpha axial halo ketone rule | M.
  • Wikipedia.
  • ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. [Link]
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Virtual Labs. To study the Optical Rotatory Dispersion (ORD) of some chiral substances. [Link]
  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]
  • ResearchGate. (2025, August 9).
  • Research Square. Vibrational Circular Dichroism study of chiral food additives: γ-valerolactone. [Link]
  • Pirkle, W. H., & Hoover, D. J. (1982). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 47(19), 3693–3695. [Link]
  • ResearchGate. (2025, August 5). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]
  • Books. (2024, September 20). Chapter 5: A Brief Overview of the Chiral Agents.
  • The Journal of Organic Chemistry. Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. [Link]
  • MtoZ Biolabs.
  • UNIPI. (2022, September 8).
  • ResearchGate. (2025, August 7). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. [Link]
  • National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

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A Comparative Guide to HPLC and GC for Chiral Separation of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth technical comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the chiral separation of 5-oxotetrahydrofuran-2-carboxylic acid and its derivatives. This analysis is grounded in established principles and supported by representative experimental protocols to aid in informed method selection.

The Analyte: this compound

This compound, a chiral γ-butyrolactone derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its stereochemistry is pivotal to the biological activity of the final product, making the accurate determination of its enantiomeric purity a key step in quality control and regulatory compliance. The presence of both a lactone and a carboxylic acid functional group presents unique challenges and opportunities for chiral separation by both HPLC and GC.

High-Performance Liquid Chromatography (HPLC): Direct Separation of the Underivatized Acid

HPLC offers a significant advantage in its ability to analyze polar and thermally labile compounds, such as carboxylic acids, in their native form without the need for derivatization.[1] The primary approach for chiral HPLC is the use of a Chiral Stationary Phase (CSP) that interacts differentially with the enantiomers, leading to their separation.[2]

The Mechanism of Chiral Recognition in HPLC

For a polar analyte like this compound, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective.[3] These CSPs offer a complex array of stereoselective interaction sites, including hydrogen bond donors and acceptors, and hydrophobic pockets. The chiral recognition mechanism involves a "three-point interaction" where the enantiomers form transient diastereomeric complexes with the CSP through a combination of these interactions. The differing stability of these complexes results in different retention times and, consequently, separation.[4]

Experimental Protocol: Chiral HPLC

The following protocol is a representative method for the direct chiral separation of this compound, adapted from established methods for structurally similar compounds like pyroglutamic acid.[5]

Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 5 µm, 25 cm x 4.6 mm[3] Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

dot graph TD { subgraph "HPLC Workflow" A[Sample Dissolution in Mobile Phase] --> B(Direct Injection); B --> C{Chiral HPLC Column(e.g., Chirobiotic T)}; C --> D[UV Detection]; D --> E(ChromatogramSeparated Enantiomers); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Direct Chiral HPLC Workflow.

Gas Chromatography (GC): Separation Following Derivatization

Gas chromatography is renowned for its high resolution and sensitivity, particularly for volatile compounds.[2] However, the analysis of polar, non-volatile compounds like carboxylic acids by GC necessitates a crucial preliminary step: derivatization.[6] This chemical modification converts the analyte into a more volatile and thermally stable form suitable for GC analysis.[6]

The Rationale for Derivatization in GC

The carboxylic acid group of this compound makes it non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns.[7] Esterification, typically to a methyl or ethyl ester, is a common and effective derivatization strategy.[6] This process replaces the acidic proton of the carboxyl group with an alkyl group, significantly increasing the analyte's volatility.

The Mechanism of Chiral Recognition in GC

Once derivatized, the chiral separation of the resulting ester is achieved on a GC column with a Chiral Stationary Phase (CSP). Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including lactones.[8] These cyclic oligosaccharides have a chiral cavity, and their derivatives offer a variety of interaction mechanisms, including inclusion complexation and hydrogen bonding, which lead to the differential retention of enantiomers.[9]

Experimental Protocol: Chiral GC

The following is a representative two-step protocol for the chiral GC analysis of this compound.

Part 1: Derivatization (Methyl Esterification)

  • Dissolve approximately 1 mg of this compound in 1 mL of methanol.

  • Add 200 µL of acetyl chloride dropwise while cooling in an ice bath.

  • Seal the vial and heat at 60 °C for 1 hour.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue (this compound methyl ester) in a suitable solvent (e.g., ethyl acetate) for GC injection.

Part 2: Chiral GC Analysis

Column: Chirasil-β-Dex (or similar β-cyclodextrin based CSP), 25 m x 0.25 mm ID, 0.25 µm film thickness[10] Carrier Gas: Helium, constant flow at 1.0 mL/min Injector Temperature: 230 °C Injection Volume: 1 µL (split injection, e.g., 50:1) Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes

  • Ramp: 5 °C/min to 180 °C

  • Hold: 10 minutes at 180 °C Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) Detector Temperature: 250 °C

dot graph TD { subgraph "GC Workflow" A[Sample] --> B{Derivatization(Esterification)}; B --> C[Injection of Volatile Derivative]; C --> D{Chiral GC Column(e.g., Cyclodextrin-based)}; D --> E[FID or MS Detection]; E --> F(ChromatogramSeparated Enantiomers); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Indirect Chiral GC Workflow.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the chiral separation of this compound derivatives depends on several factors, including available instrumentation, required sensitivity, and throughput needs.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential interaction with a CSP in a liquid mobile phase.[2]Differential interaction with a CSP in a gaseous mobile phase.[2]
Analyte Form Direct analysis of the carboxylic acid.[1]Requires derivatization to a volatile ester.[6]
Sample Prep Minimal: Dissolution in mobile phase.Multi-step: Derivatization and solvent exchange.
Analysis Time Typically longer run times (10-60 minutes).[7]Generally faster run times (minutes to seconds).[7]
Resolution Good resolution achievable with optimized methods.Often higher separation efficiency and narrower peaks.[1]
Sensitivity Dependent on detector (UV, MS); good for many applications.Highly sensitive detectors (FID, MS) available.[11]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent usage.[7]Generally lower, though MS detectors can be costly.[2]
Solvent Consumption Higher, with associated cost and disposal considerations.[7]Lower, primarily uses carrier gas.[2]
Thermal Stability Operates at or near room temperature, suitable for thermally labile compounds.[12]High temperatures can pose a risk for sensitive compounds.[12]

Conclusion and Recommendations

Both HPLC and GC are highly capable techniques for the chiral separation of this compound derivatives.

HPLC is the recommended approach for:

  • Simplicity and direct analysis: The ability to analyze the underivatized acid significantly simplifies sample preparation.

  • Thermally sensitive derivatives: When dealing with derivatives that may be unstable at high temperatures, the ambient operating conditions of HPLC are a distinct advantage.

  • Preparative separations: HPLC is more readily scalable for the isolation of pure enantiomers.

GC is the preferred method when:

  • High resolution and speed are paramount: GC often provides sharper peaks and faster analysis times, which is beneficial for high-throughput screening.

  • High sensitivity is required: Detectors like FID offer excellent sensitivity for quantitative analysis.

  • Volatile derivatives are already part of a synthetic workflow: If the esterified form of the analyte is already available, GC becomes a more direct analytical choice.

Ultimately, the optimal choice of technique is contingent upon the specific analytical goals, available resources, and the nature of the sample matrix. Method development and validation are crucial for ensuring the accuracy and reliability of the chosen approach in a regulated environment.

References

  • Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin.
  • Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. Journal of Chromatographic Science, 36(12), 589-595. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chrom
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
  • HPLC vs GC - A Beginner's Guide.
  • 4 Key Differences Between GC and HPLC. Drawell. [Link]
  • GC Vs.
  • Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 98(14), 6149-6161. [Link]
  • Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Oxford Academic. [Link]
  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305. [Link]
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PubMed Central. [Link]
  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 773, 76-82. [Link]
  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.
  • Astec® Chirobiotic® T Chiral HPLC Column, 5 µm particle size, L x I.D. 10 cm x 4.6 mm. MZ-Analysentechnik. [Link]
  • Determination of gamma-butyrolactone (GBL). Recent Advances in Doping Analysis, 16, 325-327. [Link]
  • Gamma-Butyrolactone. Restek. [Link]
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]
  • Acids: Derivatization for GC Analysis.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2983-2992. [Link]
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
  • GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl).

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A Senior Application Scientist's Guide to the Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of 5-Oxotetrahydrofuran-2-carboxylic acid, more commonly known as pyroglutamic acid or 5-oxoproline, in biological matrices is of paramount importance. This endogenous metabolite, a key intermediate in the γ-glutamyl cycle, serves as a critical biomarker for glutathione turnover and can be indicative of various physiological and pathological states, including inborn errors of metabolism and drug-induced toxicity.[1][2] Elevated levels of pyroglutamic acid can lead to a serious condition known as high anion gap metabolic acidosis.[3]

This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the determination of pyroglutamic acid in biological samples. We will delve into the technical nuances of each platform, supported by experimental data and field-proven insights, to empower you to make informed decisions for your specific research needs.

The Biological Significance of Pyroglutamic Acid

Pyroglutamic acid is formed from the cyclization of glutamic acid or glutamine.[4] It plays a crucial role in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[3] Under normal physiological conditions, pyroglutamic acid is rapidly converted to glutamate by the enzyme 5-oxoprolinase. However, disruptions in this cycle, either due to genetic defects in enzymes like glutathione synthetase or acquired factors such as chronic paracetamol (acetaminophen) use, can lead to the accumulation of pyroglutamic acid in blood and its subsequent excretion in urine.[2][3] Therefore, its accurate measurement in biological fluids like plasma, serum, and urine is essential for diagnosing and monitoring these conditions.

A Comparative Analysis of Analytical Platforms

The choice of an analytical method for pyroglutamic acid is dictated by several factors, including the required sensitivity, the complexity of the biological matrix, sample throughput needs, and the availability of instrumentation. The three primary platforms employed for this analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preferred method for the quantitative analysis of pyroglutamic acid in biological fluids due to its high sensitivity, specificity, and amenability to high-throughput workflows.

The Rationale Behind the Method: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The liquid chromatography step separates pyroglutamic acid from other components in the sample matrix, minimizing ion suppression and isobaric interferences. The tandem mass spectrometer then fragments the protonated or deprotonated pyroglutamic acid molecule, and specific fragment ions are monitored, providing a high degree of certainty in identification and quantification.

A significant advantage of LC-MS/MS is the often-minimal sample preparation required, which typically involves a simple protein precipitation step.[5] However, a critical consideration when developing an LC-MS/MS method for pyroglutamic acid is the potential for in-source cyclization of glutamine and glutamic acid to pyroglutamic acid within the mass spectrometer's ion source. This can lead to an overestimation of the endogenous pyroglutamic acid concentration.[6] Chromatographic separation of these three compounds is therefore essential to mitigate this artifact.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of pyroglutamic acid.

Detailed Protocol: LC-MS/MS Analysis of Pyroglutamic Acid in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N-pyroglutamic acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining this polar analyte.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both pyroglutamic acid and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Reliable Alternative

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile organic acids, including pyroglutamic acid, in biological samples, particularly urine.

The Rationale Behind the Method: The core principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column. For non-volatile compounds like pyroglutamic acid, a critical derivatization step is necessary to increase their volatility. This is typically achieved by converting the carboxylic acid and any other active hydrogens to more volatile esters or silyl ethers. Following separation, the compounds are ionized (usually by electron ionization), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and quantification.

The derivatization step, while adding to the sample preparation time, can improve the chromatographic peak shape and sensitivity. GC-MS often provides excellent chromatographic resolution and is less susceptible to matrix effects compared to LC-MS.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of pyroglutamic acid.

Detailed Protocol: GC-MS Analysis of Pyroglutamic Acid in Urine

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of an internal standard (e.g., a non-endogenous organic acid).

    • Acidify the sample with hydrochloric acid.

    • Perform a liquid-liquid extraction with 2 x 2 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient to ensure separation of a wide range of organic acids.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Enzymatic Assays: A High-Throughput Screening Approach

Enzymatic assays offer a simpler, often colorimetric or fluorometric, method for the quantification of pyroglutamic acid. These assays are particularly well-suited for high-throughput screening applications where the cost and complexity of mass spectrometry-based methods may be prohibitive.

The Rationale Behind the Method: Enzymatic assays rely on the high specificity of an enzyme to catalyze a reaction involving the analyte of interest. For pyroglutamic acid, two main enzymes are utilized:

  • Pyroglutamate aminopeptidase: This enzyme specifically cleaves the N-terminal pyroglutamyl residue from peptides and can also act on free pyroglutamic acid. The reaction can be coupled to a secondary reaction that produces a detectable signal.[1]

  • 5-Oxoprolinase: This enzyme catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate. The consumption of ATP or the production of glutamate can be measured using coupled enzymatic reactions.[7][8]

Commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits are also available for the detection of 5-oxoprolinase itself, which can be an indirect measure of the metabolic pathway's capacity.[7]

Experimental Workflow: Enzymatic Assay

Caption: Workflow for an enzymatic assay of pyroglutamic acid.

Representative Protocol: Colorimetric Enzymatic Assay

  • Sample Preparation:

    • Deproteinize serum or plasma samples using a spin filter.

    • Dilute urine samples as necessary.

  • Assay Procedure (based on pyroglutamate aminopeptidase):

    • Prepare a standard curve of pyroglutamic acid.

    • In a 96-well plate, add samples and standards.

    • Add a reaction mixture containing pyroglutamate aminopeptidase, a chromogenic substrate (e.g., L-pyroglutamic acid β-naphthylamide), and a coupling enzyme.

    • Incubate at a controlled temperature (e.g., 37°C).

    • The cleavage of the substrate releases a product that can be colorimetrically detected after a chemical reaction (e.g., diazotization).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of pyroglutamic acid in the samples from the standard curve.

Performance Comparison of Analytical Methods

FeatureLC-MS/MSGC-MSEnzymatic Assay
Specificity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL)Moderate (µg/mL)
Sample Throughput HighModerateVery High
Sample Preparation Simple (Protein Precipitation)Complex (Extraction & Derivatization)Simple (Dilution/Deproteinization)
Instrumentation Cost HighHighLow
Cost per Sample ModerateModerateLow
Potential Issues In-source cyclization, matrix effectsDerivatization efficiency, thermal degradationEnzyme inhibition, substrate specificity

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for this compound depends on the specific research question and available resources.

  • LC-MS/MS is the method of choice for clinical diagnostic and research applications requiring high sensitivity, specificity, and accurate quantification, particularly in complex matrices like plasma. Careful method development is crucial to avoid analytical artifacts.

  • GC-MS remains a robust and reliable technique, especially for broad organic acid profiling in urine. Its extensive spectral libraries can aid in the identification of other co-eluting metabolites.

  • Enzymatic assays are ideal for high-throughput screening, such as in large epidemiological studies or for initial screening in a clinical setting, where cost and speed are major considerations.

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers can confidently select and implement the most appropriate method for their studies of pyroglutamic acid and its role in health and disease.

References

  • PubMed. (n.d.). Quantitative analysis of pyroglutamic acid in peptides.
  • Assay Genie. (n.d.). Human 5-oxoprolinase (OPLAH) ELISA Kit (HUEB2494).
  • Creative Biolabs. (n.d.). Pyroglutamate Assay Service.
  • PubMed. (n.d.). Assay of Pyroglutamyl Aminopeptidase by High-Performance Liquid Chromatography and Its Use in Peptide Sequencing.
  • Amsbio. (n.d.). Mouse 5 oxoprolinase(OPLAH) ELISA kit, AMS.E03O0747.
  • Creative Biolabs. (n.d.). Proteomics Analysis of Pyroglutamate Formation.
  • PMC. (n.d.). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight.
  • ResearchGate. (2014, August 25). New insights into the genetics of 5-oxoprolinase deficiency and further evidence that it is a benign biochemical condition.
  • ResearchGate. (n.d.). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis.
  • LIBIOS. (n.d.). Enzymatic Assay Kits.
  • Semantic Scholar. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.
  • Youngstown State University. (n.d.). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
  • Clinical Toxicology. (n.d.). What is the clinical significance of 5-oxoproline (pyroglutamic acid) in high anion gap metabolic acidosis following paracetamol.
  • Lab Results Explained. (n.d.). 5-Oxoproline - Organic Acids, Comprehensive, Quantitative.
  • ResearchGate. (n.d.). (PDF) Mass Spectrometric Distinction of In-Source and In-Solution Pyroglutamate and Succinimide in Proteins: A Case Study on rhG-CSF.
  • RayBiotech. (n.d.). Pyruvate Assay Kit (Colorimetric).
  • Anaspec. (n.d.). Protease & Enzyme Activity Assay Kits.
  • ResearchGate. (n.d.). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, experience-driven protocol for the safe disposal of 5-Oxotetrahydrofuran-2-carboxylic acid (CAS No: 21461-84-7), a versatile chiral building block in organic synthesis.[1] By moving beyond mere procedural steps, we will delve into the chemical reasoning that underpins these recommendations, ensuring a thorough understanding and fostering a proactive safety mindset in your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a comprehensive understanding of the chemical's intrinsic hazards is paramount. This compound is a white to light yellow crystalline solid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin and serious eye irritation.

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.
H319Eye Irritant, Category 2ACauses serious eye irritation.

Source: Adapted from supplier Safety Data Sheets.

The molecule's structure, containing both a carboxylic acid and a gamma-lactone functional group, dictates its reactivity and, consequently, its disposal requirements. The carboxylic acid moiety imparts acidic properties, while the lactone, a cyclic ester, is susceptible to hydrolysis, particularly under basic conditions.

The Core Principle: Segregation of Waste Streams

The foundational principle of effective laboratory waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process. For this compound, waste should be segregated into two primary categories:

  • Dilute Aqueous Waste: Solutions containing low concentrations (<5%) of this compound with no other hazardous contaminants.

  • Concentrated or Contaminated Waste: Pure, undiluted compound, reaction mixtures containing the compound, and solutions with concentrations greater than 5% or containing other hazardous materials (e.g., halogenated solvents, heavy metals).

This initial segregation is critical as it determines the subsequent disposal pathway. A logical workflow for this decision-making process is outlined below.

start Waste Containing this compound Generated is_dilute Is the waste a dilute aqueous solution (<5%) and free of other hazardous contaminants? start->is_dilute neutralize Proceed to Neutralization Protocol (Section 3) is_dilute->neutralize Yes hazardous_waste Collect as Concentrated/Contaminated Hazardous Waste (Section 4) is_dilute->hazardous_waste No end_neutralize Dispose of neutralized solution down the drain with copious amounts of water (pending local regulations). neutralize->end_neutralize end_hazardous Arrange for pickup and disposal by a licensed hazardous waste contractor. hazardous_waste->end_hazardous

Caption: Waste Disposal Decision Workflow for this compound.

Protocol for the Disposal of Dilute Aqueous Waste: Neutralization

Experimental Protocol: Neutralization of Dilute this compound Waste

  • Personal Protective Equipment (PPE): Before commencing, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Fume Hood: Conduct the neutralization procedure within a certified chemical fume hood to mitigate any potential for aerosol generation.

  • Preparation: Place the dilute aqueous waste solution in a suitably sized beaker with a magnetic stir bar.

  • Slow Addition of Base: While stirring, slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the waste. The slow addition is crucial to control the effervescence caused by the release of carbon dioxide gas. A rapid addition can lead to foaming and potential overflow.

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Endpoint: Continue adding the sodium bicarbonate solution until the pH of the waste is neutral (between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution can be safely discharged down the sanitary sewer with a copious amount of running water (at least a 20-fold excess of water) to ensure adequate dilution, provided this is in accordance with your institution's and local wastewater regulations.[3]

Protocol for the Disposal of Concentrated or Contaminated Waste

Concentrated, pure, or contaminated this compound must be treated as hazardous waste. The primary disposal route for this category of waste is incineration by a licensed hazardous waste management company.

Operational Plan for Hazardous Waste Accumulation

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable. The original product container can be used if it is in good condition.[3]

  • Waste Segregation: This waste stream should be classified as non-halogenated organic acid waste. It is imperative not to mix it with other waste categories, such as halogenated solvents, strong oxidizers, or bases, to prevent dangerous reactions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). All constituents of a mixed waste stream must be listed.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not attempt to dispose of this waste through any other means.

Management of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE: safety goggles, a face shield, a lab coat, and chemically resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For solid spills, carefully sweep the material to avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of according to the procedures outlined in Section 4.

Below is a diagram illustrating the logical flow of a spill response.

spill Spill of this compound Occurs assess Assess the spill size and potential for exposure. spill->assess small_spill Small, manageable spill assess->small_spill Small large_spill Large or unmanageable spill assess->large_spill Large ppe Don appropriate PPE (goggles, gloves, lab coat). small_spill->ppe evacuate Evacuate the area and alert EHS/emergency services. large_spill->evacuate contain Contain the spill with inert absorbent material. ppe->contain cleanup Collect absorbed material into a hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate dispose Dispose of waste as per Section 4. decontaminate->dispose

Caption: Spill Response Workflow for this compound.

By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Leung, H. W. (2001). Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies. Ecotoxicology and environmental safety, 49(1), 26–39. [Link]
  • Pereira, S. P., & Soares, A. M. (2014). From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms. Science of the Total Environment, 470, 1035-1042. [Link]
  • Basel Convention. (2022).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • ChemSrc. This compound. [Link]
  • LookChem. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. [Link]
  • ACTenviro.
  • Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]
  • SCION Instruments.
  • Ace Waste.
  • ChemSrc. This compound. [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 5-Oxotetrahydrofuran-2-carboxylic acid (CAS 4746-97-4), a compound utilized in various research and development applications. As laboratory professionals, our primary responsibility is to ensure a safe working environment through a thorough understanding of the materials we handle and the implementation of robust safety measures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as an irritant.[1] Based on aggregated GHS data, it is known to cause skin irritation and serious eye irritation.[1][2] Some sources also indicate that it may be harmful if swallowed and may cause respiratory irritation.[1][2] Acknowledging these hazards is the foundational step in preventing exposure. The primary routes of potential exposure in a laboratory setting are dermal contact, eye contact, and inhalation of dust particles.

Our safety protocols are therefore designed around the "Hierarchy of Controls," a system that prioritizes the most effective methods of hazard mitigation. While Personal Protective Equipment (PPE) is the final and most visible line of defense, it is crucial to first consider engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) to minimize direct exposure.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, the following PPE is mandatory when handling this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the risk of serious eye irritation, appropriate eye protection is paramount.[1][2]

  • Protocol:

    • Mandatory Eyewear: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses do not provide adequate protection from splashes or airborne particles.

    • Face Shield: When handling larger quantities (as defined by your internal risk assessment) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Causality: The carboxylic acid functionality and the lactone ring contribute to the molecule's irritant properties. Direct contact with the sensitive tissues of the eye can lead to significant discomfort, inflammation, and potential long-term damage. Chemical goggles provide a seal around the eyes, preventing entry of solids and liquids from all angles.

Skin and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1][2] Therefore, preventing skin contact is a critical aspect of safe handling.

  • Protocol:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling this type of solid chemical. Always inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A full-length laboratory coat must be worn and fully fastened to protect the skin and personal clothing from contamination.

    • Additional Protection: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, consider wearing additional protective clothing like aprons or sleeves.[3]

  • Causality: Prolonged or repeated skin contact can lead to irritation, redness, and dermatitis. Impervious gloves and a lab coat provide a necessary barrier to prevent the chemical from coming into direct contact with the skin.

Respiratory Protection: Mitigating Inhalation Risks

While primarily an irritant upon contact, inhalation of the dust can cause respiratory irritation.[1][2]

  • Protocol:

    • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.

    • Respiratory Masks: If engineering controls are not sufficient to control exposure, or during tasks that may generate significant dust (e.g., weighing large amounts), a NIOSH-approved N95 dust mask or equivalent should be used.[4]

  • Causality: Fine particles of the solid can become airborne during handling. If inhaled, these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

PPE Selection and Use Workflow

The selection of appropriate PPE is an active process that depends on the specific task being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Selection cluster_disposal Post-Handling Start Handling 5-Oxotetrahydrofuran- 2-carboxylic acid Task What is the scale and nature of the task? Start->Task SmallScale Small Scale / Low Dust (e.g., weighing <1g in hood) Task->SmallScale Small Scale LargeScale Large Scale / High Dust (e.g., bulk transfer) Task->LargeScale Large Scale PPE_Base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Dust Mask LargeScale->PPE_Enhanced Disposal Follow waste disposal protocols. Remove and dispose of gloves. Wash hands thoroughly. PPE_Base->Disposal PPE_Enhanced->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.